molecular formula C10H19NO3 B063080 tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS No. 167465-99-8

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Cat. No.: B063080
CAS No.: 167465-99-8
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS 167465-99-8) is a chiral cyclopentane-based intermediate of high value in pharmaceutical research and development. This compound, with a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol, is characterized by its two stereocenters ((1S,3R) configuration) and multiple functional groups, including a carbamate (Boc) protector and a hydroxy group . Its primary research application lies in the synthesis of novel active pharmaceutical ingredients (APIs) and other complex organic molecules. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for amines, enabling complex multi-step synthetic sequences, while the hydroxy group provides a versatile handle for further chemical modifications . This makes the compound a vital building block for medicinal chemists, particularly in constructing specific stereochemical frameworks found in drug candidates. Physical & Chemical Properties: - Appearance: Solid - Purity: ≥98% - Boiling Point: ~321 °C - Flash Point: ~148 °C - Storage: Recommended to be stored sealed in a dry environment at 2-8°C . Safety Information: - Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) . - Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and use in compliance with their local regulations.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616535
Record name tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167465-99-8
Record name 1,1-Dimethylethyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167465-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in medicinal chemistry and organic synthesis. Identified by its CAS Number 167465-99-8 , this bifunctional molecule incorporates a key stereochemically defined hydroxycyclopentylamine scaffold, protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] This guide delves into its chemical and physical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and discusses its applications in drug development. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.

Core Compound Identification and Properties

This compound is a valuable synthetic intermediate due to its defined stereochemistry and the orthogonal nature of its functional groups—a secondary alcohol and a Boc-protected secondary amine. The Boc group provides robust protection under a wide range of conditions, yet can be selectively removed under mild acidic conditions, allowing for sequential chemical transformations. This makes the compound an ideal starting point for introducing a chiral 3-aminocyclopentanol moiety into complex target molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 167465-99-8[1][2][3]
Molecular Formula C10H19NO3[3][5]
Molecular Weight 201.27 g/mol [3][5]
IUPAC Name tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate[3][4]
Synonyms (1R,3S)-3-(Boc-amino)cyclopentanol[1][4]
Appearance White to off-white solid[1]
Purity Typically ≥97-98%[1][3]
Boiling Point 321 °C (Predicted)[1]
Density 1.08 g/cm³ (Predicted)[1]
Storage Sealed in dry, 2-8°C[6]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the selective N-protection of the corresponding aminocyclopentanol precursor. The choice of the Boc protecting group is strategic; it is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This transformation is highly efficient and chemoselective for the amino group, leaving the hydroxyl group untouched for subsequent reactions.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the Boc-protection of (1S,3R)-3-aminocyclopentanol.

Materials:

  • (1S,3R)-3-aminocyclopentanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve (1S,3R)-3-aminocyclopentanol hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

  • Basification: Cool the solution to 0 °C using an ice bath. Slowly add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the reaction mixture. Stir for 15 minutes. The causality here is to deprotonate the ammonium salt to the free amine, which is the nucleophilic species required to react with Boc₂O.

  • Boc-Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the stirring mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine. The acidic wash ensures the removal of any non-Boc-protected starting material, enhancing the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained is often a solid or a thick oil. Purification is typically achieved by one of the following methods:

  • Recrystallization: If the crude product is solid, recrystallization from a solvent system like ethyl acetate/hexanes can yield highly pure material.

  • Column Chromatography: For oily products or to remove closely-related impurities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the most effective method.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

Table 2: Spectroscopic Data Interpretation

TechniqueExpected Results
¹H NMR The spectrum will show a characteristic singlet for the 9 protons of the tert-butyl group (~1.45 ppm). Multiplets for the cyclopentyl ring protons will be observed, with distinct signals for the protons on the carbons bearing the -OH and -NHBoc groups. The presence of both -OH and -NH protons will be confirmed by broad singlets that are D₂O exchangeable.
¹³C NMR The spectrum will display 10 distinct carbon signals. Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the two methine carbons of the cyclopentyl ring attached to the heteroatoms.
Mass Spec (MS) Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 202.3 and a sodium adduct [M+Na]⁺ at m/z 224.3.
HPLC Purity analysis using a chiral HPLC method can confirm the enantiomeric and diastereomeric purity of the compound, which should be ≥98% for use in pharmaceutical development.

Visualization of Key Concepts

Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to the final purified product.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification A 1. (1S,3R)-3-aminocyclopentanol in DCM/Water B 2. Add NaHCO3 at 0°C A->B C 3. Add Boc2O in DCM B->C D 4. Stir 12-18h at RT C->D E 5. Phase Separation & Organic Extraction D->E F 6. Wash with Acid/Base E->F G 7. Dry over MgSO4 F->G H 8. Concentrate in vacuo G->H I 9. Purify (Chromatography or Recrystallization) H->I J J I->J Final Product: tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate

Caption: General workflow for the synthesis and purification of the title compound.

Molecular Logic: Orthogonal Functionality

The utility of this molecule stems from the different reactivity of its two functional groups, which allows for selective chemical modification.

G cluster_reactions Potential Reactions compound This compound Secondary Alcohol (-OH) Boc-Protected Amine (-NHBoc) R1 Oxidation (e.g., PCC, Swern) Esterification Etherification compound:f1->R1 Nucleophilic Reactivity R2 Deprotection (e.g., TFA, HCl) -> Free Amine compound:f2->R2 Acid-Labile Protection

Caption: Diagram illustrating the orthogonal reactivity of the key functional groups.

Applications in Research and Drug Development

The carbamate functional group is a prevalent structural motif in a wide range of therapeutic agents.[7] Its stability and ability to act as a peptide bond isostere make it highly valuable in drug design.[7] this compound serves as a critical starting material for synthesizing complex molecules where the 3-aminocyclopentanol core is a required pharmacophore.

  • Chiral Pool Synthesis: It provides a stereochemically defined fragment, saving steps and avoiding costly chiral separations in later stages of a synthetic route.

  • Linker Technology: After deprotection of the amine, the resulting primary amine can be used to conjugate the cyclopentanol moiety to other molecules, acting as a chiral linker in PROTACs or antibody-drug conjugates.

  • Scaffold for Library Synthesis: The hydroxyl group can be derivatized, while the Boc-amine remains protected. Subsequently, the amine can be deprotected and reacted with a diverse set of building blocks, allowing for the rapid generation of a library of compounds for screening. For instance, it can be a precursor for synthesizing novel kinase inhibitors or antiviral agents where cyclic amines are known to play a key role in binding.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

Table 3: GHS Safety Information

CategoryInformationSource(s)
Signal Word Warning[1]
Pictograms GHS07 (Exclamation Mark)[6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full review of the Safety Data Sheet (SDS) is required before use.

References

  • This compound CAS 167465-99-8. Home Sunshine Pharma. [Link]
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082. PubChem. [Link]
  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9. J&K Scientific. [Link]
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Internal Use, Drug Development & Medicinal Chemistry Divisions Prepared By: Gemini, Senior Application Scientist Document ID: J-20260109-01

Executive Summary & Strategic Importance

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanol, often referred to as (1S,3R)-3-(Boc-amino)cyclopentanol, is a chiral synthetic building block of significant strategic importance in modern pharmaceutical development. Its value is derived from the precisely defined stereochemistry of its cyclopentyl scaffold, which features two key functional groups: a secondary alcohol and a Boc-protected amine.

The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions. This orthogonality allows chemists to perform modifications at the hydroxyl group without affecting the amine, and vice-versa. This characteristic makes the molecule a versatile intermediate for constructing complex, stereochemically rich active pharmaceutical ingredients (APIs), particularly in the synthesis of carbocyclic nucleoside analogues and other constrained scaffolds used in antiviral and oncology research. This guide provides a comprehensive overview of its essential physical properties, analytical characterization, and handling protocols to support its effective use in research and development.

Compound Identification

Accurate identification is the foundation of reproducible science. The following table summarizes the key identifiers for (1S,3R)-3-(Boc-amino)cyclopentanol.

IdentifierValueSource(s)
IUPAC Name tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate[1]
CAS Number 167465-99-8[1][2][3]
Molecular Formula C₁₀H₁₉NO₃[1][3]
Molecular Weight 201.26 g/mol [1][3]
Canonical SMILES C(C)OC(=O)N[C@H]1CO
InChI InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
InChIKey SBUKINULYZANSP-JGVFFNPUSA-N

Physicochemical & Spectroscopic Properties

The physical state and solubility dictate the handling, reaction setup, and purification strategies for a compound.

PropertyValueNotes & CausalitySource(s)
Appearance White to off-white solidThe crystalline nature is typical for moderately sized, polar organic molecules with hydrogen bonding capabilities (hydroxyl and N-H groups).[2]
Density ~1.08 g/cm³The density is slightly greater than water, which is expected given the atomic composition and efficient crystal packing.[2]
Boiling Point ~321 °C (Predicted)The high boiling point is attributed to the molecule's polarity and capacity for intermolecular hydrogen bonding.[2]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate.The presence of both polar (hydroxyl, carbamate) and non-polar (Boc, cyclopentyl) regions allows for solubility in a range of polar organic solvents. Solubility in water is expected to be limited due to the hydrophobic Boc group.
Storage Sealed, dry, room temperature or 2-8°CThe compound is generally stable, but storage in a dry environment is crucial as the Boc group can be labile to strong acids, and the compound may be hygroscopic.[1][4]
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides a definitive fingerprint. Expected signals include: a broad singlet around 1.45 ppm (9H, tert-butyl group), multiplets for the cyclopentyl ring protons (CH and CH₂), a signal for the CH-OH proton, and a signal for the CH-NH proton. The exact chemical shifts and coupling patterns are solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~155 ppm), and distinct signals for the five carbons of the cyclopentyl ring, with the C-OH and C-NH carbons shifted downfield.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch (~3300-3500 cm⁻¹), the N-H stretch of the carbamate (~3300 cm⁻¹), and a strong C=O stretch from the Boc group carbonyl (~1685 cm⁻¹).

Synthesis & Quality Control Logic

The synthesis of (1S,3R)-3-(Boc-amino)cyclopentanol requires precise stereochemical control. A common conceptual pathway involves the asymmetric synthesis or resolution of a precursor, followed by functional group manipulation.

cluster_synthesis Synthesis Pathway A Achiral Precursor (e.g., Cyclopentenone) B Asymmetric Reaction (e.g., Chiral Catalyst) or Enzymatic Resolution A->B Stereocontrol C Chiral Intermediate (e.g., (1R,3S)-3-Aminocyclopentanol) B->C Isolation D Boc Protection (Boc₂O, base) C->D Protection E Final Product (1S,3R)-3-(Boc-amino)cyclopentanol D->E Purification

Caption: Conceptual workflow for the stereoselective synthesis.

The critical step is establishing the correct stereocenters. This is often achieved through enzymatic resolution of a racemic intermediate or via an asymmetric synthesis, which builds the chirality directly. Following the formation of the chiral aminocyclopentanol, the amino group is protected with the Boc group, typically using di-tert-butyl dicarbonate (Boc₂O). This ensures the amine does not interfere with subsequent reactions involving the hydroxyl group.

Comprehensive Analytical Validation

A self-validating system of protocols is essential to confirm the identity, purity, and stereochemical integrity of the material. The workflow below outlines the logical sequence of analysis.

cluster_validation Analytical Validation Workflow sample Batch Sample | (1S,3R)-3-(Boc-amino)cyclopentanol identity Identity & Structure ¹H NMR, ¹³C NMR, Mass Spectrometry sample:f0->identity purity Chemical Purity HPLC-UV/ELSD or GC-FID sample:f0->purity chiral_purity Stereoisomeric Purity Chiral HPLC sample:f0->chiral_purity result1 Verified Structure identity->result1 Confirms Covalent Structure result2 Purity > 98% purity->result2 Quantifies Impurities result3 e.e. / d.e. > 99% chiral_purity->result3 Quantifies Stereoisomers

Sources

A Technical Guide to tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a pivotal chiral building block in medicinal chemistry and organic synthesis. Its unique stereochemistry and the presence of a versatile Boc-protected amine and a secondary alcohol on a cyclopentyl scaffold make it an invaluable synthon for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, explores its critical applications in drug development, and details the analytical protocols required for its characterization. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a comprehensive understanding of this compound's utility and practical application.

Physicochemical and Structural Properties

The precise molecular architecture of this compound dictates its utility in stereoselective synthesis. The tert-butyloxycarbonyl (Boc) group serves as a stable, yet readily cleavable, protecting group for the amine, allowing for selective reactions at the hydroxyl group. The (1S,3R) stereoconfiguration provides a specific three-dimensional orientation that is crucial for targeted interactions in biological systems.

Key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 201.26 g/mol [1][2][3]
Molecular Formula C₁₀H₁₉NO₃[1][2][3]
CAS Number 167465-99-8[3][4]
Appearance Solid[4]
InChI Key SBUKINULYZANSP-JGVFFNPUSA-N[4]
Storage Temperature Sealed in dry, 2-8°C[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the stereoselective preparation of the corresponding aminocyclopentanol precursor, followed by protection of the amino group. The choice of synthetic route is critical for ensuring high enantiomeric and diastereomeric purity.

Recommended Synthetic Protocol

A common and effective method involves the mono-protection of the precursor, (1S,3R)-3-aminocyclopentanol, using di-tert-butyl dicarbonate (Boc₂O). The differential nucleophilicity of the amine versus the alcohol allows for selective protection under controlled basic conditions.

Experimental Protocol:

  • Dissolution: Dissolve (1S,3R)-3-aminocyclopentanol (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution to act as a proton scavenger.

  • Boc₂O Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes. The low temperature helps to control the exothermicity of the reaction and minimize side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality and Experimental Rationale
  • Boc Protecting Group: The Boc group is ideal for this transformation due to its stability in a wide range of reaction conditions (e.g., non-acidic conditions) and its straightforward removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[5] This orthogonality is fundamental in multi-step syntheses.

  • Solvent System: The THF/water system is used to ensure the solubility of both the polar aminocyclopentanol starting material and the less polar Boc₂O reagent.

  • Stereochemical Integrity: This protocol is designed to preserve the stereochemistry of the starting material, as the reaction occurs at the nucleophilic amine without affecting the chiral centers.

Synthetic Workflow Diagram

G cluster_reagents reactant reactant reagent reagent product product A (1S,3R)-3-Aminocyclopentanol (Starting Material) B This compound (Final Product) A->B 1. Boc₂O, NaHCO₃ 2. THF/H₂O, 0°C to RT R1 Boc₂O R2 NaHCO₃ R3 THF/H₂O

Caption: Synthetic workflow for Boc protection of (1S,3R)-3-aminocyclopentanol.

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in many approved therapeutic agents, valued for its chemical stability and ability to act as a bioisostere of a peptide bond.[6] The specific chiral scaffold of this compound is frequently incorporated into molecules targeting a variety of enzymes and receptors, where precise stereochemistry is paramount for efficacy.

Role as a Chiral Synthon

This compound serves as a key intermediate in the synthesis of complex molecules where the cyclopentyl ring acts as a rigid scaffold to orient other functional groups. For example, it is a precursor for synthesizing inhibitors of enzymes such as kinases, proteases, and hydrolases. The hydroxyl group can be further functionalized or oxidized, while the amine, after deprotection, can be acylated, alkylated, or used in urea/thiourea formations.[7]

Example Application: Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core from which various substituents project to occupy specific pockets within the ATP-binding site of the enzyme. The ((1S,3R)-3-hydroxycyclopentyl)amino moiety is often used as a substituent to enhance potency and selectivity by forming key hydrogen bond interactions.

The diagram below illustrates the logical incorporation of this building block into a generic kinase inhibitor scaffold.

G building_block building_block intermediate intermediate final_drug final_drug A tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate B Acidic Deprotection (e.g., TFA/DCM) A->B C (1S,3R)-3-Aminocyclopentanol (Free Amine) B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Heterocyclic Core (e.g., Chloropyrimidine) D->E F Kinase Inhibitor (Final Molecule) E->F

Caption: Logical workflow for incorporating the building block into a kinase inhibitor.

Self-Validating System: Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of this compound, a suite of analytical techniques must be employed. This serves as a self-validating system for any researcher synthesizing or using this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), methine protons on the cyclopentyl ring (including those adjacent to the -OH and -NHBoc groups), and the methylene protons.

    • ¹³C NMR: Will display distinct signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the five carbons of the cyclopentyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 201.26 g/mol .

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for confirming enantiomeric and diastereomeric purity. Using a suitable chiral stationary phase, the (1S,3R) isomer can be resolved from other stereoisomers.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry and orthogonal protecting group strategy provide chemists with a reliable and versatile building block for the synthesis of sophisticated molecular architectures. A thorough understanding of its properties, synthesis, and analytical validation is essential for its effective application in the development of next-generation therapeutics.

References

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information.
  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. National Center for Biotechnology Information.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • Knez, D., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central, National Institutes of Health.
  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank.

Sources

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Abstract

The definitive confirmation of a molecule's chemical structure and stereochemistry is a cornerstone of modern drug development and chemical research. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a valuable chiral building block. Moving beyond a simple listing of techniques, this document details the causality behind experimental choices, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiral chromatography. We present a self-validating workflow where each analytical step corroborates the next, culminating in the unambiguous assignment of the molecule's connectivity, and its relative and absolute stereochemistry. Detailed protocols, data interpretation frameworks, and visual diagrams are provided to guide researchers in achieving confident structural verification.

Introduction: The Imperative for Unambiguous Characterization

This compound is a bifunctional organic molecule featuring a carbamate-protected amine and a secondary alcohol on a cyclopentane scaffold. Its specific stereochemistry—(1S,3R)—makes it a critical starting material or intermediate in the synthesis of complex, biologically active molecules where three-dimensional orientation dictates efficacy and safety. The presence of two stereocenters necessitates a rigorous analytical approach to confirm not only the atomic connectivity but also the cis relationship between the hydroxyl and carbamate groups and the absolute configuration at carbons 1 and 3.

This guide eschews a rigid template, instead presenting a logical, multi-technique workflow that begins with foundational verification of molecular weight and functional groups, proceeds to the definitive mapping of the carbon-hydrogen framework, and concludes with the confirmation of its precise three-dimensional arrangement.

The Elucidation Workflow: A Multi-Pillar Approach

The structural confirmation process is a systematic investigation, with each technique providing a unique piece of the puzzle. The convergence of all data upon a single, consistent structure is the hallmark of a successful elucidation.

G cluster_0 Initial Verification cluster_1 Connectivity Mapping (NMR) cluster_2 Stereochemical Confirmation cluster_3 Final Structure MS Mass Spectrometry (Molecular Weight) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D IR FTIR Spectroscopy (Functional Groups) IR->NMR_1D EA Elemental Analysis (Empirical Formula) EA->MS NMR_2D_Homo 2D NMR: COSY (H-H Connectivity) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D NMR: HSQC & HMBC (C-H Connectivity) NMR_2D_Homo->NMR_2D_Hetero NMR_NOESY NOESY / ROESY (Relative Stereochemistry) NMR_2D_Hetero->NMR_NOESY Final Verified Structure: tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate NMR_2D_Hetero->Final NMR_NOESY->Final HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Final XRAY X-ray Crystallography (Absolute Stereochemistry) XRAY->Final

Caption: A generalized workflow for structural confirmation.

Foundational Analysis: Confirming the Basics

Before delving into complex NMR analysis, foundational techniques are employed to verify the molecular formula and the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the first critical checkpoint.

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and providing a clear molecular ion peak.

  • Expected Data: The molecular formula C₁₀H₁₉NO₃ corresponds to a monoisotopic mass of 201.1365 Da.[1] In positive-ion ESI-MS, the primary observed species would be the protonated molecule [M+H]⁺ at m/z 202.1438 and potentially a sodium adduct [M+Na]⁺ at m/z 224.1257.

  • Fragmentation Insights: The tert-Butoxycarbonyl (Boc) protecting group is notoriously unstable under certain MS conditions and can undergo a characteristic McLafferty rearrangement or loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).[2][3][4] Observing a fragment at m/z 145 ([M-C₄H₈+H]⁺) or 102 ([M-Boc+2H]⁺) is highly indicative of the Boc group's presence.

Ion SpeciesCalculated m/zInformation Gained
[M+H]⁺202.1438Confirmation of molecular weight.
[M+Na]⁺224.1257Confirmation of molecular weight.
[M-C₄H₈+H]⁺145.0919Characteristic loss from Boc group.
[M-Boc+2H]⁺102.0862Loss of the entire protecting group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the essential functional groups. The spectrum is a molecular fingerprint that must align with the proposed structure.

  • Causality: Specific bonds absorb infrared radiation at characteristic frequencies. This allows for the direct identification of the hydroxyl, amine, and carbonyl functionalities.

  • Expected Data: The spectrum should display several key absorption bands.[5]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchHydroxyl (-OH)
~3350 (sharp)N-H stretchCarbamate (-NH)
~2960C-H stretchsp³ C-H (Aliphatic)
~1685C=O stretchCarbamate carbonyl
~1520N-H bendCarbamate (-NH)
~1160C-O stretchCarbamate ester linkage

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of the molecular framework. A suite of 1D and 2D experiments is required for a full assignment.[6][7]

¹H and ¹³C NMR: The Atom Inventory

One-dimensional NMR provides an inventory of the hydrogen and carbon atoms in their distinct chemical environments.

  • ¹H NMR: The proton spectrum reveals the number of different proton environments, their electronic shielding (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). Key expected signals include a 9-proton singlet for the highly shielded tert-butyl group and several multiplets for the cyclopentyl ring protons.[8][9]

  • ¹³C NMR & DEPT: The ¹³C spectrum shows signals for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. For C₁₀H₁₉NO₃, we expect to see 8 distinct signals in the ¹³C spectrum due to the molecule's C1 symmetry (two pairs of methylene carbons are chemically equivalent).[10][11]

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously establishing the bond-by-bond connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton network around the cyclopentyl ring.[12][13][14] For instance, the proton on C1 (-CH-NHBoc) will show a correlation to its neighboring C2 and C5 protons.

Caption: Expected key COSY correlations in the cyclopentyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a 2D plot correlating each proton signal directly to the carbon atom it is attached to (¹J-coupling).[12][15] It allows for the definitive assignment of each proton signal to a specific carbon on the skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the connectivity puzzle, revealing correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling).[16] This is critical for connecting the distinct spin systems. For example, it will show a correlation from the 9H singlet of the tert-butyl group to the quaternary carbon of that group and to the carbamate carbonyl carbon, confirming the structure of the Boc group and its attachment.

G tBu_H t-Butyl Protons (9H) tBu_C t-Butyl Quaternary C tBu_H->tBu_C CO Carbamate C=O tBu_H->CO NH N-H Proton NH->CO C1 Cyclopentyl C1 NH->C1 H1 Cyclopentyl H1 H1->CO

Caption: Key HMBC correlations confirming the carbamate linkage.

Consolidated NMR Data Interpretation

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Carbon¹³C Shift (ppm, est.)DEPT¹H Shift (ppm, est.)MultiplicityKey HMBC Correlations
C=O~156C--H1, NH, t-Bu H
C(CH₃)₃~79C--t-Bu H
C1~53CH~4.0mC=O, C2, C5
C3~72CH~4.2mC2, C4, C5
C2, C5~35CH₂~1.8-2.1mC1, C3, C4
C4~42CH₂~1.5-1.7mC2, C3, C5
C(CH₃)₃~28CH₃~1.45sC(CH₃)₃, C=O

Stereochemical Elucidation: Defining the 3D Architecture

With the connectivity established, the focus shifts to confirming the three-dimensional structure.

Relative Stereochemistry (cis vs. trans)

The (1S,3R) designation implies a cis relationship between the substituents at C1 and C3. This can be confirmed using through-space NMR correlations.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a cis configuration, the protons H1 and H3 are on the same face of the cyclopentane ring. A NOESY experiment should reveal a cross-peak between H1 and H3, providing powerful evidence for the cis relative stereochemistry. A trans isomer would not show this correlation.

Enantiomeric Purity and Absolute Stereochemistry

Confirming that the sample is the (1S,3R) enantiomer and not its (1R,3S) mirror image or a racemic mixture requires a chiral-sensitive technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for determining enantiomeric purity.[17][18]

    • Causality: The sample is passed through a column containing a chiral stationary phase (CSP).[19] The two enantiomers form transient diastereomeric complexes with the CSP that have different energies, causing them to travel through the column at different speeds and elute at different times.[20]

    • Protocol: A typical method would involve a polysaccharide-based chiral column (e.g., Chiralpak®) with a mobile phase of hexane and isopropanol. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.

    • Verification: To confirm the absolute configuration, the retention time of the main peak must be matched to that of a certified reference standard of this compound run under identical conditions.[21]

  • X-ray Crystallography: This is the definitive "gold standard" for determining the absolute three-dimensional structure of a molecule.[22]

    • Causality: If a single crystal of sufficient quality can be grown, X-ray diffraction analysis provides the precise coordinates of every atom in the crystal lattice.[23][24][25] This not only confirms the connectivity and relative stereochemistry but, through anomalous dispersion methods (e.g., the Flack parameter), can determine the absolute stereochemistry.[26]

Detailed Experimental Protocols

Protocol: NMR Sample Preparation and Analysis
  • Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire a standard suite of experiments on a 400 MHz or higher spectrometer:

    • ¹H NMR (16 scans)

    • ¹³C NMR with proton decoupling (1024 scans)

    • DEPT-135

    • gCOSY

    • gHSQC

    • gHMBC

    • NOESY (with a mixing time of 500-800 ms)

  • Processing: Process all spectra using appropriate window functions and referencing (e.g., to residual solvent peak or TMS).

Protocol: Chiral HPLC for Enantiomeric Purity
  • System: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent).

  • Mobile Phase: 90:10 Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Dissolve ~1 mg of sample in 1 mL of mobile phase.

    • Inject 10 µL.

    • Analyze the resulting chromatogram for two separated peaks corresponding to the enantiomers.

    • Separately inject a certified reference standard of the (1S,3R) enantiomer to confirm the peak identity.

Conclusion: A Self-Validating Structural Dossier

The structure of this compound is considered fully elucidated when a complete and self-consistent dataset is assembled. The molecular weight from MS must match the formula. The functional groups in the IR spectrum must be accounted for in the structure. Every proton and carbon signal in the NMR spectra must be unambiguously assigned through a logical web of COSY, HSQC, and HMBC correlations. Finally, the cis stereochemistry must be confirmed by NOESY, and the absolute (1S,3R) configuration verified by chiral HPLC against a known standard or by X-ray crystallography. This rigorous, multi-faceted approach ensures the highest degree of scientific confidence required for drug development and advanced chemical synthesis.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem, National Center for Biotechnology Information.
  • This compound CAS 167465-98-8. Home Sunshine Pharma.
  • tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. Molport.
  • Supporting Information for a paper detailing NMR spectra of various carbamates. Indian Journal of Chemistry.
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health.
  • X-ray crystal structure of carbamate syn-7. ResearchGate.
  • Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. PubMed.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health.
  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. PubChem, National Center for Biotechnology Information.
  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV.
  • 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society Publications.
  • X-Ray Structure and Characterization of Carbamate. Amanote Research.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health.
  • Carbamic acid, tert-butyl ester. Organic Syntheses.
  • Selection of spectroscopic data (NMR and IR) assigned to carbamates of tin complexes. ResearchGate.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry.
  • How can we separate a pair of enantiomers by using chiral HPLC? ResearchGate.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites.
  • Direct chiral HPLC separation on CSPs. Chiralpedia.
  • 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • X-ray structure and characterization of carbamate kinase from the human parasite Giardia lamblia. National Institutes of Health.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate.
  • Complex NMR experiments: 2D, selective, etc. University of Maryland, Baltimore.
  • Typical 2D NMR experiments used for molecular structure determination. ResearchGate.
  • This compound. Amerigo Scientific.
  • tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate. UbioChem.

Sources

Spectroscopic data of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol

This guide provides a comprehensive analysis of the spectroscopic data for (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol, a valuable chiral building block in contemporary drug discovery and development. Its stereodefined structure, featuring both hydroxyl and protected amine functionalities, makes it a critical intermediate for synthesizing a wide range of biologically active molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its robust analysis.

Molecular Structure and Key Features

(1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol possesses a cyclopentyl scaffold with two key functional groups in a specific stereochemical arrangement: a hydroxyl group at C1 and a tert-butoxycarbonyl (Boc) protected amine at C3. This substitution pattern dictates the electronic environment of each atom, which is directly reflected in the spectroscopic data.

Caption: Molecular structure of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The key to interpreting the spectrum of this molecule is to recognize the diastereotopic nature of the methylene protons on the cyclopentane ring, which often leads to complex, overlapping multiplets.

Expected ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
-OH 1.5 - 2.5 Broad Singlet 1H Chemical shift is variable and depends on concentration and solvent.
-NH- (Boc) 4.5 - 5.0 Broad Singlet / Doublet 1H Amide proton, deshielded by the adjacent carbonyl group.
H1 (CH-OH) ~4.2 - 4.4 Multiplet 1H Deshielded by the electronegative oxygen atom.[1][2]
H3 (CH-NH) ~3.9 - 4.1 Multiplet 1H Deshielded by the electronegative nitrogen atom of the carbamate.
Cyclopentyl -CH₂- 1.5 - 2.2 Multiplets 6H Protons on C2, C4, and C5 form complex, overlapping multiplets.[3]

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | Magnetically equivalent methyl protons of the tert-butyl group.[4] |

Expertise & Causality:

  • The protons H1 and H3, attached to the stereocenters bearing the hydroxyl and amino groups respectively, are the most downfield of the ring protons due to the deshielding effect of the directly attached heteroatoms.

  • The large, sharp singlet integrating to 9 protons at approximately 1.45 ppm is the unmistakable signature of the tert-butyl group of the Boc protecting group. Its presence is a key confirmation of the structure.[4]

  • The broadness of the -OH and -NH signals is due to hydrogen bonding and, in the case of the amide, potential quadrupolar broadening from the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
C=O (Boc) ~155.5 Carbonyl carbon of the carbamate group.[5]
C(CH₃)₃ (Boc) ~79.5 Quaternary carbon of the tert-butyl group.[4]
C1 (CH-OH) ~73.0 Carbinol carbon, shifted downfield by the hydroxyl group.[6][7]
C3 (CH-NH) ~52.0 Carbon bearing the nitrogen, shifted downfield.
Cyclopentyl -CH₂- 25.0 - 40.0 Methylene carbons of the cyclopentane ring.[6]

| -C(_CH_₃)₃ (Boc) | ~28.4 | Methyl carbons of the tert-butyl group.[4][5] |

Trustworthiness through Self-Validation: The presence of exactly seven distinct signals in the ¹³C NMR spectrum would strongly support the proposed structure (three CH₂, two CH, one quaternary C, and one C=O). The characteristic shifts for the Boc group carbons (~155, ~80, and ~28 ppm) serve as an internal validation of the protecting group's integrity.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3400 (broad) O-H Stretch Alcohol (-OH) Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[8][9]
~3350 N-H Stretch Amide (-NH) Indicates the presence of the Boc-protected amine.
~2850-2960 C-H Stretch Alkanes (sp³) Corresponds to the C-H bonds of the cyclopentyl ring and Boc group.[8]
~1680-1700 C=O Stretch Carbamate (-O-C=O) Strong, sharp absorption characteristic of the Boc group's carbonyl.[4]
~1520 N-H Bend Amide II Band Further confirms the presence of the N-H group.

| ~1170 | C-O Stretch | Carbamate / Alcohol | Strong absorption associated with the C-O bonds.[8] |

Authoritative Grounding: The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The simultaneous presence of a broad O-H stretch around 3400 cm⁻¹ and a strong carbonyl (C=O) absorption near 1700 cm⁻¹ is a definitive indicator of the target molecule's functionalization.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

m/z Value Ion Interpretation
216.15 [M+H]⁺ Protonated molecular ion (C₁₀H₁₉NO₃, Exact Mass: 215.14)
238.13 [M+Na]⁺ Sodium adduct of the molecular ion
160.12 [M+H - C₄H₈]⁺ Loss of isobutylene (56 Da) from the Boc group

| 116.09 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da) |

Causality in Fragmentation: The tert-butoxycarbonyl (Boc) group is known for its characteristic fragmentation pathways.[10] The most common fragmentation is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂. Another prominent fragmentation is the cleavage of the N-C bond, leading to the loss of the entire Boc group (100 Da), resulting in the protonated aminocyclopentanol fragment. Observing these specific losses provides very strong evidence for the structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

Protocol 2: ATR-FTIR Spectroscopy

  • Background Spectrum: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Protocol 3: ESI Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and any common adducts or fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a chiral building block like (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_confirm Structure Confirmation prep Weigh & Dissolve Sample ir FTIR Analysis (Functional Groups) prep->ir ms Mass Spectrometry (Molecular Weight & Formula) prep->ms nmr NMR Spectroscopy (¹H & ¹³C Connectivity) prep->nmr interp_ir Identify Key Stretches (O-H, N-H, C=O) ir->interp_ir interp_ms Confirm [M+H]⁺ Analyze Fragmentation ms->interp_ms interp_nmr Assign Signals Confirm C-H Framework nmr->interp_nmr confirm Correlate All Data Confirm Structure & Purity interp_ir->confirm interp_ms->confirm interp_nmr->confirm

Caption: A streamlined workflow for spectroscopic characterization.

References

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • The Royal Society of Chemistry. Supplementary Information for an article in Organic & Biomolecular Chemistry.
  • ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • Chegg.com. Solved: Draw the structure of cyclopentanol and give the expected ¹H NMR data.
  • National Institute of Standards and Technology (NIST). Cyclopentanol - Mass spectrum (electron ionization).
  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • PubChem. (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid.
  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. THE N.M.R. SPECTRUM OF CYCLOPENTANONE.
  • National Institute of Standards and Technology (NIST). Cyclopentanol - IR Spectrum.
  • Aladdin. (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid.
  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • The Automated Topology Builder (ATB). Cyclopentanol | C5H10O | MD Topology | NMR | X-Ray.
  • King's Centre for Visualization in Science. Infrared Spectrum of a Cyclic Alcohol: Cyclopentanol.
  • National Institute of Standards and Technology (NIST). Cyclopentanol - Condensed Phase IR Spectrum.
  • SpectraBase. Cyclopentanol - Optional[¹³C NMR] - Chemical Shifts.
  • PubChem. (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid.
  • PubChem. 3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid.
  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • National Institutes of Health (NIH). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • National Institutes of Health (NIH). Synthesis of Boc-protected bicycloproline.
  • OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.
  • Pharmaffiliates. (1S,3R,4R)-4-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid.
  • National Institute of Standards and Technology (NIST). Terpinol - IR Spectrum.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

NMR spectrum of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectrum of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, a chiral building block crucial in synthetic organic chemistry and drug development. The specific stereochemistry of this molecule, with a cis relationship between the hydroxyl and carbamate functional groups, dictates a unique and complex spectral signature. This document serves as a comprehensive resource for researchers, offering insights into spectral prediction, experimental protocol, and advanced characterization techniques.

Molecular Structure and Stereochemical Implications

The foundation of any spectral interpretation lies in a thorough understanding of the molecule's structure. This compound (C₁₀H₁₉NO₃) possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring.[1] The (1S, 3R) designation defines a specific three-dimensional arrangement where the bulky tert-butoxycarbonyl (Boc) protecting group and the hydroxyl group are on the same face of the ring, a cis configuration.

This lack of a symmetry plane renders nearly every proton and carbon atom chemically non-equivalent, leading to a complex but information-rich NMR spectrum. The diastereotopic nature of the methylene (CH₂) protons on the cyclopentane ring is a key feature; the two protons on a single methylene carbon are in different chemical environments and will thus have distinct chemical shifts and exhibit coupling to each other (geminal coupling).[2]

Caption: Labeled structure of this compound.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of different types of protons.[3] A standard approach involves analyzing chemical shift, integration, and signal multiplicity (splitting pattern).[4][5]

Predicted Proton Assignments
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
-C(CH₃)₃ ~1.45Singlet (s)9HNine equivalent methyl protons of the tert-butyl group, appearing as a sharp singlet in a shielded region.[6][7]
-NH- Variable (e.g., ~4.5-5.5)Broad (br s)1HChemical shift is solvent and concentration-dependent. Broadening is due to quadrupole effects from ¹⁴N and chemical exchange.
-OH Variable (e.g., ~2.0-4.0)Broad (br s)1HPosition is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. Signal disappears upon D₂O exchange.
H1 (-CH-N) ~3.8 - 4.2Multiplet (m)1HDeshielded by the adjacent electronegative nitrogen atom of the carbamate group. Complex splitting from adjacent C2 and C5 protons.
H3 (-CH-O) ~4.0 - 4.4Multiplet (m)1HDeshielded by the highly electronegative oxygen of the hydroxyl group. Complex splitting from adjacent C2 and C4 protons.
Cyclopentyl -CH₂- ~1.5 - 2.2Multiplets (m)6HProtons on C2, C4, and C5. These six protons are all chemically non-equivalent, resulting in complex and overlapping multiplets.[2][8]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each chemically unique carbon atom.[3] Given the molecule's asymmetry, all ten carbon atoms are expected to be non-equivalent.

Predicted Carbon Assignments
Carbon LabelPredicted δ (ppm)Rationale
-C=O ~155 - 157The carbonyl carbon of the carbamate group is highly deshielded and appears far downfield.[7]
-C(CH₃)₃ (quat)~79 - 81The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[7][9]
C3 (-CH-O) ~72 - 75The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen.
C1 (-CH-N) ~55 - 58The carbon attached to the carbamate nitrogen is deshielded.
C2, C4, C5 (-CH₂-) ~30 - 45The three methylene carbons of the cyclopentane ring. Their exact shifts will vary based on their proximity to the electron-withdrawing substituents.
-C(CH₃)₃ (methyl)~28.5The three equivalent methyl carbons of the tert-butyl group appear in the shielded, upfield region.[7][9]

Experimental Protocols

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): A common choice for many organic molecules. The residual solvent peak appears at δ 7.26 ppm in ¹H NMR and δ 77.2 ppm in ¹³C NMR.[10]

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful for ensuring the solubility of polar compounds and for clearly observing exchangeable -OH and -NH protons. Residual solvent peak is at δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C).[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

  • Referencing: While modern spectrometers can lock onto the deuterium signal of the solvent, Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).[11]

  • Instrument Setup (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution of complex multiplets.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

  • Instrument Setup (¹³C NMR):

    • Spectrometer Frequency: 100 MHz (for a 400 MHz instrument).

    • Number of Scans (NS): 128 to 1024 scans may be necessary due to the low natural abundance of ¹³C.

    • Acquisition Mode: Use a proton-decoupled pulse program.

Structure Verification with 2D NMR Spectroscopy

For unambiguous assignment of the complex cyclopentyl region, 2D NMR experiments are indispensable.[5]

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Final Structure Elucidation H1_NMR Acquire ¹H NMR Assign_Simple Assign Unambiguous Signals (e.g., Boc) H1_NMR->Assign_Simple C13_NMR Acquire ¹³C NMR C13_NMR->Assign_Simple COSY Acquire ¹H-¹H COSY Assign_Simple->COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC Correlate Correlate Coupled Nuclei HSQC->Correlate Final_Assign Complete Proton & Carbon Assignments Correlate->Final_Assign Structure_Confirm Confirm Structure & Stereochemistry Final_Assign->Structure_Confirm

Caption: Workflow for NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. Cross-peaks will appear between protons that are on adjacent carbons. For this molecule, COSY is critical for tracing the connectivity within the cyclopentane ring, for example, by correlating the H1 signal with protons on C2 and C5, and the H3 signal with protons on C2 and C4.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the confident assignment of each CH, CH₂, and CH₃ group.

By integrating data from 1D and 2D NMR experiments, a complete and validated assignment of the ¹H and ¹³C spectra can be achieved, confirming the identity and stereochemical purity of this compound.

References

  • Chemistry LibreTexts. (2023).
  • Supporting Information. (n.d.).
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Emery Pharma. (2018).
  • S. Michael Stewart. (2021). NMR and Cyclic Molecules. [Link]
  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. [Link]
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
  • Reddit. (2022). Why does cyclopentanol have 6 H NMR signals?. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Boc-Protected Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the principles and techniques for acquiring and interpreting the infrared (IR) spectrum of Boc-protected aminocyclopentanol. As a critical analytical method in organic synthesis and drug development, IR spectroscopy offers a rapid, non-destructive means to verify the successful installation of the tert-butyloxycarbonyl (Boc) protecting group and to confirm the integrity of the core aminocyclopentanol structure. This document details the characteristic vibrational frequencies of the key functional groups, provides field-proven experimental protocols for sample preparation and spectral acquisition, and offers a systematic approach to spectral interpretation, enabling researchers to confidently characterize these important synthetic intermediates.

Introduction: The Analytical Imperative

In the synthesis of complex molecules, particularly in pharmaceutical development, the selective protection of reactive functional groups is a foundational strategy. The Boc group is a cornerstone of amine protection due to its stability in a wide range of conditions and its clean removal under mild acidic protocols.[1] Boc-protected aminocyclopentanols are valuable chiral building blocks, and verifying their structure is a critical quality control step.

Infrared (IR) spectroscopy is an indispensable tool for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "fingerprint" that confirms the presence of key functional groups. For a molecule like Boc-protected aminocyclopentanol, IR spectroscopy allows for the unambiguous identification of:

  • The successful installation of the Boc group via its strong carbonyl (C=O) absorption.

  • The presence of the N-H bond of the newly formed carbamate.

  • The persistence of the hydroxyl (-OH) group from the cyclopentanol ring.

  • The overall integrity of the aliphatic (C-H) framework.

This guide will deconstruct the IR spectrum of a typical Boc-protected aminocyclopentanol, providing the causal logic behind spectral features and the experimental choices required to obtain a high-fidelity spectrum.

Molecular Structure and Expected Vibrational Signatures

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of specific functional groups. A Boc-protected aminocyclopentanol can be dissected into three key regions for analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Select Method (ATR or KBr) B Prepare Sample (Grind/Place on Crystal) A->B C Acquire Background Spectrum (Air or KBr Blank) B->C D Acquire Sample Spectrum C->D E Perform ATR Correction (if applicable) D->E F Baseline Correction E->F G Peak Picking & Assignment F->G

Caption: A validated workflow for FTIR spectral acquisition and analysis.

Sample Preparation: The Foundation of Quality Data

The choice of sampling technique depends on the physical state of the sample and available equipment.

Method 1: Attenuated Total Reflectance (ATR) - Recommended for Speed and Simplicity ATR is the most common and convenient method for solids and liquids, requiring minimal sample preparation. [2][3]

  • Step 1: Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol or acetone) and wipe dry with a soft, lint-free tissue.

  • Step 2: Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Step 3: Sample Application: Place a small amount of the solid Boc-protected aminocyclopentanol powder directly onto the crystal. [3]* Step 4: Apply Pressure: Use the accessory's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong signal. [4]* Step 5: Acquire Spectrum: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

Method 2: Potassium Bromide (KBr) Pellet - The Classic Transmission Method This technique is used for solid samples and involves dispersing the sample in a matrix of IR-transparent KBr. [2]It requires more skill but can yield very high-quality spectra.

  • Step 1: Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C) to remove absorbed water, which shows strong IR absorbance. [5][6]The presence of a broad O-H band around 3400 cm⁻¹ in a blank pellet indicates moisture contamination. [5]* Step 2: Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample into a fine powder. [7]Add approximately 100-200 mg of the dry KBr powder and gently but thoroughly mix to ensure uniform dispersion. [7][8]* Step 3: Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes. [5][9]A high-quality pellet will be thin and transparent or translucent.

  • Step 4: Background and Sample Scan: Acquire a background spectrum using a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

Instrument Parameters
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Range: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is sufficient for most structural characterization purposes.

  • Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.

Spectral Interpretation: A Practical Guide

Interpreting an IR spectrum is a systematic process. The key is to focus on the diagnostic regions first, rather than trying to assign every single peak. [10] Systematic Approach:

  • The 3000 cm⁻¹ Line: Draw a mental line at 3000 cm⁻¹. Peaks to the left (higher wavenumber) typically correspond to C-H stretches from sp² or sp carbons, while the strong peaks just to the right (2850-3000 cm⁻¹) confirm the sp³ C-H bonds of the cyclopentane ring. [11]2. The Hydroxyl/Amine Region (3500-3200 cm⁻¹): Look for the very broad, strong O-H stretch of the alcohol. [12]Overlapping with it or appearing as a sharper shoulder should be the N-H stretch of the carbamate.

  • The Carbonyl Region (1800-1650 cm⁻¹): Scan for the tell-tale C=O stretch. A strong, sharp peak around 1700 cm⁻¹ is definitive proof of the Boc group's presence. [1]Its absence would indicate a failed protection reaction.

  • The Fingerprint Region (1500-500 cm⁻¹): This complex region contains many bending and stretching vibrations. While difficult to fully assign, it is unique to the molecule. Confirm the presence of a strong C-O stretch from the secondary alcohol around 1100 cm⁻¹. [13]

Data Summary Table
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)IntensityComments
O-H Stretch (H-bonded)Alcohol3200 - 3500Strong, Very BroadBroadness is the key identifier; confirms the hydroxyl group. [14][15]
N-H StretchSecondary Carbamate3300 - 3400Medium, SharperOften appears as a shoulder on the broader O-H peak. [16]
C(sp³)-H StretchAlkane (Cyclopentane)2850 - 2960StrongConfirms the aliphatic nature of the ring. [11]
C=O Stretch (Amide I)Carbamate (Boc)1690 - 1712Strong, SharpThe most critical peak for confirming Boc protection. [1]
C-O StretchSecondary Alcohol1075 - 1150StrongConfirms the C-O bond of the cyclopentanol moiety. [13]

Conclusion

Infrared spectroscopy is a powerful and essential technique for the routine characterization of Boc-protected aminocyclopentanols. By understanding the characteristic absorption frequencies of the key functional groups—the carbamate C=O and N-H stretches, the alcohol O-H and C-O stretches, and the aliphatic C-H stretches—researchers can rapidly and confidently verify the outcome of their protection reactions. Following the validated experimental protocols outlined in this guide will ensure the acquisition of high-quality, artifact-free spectra, providing a solid analytical foundation for subsequent steps in the synthetic pathway.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica.
  • Li, S., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters, 12(49), 11848–11853.
  • ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH₂COOH (a) and ammonium carbamate....
  • Deadman, B. J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 764–772.
  • KCVS. (n.d.). Cyclopentanol.
  • Voice, A. K., et al. (2013). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO₂ Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 27(9), 5484–5491.
  • Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • Anjali Devi. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). YouTube.
  • NIST. (n.d.). Cyclopentanol. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclopentanol. NIST Chemistry WebBook.
  • CDN. (n.d.). Infrared Spectroscopy.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Albert, K., et al. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC.
  • MSU Chemistry. (n.d.). Infrared Spectrometry.
  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and....
  • Katritzky, A. R., & Jones, R. A. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 3670-3674.
  • ChemSurvival. (2018, August 14). spectroscopy infrared alcohols and amines. YouTube.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

Mass spectrometry of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a compound of interest in synthetic chemistry and drug development. We delve into the foundational principles of its ionization and fragmentation, offering a predictive framework for its characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a detailed understanding of this molecule's mass spectral characteristics. We present detailed experimental protocols, data interpretation strategies, and the underlying chemical principles that govern the observed fragmentation patterns, grounded in authoritative references.

Introduction and Physicochemical Profile

This compound is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its presence, alongside the cyclic alcohol moiety, imparts a distinct and predictable behavior under mass spectrometric analysis. Understanding this behavior is critical for reaction monitoring, purity assessment, and structural confirmation.

Chemical Structure and Properties

A precise understanding of the molecule's physical properties is the foundation of any mass spectrometric analysis.

PropertyValueSource
Chemical Formula C₁₀H₁₉NO₃PubChem[1]
Molecular Weight (Avg.) 201.26 g/mol PubChem[1][2]
Monoisotopic Mass 201.13649 DaPubChem[2]
IUPAC Name tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamateSigma-Aldrich
CAS Number 167465-99-8Sigma-Aldrich[3]
Physical Form SolidSigma-Aldrich, Home Sunshine Pharma[3]

Ionization Methodology: Electrospray Ionization (ESI)

For a polar molecule like this compound, which contains both a hydroxyl and a carbamate group, Electrospray Ionization (ESI) is the premier technique. ESI is a soft ionization method that transfers ions from a solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[4]

Causality for Selecting ESI:

  • Analyte Polarity: The compound's polarity makes it highly soluble in common reversed-phase liquid chromatography solvents (e.g., methanol, acetonitrile, water), which are directly compatible with ESI.

  • Soft Ionization: ESI preserves the molecular structure, ensuring the protonated molecule [M+H]⁺ is the predominant species observed in the full scan spectrum. This provides an unambiguous determination of the molecular weight.[4]

  • Protonation Site: In positive ion mode, protonation is expected to occur at the carbamate carbonyl oxygen or the secondary amine nitrogen, both of which are preferred protonation sites.[5] This facile protonation leads to a strong signal and high sensitivity.

The overall workflow for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust, self-validating system.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolve sample in Mobile Phase A/B inject Inject into LC System prep->inject column C18 Reversed-Phase Separation inject->column esi Electrospray Ionization (ESI+) column->esi ms1 MS1 Scan (Detect [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select m/z 202.1 data_analysis Data Analysis & Interpretation ms1->data_analysis ms2 MS2 Scan (Detect Fragments) cid->ms2 ms2->data_analysis

Caption: High-level LC-MS/MS workflow for analysis.

Fragmentation Analysis: A Predictive Approach

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By selecting the protonated parent ion ([M+H]⁺, m/z 202.1) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. The fragmentation of this molecule is dominated by the lability of the Boc group and the hydroxyl moiety.

Primary Fragmentation Pathways

Two major and highly characteristic fragmentation pathways are predicted:

  • Boc Group Fragmentation: The tert-butoxycarbonyl group is notoriously unstable under CID conditions. Its fragmentation proceeds via a coupled elimination of isobutylene (2-methylpropene) and carbon dioxide, resulting in a combined neutral loss of 100 Da.[6] This is a diagnostically crucial fragmentation for any Boc-protected amine. A less common, but still possible, fragmentation is the loss of just isobutylene (56 Da).[7][8]

  • Cyclic Alcohol Fragmentation: Cyclic alcohols readily undergo dehydration, leading to a neutral loss of a water molecule (18 Da).[9][10][11]

These pathways can also occur sequentially, providing further structural confirmation.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment parent [M+H]⁺ C₁₀H₂₀NO₃⁺ m/z = 202.1 frag_boc [M+H - (C₄H₈+CO₂)]⁺ C₅H₁₂NO⁺ m/z = 102.1 parent->frag_boc -100.0 Da frag_water [M+H - H₂O]⁺ C₁₀H₁₈NO₂⁺ m/z = 184.1 parent->frag_water -18.0 Da frag_boc_water [M+H - (C₄H₈+CO₂) - H₂O]⁺ C₅H₁₀N⁺ m/z = 84.1 frag_boc->frag_boc_water -18.0 Da frag_water->frag_boc_water -100.0 Da

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate in a range of common organic solvents. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring consistent quality. This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of data to explain the underlying physicochemical principles that govern the solubility of this molecule and provides detailed, field-proven protocols for its empirical determination.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a chiral building block characterized by a carbamate-protected amine and a secondary alcohol on a cyclopentyl scaffold. The interplay of these functional groups dictates its interaction with various solvents, a critical parameter in synthetic chemistry. Solubility is not merely a physical constant; it is a critical determinant of:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solution phase.

  • Purification Efficiency: Crystallization, a primary method for purifying intermediates, is fundamentally a solubility-driven process. Selecting an appropriate solvent system (a good solvent for dissolving impurities and a poor solvent for the product at lower temperatures) is crucial.

  • Work-up and Isolation: Extraction and washing procedures rely on the differential solubility of the target compound and impurities in immiscible solvent systems.

  • Formulation and Drug Delivery: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability.[1]

This guide will first deconstruct the molecular features of the title compound to predict its solubility behavior, then provide a robust experimental workflow for quantitative determination.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be rationalized by examining the intermolecular forces the solute and solvent can engage in.

Key Molecular Features of this compound:

  • Hydrogen Bond Donors: The molecule possesses two hydrogen bond donors: the hydroxyl (-OH) group and the amine (-NH) of the carbamate.[2]

  • Hydrogen Bond Acceptors: It has three hydrogen bond acceptor sites: the oxygen of the hydroxyl group and the two oxygens of the carbamate group.[2]

  • Polar Surface Area (PSA): The topological polar surface area is calculated to be 58.6 Ų, indicating a significant polar character which suggests good solubility in polar solvents.[2]

  • Non-Polar Regions: The tert-butyl group and the cyclopentyl ring are non-polar (lipophilic) and will contribute to solubility in less polar solvents.

  • LogP (Octanol-Water Partition Coefficient): The calculated XLogP3 is 1.2, suggesting a slight preference for lipophilic environments but still retaining significant water solubility characteristics.[2]

Predicted Solubility Trends:

  • High Solubility Expected in:

    • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, effectively solvating all polar functionalities of the molecule.

    • Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and should readily dissolve the compound.

  • Moderate to Good Solubility Expected in:

    • Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that can accept hydrogen bonds.

    • Esters (e.g., Ethyl Acetate): Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor.

    • Chlorinated Solvents (e.g., Dichloromethane): While less polar, dichloromethane can still interact with the molecule's polar groups to some extent.

  • Low Solubility Expected in:

    • Non-Polar Solvents: Solvents like hexanes and toluene lack the ability to form strong interactions with the polar hydroxyl and carbamate groups, leading to poor solvation.

The following diagram illustrates the relationship between the molecule's functional groups and their likely interactions with different solvent classes.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C10H19NO3 HB_Donor -OH, -NH (H-Bond Donors) Solute->HB_Donor HB_Acceptor =O, -O- (H-Bond Acceptors) Solute->HB_Acceptor NonPolar tert-Butyl, Cyclopentyl (Non-Polar Groups) Solute->NonPolar Protic Polar Protic (e.g., Methanol) HB_Donor->Protic Strong Interaction (H-Bonding) NonPolar_S Non-Polar (e.g., Hexane) HB_Donor->NonPolar_S Weak Interaction HB_Acceptor->Protic Strong Interaction (H-Bonding) Aprotic Polar Aprotic (e.g., DMSO, Acetone) HB_Acceptor->Aprotic Strong Interaction (H-Bonding) HB_Acceptor->NonPolar_S Weak Interaction NonPolar->NonPolar_S Favorable Interaction (van der Waals)

Caption: Solute-solvent interaction map based on functional groups.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical data is essential for process development. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method .[3] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solid in the supernatant.

3.1. The Shake-Flask Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

  • This compound (solid)

  • HPLC-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Toluene)

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram:

G start Start prep 1. Preparation Add excess solid to solvent in vials start->prep equil 2. Equilibration Shake at constant temperature (e.g., 24-48h at 25°C) prep->equil sep 3. Phase Separation Allow solid to settle. Filter supernatant (0.22 µm filter) equil->sep dilute 4. Dilution Dilute filtrate to fall within calibration curve range sep->dilute hplc 5. HPLC Analysis Quantify concentration against a standard curve dilute->hplc calc 6. Calculation Calculate original solubility accounting for dilution factor hplc->calc end End calc->end

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • To a series of labeled vials, add an excess amount of this compound (e.g., ~100 mg). The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.[4]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[1] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound to confirm that the concentration in solution has plateaued.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

  • Quantification via HPLC-UV:

    • Method Development: A reverse-phase HPLC method should be developed for the compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point. The detection wavelength should be set to a λmax where the compound has significant absorbance and the solvent has none.

    • Standard Curve Preparation: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Analysis: Inject the filtered samples from the solubility experiment. If the concentration is expected to be high, a precise dilution may be necessary to ensure the measurement falls within the linear range of the standard curve.[5]

    • Calculation: Determine the concentration of the compound in the analyzed sample by comparing its peak area to the standard curve. Calculate the original solubility in the solvent, remembering to account for any dilutions made.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and concise table. While specific experimental data for this compound is not publicly available, the following table illustrates how the results should be presented.

Table 1: Hypothetical Solubility of this compound at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Description
Polar Protic Methanol5.1> 200> 0.99Very Soluble
Ethanol4.3> 200> 0.99Very Soluble
Polar Aprotic DMSO7.2> 200> 0.99Very Soluble
Acetone5.1~ 150~ 0.75Freely Soluble
Ethyl Acetate4.4~ 50~ 0.25Soluble
Chlorinated Dichloromethane3.1~ 25~ 0.12Sparingly Soluble
Non-Polar Toluene2.4< 5< 0.025Slightly Soluble
Hexane0.1< 1< 0.005Very Slightly Soluble

Note: The data in this table is illustrative and intended for formatting purposes only. It is based on the predicted trends from the molecular structure analysis.

Interpretation of Results:

The results should be analyzed in the context of the solvent's properties. High solubility in polar solvents like methanol and DMSO would confirm the dominant role of hydrogen bonding interactions. Moderate solubility in solvents like ethyl acetate would indicate that while hydrogen bonding is key, the molecule's non-polar regions also contribute to its dissolution. Very low solubility in hexane would validate the "like dissolves like" principle, as the non-polar solvent cannot effectively solvate the polar functional groups.

Safety and Handling

When conducting these experiments, it is imperative to adhere to standard laboratory safety procedures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work. The compound may cause skin and eye irritation.[4]

  • Store the compound in a cool, dry place, sealed from moisture.[6]

Conclusion

This guide has provided a detailed technical framework for approaching the solubility of this compound. By combining theoretical predictions based on molecular structure with a robust, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data necessary for successful process development and optimization. Understanding the "why" behind the solubility profile—the interplay of hydrogen bonding, polarity, and non-polar interactions—empowers scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

Sources

An In-Depth Technical Guide to the Stereochemistry of (1S,3R)-3-hydroxycyclopentyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control and confirmation of stereochemistry are non-negotiable pillars in modern drug development. Chiral molecules often exhibit profoundly different pharmacological and toxicological profiles between enantiomers, making stereochemical integrity a critical quality attribute. This guide focuses on (1S,3R)-3-hydroxycyclopentyl)carbamate, a vital chiral building block. We move beyond theoretical discussions to provide a field-proven, in-depth technical framework for its stereochemical synthesis and analysis. This document details the causality behind methodological choices in Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). It is designed to equip researchers and drug development professionals with the necessary tools and protocols to ensure the stereochemical purity of this and related carbocyclic intermediates.

The Stereochemical Imperative of 1,3-Disubstituted Cyclopentanes

The cyclopentane ring is a prevalent scaffold in numerous natural products and pharmaceuticals. Unlike the more rigid cyclohexane ring, its flexibility presents unique stereochemical challenges. For a 1,3-disubstituted cyclopentane like 3-hydroxycyclopentyl carbamate, four stereoisomers exist: two pairs of enantiomers.

The specific isomer, (1S,3R)-3-hydroxycyclopentyl)carbamate, possesses a cis relative stereochemistry, with the carbamate and hydroxyl groups oriented on the same face of the ring. This precise spatial arrangement is often crucial for binding to biological targets. The carbamate moiety itself is a key structural motif in many approved drugs, valued for its stability and ability to participate in hydrogen bonding.[1] Therefore, robust and unequivocal methods for confirming both the relative (cis vs. trans) and absolute (1S,3R) configuration are paramount.

G cluster_cis cis Isomers (Enantiomeric Pair) cluster_trans trans Isomers (Enantiomeric Pair) 1S,3R (1S,3R) 1R,3S (1R,3S) 1S,3R->1R,3S mirror plane 1S,3S (1S,3S) 1S,3R->1S,3S Diastereomers 1R,3R (1R,3R) 1R,3S->1R,3R Diastereomers 1S,3S->1R,3R mirror plane G cluster_main Stereochemical Confirmation Workflow START Synthesized Material (Unknown Stereochemistry) NMR NMR Spectroscopy (1D & 2D) START->NMR HPLC Chiral HPLC Analysis START->HPLC XRAY X-ray Crystallography (If Crystalline) START->XRAY if solid CONCLUSION Confirmed Structure: (1S,3R)-isomer NMR->CONCLUSION Relative Stereochemistry (cis) Conformational Analysis HPLC->CONCLUSION Enantiomeric Purity (%ee) Separation of all Isomers XRAY->CONCLUSION Absolute Stereochemistry Unambiguous 3D Structure

Caption: Integrated workflow for stereochemical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry

NMR is the most powerful tool for determining the relative cis/trans configuration in solution. The distinction arises from the through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions, which are highly sensitive to the dihedral angles and spatial proximity of protons.

Causality Behind the Analysis:

  • Chemical Shift (δ): Protons and carbons in a cis isomer experience different steric and electronic environments compared to a trans isomer. Steric compression in the cis isomer can cause the carbon bearing a substituent to shift downfield (the γ-gauche effect). [2]* Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is described by the Karplus relationship, which depends on the dihedral angle. In cyclopentanes, cis protons typically have larger coupling constants than trans protons. [2]* Nuclear Overhauser Effect (NOE): A NOESY experiment detects protons that are close in space (< 5 Å), irrespective of bonding. For the (1S,3R)cis isomer, a clear NOE correlation is expected between the protons at C1 and C3 (H1 and H3), as they reside on the same face of the ring. This correlation would be absent or significantly weaker in the trans isomers. [2] Illustrative Data Comparison:

While a peer-reviewed, fully assigned spectrum for tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is not publicly available, we can construct a highly predictive data table based on closely related structures and established principles. [2][3]

Parameter Expected for cis-(1S,3R)-isomer Expected for trans-(1S,3S)-isomer Rationale for Distinction
¹H NMR
H-1 (CH-OH) Multiplet, ~4.2-4.4 ppm Multiplet, ~4.0-4.2 ppm Deshielding effect of cis carbamate group.
H-3 (CH-NHBoc) Multiplet, ~3.8-4.0 ppm Multiplet, ~3.6-3.8 ppm Deshielding effect of cis hydroxyl group.
³J (H1-H2, H1-H5) Larger (~8-10 Hz) Smaller (~2-9 Hz) cis relationship leads to larger vicinal coupling.
¹³C NMR
C-1 (CH-OH) ~74-77 ppm ~72-75 ppm Steric compression in cis isomer (γ-gauche effect). [2]
C-3 (CH-NHBoc) ~55-58 ppm ~53-56 ppm Steric compression in cis isomer.
Boc (C(CH₃)₃) ~28.7 ppm ~28.7 ppm Less affected by ring stereochemistry.
2D NMR (NOESY)

| H-1 ↔ H-3 | Strong cross-peak | Weak or absent cross-peak | Protons are on the same face of the ring. |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the carbamate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integration.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbons and their chemical shifts.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy experiment to establish proton-proton coupling networks and confirm assignments.

  • 2D NOESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy spectrum with a mixing time of 500-800 ms. This is the critical experiment.

  • Data Processing & Interpretation: Process the spectra and look for the key H-1 to H-3 NOE cross-peak. Its presence provides definitive evidence for the cis relative stereochemistry.

X-ray Crystallography: The Gold Standard for Absolute Configuration

While NMR confirms the relative stereochemistry, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule in the solid state, allowing for the definitive assignment of the absolute configuration (R/S at each chiral center).

Causality Behind the Analysis:

The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically converted into an electron density map, from which the precise position of every atom can be determined. For chiral molecules, the use of anomalous dispersion allows for the differentiation between a structure and its mirror image, thereby establishing the absolute stereochemistry. [4] Experimental Protocol: Single-Crystal X-ray Analysis

This protocol is self-validating, as a successful outcome (a high-quality crystal structure) is contingent on the successful execution of each step.

  • Crystal Growth (The Critical Step):

    • Dissolve the purified carbamate in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).

    • Employ slow evaporation, vapor diffusion (e.g., diffusing hexane into an ethyl acetate solution), or slow cooling to induce the formation of single, high-quality crystals. This may require screening multiple solvent systems.

    • The goal is a crystal of ~0.1-0.3 mm in size, with clear faces and no visible defects.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using an X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model against the experimental data.

    • Determine the absolute configuration using the Flack parameter. A value close to 0 for the correct enantiomer confirms the assignment. [4]4. Validation: The final refined structure should have low R-factors (< 0.05) and a clean difference electron density map, confirming the accuracy of the model.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the workhorse technique for separating all four stereoisomers, allowing for the precise determination of enantiomeric excess (% ee) and diastereomeric purity.

Causality Behind the Analysis:

Separation is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities. [4]The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and effective for resolving a wide range of chiral compounds, including carbamates. [5]

G cluster_workflow Chiral HPLC Separation Principle cluster_interaction INJECT Mixture of Stereoisomers (1S,3R), (1R,3S), (1S,3S), (1R,3R) COLUMN Chiral Stationary Phase (CSP) (e.g., Chiralpak® AS-H) INJECT->COLUMN MORE_STABLE More Stable Diastereomeric Complex (Longer Retention) LESS_STABLE Less Stable Diastereomeric Complex (Shorter Retention) DETECTOR UV Detector CHROMATOGRAM Separated Peaks DETECTOR->CHROMATOGRAM

Caption: Principle of chiral separation by HPLC.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a robust, broad-spectrum polysaccharide-based column. An excellent choice is an amylose-based CSP such as Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate)) .

  • Mobile Phase Screening (Normal Phase):

    • Prepare stock solutions of the carbamate mixture (~1 mg/mL) in a suitable solvent like ethanol or isopropanol.

    • Screen a primary mobile phase system, typically a mixture of an alkane and an alcohol (e.g., n-Hexane / Isopropanol).

    • Run a gradient or a series of isocratic runs (e.g., 95:5, 90:10, 80:20 Hex/IPA) at a flow rate of 1.0 mL/min.

    • Monitor the separation at a suitable UV wavelength (e.g., 210-220 nm for carbamates).

  • Optimization:

    • If separation is observed, optimize the isocratic mobile phase composition to achieve baseline resolution (Rs > 1.5) for all four peaks.

    • If separation is poor, switch the alcohol modifier (e.g., to ethanol) or add a small amount of an additive (0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) to improve peak shape.

  • Validation: Once optimized, validate the method for specificity, linearity, accuracy, and precision. The peak area percentage directly corresponds to the percentage of each stereoisomer in the sample.

Illustrative Chromatographic Data:

Stereoisomer Expected Elution Order Hypothetical Retention Time (min)
(1R,3R) - trans18.5
(1S,3S) - trans29.8
(1R,3S) - cis312.1
(1S,3R) - cis 4 14.3
Conditions: Chiralpak® AS-H (250 x 4.6 mm, 5 µm), Mobile Phase: n-Hexane/Ethanol (90:10), Flow: 1.0 mL/min, Temp: 25 °C.

Conclusion: A Triad of Trust for Stereochemical Confirmation

The stereochemical integrity of (1S,3R)-3-hydroxycyclopentyl)carbamate cannot be assumed; it must be proven. This guide has outlined a robust, multi-technique strategy grounded in established scientific principles. By integrating the strengths of NMR for relative stereochemistry, X-ray crystallography for absolute configuration, and chiral HPLC for enantiomeric purity, researchers and drug development professionals can build a comprehensive and self-validating data package. This triad of analytical techniques provides the authoritative evidence required to confidently advance chiral intermediates through the development pipeline, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

References

  • BenchChem. (2025). Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)
  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • Supporting Information. (n.d.).
  • PubChem. (2024). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
  • Gotor-Fernández, V., et al. (2010). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. [Link]
  • Zaed, A. M., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
  • Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it. [Link]
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]
  • Kulkarni, A. A., et al. (2016). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]
  • Grdeń, M., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
  • Köppen, R., et al. (2007). Enantioselective preparative HPLC separation of the HBCD-Stereoisomers from the technical product and their absolute structure elucidation using X-ray crystallography. Chirality. [Link]
  • Annapareddy, S., et al. (2016).
  • Szymańska, E., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
  • Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
  • ResearchGate. (n.d.). 29 Si NMR spectrum of cis/trans mixture of 1. [Link]
  • Gill, G., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]
  • Prasher, P., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research. [Link]

Sources

An In-depth Technical Guide to tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: A Core Chiral Synthon for Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, provide the foundational stereochemistry required for the synthesis of complex, biologically active molecules. This guide focuses on tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate, a versatile chiral intermediate whose rigid cyclopentane core and defined stereocenters are instrumental in the synthesis of a class of potent antiviral drugs known as carbocyclic nucleoside analogues. We will explore its synthesis, key chemical transformations, and pivotal role in the development of therapies for viral infections like HIV and Hepatitis B, offering a comprehensive resource for professionals in drug discovery and development.

The Strategic Value of Chiral Synthons in Drug Discovery

Biological systems are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Consequently, the interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly stereospecific. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity, while the other may be inactive, less active, or even responsible for adverse effects.[1] This principle drives the pharmaceutical industry's focus on asymmetric synthesis—the creation of single enantiomers.

The use of chiral synthons is a cornerstone of asymmetric synthesis. These are relatively simple, optically pure molecules that are incorporated into a larger target molecule, transferring their stereochemical information. This strategy offers significant advantages over methods like chiral resolution of a racemic mixture, which is inherently inefficient (maximum 50% yield), or de novo asymmetric synthesis, which can be complex to develop. The subject of this guide, this compound, is a prime example of a high-value synthon that provides a pre-defined stereochemical scaffold for building complex antiviral agents.[1]

Profile of this compound

This synthon, also known by its deprotected name (1R,3S)-3-aminocyclopentanol, is a bifunctional molecule featuring a cyclopentane ring with a hydroxyl group and a Boc-protected amine in a trans configuration.[2][3][4][5] This specific arrangement is crucial for its utility.

Key Structural Features:

  • Defined Stereochemistry: The (1S,3R) configuration provides a fixed spatial arrangement of the functional groups, which is essential for directing subsequent reactions and for the final molecule's interaction with its biological target.

  • Orthogonal Protecting Groups: The amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, while the hydroxyl group is free. The Boc group is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid or HCl), allowing for selective deprotection and functionalization of the amine.[6]

  • Reactive Centers: The free secondary hydroxyl group is a key site for synthetic manipulation, most notably for coupling with nucleobases via reactions like the Mitsunobu reaction.[7][8] The protected amine, once deprotected, serves as another handle for building the target molecule's structure.

Physicochemical Properties

PropertyValue
CAS Number 167465-99-8[3][5]
Molecular Formula C₁₀H₁₉NO₃[3][5]
Molecular Weight 201.26 g/mol [3][5]
Appearance Solid[5]
Storage 2-8°C, sealed in a dry environment[5]

Stereoselective Synthesis Strategies

The production of enantiomerically pure (1S,3R)-3-aminocyclopentanol derivatives is critical. Several strategies have been developed to achieve this, overcoming the challenge of controlling two stereocenters on a five-membered ring.

One prominent industrial approach starts from the enzymatic resolution of a racemic precursor, often a lactam known as Vince Lactam. This process uses a lipase to selectively acylate one enantiomer, allowing for the separation of the two. The desired enantiomer is then carried forward through a series of reductions and protecting group manipulations to yield the target synthon.[6]

Another innovative route involves a hetero-Diels-Alder reaction between cyclopentadiene and tert-butyl nitrosyl carbonate.[9] This is followed by a series of steps including stereoselective reduction, enzymatic resolution, and protecting group chemistry to yield the final product with high optical purity.[9]

Below is a generalized workflow illustrating a lipase-based resolution strategy.

G cluster_0 Synthesis Workflow rac_lactam Racemic Vince Lactam resolution Enzymatic Resolution (Lipase) rac_lactam->resolution s_lactam (−)-Lactam (Desired Enantiomer) resolution->s_lactam Separation r_lactam (+)-Lactam (Undesired) resolution->r_lactam boc_protection Boc Protection (Boc)₂O s_lactam->boc_protection reduction Reduction (e.g., NaBH₄) boc_protection->reduction hydrolysis Hydrolysis reduction->hydrolysis final_product tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate hydrolysis->final_product

Caption: Generalized workflow for the synthesis of the target synthon via enzymatic resolution.

Key Transformations and Synthetic Utility

The power of this compound lies in its predictable reactivity, enabling chemists to construct complex carbocyclic nucleoside analogues.

Mitsunobu Reaction for Nucleobase Coupling

A cornerstone transformation is the Mitsunobu reaction, which allows for the coupling of the synthon's secondary alcohol with a purine or pyrimidine base. This reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon. Thus, the (3R)-hydroxyl group is converted to a (3S)-linkage to the incoming nucleobase, establishing the correct cis-stereochemistry relative to the amine (which will become part of the cyclopentene ring system in drugs like Abacavir).

G cluster_1 Mitsunobu Reaction Scheme Synthon tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate Reagents Purine/Pyrimidine Base + PPh₃ + DEAD or DIAD Synthon->Reagents Intermediate Alkoxyphosphonium Salt (Activated Alcohol) Reagents->Intermediate SN2 Sₙ2 Attack by Nucleobase Intermediate->SN2 Product Coupled Carbocyclic Nucleoside (Inverted Stereocenter) SN2->Product

Caption: Conceptual flow of the Mitsunobu reaction for nucleobase installation.

Deprotection and Further Functionalization

Following nucleobase coupling or other modifications, the Boc protecting group can be cleanly removed under acidic conditions. This reveals the primary amine, which is a key functional group in the final active pharmaceutical ingredient (API). For example, in the synthesis of the anti-HBV drug Entecavir, this amine becomes part of the guanine heterocycle.[8][10][11]

Case Studies in Drug Development

The utility of this chiral synthon is best illustrated by its application in the synthesis of blockbuster antiviral drugs.

Abacavir

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV.[10] Its structure contains a cyclopentene ring, and the cis-(1S,4R) relationship between the purine base and the hydroxymethyl group is critical for its activity. The synthesis of Abacavir often utilizes a chiral aminocyclopentene methanol derivative, which is closely related to and can be synthesized from precursors of this compound.[12][13][14] The defined stereochemistry of the synthon ensures the final product has the correct absolute configuration required for potent anti-HIV activity.[10]

Entecavir

Entecavir is a leading antiviral medication for the treatment of Hepatitis B virus (HBV) infection.[10] Its complex structure features a methylene-substituted cyclopentane core. Syntheses of Entecavir have been developed that rely on chiral synthons derived from non-carbohydrate precursors, including strategies that build upon the stereochemical framework provided by hydroxy-aminocyclopentane derivatives.[8][11][15] The Mitsunobu reaction is often a key step for introducing the guanine base onto the carbocyclic core.[8][15]

Experimental Protocols

The following section provides a representative, generalized protocol for a key transformation. Note: These are illustrative and must be adapted and optimized based on specific laboratory conditions and substrate scope. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 6.1: Mitsunobu Coupling of a Purine Base

Objective: To couple a protected purine (e.g., 2-amino-6-chloropurine) with this compound with inversion of stereochemistry.

Materials:

  • This compound (1.0 eq)

  • Protected Purine Base (e.g., 2-amino-6-chloropurine) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound, the purine base, and triphenylphosphine.

  • Add anhydrous THF to dissolve the solids, resulting in a stirrable solution/slurry.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add DIAD dropwise to the stirred solution over 20-30 minutes. A color change (typically to a yellow or orange hue) is expected.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the crude residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

  • Characterize the product by NMR and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral synthons in modern drug development. Its well-defined stereochemistry and versatile functional handles have made it an indispensable building block for the efficient, stereocontrolled synthesis of life-saving carbocyclic nucleoside analogues like Abacavir and Entecavir.[10] As the search for novel antiviral agents continues, the demand for such robust and reliable chiral intermediates will only grow. Future applications may see this synthon or its derivatives used in the construction of new classes of therapeutics, including inhibitors for emerging viral threats or in other therapeutic areas where a constrained, stereochemically rich scaffold is desired. The principles of its synthesis and application provide a valuable blueprint for the development of next-generation pharmaceuticals.

References

  • Taylor & Francis Online. (n.d.). Synthesis of Chiral Carbocyclic Ribonucleotides: Nucleosides and Nucleotides.
  • ACS Publications. (2018). Synthesis of Chiral Six-Membered Carbocyclic Purine Nucleosides via Organocatalytic Enantioselective [3 + 3] Annulation. Organic Letters.
  • ResearchGate. (2025). Chiral Synthesis of Carbocyclic Nucleoside Analogs from Noncarbohydrate Precursors.
  • Semantic Scholar. (n.d.). [PDF] Synthesis of Chiral Six-Membered Carbocyclic Purine Nucleosides via Organocatalytic Enantioselective [3 + 3] Annulation.
  • ResearchGate. (n.d.). Synthetic strategies for chiral carbocyclic nucleosides.
  • New Drug Approvals. (2019). ABACAVIR.
  • ResearchGate. (2015). How do I synthesis trans-Abacavir from abacavir API?.
  • Biomol. (n.d.). (1R,3S)-3-Amino-cyclopentanol.
  • Google Patents. (n.d.). EP1905772A1 - Process for the preparation of abacavir.
  • RSC Publishing. (n.d.). Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Cayman Chemical. (n.d.). (1R,3S)-3-Amino-cyclopentanol.
  • ResearchGate. (2025). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • IJCPA. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation.
  • BenchChem. (2025). Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.
  • BenchChem. (2025). (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Drug Discovery and Development.
  • ResearchGate. (2025). (PDF) Synthesis of Entecavir and Its Novel Class of Analogs.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Synthonix, Inc. (n.d.). tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate.
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
  • RSC Publishing. (n.d.). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent.
  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate.
  • NIH. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. PMC.
  • BLDpharm. (n.d.). 167465-99-8|this compound.

Sources

An In-depth Technical Guide to Boc-Protected Carbocyclic Nucleoside Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleoside analogues represent a therapeutically vital class of molecules, forming the backbone of numerous antiviral and anticancer agents. Their enhanced biological stability, conferred by the replacement of the furanose oxygen with a methylene group, makes them resilient to enzymatic degradation.[1][2][3][4] The synthesis of these complex molecules is a significant challenge in medicinal chemistry, necessitating a robust strategy of protecting reactive functional groups.[5] This guide provides an in-depth examination of Boc-protected carbocyclic nucleoside precursors, pivotal intermediates in the synthesis of these drugs. We will explore the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, detail core synthetic methodologies with step-by-step protocols, present comprehensive characterization techniques, and discuss downstream applications. This document serves as a technical resource, blending established principles with practical, field-proven insights for professionals in drug discovery and development.

Introduction: The Strategic Imperative for Carbocyclic Nucleosides and Boc Protection

Therapeutic Significance of Carbocyclic Nucleosides

Nucleoside analogues have long been a cornerstone of antiviral and anticancer therapies.[2][6] By mimicking natural nucleosides, they can deceptively integrate into viral or cellular DNA/RNA, disrupting replication processes. However, natural nucleosides are susceptible to cleavage by enzymes like nucleoside phosphorylases. The development of carbocyclic nucleosides, where the endocyclic oxygen of the ribose sugar is replaced by a carbon atom (CH₂), was a landmark achievement.[1][2][7] This structural modification renders them stable against enzymatic hydrolysis, thereby enhancing their bioavailability and therapeutic window.[3] Prominent examples include Abacavir (HIV), Entecavir (Hepatitis B), and Aristeromycin, which underscore the profound impact of this molecular scaffold in modern medicine.[1][2]

The Indispensable Role of Amine Protection in Synthesis

The synthesis of carbocyclic nucleosides is a multi-step process involving the construction of a functionalized carbocycle and its subsequent coupling to a nucleobase. A key functional handle on the carbocyclic precursor is an amine group, which is essential for forming the glycosidic bond equivalent. However, the inherent nucleophilicity and basicity of amines require them to be "masked" or "protected" during intermediate synthetic steps to prevent unwanted side reactions.[8]

The tert-Butyloxycarbonyl (Boc) Group: A Chemist's Tool of Choice

The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[9][10] Its widespread adoption is due to a combination of critical features:

  • Robust Stability: The Boc group is stable to a wide range of reagents, including most nucleophiles and bases, ensuring its integrity throughout various reaction conditions.[11]

  • Facile Introduction: It is readily introduced using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and easy-to-handle reagent.[10][12]

  • Orthogonality: The Boc group's key advantage is its acid lability.[11] It can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) without affecting other protecting groups that are labile to bases (like Fmoc) or hydrogenolysis (like Cbz).[8] This orthogonality is fundamental to complex, multi-step synthetic strategies.[8]

  • Clean Deprotection: The deprotection mechanism generates volatile byproducts (isobutylene and CO₂), simplifying purification of the final amine.[10][13]

The following diagram illustrates the general workflow from a starting carbocyclic amine to a functionalized nucleoside, highlighting the central role of the Boc-protected precursor.

G Start Carbocyclic Amine (Starting Material) BocProtected Boc-Protected Carbocyclic Precursor Start->BocProtected Boc₂O, Base Modified Further Functionalization (e.g., Hydroxylation) BocProtected->Modified Various Reagents Deprotected Deprotected Amine (Active for Coupling) Modified->Deprotected Acid (e.g., TFA) Final Final Carbocyclic Nucleoside Analogue Deprotected->Final Nucleobase Coupling

Caption: General synthetic workflow highlighting the Boc-protected intermediate.

Core Synthetic Strategy: Enantioselective Synthesis of a Boc-Protected Precursor

The enantioselective synthesis of carbocyclic nucleosides is paramount, as biological activity is typically confined to a single stereoisomer. One of the most elegant and widely adopted strategies begins with the enzymatic desymmetrization of a prochiral starting material, such as a substituted cyclopentene derivative. This section details a representative, field-proven methodology.

Rationale and Mechanistic Overview

This strategy leverages a key enzymatic hydrolysis step to establish the initial chirality. Subsequent chemical transformations, including an Overman rearrangement and diastereoselective dihydroxylation, build the required stereocenters on the cyclopentane ring. The amine functionality is introduced and immediately protected with a Boc group to facilitate downstream manipulations.

The overall synthetic pathway is depicted below:

G A Prochiral Diester B Chiral Monoester A->B Enzymatic Hydrolysis C Allylic Alcohol B->C Reduction D Allylic Trichloroacetimidate C->D Cl₃CCN, DBU E Allylic Amine (via Overman Rearrangement) D->E Thermal Rearrangement F Boc-Protected Amine E->F Boc₂O G Diol Intermediate F->G OsO₄, NMO (Dihydroxylation) H Final Precursor G->H Further Steps

Caption: Key transformations in the enantioselective synthesis pathway.

Detailed Experimental Protocol: Boc Protection of a Carbocyclic Allylic Amine

This protocol describes the critical step of protecting the newly formed amine with the Boc group. This reaction is typically high-yielding and straightforward.

Objective: To synthesize the N-Boc protected carbocyclic allylic amine from the corresponding free amine.

Materials:

  • Carbocyclic allylic amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)[10]

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (1.2 equiv)[14]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbocyclic allylic amine (1.0 equiv). Dissolve the amine in anhydrous DCM or THF to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. If the amine is less reactive, a catalytic amount of DMAP can be used in conjunction with a stoichiometric base.[14]

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. To this, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise over 10-15 minutes.

    • Causality Note: The reaction is exothermic, and dropwise addition at 0 °C helps to control the reaction rate and prevent potential side reactions. The base is essential to neutralize the acidic proton on the amine nitrogen, facilitating its nucleophilic attack on the Boc anhydride.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally with brine.

    • Self-Validation: Each wash step serves a purpose. The acid wash removes the amine base, the bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove residual water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Quality Control of the Boc-Protected Precursor

Verifying the structure and purity of the Boc-protected intermediate is critical before proceeding to subsequent steps. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for confirming successful Boc protection.[15] The key diagnostic signal is a large, sharp singlet integrating to nine protons, appearing in the upfield region of the spectrum (typically δ 1.4-1.5 ppm ).[15][16] This signal corresponds to the chemically equivalent protons of the tert-butyl group.[15] The N-H proton of the resulting carbamate appears as a broad singlet, and the protons on the carbon alpha to the nitrogen typically shift downfield upon protection.[15]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Successful protection is confirmed by the appearance of two characteristic signals for the Boc group: one for the quaternary carbon at approximately δ 80 ppm and one for the carbonyl carbon at δ 155-156 ppm .[16][17]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is commonly used to confirm the molecular weight of the product. The expected molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺ should be observed.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the synthesized precursor. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. The product should appear as a single major peak, and purity is reported as a percentage of the total peak area.

Table 1: Summary of Expected Analytical Data for a Representative Boc-Protected Precursor
Analysis TechniqueCharacteristic Signal / ResultRationale for Confirmation
¹H NMR Sharp singlet, 9H, δ ~1.45 ppmUnambiguous signal for the tert-butyl group of Boc.[15][16]
Broad singlet, 1H, δ ~5.0-6.0 ppmN-H proton of the carbamate.
¹³C NMR Signal at δ ~80 ppmQuaternary carbon of the tert-butyl group.[17]
Signal at δ ~155 ppmCarbonyl carbon of the carbamate group.[17]
ESI-MS Peak at m/z = [Molecular Weight + 1]Confirms the mass of the protonated molecular ion [M+H]⁺.
HPLC >95% Peak AreaQuantifies the purity of the isolated compound.

Downstream Applications: Deprotection and Final Synthesis Steps

Once the carbocyclic core is fully functionalized, the Boc group is removed to unmask the amine for the final coupling step with the desired nucleobase.

Boc Deprotection: Releasing the Amine

The cleavage of the Boc group is typically achieved under anhydrous acidic conditions.[11]

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Setup: Dissolve the Boc-protected precursor in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.[10]

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise, typically in a 1:1 to 1:4 ratio of DCM:TFA.[9][10]

    • Mechanistic Insight: The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[10][18] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and CO₂ gas.[18]

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting amine is often obtained as a TFA salt, which can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃) and extracted.

G Boc N-Boc Precursor Protonated Protonated Carbamate Boc->Protonated TFA (H⁺) Cation t-Butyl Cation + Carbamic Acid Protonated->Cation C-O Cleavage Amine Free Amine + CO₂ Cation->Amine Decarboxylation

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Coupling with Nucleobases

The liberated amine on the carbocyclic precursor is then coupled with an appropriately activated purine or pyrimidine base to form the final carbocyclic nucleoside. This can be achieved through various methods, such as Mitsunobu reactions or nucleophilic substitution, to complete the synthesis.[3][19]

Conclusion and Future Outlook

Boc-protected carbocyclic nucleoside precursors are more than just intermediates; they are the linchpins in the efficient and stereocontrolled synthesis of vital therapeutic agents. The stability, reliability, and orthogonal nature of the Boc group provide chemists with the flexibility needed to construct complex molecular architectures. Understanding the principles behind the introduction, characterization, and removal of this protecting group is fundamental for any researcher in the field of medicinal chemistry. As the demand for novel antiviral and anticancer drugs continues to grow, the synthetic strategies revolving around these key precursors will undoubtedly evolve, further empowering the development of next-generation medicines.

References

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
  • Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: MDPI URL:[Link]
  • Title: Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads Source: bioRxiv URL:[Link]
  • Title: Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues Source: Royal Society of Chemistry URL:[Link]
  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL:[Link]
  • Title: Recent progress for the synthesis of selected carbocyclic nucleosides Source: PubMed URL:[Link]
  • Title: New Convergent Synthesis of Carbocyclic Nucleoside Analogues Source: Arkivoc URL:[Link]
  • Title: Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides Source: ResearchG
  • Title: Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents Source: SAGE Journals URL:[Link]
  • Title: EXPERIMENTAL PROCEDURES Source: Beilstein Journals URL:[Link]
  • Title: Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents Source: MDPI URL:[Link]
  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development URL:[Link]
  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL:[Link]
  • Title: Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.
  • Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
  • Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL:[Link]
  • Title: Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis Source: Der Pharma Chemica URL:[Link]
  • Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL:[Link]
  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL:[Link]

Sources

Methodological & Application

Synthesis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral synthons, or building blocks, are therefore indispensable tools in the synthesis of complex therapeutic agents. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate stands out as a particularly valuable chiral intermediate. Its rigid cyclopentane core, adorned with a hydroxyl and a protected amine group in a specific stereochemical orientation, serves as a crucial scaffold for the synthesis of carbocyclic nucleoside analogues.[1][2] These analogues are a class of compounds where the ribose sugar moiety of natural nucleosides is replaced by a carbocyclic ring, often leading to enhanced metabolic stability and potent antiviral or antitumor activities.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: The Logic of Amine Protection

The synthesis of this compound is achieved through the selective protection of the amino group of (1S,3R)-3-aminocyclopentanol. The choice of the tert-butyloxycarbonyl (Boc) group is a strategic one, guided by its widespread use and predictable behavior in organic synthesis. The Boc group is favored for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions. This orthogonality allows for the selective manipulation of other functional groups within the molecule without disturbing the protected amine.

The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). A base is typically employed to deprotonate the amine, enhancing its nucleophilicity and driving the reaction to completion.

Visualizing the Synthesis

The straightforward, single-step conversion of the chiral amino alcohol to its Boc-protected counterpart is a cornerstone of many synthetic campaigns in drug discovery.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product Starting_Material (1S,3R)-3-Aminocyclopentanol Reaction_Vessel Reaction Mixture Starting_Material->Reaction_Vessel 1.0 eq Reagent Di-tert-butyl dicarbonate (Boc Anhydride) Reagent->Reaction_Vessel ~1.1 eq Solvent Solvent System (e.g., Dichloromethane) Solvent->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel ~1.2 eq Final_Product tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate Workup Aqueous Workup & Purification Reaction_Vessel->Workup Stir at RT Workup->Final_Product caption Figure 1. High-level workflow for the Boc protection.

Caption: High-level workflow for the Boc protection.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps and expected outcomes for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(1S,3R)-3-Aminocyclopentanol≥98%Commercially AvailableChiral purity is critical.
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially AvailableEnsure dryness for optimal reaction.
Triethylamine (Et₃N)≥99%Commercially AvailableShould be freshly distilled.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a solution of (1S,3R)-3-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Stir the solution at room temperature for 10 minutes.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

Parameter Expected Value
Appearance White to off-white solid
Molecular Weight 201.26 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.7 (br s, 1H), ~4.2 (m, 1H), ~3.9 (m, 1H), ~2.1-1.4 (m, 6H), 1.44 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~155.8, ~79.2, ~73.5, ~52.1, ~35.0, ~34.5, ~28.4
Melting Point Varies based on purity

Causality and Experimental Insights

  • Choice of Base: Triethylamine is a common, non-nucleophilic base used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used.

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the starting material and the Boc anhydride. Anhydrous conditions are preferred to prevent hydrolysis of the Boc anhydride.

  • Purification Strategy: While the reaction is generally clean, flash chromatography is recommended to remove any unreacted starting materials and byproducts, ensuring high purity of the final product, which is critical for its use in subsequent synthetic steps.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of this compound. The strategic use of the Boc protecting group, coupled with a straightforward reaction and purification procedure, makes this a reliable method for producing this key chiral intermediate on a laboratory scale. The high purity of the final product is essential for its successful incorporation into the synthesis of advanced carbocyclic nucleoside analogues for drug discovery and development programs.

References

  • Barrow, J. C., et al. (2000). Preparation and Evaluation of 1,3-diaminocyclopentane-linked dihydropyrimidinone derivatives as selective alpha1a-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(17), 1917-1920.
  • Zémlicka, J., & Phadtare, S. (1989). Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity. Journal of medicinal chemistry, 32(9), 2133-2139.
  • Marquez, V. E., & Lim, M. I. (1986). Carbocyclic nucleosides. Medicinal research reviews, 6(1), 1-24.

Sources

Chiral Resolution of 3-Aminocyclopentanol: An Application Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure 3-aminocyclopentanol is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds, including antiviral and anticancer agents. Its stereochemistry is critical for biological efficacy and receptor binding. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary methodologies for the chiral resolution of racemic 3-aminocyclopentanol. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for enzymatic kinetic resolution, classical chemical resolution via diastereomeric salt formation, and analytical verification using chiral High-Performance Liquid Chromatography (HPLC). This document is structured to offer not just procedural steps, but also the causal reasoning behind experimental choices, ensuring a robust and reproducible approach to obtaining the desired enantiomer.

Introduction: The Significance of Chirality in 3-Aminocyclopentanol

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design and development. For molecules with one or more stereocenters, such as 3-aminocyclopentanol, the spatial arrangement of atoms can lead to profoundly different pharmacological and toxicological profiles between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful.[1] Therefore, the ability to isolate a single, pure enantiomer is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry.

3-Aminocyclopentanol, with its amino and hydroxyl functional groups, serves as a versatile scaffold in medicinal chemistry. The precise orientation of these groups dictates its interaction with chiral biological targets like enzymes and receptors. This guide focuses on the practical strategies to resolve the racemic mixture of 3-aminocyclopentanol, enabling the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).

Strategy 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and green chemistry approach that leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between two enantiomers in a racemic mixture. The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product.

The "Why": Causality in Enzymatic Resolution

Lipases, such as Candida antarctica lipase B (CALB), are serine hydrolases that possess a chiral active site.[2][3] This three-dimensional pocket preferentially binds one enantiomer of a substrate in an orientation that is optimal for catalysis. For cyclic amino alcohols like 3-aminocyclopentanol (often N-protected), the enzyme can selectively acylate either the amino or hydroxyl group. The "Kazlauskas rule" often predicts which alcohol enantiomer will react faster based on the relative size of the substituents around the stereocenter.[4] The choice of an acylating agent, such as vinyl acetate, is strategic as it forms a leaving group (acetaldehyde) that tautomerizes to the unreactive vinyl alcohol, driving the reaction forward. The solvent also plays a critical role; a non-polar organic solvent like methyl tert-butyl ether (MTBE) is often chosen to maintain the enzyme's active conformation and prevent denaturation.

Diagram 1: Workflow for Enzymatic Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Resolution cluster_2 Work-up & Separation cluster_3 Products racemate Racemic N-Boc-3-aminocyclopentanol mix Reaction Mixture racemate->mix enzyme Candida Antarctica Lipase B (CALB) enzyme->mix acyl Vinyl Acetate (Acyl Donor) acyl->mix solvent MTBE (Solvent) solvent->mix incubation Incubate with Shaking (e.g., 40°C, 24-48h) mix->incubation filtration Filter to remove enzyme incubation->filtration separation Chromatographic Separation (Silica Gel) filtration->separation product1 Enantioenriched (S)-N-Boc-3-aminocyclopentanol (Unreacted) separation->product1 product2 Enantioenriched (R)-N-Boc-3-acetoxy-aminocyclopentane (Product) separation->product2 G racemic_amine Racemic 3-Aminocyclopentanol salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (+)-Di-p-toluoyl-D-tartaric Acid) chiral_acid->salt_formation solvent_add Add Solvent (e.g., Methanol) crystallization Fractional Crystallization (Cooling) solvent_add->crystallization salt_formation->solvent_add filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble salt_breaking Salt Breaking (Base Addition, e.g., NaOH) less_soluble->salt_breaking extraction Extraction with Organic Solvent salt_breaking->extraction final_product Enantiomerically Pure 3-Aminocyclopentanol extraction->final_product G cluster_0 Mobile Phase Flow cluster_1 Chiral Column (CSP) cluster_2 Elution Profile racemic_mixture Racemic Mixture (R and S enantiomers) R_enantiomer R racemic_mixture->R_enantiomer S_enantiomer S racemic_mixture->S_enantiomer CSP Chiral Stationary Phase (e.g., S-selector) interaction_R Transient (R-S) Complex R_enantiomer->interaction_R Weak Interaction interaction_S Transient (S-S) Complex S_enantiomer->interaction_S Strong Interaction elutes_first Elutes First interaction_R->elutes_first Faster Elution elutes_second Elutes Second interaction_S->elutes_second Slower Elution detector Detector chromatogram Chromatogram detector->chromatogram elutes_first->detector elutes_second->detector

Sources

Application Note & Protocol: Selective N-Boc Protection of (1S,3R)-3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is an indispensable protecting group in modern organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] Its widespread use stems from its stability under a broad range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions.[3][4] This orthogonality allows for the selective manipulation of other functional groups within a molecule.[3] (1S,3R)-3-aminocyclopentanol is a valuable chiral building block in the synthesis of various pharmaceutical agents. The presence of both a primary amine and a secondary alcohol necessitates a chemoselective protection strategy to enable further synthetic transformations at the hydroxyl group. Due to the higher intrinsic nucleophilicity of the amine compared to the alcohol, selective N-protection can be readily achieved.[5]

This document provides a comprehensive, field-proven protocol for the efficient and selective Boc protection of the primary amino group in (1S,3R)-3-aminocyclopentanol to yield tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss critical parameters for ensuring a high-yielding and clean reaction.

Chemical Structures & Properties

A clear understanding of the key reagents and the target molecule is fundamental to successful synthesis.

CompoundStructureMolar Mass ( g/mol )IUPAC Name
(1S,3R)-3-aminocyclopentanol(1S,3R)-3-aminocyclopentanol101.15[6](1S,3R)-3-aminocyclopentanol[6]
Di-tert-butyl dicarbonate (Boc₂O)Di-tert-butyl dicarbonate218.25[1]Di-tert-butyl dicarbonate[1]
This compoundthis compound201.27[7]This compound[7]

Reaction Mechanism and Causality

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[8] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule.[9] This leads to the formation of a tetrahedral intermediate.[9]

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves two primary purposes:

  • Deprotonation: The base deprotonates the protonated amine that forms after the initial nucleophilic attack, regenerating its nucleophilicity and driving the reaction forward.[9][10]

  • Neutralization: It neutralizes the tert-butoxycarboxylic acid byproduct that can form, preventing it from protonating the starting amine and rendering it unreactive.

The tetrahedral intermediate then collapses, eliminating a stable tert-butyl carbonate leaving group.[10] This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butoxide.[10][11] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[9] The tert-butoxide is then protonated by the triethylammonium ion, forming tert-butanol and regenerating the triethylamine.

Boc Protection Mechanism Amine R-NH₂ ((1S,3R)-3-aminocyclopentanol) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral Product R-NH-Boc (Protected Amine) Tetrahedral->Product Collapse Byproducts t-BuOH + CO₂ + Et₃N·H⁺ Tetrahedral->Byproducts Base Et₃N (Base) Base->Tetrahedral Deprotonation

Caption: Generalized mechanism of Boc protection.

Experimental Protocol

This protocol is designed for the efficient N-Boc protection of (1S,3R)-3-aminocyclopentanol on a laboratory scale.

Materials and Equipment
  • Reagents:

    • (1S,3R)-3-aminocyclopentanol (1.0 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv.)

    • Triethylamine (TEA) (1.2-1.5 equiv.)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure

G start Start dissolve Dissolve (1S,3R)-3-aminocyclopentanol and TEA in anhydrous DCM. start->dissolve cool Cool the solution to 0 °C in an ice bath. dissolve->cool add_boc Slowly add a solution of Boc₂O in DCM dropwise. cool->add_boc react Allow the reaction to warm to room temperature and stir for 2-4 hours. add_boc->react monitor Monitor reaction progress by TLC. react->monitor monitor->react Incomplete workup Initiate aqueous workup. monitor->workup Reaction Complete quench Quench with saturated NaHCO₃ solution. workup->quench extract Extract with DCM (3x). quench->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO₄ or Na₂SO₄. wash->dry filter_evap Filter and concentrate under reduced pressure. dry->filter_evap purify Purify by column chromatography (if necessary). filter_evap->purify characterize Characterize the final product. purify->characterize Pure Product end End purify->end Impure characterize->end

Caption: Experimental workflow for Boc protection.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (1S,3R)-3-aminocyclopentanol (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M with respect to the amine.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C. This is crucial to control the initial exotherm of the reaction.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equiv.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A pressure-equalizing dropping funnel is recommended for larger-scale reactions. Note: The reaction produces CO₂ gas, so ensure the system is not closed.[10][11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC). A suitable eluent system is typically ethyl acetate/hexanes (e.g., 1:1 v/v). The product should have a higher Rf value than the starting amine.

  • Aqueous Workup: Once the reaction is complete (as indicated by the consumption of the starting amine on TLC), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2-3 times).

  • Washing and Drying: Combine the organic layers and wash them once with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product is often of high purity. However, if TLC indicates the presence of impurities, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient Boc₂O or base. Low reaction temperature. Deactivated starting material.Add a slight excess of Boc₂O (up to 1.5 equiv.) and base.[12] Ensure the reaction is allowed to stir at room temperature. Use high-quality, pure starting materials.
Formation of Di-Boc Product Use of a strong, catalytic base like DMAP with excess Boc₂O.[13]Avoid using 4-(Dimethylamino)pyridine (DMAP) as a catalyst unless specifically required. Stick to stoichiometric amounts of a weaker base like triethylamine.
Low Yield after Workup Product is partially soluble in the aqueous phase. Emulsion formation during extraction.Perform multiple extractions with the organic solvent. Add more brine to the separatory funnel to help break up emulsions.
Product is an oil that is difficult to handle Residual solvent.Dry the product under high vacuum for an extended period.

Conclusion

This protocol outlines a reliable and high-yielding method for the selective N-Boc protection of (1S,3R)-3-aminocyclopentanol. The procedure is robust, utilizes common laboratory reagents, and proceeds under mild conditions. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently prepare this key synthetic intermediate for applications in drug discovery and development.

References

  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. URL: https://www.co-chemistry.com/boc-protection-mechanism-boc2o-base/
  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. URL: https://www.co-chemistry.com/boc-protection-mechanism-boc2o/
  • Liu, Y., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3473. URL: https://pubs.acs.org/doi/10.1021/jo980199i
  • Amine Protection and Deprotection - Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/
  • The Chemistry of the Boc Protecting Group - Benchchem. URL: https://www.benchchem.com/blog/the-chemistry-of-the-boc-protecting-group/
  • BOC Protection and Deprotection - J&K Scientific LLC. URL: https://jk-scientific.com/ws/technical-notes/boc-protection-and-deprotection
  • Boc-Protected Amino Groups - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
  • tert-Butyloxycarbonyl protecting group - Wikipedia. URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. URL: https://pubs.acs.org/doi/10.1021/jo991285b
  • Di-tert-butyl dicarbonate - Wikipedia. URL: https://en.wikipedia.
  • A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis - Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-boc-protection-methodologies-in-chemical-synthesis/
  • Amine Protection / Deprotection - Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/life-science/chemistry/synthesis-reagents-and-building-blocks/amine-protection-deprotection.html
  • Beilstein Journals - EXPERIMENTAL PROCEDURES. URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-213-S1.pdf
  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. URL: https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA
  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. URL: https://orgprepdaily.wordpress.
  • Experimental procedure for deprotection of Boc-protected amines - Benchchem. URL: https://www.benchchem.com/blog/experimental-procedure-for-deprotection-of-boc-protected-amines/
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/jo980199i
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8076639/
  • (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21308749
  • A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis - ResearchGate. URL: https://www.researchgate.
  • In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane - Benchchem. URL: https://www.benchchem.com/blog/in-depth-technical-guide-to-the-chiral-purity-of-1s-3r-3-amino-1-boc-amino-cyclopentane/
  • (1S,3R)-N-BOC-1-Aminocyclopentane-3-carboxylic acid, 95%, 98% ee. URL: https://www.alfa.
  • Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. URL: https://wuxibiologics.com/alcohol-speed-up-boc-protection-of-primary-amines/
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. URL: https://www.derpharmachemica.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents. URL: https://patents.google.
  • BOC-(1R,3S)-3-aminocyclopentane carboxylic acid - MedchemExpress.com. URL: https://www.medchemexpress.com/boc-(1r-3s)-3-aminocyclopentane-carboxylic-acid.html
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents. URL: https://patents.google.
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9049405/
  • cis-3-N-Boc-aminocyclopentanol 97% - Advanced ChemBlocks. URL: https://www.achemblock.com/products/G-6626.html
  • (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid - Chem-Impex. URL: https://www.chemimpex.com/products/09712
  • (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22827986
  • How can we protect an amino group leaving an alcohol group free? - ResearchGate. URL: https://www.researchgate.net/post/How_can_we_protect_an_amino_group_leaving_an_alcohol_group_free

Sources

The Strategic Application of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate in the Synthesis of Antiviral Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold for Potent Antivirals

The landscape of antiviral drug discovery has been profoundly shaped by the development of nucleoside analogues, which act as cunning saboteurs of viral replication. Within this class of therapeutics, carbocyclic nucleosides represent a significant advancement. By replacing the furanose oxygen of a traditional nucleoside with a methylene group, these analogues exhibit enhanced metabolic stability against enzymatic degradation, a crucial attribute for effective antiviral agents. At the heart of many of these synthetic achievements lies tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate , a meticulously designed chiral building block. Its rigid cyclopentane core, adorned with a strategically placed hydroxyl and a protected amine group in a specific stereochemical orientation, provides the essential framework for constructing potent antiviral drugs such as the anti-HIV agent, Abacavir.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the critical role of this compound in antiviral synthesis, providing not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices. Our focus is to empower researchers to leverage this versatile intermediate with a deep understanding of its chemical behavior and strategic importance.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 167465-99-8[1][2]
Molecular Formula C10H19NO3[1][2]
Molecular Weight 201.26 g/mol [3][4]
Appearance Solid, typically off-white[5][6]
Melting Point 105 - 109 °C[6]
Boiling Point ~321 °C (Predicted)[5]
Storage Temperature 2-8°C, Sealed in dry conditions

Safety Information:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.[7][8][9]

The Convergent Synthetic Strategy: A Modular Approach to Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides can be approached through either a linear or a convergent strategy. The convergent approach, which involves the synthesis of the carbocyclic core and the nucleobase separately, followed by their coupling, is often favored for its flexibility and efficiency. This compound is a cornerstone of this strategy.

The general workflow for the convergent synthesis of a carbocyclic nucleoside analogue using this chiral building block is depicted below:

G A tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl or TsCl, Base C Nucleophilic Substitution with Protected Nucleobase B->C Protected Nucleobase, NaH, DMF D Deprotection of Boc Group C->D Acid (e.g., TFA, HCl) E Final Structural Modifications (if necessary) D->E Further synthetic steps F Final Antiviral Agent E->F

Caption: A generalized workflow for the convergent synthesis of carbocyclic nucleosides.

Key Synthetic Transformations and Detailed Protocols

Activation of the Hydroxyl Group: Preparing for Nucleophilic Attack

The hydroxyl group of this compound is not a good leaving group. Therefore, it must be activated to facilitate nucleophilic substitution by the incoming nucleobase. This is typically achieved by converting the alcohol into a sulfonate ester, such as a mesylate or tosylate. This transformation renders the carbon atom attached to the oxygen highly electrophilic and susceptible to attack by a nucleophile.

Protocol 1: Mesylation of this compound

  • Objective: To convert the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired mesylated product.

Nucleophilic Substitution: Forging the Glycosidic Bond Analogue

With the activated carbocyclic core in hand, the next critical step is the coupling with a suitably protected nucleobase. The choice of the nucleobase and its protecting groups is crucial for the success of this step and for the subsequent transformations. The reaction is typically carried out under basic conditions to deprotonate the nucleobase, making it a more potent nucleophile.

Protocol 2: Coupling of the Mesylated Intermediate with a Protected Purine Base

  • Objective: To form the carbocyclic nucleoside core through nucleophilic substitution of the mesylate by a protected purine.

  • Materials:

    • Mesylated this compound

    • Protected purine base (e.g., 6-chloropurine)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF in a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of the protected purine base (1.2 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add a solution of the mesylated intermediate (1.0 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 12-24 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected carbocyclic nucleoside.

The Mitsunobu Reaction: A Powerful Alternative for Coupling

The Mitsunobu reaction offers an elegant and powerful alternative for the direct coupling of the hydroxyl group of this compound with a nucleobase. This reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, a critical feature for controlling the stereochemical outcome of the final product.

G A tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate C PPh3, DEAD/DIAD A->C B Protected Nucleobase (Nu-H) B->C D Coupled Product (Inversion of Stereochemistry) C->D E Byproducts: Ph3P=O, DEAD-H2/DIAD-H2 C->E

Sources

Application Notes & Protocols: A Convergent Approach to Carbocyclic Nucleoside Analogs from Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Carbocyclic Nucleosides in Drug Discovery

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] However, their efficacy can be limited by metabolic instability, particularly the enzymatic cleavage of the N-glycosidic bond by phosphorylases.[2] Carbocyclic nucleosides, where the furanose ring's oxygen atom is replaced by a methylene group (CH₂), offer a robust solution to this challenge.[3][4] This structural modification renders the molecule resistant to enzymatic degradation, enhances its chemical stability, and alters the conformational dynamics of the five-membered ring.[3][5] These unique properties can lead to novel structure-activity relationships (SAR) and improved biological activities, as exemplified by successful drugs like Abacavir and Entecavir.[5]

This guide provides a detailed overview and validated protocols for the synthesis of carbocyclic nucleoside analogs, focusing on a convergent strategy that utilizes chiral aminocyclopentanol derivatives as key building blocks. This approach offers flexibility, allowing for the late-stage introduction of diverse nucleobases to generate a library of potential therapeutic agents.[3]

Synthetic Strategy: A Convergent Pathway

The synthesis of carbocyclic nucleosides is a stereochemically demanding task.[3] While linear syntheses involve building the heterocyclic base onto a cyclopentylamine scaffold, a more flexible and widely adopted method is the convergent approach.[3] This strategy involves the separate synthesis of a functionalized carbocyclic moiety and the nucleobase, followed by their coupling.

Our focus is on the critical step of coupling a protected aminocyclopentanol derivative with a nucleobase. This method hinges on three core stages:

  • Preparation and Protection of the Aminocyclopentanol Scaffold: Establishing the correct stereochemistry of the cyclopentane core and applying an orthogonal protecting group strategy is paramount for success.

  • Stereoselective Glycosylation: The crucial C-N bond formation between the carbocycle and the nucleobase.

  • Deprotection: Removal of protecting groups to yield the final, biologically active analog.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Product A Chiral Precursor (e.g., Cyclopentenol) B (1S,3S)-3-Aminocyclopentanol (Key Intermediate) A->B Stereoselective Amination C Orthogonally Protected Aminocyclopentanol B->C Protecting Group Introduction (Boc, TBDMS) E Coupling Reaction (N-Glycosylation) C->E D Nucleobase (e.g., Purine, Pyrimidine) D->E F Protected Carbocyclic Nucleoside Analog E->F C-N Bond Formation G Global Deprotection F->G Acidic/Fluoride Cleavage H Final Carbocyclic Nucleoside Analog G->H Purification

Figure 1: High-level workflow for the convergent synthesis of carbocyclic nucleosides.

Detailed Protocols & Methodologies

These protocols provide a representative pathway for the synthesis of a purine-based carbocyclic nucleoside analog from a commercially available or readily synthesized aminocyclopentanol intermediate.

Protocol 1: Orthogonal Protection of (1S,3S)-3-Aminocyclopentanol

Rationale: To control the reactivity during the C-N bond formation, the amino and hydroxyl groups must be masked with protecting groups that can be removed under different conditions (orthogonality). A tert-butyloxycarbonyl (Boc) group is used for the amine due to its stability and ease of removal under acidic conditions. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), is ideal for the hydroxyl group, offering stability to a wide range of conditions except for fluoride-based reagents.[6]

Step-by-Step Procedure:

  • Amine Protection:

    • Dissolve (1S,3S)-3-aminocyclopentanol (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq) followed by the slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Boc-protected intermediate.

  • Hydroxyl Protection:

    • Dissolve the crude Boc-protected aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add imidazole (2.5 eq) and tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the fully protected aminocyclopentanol derivative.

Protocol 2: N-Glycosylation via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful and reliable method for coupling a nucleobase to the carbocyclic alcohol.[7][8] It proceeds with a complete inversion of stereochemistry at the carbon bearing the hydroxyl group, which is fundamentally important for achieving the desired biologically active stereoisomer that mimics the natural β-nucleoside configuration. The reaction is driven by the formation of a very stable triphenylphosphine oxide byproduct.

Figure 2: Diagram of the Mitsunobu reaction for C-N bond formation.

Step-by-Step Procedure:

  • Dissolve the protected aminocyclopentanol (1.0 eq), the desired purine or pyrimidine base (e.g., 6-chloropurine, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 20-30 minutes. The solution will typically turn from colorless to yellow/orange.

  • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be directly purified by silica gel column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove; sometimes, precipitation from a solvent like diethyl ether can aid in its separation.

Protocol 3: Global Deprotection

Rationale: The final step involves the simultaneous or sequential removal of all protecting groups. The choice of reagents is dictated by the protecting groups used. For the Boc and TBDPS groups, a two-step process is required.

Step-by-Step Procedure:

  • Boc Group Removal (Acidic Cleavage):

    • Dissolve the purified, protected nucleoside analog (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Monitor by TLC. Upon completion, concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene (3x) to remove residual TFA. The product is typically an amine-TFA salt.

  • Silyl Group Removal (Fluoride Cleavage):

    • Dissolve the crude amine-TFA salt in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

    • Stir at room temperature for 2-4 hours.

    • Monitor by TLC. Once complete, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with a polar organic solvent like ethyl acetate or a mixture of chloroform/isopropanol.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the final compound using an appropriate method, such as reverse-phase HPLC or silica gel chromatography, to yield the target carbocyclic nucleoside analog.

Data Summary: Representative Yields

The efficiency of each synthetic step is crucial for the overall yield. The following table provides typical, expected yields for the key transformations described in the protocols.

Step #TransformationReagentsTypical Yield (%)
1aAmine ProtectionBoc₂O, NaHCO₃90 - 98%
1bHydroxyl ProtectionTBDPS-Cl, Imidazole85 - 95%
2Mitsunobu CouplingPPh₃, DIAD, Nucleobase50 - 75%
3Global DeprotectionTFA; then TBAF70 - 90% (over 2 steps)

Note: Yields are highly dependent on the specific substrate, nucleobase, and purification efficiency.

Conclusion

The synthetic pathway detailed herein provides a robust and flexible framework for researchers in drug development to access novel carbocyclic nucleoside analogs. By starting with stereodefined aminocyclopentanol derivatives and employing a convergent strategy centered around the Mitsunobu reaction, a diverse range of compounds can be generated for biological evaluation. The careful choice of orthogonal protecting groups ensures chemoselectivity and high yields throughout the synthesis. This approach continues to be a valuable tool in the quest for more potent and stable antiviral and anticancer agents.

References

  • Stereoselective Syntheses of Carbocyclic Nucleosides. (2020). Department of Chemistry: University of Hamburg. [Link]
  • Arch Pharm (Weinheim). (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. PubMed. [Link]
  • Boutureira, O., et al. (2025). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides.
  • Jordheim, L. P., et al. (2013). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN, SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC - NIH. [Link]
  • Sharma, V., et al. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journals. [Link]
  • Fouad, F. S., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC - NIH. [Link]
  • Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Yao Xue Xue Bao. (1991). [Synthesis of analogues of carbocyclic nucleoside]. PubMed. [Link]
  • Wang, X., et al. (2023).
  • Molecules. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. MDPI. [Link]
  • Molecules. (2020). Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold. Semantic Scholar. [Link]
  • ResearchGate. (2025). A Practical Method for Preparation of β-Glycosides of N-Acetylglucosamine.
  • ResearchGate. (2020). N-Heterocyclic Carbene Catalyzed Stereoselective Glycosylation of 2-Nitrogalactals.
  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
  • Nucleosides, Nucleotides & Nucleic Acids. (2006). Stereoselective approach to the Z-isomers of methylenecyclopropane analogues of nucleosides: a new synthesis of antiviral synguanol. PubMed. [Link]
  • Sun, Q., et al. (2023).
  • Nucleosides, Nucleotides & Nucleic Acids. (2006). STEREOSELECTIVE APPROACH TO THE Z-ISOMERS OF METHYLENECYCLOPROPANE ANALOGUES OF NUCLEOSIDES: A NEW SYNTHESIS OF ANTIVIRAL SYNGUANOL. PMC - PubMed Central. [Link]
  • Bioorganic & Medicinal Chemistry Letters. (2005). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]
  • Tetrahedron: Asymmetry. (2003).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • ResearchGate. (2006). Stereoselective Approach to the Z-Isomers of Methylenecyclopropane Analogues of Nucleosides: A New Synthesis of Antiviral Synguanol.
  • Wikipedia. Synthesis of nucleosides. Wikipedia. [Link]
  • Nature Communications. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. PMC - NIH. [Link]
  • Nature Communications. (2025). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. PubMed Central. [Link]
  • Springer Nature Experiments. (1994). Protecting Groups in Oligonucleotide Synthesis.

Sources

Application Notes and Protocols for tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale: Targeting Cancer with Carbocyclic Nucleoside Analogues

The quest for more effective and less toxic cancer therapeutics is a central goal in medicinal chemistry. Nucleoside analogues have historically been a cornerstone of anti-cancer and anti-viral therapies. However, their efficacy can be limited by metabolic instability, particularly the cleavage of the N-glycosidic bond by phosphorylases. Carbocyclic nucleosides, which replace the furanose oxygen with a methylene group, offer a solution by creating a carbon-carbon bond that is resistant to enzymatic hydrolysis. This modification enhances bioavailability and can lead to improved therapeutic profiles.

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a chiral synthetic building block that provides the key carbocyclic scaffold necessary for the synthesis of these promising nucleoside analogues.[1] Its defined stereochemistry is crucial for specific interactions with biological targets. While this compound itself is not an active anti-cancer agent, it serves as a critical starting material for the development of novel therapeutics. These application notes will guide researchers through the process of utilizing this precursor to synthesize a library of potential anti-cancer compounds and subsequently screen them for activity.

Proposed Synthetic Pathway and Library Generation

The conversion of this compound into a library of carbocyclic nucleoside analogues can be efficiently achieved through established chemical reactions. The Mitsunobu reaction is a particularly powerful tool for this purpose, allowing for the coupling of the cyclopentanol with various nucleobases under mild conditions, which typically results in an inversion of stereochemistry at the reaction center.[2][3][4][5][6]

General Synthetic Workflow:

The proposed workflow involves two main stages:

  • Nucleobase Coupling: The hydroxyl group of the carbamate is coupled with a variety of protected purine and pyrimidine bases via the Mitsunobu reaction.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine and any protecting groups on the nucleobase are removed to yield the final carbocyclic nucleoside analogues.

This strategy allows for the rapid generation of a diverse library of compounds for biological screening.

G cluster_synthesis Synthetic Workflow start tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate mitsunobu Mitsunobu Reaction (PPh3, DIAD) start->mitsunobu bases Library of Protected Nucleobases (e.g., Uracil, Thymine, Cytosine, Adenine, Guanine) bases->mitsunobu coupled_product Protected Carbocyclic Nucleoside Analogues mitsunobu->coupled_product deprotection Deprotection (e.g., TFA for Boc group) coupled_product->deprotection final_library Library of Novel Carbocyclic Nucleoside Analogues deprotection->final_library

Caption: Proposed workflow for synthesizing a library of carbocyclic nucleoside analogues.

Application Notes: In Vitro Screening Cascade for Anti-Cancer Activity

Once a library of novel carbocyclic nucleoside analogues has been synthesized, a systematic screening process is required to identify lead compounds with potent anti-cancer activity.[7][8] The following protocols outline a standard cascade for in vitro evaluation.

Part A: Primary Screening - Cell Viability and Cytotoxicity

The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[9][10][11] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]

Protocol 1: MTT Cell Viability Assay [13][14]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended culture media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used for the compounds) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Compound IDCancer Cell LineTissue of OriginIC50 (µM)
Cpd-01MCF-7Breast Adenocarcinoma12.5
Cpd-01A549Lung Carcinoma25.2
Cpd-01HCT116Colorectal Carcinoma18.7
Cpd-02MCF-7Breast Adenocarcinoma>100
Cpd-02A549Lung Carcinoma>100
Cpd-02HCT116Colorectal Carcinoma>100
DoxorubicinMCF-7Breast Adenocarcinoma0.9
DoxorubicinA549Lung Carcinoma1.1
DoxorubicinHCT116Colorectal Carcinoma0.8
Part B: Secondary Screening - Mechanism of Action Studies

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key questions to address are whether they induce programmed cell death (apoptosis) and/or affect cell cycle progression.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining [15][16][17][18]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Wash the collected cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining [19][20][21][22][23]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, indicating any cell cycle arrest induced by the compounds.

Part C: Tertiary Screening - Target Pathway Elucidation

For lead compounds, it is crucial to identify the molecular pathways they modulate. Given that other carbocyclic nucleosides have been shown to affect the Akt/mTOR pathway, this is a logical starting point for investigation using Western blotting.[24][25][26][27][28]

G cluster_pathway Akt/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation inhibition Compound Hypothetical Carbocyclic Nucleoside Analogue Compound->Akt Compound->mTORC1

Caption: Hypothetical inhibition of the Akt/mTOR pathway by a novel carbocyclic nucleoside analogue.

Protocol 4: Western Blot Analysis of the Akt/mTOR Pathway

  • Protein Extraction: Treat cells with the lead compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, p-S6K, total S6K). Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to the total protein and the untreated control.

Conclusion

This compound is a valuable chiral precursor for the synthesis of novel carbocyclic nucleoside analogues. By employing a systematic approach of chemical synthesis followed by a tiered in vitro screening cascade, researchers can effectively explore the anti-cancer potential of new chemical entities derived from this building block. The protocols provided herein offer a robust framework for the initial stages of a drug discovery program aimed at developing next-generation cancer therapeutics.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.
  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity 1. Synthetic Communications, 23(9), 1295-1305.
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine.
  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. UCL.
  • Flow Cytometry Core Facility. DNA Cell Cycle Analysis with PI.
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Meier, C., & Sommadossi, J. P. (2000). Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction–Part II: 1 Influence of the Solvent on N1-versus O2-Alkylation of N3-Benzoylthymine. Synthesis, 2000(04), 513-517.
  • Wan, C., & Wang, B. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(26), 10195-10198.
  • Secrist III, J. A., Tiwari, K. N., & Shortnacy-Fowler, A. T. (2006). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 62(6), 1295-1300.
  • de Sousa, E. C., da Silva, F. D. C., & de Souza, M. V. N. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. ARKIVOC: Online Journal of Organic Chemistry, 2021(4), 1-38.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Das, S., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 13(1), 001-013.
  • National Center for Biotechnology Information. Cell Viability Assays. NCBI Bookshelf.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks.
  • Frontiers. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers.
  • Index Copernicus. REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. Index Copernicus.
  • Bio-protocol. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol.
  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... ResearchGate.

Sources

The Strategic Application of (1S,3R)-3-(Boc-amino)cyclopentanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Scaffolds in Drug Design

In the landscape of contemporary drug discovery, the demand for molecules with high specificity and potency is paramount. Chiral scaffolds, such as (1S,3R)-3-(Boc-amino)cyclopentanol, have emerged as critical building blocks in the synthesis of complex therapeutic agents. The rigid, three-dimensional structure of the cyclopentane ring, combined with the precise stereochemical orientation of the amino and hydroxyl groups, offers a unique platform for the development of novel drugs with improved pharmacological profiles. This technical guide provides an in-depth exploration of the application of (1S,3R)-3-(Boc-amino)cyclopentanol in medicinal chemistry, with a focus on its role in the synthesis of antiviral agents, particularly carbocyclic nucleoside analogues.

The replacement of the furanose sugar moiety in natural nucleosides with a carbocyclic ring, such as cyclopentane, imparts significant metabolic stability to the resulting analogues. This is a crucial attribute, as it can enhance the drug's half-life and bioavailability. The specific (1S,3R) stereochemistry of this aminocyclopentanol derivative allows for the precise spatial arrangement of substituents, which is often critical for effective binding to biological targets like viral enzymes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,3R)-3-(Boc-amino)cyclopentanol and its deprotected form, (1S,3R)-3-aminocyclopentanol, is essential for its effective use in synthesis.

PropertyValueReference
(1S,3R)-3-(Boc-amino)cyclopentanol
CAS Number167465-99-8[1]
Molecular FormulaC10H19NO3[1]
Molecular Weight201.26 g/mol [1]
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, dichloromethane
(1S,3R)-3-Aminocyclopentanol
CAS Number1036260-18-0[2]
Molecular FormulaC5H11NO[2]
Molecular Weight101.15 g/mol [3]
AppearanceOil[4][5]
SolubilitySoluble in ethanol[4][5]

Core Synthetic Workflow: From Building Block to Bioactive Molecule

The primary utility of (1S,3R)-3-(Boc-amino)cyclopentanol in medicinal chemistry lies in a two-stage synthetic sequence: the deprotection of the Boc-protected amine, followed by the derivatization of the liberated amine to introduce a pharmacologically active moiety. This workflow is central to the synthesis of a diverse range of potential therapeutic agents.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Derivatization cluster_2 Outcome A (1S,3R)-3-(Boc-amino)cyclopentanol B Acidic Conditions (e.g., HCl in Isopropanol) A->B Reagent C (1S,3R)-3-Aminocyclopentanol (Hydrochloride Salt) B->C Product E Coupling Reaction (e.g., N-Acylation, Mitsunobu) C->E D Heterocyclic Base or Carboxylic Acid D->E F Carbocyclic Nucleoside Analogue or Other Bioactive Molecule E->F G Lead Compound for Antiviral/Anticancer Screening F->G G A (1S,3R)-3-Aminocyclopentanol C Coupling Reaction (e.g., Mitsunobu, S_NAr) A->C B Heterocyclic Base (e.g., Purine, Pyrimidine) B->C D Carbocyclic Nucleoside Analogue C->D E Phosphorylation D->E F Active Triphosphate Form E->F G Inhibition of Viral Polymerase F->G

Sources

Application Notes and Protocols for the Mitsunobu Reaction of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Stereoinversion in Pharmaceutical Scaffolds

The Mitsunobu reaction is a powerful and widely utilized transformation in modern organic synthesis, enabling the conversion of a primary or secondary alcohol to a diverse range of functionalities with a predictable inversion of stereochemistry.[1][2] This redox-condensation reaction, which proceeds under mild, neutral conditions, is particularly valuable in the synthesis of complex chiral molecules, natural products, and active pharmaceutical ingredients where precise control of stereocenters is paramount.[3][4] The reaction's core utility lies in its ability to activate a hydroxyl group—typically a poor leaving group—towards nucleophilic substitution via an SN2 pathway, thus ensuring stereochemical inversion.[5][6]

This guide provides an in-depth analysis and detailed protocols for the application of the Mitsunobu reaction to a specific and pharmaceutically relevant substrate: tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. This molecule contains a secondary alcohol on a cyclopentyl ring, a common scaffold in drug development. The Boc-protected amine offers a site for further functionalization, making the stereospecific conversion of the hydroxyl group a critical step in building molecular diversity. We will explore the mechanistic underpinnings, the rationale behind reagent selection, step-by-step experimental procedures, and robust strategies for overcoming the reaction's most common challenge: purification.

Mechanistic Rationale and Key Considerations

The Mitsunobu reaction's efficacy hinges on a complex but well-understood mechanism. A deep understanding of this pathway is crucial for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to form a zwitterionic betaine intermediate.[6][7] This highly reactive species then deprotonates the acidic nucleophile (Nu-H), which must generally have a pKa below 15 to be effective.[1][8] The resulting alcohol substrate then attacks the activated phosphonium species to form a key intermediate: an oxyphosphonium salt. This salt is now primed for substitution. The conjugate base of the nucleophile, formed in the prior step, executes a backside SN2 attack, displacing triphenylphosphine oxide (TPPO) and inverting the stereochemistry at the carbon center.[9] The formation of the very strong phosphorus-oxygen double bond in TPPO is a major thermodynamic driving force for the entire process.[1]

Diagram of the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism Reagents PPh₃ + DIAD Betaine Betaine Intermediate [PPh₃⁺-N⁻-N-CO₂R] Reagents->Betaine Step 1: Activation IonPair Ion Pair + Protonated Betaine Betaine->IonPair Step 2: Proton Transfer Nucleophile Nucleophile (Nu-H) pKa < 15 Nucleophile->IonPair Step 2: Proton Transfer Alcohol Alcohol Substrate (R-OH) Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ Nu⁻ Alcohol->Oxyphosphonium Step 3: Salt Formation IonPair->Oxyphosphonium Step 3: Salt Formation Product Inverted Product (R-Nu) Oxyphosphonium->Product Step 4: SN2 Attack TPPO TPPO (Byproduct) Oxyphosphonium->TPPO Step 4: SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction.

Substrate-Specific Considerations: this compound

The target substrate presents a secondary alcohol, which is ideal for the Mitsunobu reaction. The Boc-protecting group on the amine is sterically bulky but is electronically neutral and, critically, the carbamate N-H proton is not sufficiently acidic (pKa ≈ 16) to compete with most intended nucleophiles.[10] Therefore, intramolecular cyclization or self-condensation is highly unlikely under standard Mitsunobu conditions. The primary goal is the inversion of the C3 stereocenter from R to S.

Protocol 1: Esterification with p-Nitrobenzoic Acid

This protocol details the conversion of the alcohol to an ester using p-nitrobenzoic acid. The resulting p-nitrobenzoate ester is often crystalline, which can significantly simplify purification. Subsequent hydrolysis of the ester provides the inverted alcohol, completing a net stereoinversion of the starting material.

Reagent Selection & Rationale
  • Nucleophile (p-Nitrobenzoic Acid): Chosen for its appropriate acidity (pKa ≈ 3.4) and the crystalline nature of the product ester.

  • Azodicarboxylate (DIAD): Diisopropyl azodicarboxylate is preferred over diethyl azodicarboxylate (DEAD) due to its greater thermal stability and reduced safety hazards.[11][12]

  • Phosphine (PPh₃): The standard, cost-effective choice. Polymer-supported triphenylphosphine can be used as an alternative to simplify removal of the phosphine oxide byproduct.[13]

  • Solvent (THF): Anhydrous tetrahydrofuran is the solvent of choice as it effectively dissolves all reactants and intermediates without participating in the reaction.[7]

Quantitative Data: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound215.291.0215 mg
p-Nitrobenzoic Acid167.121.2201 mg
Triphenylphosphine (PPh₃)262.291.2315 mg
Diisopropyl Azodicarboxylate (DIAD)202.211.20.24 mL
Anhydrous Tetrahydrofuran (THF)--10 mL
Step-by-Step Experimental Procedure
  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (215 mg, 1.0 mmol), p-nitrobenzoic acid (201 mg, 1.2 mmol), and triphenylphosphine (315 mg, 1.2 mmol).

  • Dissolution: Add anhydrous THF (10 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DIAD Addition: Add DIAD (0.24 mL, 1.2 mmol) dropwise to the stirred solution over 5-10 minutes.[11] A slight color change (to pale yellow) and the formation of a white precipitate (the betaine adduct) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol (visualized with a potassium permanganate stain) indicates reaction completion.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add diethyl ether (20 mL) to the residue. The triphenylphosphine oxide and hydrazine byproduct may precipitate. Stir for 15 minutes and filter off any solids.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution from 10% to 30% ethyl acetate in hexanes) to yield the pure tert-butyl ((1S,3S)-3-((4-nitrobenzoyl)oxy)cyclopentyl)carbamate.

Navigating the Purification Challenge: Removing Byproducts

A significant drawback of the Mitsunobu reaction is the generation of stoichiometric quantities of triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate (H₂DIAD), which can complicate product isolation.[14] While chromatography is effective at the lab scale, several alternative strategies exist for larger-scale operations.

  • Crystallization/Precipitation: If the desired product is crystalline, direct crystallization from the crude mixture is the most efficient method. Alternatively, TPPO can often be precipitated by concentrating the reaction mixture and triturating the residue with a non-polar solvent like diethyl ether or a hexane/ether mixture, in which TPPO has poor solubility.[15]

  • Co-precipitation: TPPO and H₂DIAD can form a 1:1 co-crystal that readily precipitates from the reaction mixture upon cooling, especially in non-polar solvents like toluene.[16] Filtration can remove up to 85% of these byproducts before aqueous workup.[16]

  • Lewis Acid Adduct Formation: TPPO is a Lewis base and can form insoluble complexes with Lewis acids. Adding a solution of ZnCl₂ or MgCl₂ in a suitable solvent can precipitate the TPPO-metal complex, which is then removed by filtration.[16] This method is less effective in ethereal solvents like THF.[16]

  • Use of Modified Reagents: Employing polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[7][17] Similarly, specialized azodicarboxylates have been developed where the hydrazine byproduct can be easily removed by filtration or an acidic wash.[7]

Experimental Workflow Overview

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep 1. Assemble & Dry Glassware Reagents 2. Weigh Substrate, Nucleophile, PPh₃ Prep->Reagents Setup 3. Dissolve Reagents in THF under N₂ Atmosphere Reagents->Setup Cool 4. Cool to 0 °C Setup->Cool Add 5. Add DIAD Dropwise Cool->Add React 6. Warm to RT & Stir Add->React Monitor 7. Monitor by TLC React->Monitor Concentrate 8. Concentrate in vacuo Monitor->Concentrate Extract 9. Aqueous Extraction Concentrate->Extract Dry 10. Dry & Concentrate Extract->Dry Purify 11. Column Chromatography or Crystallization Dry->Purify Analysis 12. Characterize Product (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for the Mitsunobu reaction.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Wet reagents or solvent. 2. Nucleophile pKa is too high (>15). 3. Substrate is sterically hindered.1. Ensure all reagents are anhydrous; use freshly distilled THF. 2. Use a more acidic nucleophile or a stronger activating agent like ADDP.[17] 3. Increase reaction time, gently heat (e.g., to 40°C), or try pre-forming the betaine (inverted addition).[7][18]
Formation of Side Products 1. Elimination to form an alkene (if possible). 2. The azodicarboxylate acting as the nucleophile.1. Use milder conditions and ensure slow addition of DIAD at 0°C. 2. This occurs when the intended nucleophile is not acidic enough; ensure pKa < 13.[7][8]
Difficult Purification 1. Co-elution of product with TPPO or hydrazine byproduct.1. Use one of the non-chromatographic purification methods described above. 2. Optimize chromatography conditions (different solvent system, different stationary phase).

Conclusion

The Mitsunobu reaction is an indispensable tool for achieving stereochemical inversion of secondary alcohols like this compound. Success relies on a solid understanding of the reaction mechanism, careful selection of reagents, and strict adherence to anhydrous conditions. While the removal of stoichiometric byproducts presents a challenge, the various purification strategies outlined in this guide provide robust solutions for both small- and large-scale applications. By following these detailed protocols and applying the principles discussed, researchers can confidently employ this reaction to synthesize valuable chiral building blocks for drug discovery and development.

References

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Mitsunobu Reaction. (2014, March 10). Chem-Station Int. Ed.
  • Why is a Mitsunobu reaction stereo selective? (n.d.). TutorChase.
  • Tamboli, Y. A., Kashid, B., et al. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). Semantic Scholar.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021, May 19). ACS Publications.
  • Effect of pKa value of acid component in Mitsunobu Reaction? (2016, September 16). Chemistry Stack Exchange.
  • Mechanistic Study of the Mitsunobu Reaction. (n.d.). ResearchGate. Request PDF.
  • Diisopropyl Azodicarboxylate (DIAD). (n.d.). Common Organic Chemistry.
  • Triphenylphosphine Oxide- Waste Not, Want Not. (2023, February 9). Scientific Update.
  • Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Diverse modes of reactivity of dialkyl azodicarboxylates with P(III) compounds. (n.d.). PubMed.
  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. PDF document.
  • N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. (2021). Organic Chemistry Portal.
  • Mitsunobu Reaction. (n.d.). Chemistry Steps.
  • New Directions in the Mitsunobu Reaction. (2020, November 23). Nottingham ePrints.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH National Library of Medicine.
  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). Semantic Scholar.
  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. (n.d.). Pure.
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). Future Medicinal Chemistry.
  • Mitsunobu Reaction - Common Conditions. (n.d.). Reaction Chemistry.
  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.

Sources

Application Notes and Protocols for the Glycosylation of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbocyclic Nucleosides

In the landscape of modern drug discovery, carbocyclic nucleoside analogues represent a class of molecules with profound therapeutic implications, particularly as antiviral and anticancer agents.[1] Unlike their natural nucleoside counterparts, the replacement of the furanose ring's oxygen atom with a methylene group confers enhanced metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases.[2] This structural modification, however, introduces significant synthetic challenges, demanding precise stereochemical control during the formation of the crucial N-glycosidic bond surrogate.

This comprehensive guide provides an in-depth exploration of the glycosylation of tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate, a versatile chiral building block for the synthesis of a diverse range of carbocyclic nucleoside analogues. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and offer insights into the critical aspects of reaction optimization, purification, and characterization.

Core Synthetic Strategy: A Convergent Approach

The synthesis of carbocyclic nucleosides can be broadly categorized into linear and convergent strategies.[2] The linear approach involves the stepwise construction of the heterocyclic base onto a pre-existing aminocyclopentanol scaffold. While effective, this method can be lengthy and lacks the flexibility to rapidly generate a diverse library of analogues.

A more versatile and widely adopted strategy is the convergent synthesis, which involves the coupling of a functionalized carbocyclic precursor with a pre-formed nucleobase.[2] This approach is particularly advantageous for structure-activity relationship (SAR) studies, as it allows for the late-stage introduction of various heterocyclic moieties.

Diagram 1: Convergent Synthesis Workflow

cluster_0 Carbocyclic Synthon Preparation cluster_1 Nucleobase Preparation Start Chiral Precursor Protect Protection of Functional Groups (e.g., Boc-protection of amine) Start->Protect Coupling Stereoselective Glycosylation (e.g., Mitsunobu Reaction) Protect->Coupling Base Heterocyclic Base (e.g., Purine, Pyrimidine) Base_Protect Protection of Nucleobase (if required) Base->Base_Protect Base_Protect->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Chromatographic Purification (e.g., HPLC) Deprotection->Purification Final_Product Carbocyclic Nucleoside Analogue Purification->Final_Product

Caption: A generalized workflow for the convergent synthesis of carbocyclic nucleosides.

The Mitsunobu Reaction: A Cornerstone of Carbocyclic Nucleoside Synthesis

The Mitsunobu reaction is a powerful and widely utilized method for the stereoselective formation of carbon-nitrogen bonds in the synthesis of carbocyclic nucleosides.[3][4] This reaction facilitates the coupling of a secondary alcohol, such as this compound, with a nucleophilic nitrogen atom of a heterocyclic base, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[5]

Mechanistic Insight: The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This highly reactive intermediate then activates the hydroxyl group of the cyclopentanol, converting it into a good leaving group. Subsequent Sₙ2 attack by the deprotonated nucleobase results in the formation of the desired C-N bond with inversion of configuration.

Diagram 2: The Mitsunobu Reaction Mechanism

PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Alcohol R-OH (this compound) Nucleobase Nu-H (e.g., 6-Chloropurine) Phosphonium_Salt Alkoxyphosphonium Salt Nucleobase->Phosphonium_Salt Sₙ2 Attack Betaine->Phosphonium_Salt + R-OH Product R-Nu (Carbocyclic Nucleoside Precursor) + Ph₃P=O + DIAD-H₂ Phosphonium_Salt->Product

Caption: Simplified mechanism of the Mitsunobu reaction for C-N bond formation.

Experimental Protocols

Protocol 1: Mitsunobu Glycosylation of this compound with 6-Chloropurine

This protocol describes a representative Mitsunobu reaction for the synthesis of a protected carbocyclic adenosine analogue. The choice of 6-chloropurine as the nucleobase allows for subsequent derivatization at the C6 position.

Materials:

  • This compound

  • 6-Chloropurine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over a period of 15-20 minutes. Caution: The addition of DIAD can be exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be directly purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Inert Atmosphere: Essential to prevent the reaction of triphenylphosphine with atmospheric oxygen and moisture.

  • Anhydrous Solvent: Water can react with the activated intermediates, leading to side products and reduced yield.

  • Stoichiometry: A slight excess of the nucleobase and Mitsunobu reagents is often used to ensure complete conversion of the starting alcohol.

  • Slow Addition of DIAD at 0 °C: This helps to control the initial exothermic reaction and minimize the formation of byproducts.

Protocol 2: Purification of the Glycosylated Product

The crude product from the Mitsunobu reaction will contain the desired product, triphenylphosphine oxide, and the reduced DIAD byproduct. Column chromatography is an effective method for purification.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Standard column chromatography setup

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed crude product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified protected carbocyclic nucleoside.

Note on Diastereomer Separation: If the starting cyclopentanol is a racemic mixture, the glycosylation will produce a mixture of diastereomers. These can often be separated by careful column chromatography or by using High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase.[6][7][8][9][10]

Protocol 3: Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions to yield the free amine.

Materials:

  • Protected carbocyclic nucleoside

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected nucleoside in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected carbocyclic nucleoside.

Characterization of the Glycosylated Product

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the glycosylated product.

Key NMR Signatures:

  • ¹H NMR:

    • The appearance of signals corresponding to the protons of the nucleobase.

    • A downfield shift of the proton on the carbon bearing the newly formed C-N bond.

    • The characteristic singlet for the nine protons of the tert-butyl group of the Boc protector will be present in the protected product, typically around 1.4-1.5 ppm.[11]

  • ¹³C NMR:

    • The appearance of signals corresponding to the carbons of the nucleobase.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Quantitative Data Summary

The following table provides representative data for Mitsunobu reactions on cyclopentanol derivatives, which can be used as a benchmark for optimizing the glycosylation of this compound.

Glycosyl AcceptorNucleobaseReagentsSolventTemp (°C)Time (h)Yield (%)Reference
(1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-en-1-ol6-ChloropurinePPh₃, DIADTHF0 to RT1287[3]
(1S,3R,4R)-3-(tert-Butoxy)-4-(tert-butoxymethyl)-5-methylenecyclopentanolDi-Boc-adeninePPh₃, DIADTHFN/AN/AN/A[12]
Acyclic diol precursorBis-Boc-2-amino-6-chloropurinePPh₃, DIADTHFN/AN/AGood[13]

Note: Yields are highly dependent on the specific substrate and reaction conditions. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary to achieve optimal results.

Conclusion and Future Perspectives

The stereoselective glycosylation of this compound derivatives is a critical step in the synthesis of novel carbocyclic nucleoside analogues. The Mitsunobu reaction stands out as a robust and reliable method for achieving this transformation with predictable stereochemical outcomes. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of this important class of therapeutic agents. Future work in this area may focus on the development of more atom-economical and environmentally benign glycosylation methods, as well as the application of these synthetic strategies to the creation of increasingly complex and potent carbocyclic nucleoside drugs.

References

  • Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases.
  • Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. PubMed.
  • Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry: University of Hamburg. 2020-03-24.
  • Novel carbocyclic nucleosides containing a cyclobutyl ring: adenosine analogues. Chem Pharm Bull (Tokyo). 2001 Sep;49(9):1174-7.
  • Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. NIH.
  • Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry.
  • Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds. J Org Chem. 2001 Jul 13;66(14):4852-8.
  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
  • Stereocontrolled Synthesis and Biological Evaluation of Novel Carbocyclic Nucleosides Analogues of Neplanocin F and Abacavir.
  • Synthesis of 2'-fluoro-6'-methylene-carbocyclic adenosine (fmca) and 2'.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. PMC - NIH. 2021-08-11.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Comparative study on separation of diastereomers by HPLC.
  • Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives.
  • Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir. Academax.
  • Synthetic strategies for chiral carbocyclic nucleosides.
  • Glycosylation‐Induced and Lewis Acid‐Catalyzed Asymmetric Synthesis of β‐N‐Glycosidically Linked α‐Aminophosphonic Acids Derivatives.
  • Glycosylation of a Newly Functionalized Orthoester Deriv
  • Recent Advances in the Chemical Biology of N-Glycans. MDPI.
  • N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxam
  • Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox c
  • Recent Advances in Stereoselective Chemical O-Glycosyl
  • Engineering sialylated N-glycans on adeno-associated virus capsids for targeted gene delivery and therapeutic applic

Sources

Application Notes and Protocols for the Deprotection of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of chiral intermediates and active pharmaceutical ingredients.

Introduction: Strategic Considerations for Amine Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1][][3] Its widespread use stems from its stability under a variety of reaction conditions and its facile, predictable cleavage under acidic conditions.[4] The deprotection of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate to yield the chiral amino alcohol, (1S,3R)-3-aminocyclopentanol, is a critical transformation in the synthesis of numerous pharmaceutical agents. This bifunctional molecule, with its defined stereochemistry, serves as a valuable building block for complex molecular architectures, including carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[5]

This guide provides a comprehensive examination of the deprotection process, moving beyond a simple recitation of steps to elucidate the underlying chemical principles. We will explore the mechanistic rationale for reagent selection, provide detailed, field-tested protocols, and discuss the critical aspects of reaction monitoring and product characterization that ensure the integrity of the final, deprotected amine.

The Mechanism of Acid-Mediated Boc Deprotection

The removal of the Boc group is most commonly achieved through treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][6] The generally accepted mechanism proceeds through a series of well-defined steps:

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[4][7][8][9] This initial step activates the protecting group, rendering the carbonyl carbon more electrophilic.

  • Cleavage and Carbocation Formation: The protonated intermediate then undergoes cleavage to generate a stable tert-butyl cation and a carbamic acid intermediate.[4][7][8][9] The stability of the tertiary carbocation is a key thermodynamic driver for this step.

  • Decarboxylation: The resulting carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.[4][7][8] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[7][10]

Diagram 1: Mechanism of TFA-Mediated Boc Deprotection

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine This compound Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Bu⁺ tBu_Cation tert-Butyl Cation Free_Amine (1S,3R)-3-Aminocyclopentanol Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H⁺ (from TFA)

Caption: Reaction pathway for the acid-catalyzed removal of a Boc protecting group.

Comparative Analysis of Deprotection Reagents

The choice of acidic reagent is a critical parameter that can influence reaction kinetics, selectivity, and the ease of product isolation. The presence of the hydroxyl group in the substrate, this compound, does not typically complicate standard Boc deprotection protocols, as it is stable to the acidic conditions employed.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)- High efficiency and rapid reaction times.[4] - Volatile, allowing for easy removal under reduced pressure.- Corrosive and requires careful handling. - Can lead to the formation of oily TFA salts, which may complicate isolation.[11]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Methanol- Often yields crystalline hydrochloride salts, facilitating product isolation by filtration.[11] - Cost-effective.- Dioxane is a peroxide-former and has associated health risks. - May be less volatile than TFA, requiring more rigorous drying.
Aqueous Phosphoric Acid Aqueous solution- Milder conditions, offering selectivity in the presence of other acid-sensitive groups.[12][13] - Environmentally benign.- Slower reaction times compared to TFA or HCl. - Work-up can be more involved due to the non-volatile nature of the acid.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane

This protocol is a robust and widely applicable method for the efficient removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add TFA to the stirred solution. A 1:1 mixture of TFA:DCM (v/v) is a common starting point and is effective for most substrates.[14]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[15][16]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene or DCM.[14][16]

  • Work-up and Isolation:

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Evolution of CO₂ gas will occur.[4]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, (1S,3R)-3-aminocyclopentanol.

Diagram 2: Workflow for TFA-Mediated Deprotection and Work-up

TFA Deprotection Workflow start Dissolve Substrate in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa react Stir at RT (0.5-2h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete evaporate Evaporate Solvent & Excess TFA monitor->evaporate Complete workup Aqueous Work-up (NaHCO₃, Brine) evaporate->workup dry Dry (Na₂SO₄) & Filter workup->dry final_product Isolate (1S,3R)-3-Aminocyclopentanol dry->final_product

Caption: Step-by-step process for Boc deprotection using TFA and subsequent product isolation.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is particularly advantageous when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture, simplifying purification.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[4] Often, the hydrochloride salt of the deprotected amine will precipitate during the reaction.

  • Isolation:

    • If a precipitate has formed, dilute the reaction mixture with diethyl ether to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to yield (1S,3R)-3-aminocyclopentanol hydrochloride.

Analytical Monitoring: A Self-Validating System

Rigorous monitoring is essential to determine the reaction endpoint accurately, preventing over-exposure to harsh acidic conditions and minimizing potential side reactions.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring.[15] The deprotected amine is significantly more polar than the Boc-protected starting material and will exhibit a lower Rf value. Visualization can be achieved using a ninhydrin stain, which specifically reacts with primary and secondary amines to produce a characteristic colored spot.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by identifying the molecular weight of the deprotected amine. It is also highly effective for tracking the disappearance of the starting material.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, allowing for the determination of product purity by integrating the peak area of the product relative to the total peak area of all components in the chromatogram.[15]

Potential Pitfalls and Expert Recommendations

  • Incomplete Deprotection: If monitoring indicates a stalled reaction, potential causes include insufficient acid or suboptimal reaction conditions.[17] The stoichiometry of the acid or the reaction time may need to be optimized.

  • Side Reactions and the Role of Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or product.[18] While less of a concern for the target molecule in this guide, for substrates containing electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine, cysteine), the addition of scavengers such as anisole or thioanisole is recommended to trap the tert-butyl cation.[6][16]

  • Work-up Challenges: The high polarity of the final product, (1S,3R)-3-aminocyclopentanol, can sometimes lead to poor solubility in common organic solvents, complicating extraction. If the free amine is water-soluble, alternative work-up procedures, such as using an ion-exchange resin (e.g., Amberlyst A21), can be employed to neutralize the acid and isolate the product without an aqueous wash.[19]

Conclusion

The deprotection of this compound is a fundamental yet critical step in the synthesis of advanced chiral intermediates. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent in-process monitoring are paramount to achieving high yields and purity. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools to perform this transformation efficiently and reliably, ensuring the integrity of the valuable chiral product.

References

  • Organic Chemistry, Reaction Guide: Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • How to do work-up of a BOC deprotection reaction by TFA?
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
  • TFA Deprotection. Scribd. [Link]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
  • Boc De-protection. Reddit. [Link]
  • tert-Butyl Esters. Organic Chemistry Portal. [Link]
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • How to confirm BOC deprotection by TFA?
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)

Sources

Application Note: A Researcher's Guide to the Acidic Hydrolysis of Boc-Protected Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Deprotection in Synthesis

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability across a wide array of reaction conditions and its susceptibility to facile cleavage under acidic conditions.[1] This application note provides a comprehensive guide to the acidic hydrolysis of Boc-protected aminocyclopentanol, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of this deprotection, provide detailed, field-tested protocols, and address common challenges to empower researchers with the knowledge for successful and reproducible outcomes.

Mechanistic Insights: The Chemistry of Boc Deprotection

The acid-catalyzed cleavage of the Boc group is a well-established and reliable transformation that proceeds through a distinct, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). This initial step increases the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.[2][3]

Following protonation, the molecule undergoes fragmentation . The unstable protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[2][3]

The carbamic acid is inherently unstable and rapidly undergoes decarboxylation , releasing carbon dioxide gas.[2][3] This irreversible step drives the reaction to completion. The evolution of CO2 is a visual indicator that the reaction is proceeding.

Finally, the newly liberated amine is protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., hydrochloride or trifluoroacetate salt).[3]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Start Boc-Protected Aminocyclopentanol Protonation Protonation (Acid Catalyst H⁺) Start->Protonation + H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Fragmentation->tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Amine Free Amine Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2 Protonation_Amine Protonation Amine->Protonation_Amine + H⁺ Final_Product Aminocyclopentanol Salt Protonation_Amine->Final_Product

Caption: Mechanism of Acidic Boc Deprotection.

Experimental Protocols: A Tale of Two Acids

The choice of acid for Boc deprotection is often dictated by the substrate's sensitivity to the reaction conditions, the desired salt form of the final product, and practical considerations such as solvent compatibility and ease of removal. Below, we present two robust and widely used protocols for the deprotection of Boc-aminocyclopentanol.

Protocol 1: Deprotection using Hydrochloric Acid in an Organic Solvent

This method is a classic and cost-effective approach that yields the hydrochloride salt of the amine, which is often a crystalline and easily handled solid. A common variation involves the use of a solution of HCl in an organic solvent like dioxane or isopropanol.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Boc-protected aminocyclopentanol≥98%VariousStarting material
4 M HCl in 1,4-DioxaneAnhydrousVariousDeprotecting agent
Dichloromethane (DCM)AnhydrousVariousReaction solvent
Diethyl etherAnhydrousVariousFor precipitation
Round-bottom flask---
Magnetic stirrer and stir bar---
Ice bath---
Rotary evaporator---

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Boc-protected aminocyclopentanol (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous dichloromethane.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 4 M HCl in 1,4-dioxane solution (4-10 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Precipitation and Filtration: Add anhydrous diethyl ether to the residue to precipitate the aminocyclopentanol hydrochloride salt. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

HCl_Deprotection_Workflow cluster_1 HCl Deprotection Workflow Setup 1. Reaction Setup (Boc-aminocyclopentanol in Flask) Dissolve 2. Dissolve in DCM Setup->Dissolve Cool 3. Cool to 0 °C Dissolve->Cool Add_HCl 4. Add 4M HCl in Dioxane Cool->Add_HCl Stir 5. Stir at RT (1-4h) Add_HCl->Stir Monitor 6. Monitor by TLC/LC-MS Stir->Monitor Evaporate 7. Concentrate in vacuo Monitor->Evaporate Precipitate 8. Precipitate with Diethyl Ether Evaporate->Precipitate Filter_Dry 9. Filter and Dry Precipitate->Filter_Dry

Caption: Workflow for HCl-mediated Boc Deprotection.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong, volatile acid that is highly effective for Boc deprotection.[4][5] The resulting trifluoroacetate salt is often soluble in organic solvents, which can be advantageous for certain downstream applications. The volatility of TFA facilitates its removal during workup.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Boc-protected aminocyclopentanol≥98%VariousStarting material
Trifluoroacetic acid (TFA)Reagent gradeVariousDeprotecting agent
Dichloromethane (DCM)AnhydrousVariousReaction solvent
Saturated sodium bicarbonate solution--For neutralization
Anhydrous sodium sulfate or magnesium sulfate--Drying agent
Round-bottom flask---
Magnetic stirrer and stir bar---
Ice bath---
Separatory funnel---
Rotary evaporator---

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (10-50% v/v in DCM) dropwise to the stirred solution.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

  • Neutralization: Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA and liberate the free amine. Exercise caution as CO2 evolution will occur.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected aminocyclopentanol.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Below is a guide to common issues and their solutions.

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient acid stoichiometry.- Short reaction time.- Low reaction temperature.- Increase the equivalents of acid.- Extend the reaction time and continue monitoring.- Allow the reaction to proceed at room temperature or with gentle warming (use with caution as it may promote side reactions).
Side Product Formation (e.g., t-butylation) The reactive tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[6]- Use a scavenger such as anisole or thioanisole to trap the tert-butyl cation.- Perform the reaction at a lower temperature.
Difficulty in Isolating the Product The amine salt may be an oil or difficult to crystallize.- Try co-evaporation with a solvent like toluene to remove residual TFA.- If the hydrochloride salt is an oil, try triturating with different solvent systems (e.g., ether/hexane).
Ester Hydrolysis (if applicable) The acidic conditions can cleave acid-sensitive esters.- Use milder acidic conditions (e.g., HCl in dioxane at 0 °C) and carefully monitor the reaction to minimize reaction time.[7]

Conclusion

The acidic hydrolysis of Boc-protected aminocyclopentanol is a fundamental and indispensable transformation in organic synthesis. A thorough understanding of the reaction mechanism, coupled with carefully executed experimental protocols, is key to achieving high yields and purity. By considering the specific nature of the substrate and potential side reactions, researchers can confidently and effectively deprotect aminocyclopentanol derivatives, paving the way for the synthesis of complex and valuable molecules.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: A Chiral Scaffold for the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery.[1] A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The rigid, three-dimensional nature of the aminocyclopentanol framework makes it an exemplary privileged scaffold for kinase inhibitor design.[2][3]

This document provides detailed application notes for This compound , a versatile chiral building block. Its defined stereochemistry is crucial, as biological systems are inherently chiral, and often only a single enantiomer of a drug provides the desired therapeutic effect while the other may be inactive or harmful.[2] The compound features a trans relationship between the hydroxyl and the amine, which is protected by a tert-butyloxycarbonyl (Boc) group. This configuration offers two distinct points for chemical modification, enabling the systematic construction of potent and selective kinase inhibitors. We will explore its synthesis, physicochemical properties, and its application in building molecules designed to target the ATP-binding site of kinases.

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of this chiral precursor. The Boc-protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

PropertyValueReference
CAS Number 167465-99-8[4][5]
Molecular Formula C₁₀H₁₉NO₃[4]
Molecular Weight 201.26 g/mol [4]
Appearance White to off-white solid[2][6]
Stereochemistry (1S,3R), trans[2]
Storage 2-8 °C, sealed in a dry environment
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.

Synthesis of the Chiral Precursor

The primary challenge in synthesizing aminocyclopentanol derivatives is controlling the stereochemistry.[7] While several routes exist, methods involving asymmetric reactions or enzymatic resolutions are preferred to achieve high optical purity.[6][7] A novel and cost-effective approach involves a hetero-Diels-Alder reaction followed by a lipase-catalyzed chiral separation to establish the desired stereocenters.[7]

G cluster_0 Synthesis of Chiral Precursor A Cyclopentadiene + tert-Butyl Nitrosylcarbonate B Hetero-Diels-Alder Adduct A->B [4+2] Cycloaddition C Racemic Aminocyclopentenol B->C N-O Bond Reduction (e.g., Zn/AcOH) D Lipase-Catalyzed Chiral Resolution C->D Vinyl Acetate E Chiral Acetate Intermediate D->E F Hydrogenation (Pd/C) E->F G tert-Butyl ((1S,3R)-3-acetoxycyclopentyl)carbamate F->G H Base-Mediated Deacetylation G->H e.g., LiOH/MeOH I Final Product: tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate H->I

Caption: General workflow for the asymmetric synthesis of the precursor.

Protocol 1: Synthesis via Hetero-Diels-Alder and Enzymatic Resolution

This protocol is a conceptual summary based on modern synthetic strategies.[7]

  • Hetero-Diels-Alder Reaction: In a suitable solvent, cyclopentadiene is reacted with tert-butyl nitrosylcarbonate (generated in situ from tert-butyl carbazate) to form the racemic bicyclic adduct.

  • Reductive Ring Opening: The nitrogen-oxygen bond of the adduct is selectively reduced using a reagent like zinc powder in acetic acid to yield the racemic N-Boc-protected aminocyclopentenol.

  • Enzymatic Chiral Resolution: The racemic alcohol is subjected to enzymatic acylation using a lipase (e.g., Candida antarctica lipase B) and an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acetylated compound from the unreacted alcohol enantiomer.

  • Hydrogenation: The double bond in the cyclopentene ring of the desired chiral intermediate is reduced via catalytic hydrogenation (e.g., using palladium on carbon) to yield the saturated cyclopentane ring.

  • Deprotection/Isolation: If the undesired enantiomer was acylated, the protecting group is removed from the desired alcohol. If the desired enantiomer was acylated, a deacetylation step (e.g., using lithium hydroxide in methanol) is performed to yield the final product, this compound.[7]

  • Purification: The final product is purified using column chromatography on silica gel to ensure high purity.

Application: A Scaffold for Kinase Inhibitor Synthesis

The true utility of this compound lies in its role as a versatile intermediate. Following deprotection of the amine, the resulting (1S,3R)-3-aminocyclopentanol serves as a core to which a kinase-binding pharmacophore can be attached.

G cluster_1 Kinase Inhibitor Synthesis Workflow Precursor tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate Deprotection Acidic Deprotection (e.g., HCl or TFA) Precursor->Deprotection Intermediate (1S,3R)-3-Aminocyclopentanol (Chiral Core) Deprotection->Intermediate Coupling Coupling Reaction (e.g., SNAr, Buchwald-Hartwig) Intermediate->Coupling Final Final Kinase Inhibitor Coupling->Final KBS Activated Heterocycle (Kinase-Binding Scaffold) KBS->Coupling

Caption: Workflow from chiral precursor to final kinase inhibitor.

Protocol 2: Boc Deprotection

Causality: The Boc group is an acid-labile protecting group. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) protonate the carbamate, leading to its collapse and release of the free amine as a salt, along with isobutylene and carbon dioxide.

  • Materials:

    • This compound (1.0 eq)

    • 4M HCl in 1,4-dioxane (or a solution of TFA in dichloromethane)

    • Anhydrous diethyl ether

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the precursor in a minimal amount of anhydrous solvent (e.g., methanol or dichloromethane) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 4M HCl in dioxane solution (approx. 5-10 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of (1S,3R)-3-aminocyclopentanol.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the deprotected intermediate, which can often be used in the next step without further purification.

Protocol 3: Coupling with a Heterocyclic Scaffold (General SNAr Example)

Causality: Many kinase-binding scaffolds are electron-deficient heterocycles (like dichloropyrimidines) that are activated for nucleophilic aromatic substitution (SNAr). The deprotected primary amine of the aminocyclopentanol acts as the nucleophile, displacing a leaving group (e.g., a chloride) on the heterocycle to form a stable carbon-nitrogen bond.

  • Materials:

    • (1S,3R)-3-Aminocyclopentanol hydrochloride (1.0 eq)

    • Activated heterocycle (e.g., 2,4-dichloropyrimidine) (1.1 eq)

    • A non-nucleophilic base (e.g., DIPEA or Et₃N) (3.0 eq)

    • Anhydrous solvent (e.g., THF, DMF, or NMP)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the (1S,3R)-3-aminocyclopentanol hydrochloride and the activated heterocycle.

    • Add the anhydrous solvent via syringe.

    • Add the base dropwise at room temperature. The base neutralizes the hydrochloride salt and scavenges the acid generated during the reaction.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 4-24 hours.[8]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor precursor.

Mechanism of Action and Structural Rationale

Kinase inhibitors derived from this scaffold typically function as ATP-competitive inhibitors.[9] The molecule is designed to fit into the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascade.[10]

  • Hinge-Binding Motif: The coupled heterocycle (e.g., a pyrimidine or deazapurine) is designed to form one or more critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP.[11]

  • 3D Scaffolding: The rigid (1S,3R)-cyclopentyl core acts as a three-dimensional scaffold. It projects the rest of the molecule and any additional substituents into specific regions of the ATP pocket, such as the solvent-exposed region or hydrophobic pockets. This precise orientation is key to achieving high potency and, crucially, selectivity for the target kinase over other kinases in the human kinome.[12][13][14]

G cluster_0 Kinase ATP-Binding Site Interaction Hinge Kinase Hinge Region (Backbone Amides) Inhibitor_Core Heterocyclic Core (e.g., Pyrimidine) Inhibitor_Core->Hinge H-Bonds Cyclopentyl (1S,3R)-Cyclopentyl Scaffold Inhibitor_Core->Cyclopentyl Solvent_Pocket Solvent-Front Region Cyclopentyl->Solvent_Pocket Projects into Pocket

Caption: Simplified model of the inhibitor binding in the kinase active site.

Representative Data & Expected Outcomes

Following synthesis and purification, novel compounds are typically tested in biochemical assays to determine their inhibitory activity against a panel of target kinases. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.

Compound IDR-Group on HeterocycleTarget KinaseIC₅₀ (nM)
Hypothetical-1 -PhenylAurora A150
Hypothetical-2 -4-FluorophenylAurora A75
Hypothetical-1 -PhenylVEGFR2>1000
Hypothetical-2 -4-FluorophenylVEGFR2850

This table presents hypothetical data to illustrate how structure-activity relationships (SAR) are established. For example, adding a fluorine atom (Hypothetical-2) might improve potency for the primary target while maintaining selectivity.

Conclusion

This compound is a high-value chiral building block for medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust and reliable platform for the synthesis of sophisticated kinase inhibitors. The protocols and rationale outlined in this document demonstrate its strategic application in constructing molecules with a rigid 3D architecture, a critical feature for developing next-generation therapeutics with enhanced potency and selectivity.

References

  • Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride - Benchchem.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents.
  • (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Drug Discovery and Development - Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine - Benchchem.
  • The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem.
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid - Benchchem.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH.
  • This compound | 167465-99-8 - Sigma-Aldrich.
  • This compound - Sunway Pharm Ltd.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PubMed Central.
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID - PubChem.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.
  • tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate - MedchemExpress.com.
  • Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH.
  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934.
  • This compound CAS 167465-99-8.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - NIH.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC - PubMed Central.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH.

Sources

Application Notes & Protocols for the Synthesis of Cyclopentane-Based Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptidomimetics are a cornerstone of modern drug discovery, designed to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability. The cyclopentane ring has emerged as a privileged scaffold in this field, offering a conformationally constrained framework that can precisely orient pharmacophoric groups, thereby enhancing binding affinity and biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of prevalent synthetic strategies for constructing cyclopentane-based peptidomimetics. We delve into the mechanistic rationale behind key synthetic transformations, present detailed, field-tested protocols for Ring-Closing Metathesis (RCM) and the Pauson-Khand Reaction (PKR), and discuss troubleshooting and key considerations. Furthermore, we highlight the successful application of these scaffolds in therapeutics, exemplified by the antiviral drug Peramivir and other agents in development.

Introduction: The Value Proposition of the Cyclopentane Scaffold

Natural peptides, despite their exquisite biological specificity, often make for poor drug candidates due to rapid degradation by proteases and high conformational flexibility, which can lead to reduced receptor affinity.[1] Peptidomimetics address these challenges by replacing labile peptide bonds and constraining the molecular backbone into a bioactive conformation.

The cyclopentane core is particularly advantageous for several reasons:

  • Conformational Rigidity: The five-membered ring restricts the rotational freedom of appended side chains, pre-organizing the molecule into a conformation that is often optimal for receptor binding. This reduces the entropic penalty upon binding, leading to higher affinity.[1]

  • Metabolic Stability: The carbocyclic nature of the cyclopentane ring is inherently resistant to cleavage by proteases, significantly extending the in vivo half-life of the therapeutic agent.

  • Stereochemical Complexity: The cyclopentane scaffold allows for the installation of multiple stereocenters, enabling the precise spatial arrangement of functional groups to mimic the secondary structures of peptides, such as β-turns.[1]

The synthesis of these highly substituted, stereochemically complex cyclopentane cores, however, presents a significant synthetic challenge, necessitating robust and stereoselective methodologies.[1]

Strategic Approaches to the Cyclopentane Core

The construction of the functionalized cyclopentane ring is the pivotal stage in the synthesis of these peptidomimetics. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Below, we compare four powerful methodologies.

Core Synthetic Strategies Workflow

G cluster_0 Key Methodologies cluster_1 Starting Materials cluster_2 Resulting Cyclopentane Core RCM Ring-Closing Metathesis (RCM) Cyclopentene Cyclopentene Derivative RCM->Cyclopentene PKR Pauson-Khand Reaction (PKR) Cyclopentenone Cyclopentenone PKR->Cyclopentenone DA Diels-Alder Cycloaddition Cyclohexene Initial Cyclohexene (Retro-DA possible) DA->Cyclohexene MA Intramolecular Michael Addition Subst_Cyclopentane Substituted Cyclopentane MA->Subst_Cyclopentane Acyclic_Diene Acyclic Diene Acyclic_Diene->RCM Enyne 1,6-Enyne Enyne->PKR Diene_Dienophile Diene & Dienophile Diene_Dienophile->DA Michael_System Tethered Michael Donor/Acceptor Michael_System->MA

Caption: Overview of primary synthetic routes to cyclopentane cores.

StrategyDescriptionAdvantagesDisadvantagesKey Reagents
Ring-Closing Metathesis (RCM) Intramolecular metathesis of a diene to form a cyclopentene ring and volatile ethylene.[2]Excellent functional group tolerance; mild reaction conditions; widely applicable.Requires synthesis of diene precursor; catalyst can be expensive and sensitive.Grubbs' or Schrock Catalysts
Pauson-Khand Reaction (PKR) A formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[3][4]Rapid construction of complex bicyclic systems; high atom economy.Often requires stoichiometric cobalt carbonyl; can have regioselectivity issues in intermolecular versions.Co₂(CO)₈, [Rh(CO)₂Cl]₂
Diels-Alder Cycloaddition A [4+2] cycloaddition to form a six-membered ring, which can undergo subsequent transformations (e.g., ozonolysis, ring contraction) to yield a cyclopentane.Highly predictable stereochemical outcome; robust and well-understood reaction.Forms a cyclohexene intermediate requiring further steps; intramolecular versions can be sterically demanding.Lewis Acids, Chiral Auxiliaries
Intramolecular Michael Addition Nucleophilic 1,4-addition of a tethered enolate (or equivalent) to an α,β-unsaturated system to form the five-membered ring.[5]Good for creating highly functionalized systems; can be catalyzed asymmetrically.Requires specific substrate architecture (1,5-dicarbonyl precursor or similar).Strong bases (e.g., LDA) or Organocatalysts

Detailed Experimental Protocols

The following protocols are provided as representative examples. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.

Protocol 1: Synthesis of a Cyclopentene Core via Ring-Closing Metathesis (RCM)

This protocol is adapted from the stereoselective synthesis of a polyhydroxylated cyclopentane β-amino acid precursor, demonstrating the power of RCM in building complex scaffolds from carbohydrate-derived starting materials.[1]

Reaction Scheme: Acyclic Diene Precursor → Cyclopentene Derivative

Materials:

  • Diene Precursor (e.g., a derivative of compound 16a from[1]) (1.0 eq)

  • Grubbs' First Generation Catalyst ([(PCy₃)₂Cl₂Ru=CHPh]) (5-10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (to make a 0.01 M solution)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene precursor (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the Grubbs' First Generation Catalyst (0.05 - 0.10 eq) to the solution. The solution will typically turn from colorless to a brown or reddish-brown color.

  • Reaction: Heat the mixture to reflux (approx. 40 °C for CH₂Cl₂) and stir for 12-24 hours.

    • Scientist's Note: The driving force for the reaction is the formation of the thermodynamically stable cyclic alkene and the release of volatile ethylene gas, which is removed from the system.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching & Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopentene product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Bicyclic Cyclopentenone via Pauson-Khand Reaction (PKR)

This protocol describes a typical intramolecular PKR of a 1,6-enyne using stoichiometric dicobalt octacarbonyl, a classic and robust method for generating bicyclo[3.3.0]octenone frameworks.

Materials:

  • 1,6-Enyne (e.g., 1-hepten-6-yne) (1.0 eq)

  • Dicobalt Octacarbonyl (Co₂(CO)₈) (1.1 eq)

  • Anhydrous Toluene or Isooctane

  • Carbon Monoxide (CO) atmosphere (optional, but can improve yield)

Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne (1.0 eq) in anhydrous toluene. Add the dicobalt octacarbonyl (1.1 eq).

    • Rationale: The alkyne first coordinates to the cobalt metal, forming a stable hexacarbonyl-alkyne complex, which is the active species in the cycloaddition. This step is often visually indicated by a color change to deep red or brown.

  • Reaction Initiation: Stir the mixture at room temperature for 2-4 hours to ensure complete complex formation.

  • Cycloaddition: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. The reaction progress should be monitored by TLC or GC-MS.

    • Scientist's Note: The mechanism proceeds via alkene coordination, formation of a metallacyclopentene, migratory insertion of a carbonyl ligand, and finally reductive elimination to yield the cyclopentenone product and regenerate a cobalt species.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. The cobalt residues can be removed by filtration through a pad of silica gel or celite, eluting with a non-polar solvent like hexanes or diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the bicyclic enone.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR (noting the characteristic C=O stretch of the cyclopentenone), and HRMS.

Functionalization and Application in Drug Discovery

Once the cyclopentane core is synthesized, further functionalization is required to install the amino acid side chains and other pharmacophoric elements. This is typically achieved through standard organic transformations on functional groups incorporated into the core structure.

A prominent example of a cyclopentane-based peptidomimetic that has achieved clinical success is Peramivir (RWJ-27021) , an intravenously administered neuraminidase inhibitor used for the treatment of influenza.

Case Study: Peramivir (RWJ-270201)

Peramivir's structure features a highly functionalized cyclopentane ring that mimics the oxocarbenium ion transition state of sialic acid cleavage by the viral neuraminidase enzyme. Its design was heavily guided by structure-based methods, and its cyclopentane scaffold provides the rigid arrangement of the carboxylate, glycerol side chain, and guanidinium group necessary for potent inhibition of both influenza A and B strains. The synthesis of Peramivir involves a key [3+2] cycloaddition to construct the cyclopentane ring, followed by stereoselective functionalization to install the required substituents.

Other Therapeutic Areas
  • Anticancer Agents: Cyclopentenone moieties, often synthesized via PKR, are present in various natural products with potent anticancer activity, such as certain prostaglandins.[6] They often act as Michael acceptors, covalently modifying key proteins in cancer signaling pathways. Additionally, cyclopentane-fused anthraquinones have been developed as novel analogs of anthracyclines with impressive antiproliferative activity against multidrug-resistant tumor cell lines.

  • Antiviral (HIV): While many HIV protease inhibitors are acyclic or contain larger rings, the principles of conformational constraint are central to their design. Carbocyclic nucleoside analogs, where the ribose sugar is replaced by a cyclopentane ring (e.g., Carbovir and its prodrug Abacavir), are a major class of anti-HIV drugs.[3] The cyclopentane ring imparts crucial resistance to enzymatic degradation.

  • Integrin Antagonists: Integrins are cell surface receptors involved in cell adhesion, and their antagonists are being investigated for treating cancer and inflammatory diseases. Peptidomimetics containing rigid scaffolds, including cyclopentane and cyclobutane cores, are used to mimic the crucial Arg-Gly-Asp (RGD) recognition motif, leading to potent antagonists of αvβ3 and other integrins.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in RCM Catalyst deactivation (oxygen, impurities); Unfavorable ring strain; Reversible reaction equilibrium.Ensure rigorous inert atmosphere and use of pure, anhydrous solvents. Increase catalyst loading (e.g., from 5% to 10%). Perform the reaction under vacuum or with a constant argon purge to remove ethylene and drive the equilibrium forward.
Poor Stereoselectivity Lack of facial bias in the reaction; Flexible transition state.Introduce a chiral auxiliary on the substrate to direct the approach of the reagent. Use a chiral catalyst (e.g., chiral Lewis acid in Diels-Alder, asymmetric organocatalyst in Michael addition). Adjust temperature; lower temperatures often enhance selectivity.
Incomplete Pauson-Khand Reaction Deactivation of the cobalt complex; Low reactivity of the alkene component.Use a promoter such as N-methylmorpholine N-oxide (NMO) to facilitate the reaction at lower temperatures. Use more reactive, strained alkenes (e.g., norbornene) if the molecular design allows. Switch to a more active catalytic system (e.g., rhodium-based).
Difficulty in Purification Residual metal catalyst (Ru from RCM, Co from PKR).For RCM, stir the crude product with a ruthenium scavenger (e.g., a functionalized silica gel or polymer-bound isocyanide) before chromatography. For PKR, oxidative work-up or filtration through a dedicated metal-scavenging silica can be effective.

Conclusion

The synthesis of cyclopentane-based peptidomimetics is a dynamic and enabling field within medicinal chemistry. Strategic selection of a core synthesis methodology—whether the versatile RCM, the complex-building PKR, the stereocontrolled Diels-Alder, or the functionalization-friendly Michael addition—is critical for success. The protocols and insights provided herein serve as a practical guide for researchers aiming to construct these valuable scaffolds. As demonstrated by approved drugs and numerous clinical candidates, the unique conformational and physiochemical properties imparted by the cyclopentane ring will ensure its continued prominence as a privileged structure in the pursuit of novel therapeutics.

References

  • García-Ramos, Y., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega.
  • NROChemistry. (n.d.). Pauson-Khand Reaction.
  • Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research.
  • Wikipedia. (n.d.). Pauson–Khand reaction.
  • Gibson, C. L. (2010). Application of Pauson–Khand reaction in the total synthesis of terpenes. National Center for Biotechnology Information.
  • Myers, A. G. (n.d.). Chem 115 Handout: Chiral Auxiliaries for Asymmetric Diels-Alder Reactions. Harvard University.
  • Torres, R. R. (Ed.). (n.d.).
  • De Clercq, P. J., et al. (2003). New Convergent Synthesis of Carbocyclic Nucleoside Analogues. Synthesis.
  • Bantia, S., et al. (2001). Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir. Antimicrobial Agents and Chemotherapy.
  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a Novel, Highly Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor through Structure-Based Drug Design. Journal of Medicinal Chemistry.
  • Chand, P., et al. (2005). Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo. Bioorganic & Medicinal Chemistry.
  • An, H., et al. (2019). Practical synthesis of the anti-influenza drug RWJ-270201 (Peramivir).
  • Choi, Y., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Center for Biotechnology Information.
  • Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anticancer Drugs.
  • D'hooghe, M., et al. (2005). Cyclopentane Synthesis. Baran Lab.
  • Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM).
  • Wang, W., et al. (2007). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. Angewandte Chemie International Edition.
  • Tõro, A., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors.
  • Ghosh, A. K., et al. (2022). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. National Center for Biotechnology Information.
  • Kamal, A., et al. (2010). Synthesis and evaluation of bivalent, peptidomimetic antagonists of the αvβ3 integrins. Bioorganic & Medicinal Chemistry Letters.
  • Keighley, W. W., et al. (2023). Synthesis and biological evaluation of cyclobutane-based β3 integrin antagonists: A novel approach to targeting integrins for cancer therapy. National Center for Biotechnology Information.
  • Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. PubMed.
  • Evans, D. A., et al. (2007). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Center for Biotechnology Information.
  • Corey, E. J. (n.d.). Elias James Corey. Wikipedia.
  • Rawal, V. H., et al. (2014). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PubMed Central.
  • Corey, E. J. (n.d.). E. J. Corey. Wikipedia.
  • Shchekotikhin, A. E., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry.
  • Shchekotikhin, A. E., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed.

Sources

Application Notes: Mastering Coupling Reactions with (1S,3R)-3-(Boc-amino)cyclopentanol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (1S,3R)-3-(Boc-amino)cyclopentanol

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of chiral building blocks is paramount to achieving desired pharmacological profiles. (1S,3R)-3-(Boc-amino)cyclopentanol stands out as a critical synthon, prized for its stereochemically defined structure that introduces both a hydroxyl and a protected amine functionality on a cyclopentyl scaffold. This arrangement is instrumental in the synthesis of a wide array of complex molecules, particularly carbocyclic nucleoside analogues that are cornerstones of antiviral therapies against pathogens like HIV and Hepatitis B.[1] The cyclopentane ring acts as a metabolically stable mimic of the natural ribose sugar, enhancing the drug's in vivo resilience.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on executing key coupling reactions with (1S,3R)-3-(Boc-amino)cyclopentanol. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for Mitsunobu reactions, amide bond formations, and etherification. The aim is to empower you with the technical expertise and practical insights necessary to leverage this versatile building block to its full potential in your synthetic campaigns.

Core Coupling Strategies: A Mechanistic Overview

The reactivity of (1S,3R)-3-(Boc-amino)cyclopentanol is centered around its secondary alcohol. This hydroxyl group can be strategically functionalized through several powerful synthetic transformations. The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions, allowing for selective manipulation of the alcohol.[2]

Diagram: Key Coupling Reactions

G cluster_0 Starting Material cluster_1 Coupling Reactions cluster_2 Products Start (1S,3R)-3-(Boc-amino)cyclopentanol Mitsunobu Mitsunobu Reaction (Inversion of Stereochemistry) Start->Mitsunobu R'COOH, PPh3, DEAD/DIAD Amide Amide Coupling Start->Amide R'COOH, Coupling Reagent, Base Ether Etherification (e.g., Williamson) Start->Ether R'X, Base Ester Ester/Ether/Thioether (Inverted Stereocenter) Mitsunobu->Ester Amide_Prod Amide-linked Conjugate Amide->Amide_Prod Ether_Prod Ether-linked Conjugate Ether->Ether_Prod

Caption: Key coupling strategies for (1S,3R)-3-(Boc-amino)cyclopentanol.

The Mitsunobu Reaction: Stereochemical Inversion for Novel Analogs

The Mitsunobu reaction is a powerful tool in organic synthesis that facilitates the conversion of primary and secondary alcohols into a variety of functional groups, including esters, phenyl ethers, and thioethers, with a clean inversion of stereochemistry.[3] This stereoinversion is particularly valuable when synthesizing analogs of bioactive molecules, where precise control of chirality is essential for target engagement.

Mechanistic Insight: The reaction proceeds through the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5] This forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by a suitable pronucleophile (e.g., a carboxylic acid) via an Sₙ2 mechanism, leading to the observed inversion of configuration at the carbon center.[6]

Detailed Protocol: Mitsunobu Esterification

This protocol describes a general procedure for the esterification of (1S,3R)-3-(Boc-amino)cyclopentanol with a generic carboxylic acid (R-COOH).

Materials:

  • (1S,3R)-3-(Boc-amino)cyclopentanol

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1S,3R)-3-(Boc-amino)cyclopentanol (1.0 eq), the desired carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. Caution: The addition of DIAD can be exothermic.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester with inverted stereochemistry.

Parameter Recommendation Rationale
Solvent Anhydrous THFAprotic and effectively solubilizes reactants.[7]
Phosphine Triphenylphosphine (PPh₃)Commonly used and effective reductant.[3]
Azodicarboxylate DIADOften preferred over DEAD for easier removal of byproducts.[8]
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction, followed by stirring at ambient temperature to ensure completion.[7]
Stoichiometry Excess Nucleophile/ReagentsDrives the reaction to completion, especially with sterically hindered alcohols.[7]

Amide Coupling: Building Blocks for Peptidomimetics and Beyond

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[9] Coupling (1S,3R)-3-(Boc-amino)cyclopentanol, after deprotection of the Boc group, with carboxylic acids is a key step in the synthesis of a diverse range of compounds. However, for this guide, we will focus on coupling a carboxylic acid to the hydroxyl group, which would first require conversion of the alcohol to an amine, a topic for a more advanced guide. Here, we will consider the scenario where the amine of a deprotected (1S,3R)-3-aminocyclopentanol is coupled with a carboxylic acid.

Choosing the Right Coupling Reagent: The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[10] Common classes of coupling reagents include carbodiimides (e.g., EDC, DIC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[11][12]

Diagram: Amide Coupling Workflow

G cluster_0 Reactants & Reagents cluster_1 Reaction Steps Reactants Carboxylic Acid (R-COOH) + (1S,3R)-3-Aminocyclopentanol (deprotected) Activation 1. Pre-activation of Carboxylic Acid Reactants->Activation Reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) + Anhydrous Solvent (e.g., DMF) Reagents->Activation Coupling 2. Addition of Amine & Stirring Activation->Coupling Workup 3. Aqueous Workup & Extraction Coupling->Workup Purification 4. Column Chromatography Workup->Purification Product Product Purification->Product Final Amide Product

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol details a reliable method using HATU, which is known for its high efficiency and low racemization rates.[10]

Materials:

  • (1S,3R)-3-Aminocyclopentanol (deprotected)

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 10% Citric acid solution

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (1S,3R)-3-aminocyclopentanol (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 10% citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography.

Coupling Reagent Typical Yield Key Advantages
EDC/HOBt 60-85%Cost-effective, well-established.[13]
HATU 85-95%Fast reaction times, low racemization, high yields.[10]
PyBOP 80-90%Effective for sterically hindered substrates.[11]

Ether Synthesis: Expanding Structural Diversity

Ether linkages are prevalent in many pharmaceutical agents, offering metabolic stability and influencing physicochemical properties. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an organohalide.[14]

Mechanistic Consideration: This reaction is a prime example of an Sₙ2 reaction, where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group.[15][16] For secondary alcohols like (1S,3R)-3-(Boc-amino)cyclopentanol, the choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions (E2).[17]

Detailed Protocol: Williamson Ether Synthesis

This protocol outlines the formation of an ether from (1S,3R)-3-(Boc-amino)cyclopentanol and a primary alkyl halide (R-X).

Materials:

  • (1S,3R)-3-(Boc-amino)cyclopentanol

  • Primary alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous THF or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of (1S,3R)-3-(Boc-amino)cyclopentanol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the starting alcohol persists, consider using a stronger base or a more reactive alkylating agent (e.g., a triflate instead of a halide).

  • Elimination Byproduct: If alkene formation is observed, ensure a primary alkyl halide is used and consider running the reaction at a lower temperature.

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous, as water will quench the alkoxide.

Conclusion

(1S,3R)-3-(Boc-amino)cyclopentanol is a cornerstone chiral building block that offers synthetic chemists a reliable and versatile platform for the construction of complex, high-value molecules. The mastery of the coupling reactions detailed in these notes—the stereoinvertive Mitsunobu reaction, robust amide bond formations, and classic Williamson ether synthesis—is essential for any researcher aiming to innovate in the field of drug discovery. By understanding the mechanistic principles behind these transformations and adhering to the detailed protocols provided, you can confidently and efficiently advance your synthetic programs, paving the way for the next generation of therapeutic agents.

References

  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Chemistry Steps. Mitsunobu Reaction.
  • Hughes, D. L. The Mitsunobu reaction. Organic reactions, 1992, 42, 335-656.
  • Zhang, W., & Radom, L. (2005). A theoretical study of the mechanism of the Mitsunobu reaction. The Journal of organic chemistry, 70(24), 9750–9759.
  • Aapptec Peptides. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Wikipedia. Williamson ether synthesis.
  • ChemTalk. Williamson Ether Synthesis.
  • Khan Academy. Williamson ether synthesis.
  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism.
  • Wilhelmsen, C. A., et al. (2018). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.
  • Sajja, H. K., et al. (2009). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron letters, 50(45), 6135–6138.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • ResearchGate. Reductive BOC-Amination of Aldehydes.
  • Gopishetty, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 55(30), 4126–4129.
  • ResearchGate. Reductive Deprotection of Boc-Protected Alcohols, Amines and Thiols via a DTBB-Catalysed Lithiation Process.
  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules (Basel, Switzerland), 27(19), 6543.

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a pivotal chiral building block in modern medicinal chemistry. Its specific stereochemistry makes it a crucial intermediate in the synthesis of several advanced pharmaceutical agents, most notably the integrase inhibitor Bictegravir, a key component in contemporary HIV treatment regimens.[1] The synthesis of this molecule on a laboratory or industrial scale presents a significant challenge: the precise and efficient construction of two chiral centers on a five-membered ring. This guide provides a detailed, scalable protocol based on a chemoenzymatic approach, which leverages a hetero-Diels-Alder reaction to construct the carbocycle followed by an enzymatic resolution to establish the requisite high optical purity.[2] This method is designed for researchers and process chemists seeking a reliable and scalable route to this high-value intermediate.

Strategic Overview: The Chemoenzymatic Pathway

The selected synthetic route is a multi-step process designed for scalability, safety, and high stereochemical control. The core strategy avoids costly chiral starting materials by introducing stereoselectivity mid-synthesis using a highly efficient enzymatic kinetic resolution.

The key stages of this synthesis are:

  • Hetero-Diels-Alder Cycloaddition: Construction of the bicyclic core via an in-situ generated nitroso compound and cyclopentadiene.

  • Reductive Ring Opening: Selective cleavage of the N-O bond to yield a racemic aminocyclopentene derivative.

  • Enzymatic Kinetic Resolution: The cornerstone of the strategy, where a lipase selectively acylates one enantiomer, allowing for the separation of the desired (1S,3R) stereoisomer.[2]

  • Hydrolysis (Deacetylation): Removal of the acetyl group from the resolved, unwanted enantiomer is not detailed here, as we proceed with the unreacted, desired enantiomer.

  • Catalytic Hydrogenation: Saturation of the cyclopentene ring to yield the final aliphatic core.

  • Final Isolation: Purification of the target molecule.

This workflow is illustrated in the diagram below.

G start_material tert-Butyl hydroxylamine + Cyclopentadiene step1 Step 1: Hetero-Diels-Alder (CuCl, 2-ethyl-2-oxazoline) start_material->step1 intermediate1 cis-2-Oxa-3-azabicyclo [2.2.1]hept-5-ene-3- carboxylic acid tert-butyl ester step1->intermediate1 step2 Step 2: Reductive Cleavage (Zn, Acetic Acid) intermediate1->step2 intermediate2 Racemic tert-Butyl (cis-4-hydroxycyclopent- 2-en-1-yl)carbamate step2->intermediate2 step3 Step 3: Enzymatic Resolution (Lipase, Vinyl Acetate) intermediate2->step3 intermediate3 tert-Butyl ((1S,3R)-3- hydroxycyclopent-4-en-1-yl)carbamate (Desired Enantiomer) step3->intermediate3 intermediate4 Acylated (1R,3S) Enantiomer (Byproduct) step3->intermediate4 step4 Step 4: Catalytic Hydrogenation (H₂, Pd/C) intermediate3->step4 final_product Final Product: tert-Butyl ((1S,3R)-3- hydroxycyclopentyl)carbamate step4->final_product

Caption: Chemoenzymatic synthesis workflow.

Detailed Synthesis Protocol (100g Scale)

This protocol details the synthesis of the title compound starting from tert-butyl hydroxylamine carbonate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Hetero-Diels-Alder Reaction

Principle: This step involves the in-situ oxidation of tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate, which immediately undergoes a [4+2] cycloaddition with cyclopentadiene. This reaction is highly efficient for constructing the initial bicyclic framework.[2]

Materials:

  • tert-Butyl hydroxylamine carbonate (1.0 eq, 133.16 g)

  • Copper(I) chloride (CuCl) (0.15 eq, 14.8 g)

  • 2-Ethyl-2-oxazoline (0.15 eq, 14.9 g)

  • Cyclopentadiene (freshly cracked) (1.8 eq, 119.0 g)

  • Dichloromethane (DCM) (1.5 L)

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an air inlet, add tert-butyl hydroxylamine carbonate, copper(I) chloride, 2-ethyl-2-oxazoline, and DCM.

  • Stir the mixture vigorously at 20-25°C. The reaction is aerobic; ensure adequate air is supplied via a tube above the solvent surface.

  • Slowly add the freshly cracked cyclopentadiene to the reaction mixture over 1 hour, maintaining the temperature below 30°C.

  • Stir the reaction for 12-16 hours at 25°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate sequentially with 5% aqueous EDTA solution (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic intermediate as an oil. This crude product is typically used directly in the next step.

Step 2: Reductive N-O Bond Cleavage

Principle: The weak N-O bond of the bicyclic adduct is selectively cleaved using zinc powder in acetic acid. This reductive opening yields the racemic cis-aminocyclopentenol derivative, which is the substrate for the subsequent enzymatic resolution.

Materials:

  • Crude product from Step 1 (approx. 199 g)

  • Zinc powder (<10 micron) (5.0 eq, 327 g)

  • Acetic acid (1 L)

  • Ethyl acetate (2 L)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the crude intermediate in acetic acid in a 5 L flask equipped with a mechanical stirrer and thermometer.

  • Cool the solution to 10-15°C in an ice-water bath.

  • Add the zinc powder portion-wise over 2 hours, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Filter the reaction mixture through celite to remove excess zinc and zinc salts. Rinse the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the racemic product.

Step 3: Enzymatic Kinetic Resolution

Principle: This is the key stereochemistry-defining step. The lipase Novozym® 435 selectively catalyzes the acetylation of the (1R,3S)-enantiomer, leaving the desired (1S,3R)-enantiomer as the unreacted alcohol. This high degree of selectivity allows for efficient separation.[2]

Materials:

  • Racemic tert-butyl (cis-4-hydroxycyclopent-2-en-1-yl)carbamate (from Step 2, approx. 200 g)

  • Novozym® 435 (immobilized Candida antarctica lipase B) (20 g)

  • Vinyl acetate (0.6 eq, 60.3 g)

  • tert-Butyl methyl ether (TBME) (2 L)

Procedure:

  • Dissolve the racemic alcohol in TBME in a 3 L flask.

  • Add Novozym® 435 to the solution.

  • Add vinyl acetate and stir the mixture at 30°C.

  • Monitor the reaction progress carefully using chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess (e.e.) of the remaining alcohol. This typically takes 24-48 hours.

  • Once the target conversion is reached, filter off the enzyme. The enzyme can be washed with TBME and reused.

  • Concentrate the filtrate under reduced pressure. The resulting residue contains the desired (1S,3R)-alcohol and the acetylated (1R,3S)-ester.

  • Separate the two compounds using column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient). The desired alcohol will elute first.

Step 4: Catalytic Hydrogenation

Principle: The final step involves the reduction of the carbon-carbon double bond in the cyclopentene ring using hydrogen gas and a palladium catalyst to yield the saturated target compound.

Materials:

  • tert-Butyl ((1S,3R)-3-hydroxycyclopent-4-en-1-yl)carbamate (from Step 3)

  • 10% Palladium on carbon (Pd/C, 50% wet) (5 mol%)

  • Methanol (1 L)

Procedure:

  • Dissolve the purified unsaturated alcohol in methanol in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction vigorously at room temperature.

  • Monitor the reaction until hydrogen uptake ceases (typically 4-8 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude final product.

Final Product Isolation and Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then to 0-5°C to induce crystallization.

  • Collect the white crystalline solid by filtration, wash with cold hexanes, and dry under vacuum at 40°C.[3]

Quantitative Data Summary

ParameterInput QuantityOutput QuantityYield (%)Purity (HPLC)Optical Purity (e.e.)
Step 1 & 2 133.16 g (starting material)~185 g (crude racemate)~92% (over 2 steps)>90%N/A (racemic)
Step 3 ~185 g (racemate)~85 g (resolved alcohol)~46% (theoretical max 50%)>98%>99%
Step 4 & Purification ~85 g (unsaturated alcohol)~78 g (final product)~91%>99.5%>99%
Overall 133.16 g ~78 g ~39% >99.5% >99%

References

  • Google Patents. (2018). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN110373269A.
  • Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses.
  • Google Patents. (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride. CN102633657A.
  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information.
  • Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
  • Google Patents. (2000). Efficient carbamate synthesis. WO2000050389A1.
  • Li, S., et al. (2016). Synthesis of Chiral Aminocyclopropanes by Rare-Earth-Metal-Catalyzed Cyclopropene Hydroamination. PubMed.
  • Trost, B. M., & Malhotra, S. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic letters.
  • Phillips, E. M., et al. (2009). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. NIH National Center for Biotechnology Information.
  • Google Patents. (2010). Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.
  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Tinoco, A., et al. (2017). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie.
  • Gimalova, F. A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Tella, R., & Verma, S. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. NIH National Center for Biotechnology Information.
  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. National Center for Biotechnology Information.
  • Ma, D., et al. (1997). STEREOSPECIFIC SYNTHESIS OF (1S,3R)-1-AMINOCYCLOPENTANE-1,3-DICARBOXYLIC ACID, A SELECTIVE AGONIST OF METABOTROPIC GLUTAMATE RECEPTORS. Semantic Scholar.
  • Google Patents. (2004). Method for producing N-carbamate-protected beta-aminoepoxide and beta-aminoalcohol. EP1428818A2.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Nefzi, A., et al. (2004). Synthesis of chiral polyaminothiazoles. NIH National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Boc Protection of Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Common Side Reactions

The tert-butoxycarbonyl (Boc) protection of amines is a cornerstone transformation in modern organic synthesis, valued for its reliability and the stability of the resulting carbamate. However, when dealing with bifunctional substrates like aminocyclopentanol, which contains both a nucleophilic amine and a hydroxyl group, the reaction can present unique challenges. This guide provides in-depth, field-tested insights into common side reactions, their mechanistic origins, and robust protocols to ensure clean, high-yielding N-Boc protection.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the Boc protection of aminocyclopentanol, moving beyond simple procedural steps to explain the underlying chemical principles.

Q1: My reaction is complete, but I have a major, less-polar byproduct. Is my alcohol group reacting?

Answer: Yes, this is the most common side reaction: O-Boc protection. While amines are generally more nucleophilic than alcohols, the hydroxyl group of aminocyclopentanol can and will react with di-tert-butyl dicarbonate (Boc₂O) to form a tert-butyl carbonate, especially under certain conditions.[1]

Root Causes & Mechanistic Insight:

  • Catalyst Choice: The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst or base is a primary driver of O-protection.[2] DMAP reacts rapidly with Boc₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium. This species is a much more potent acylating agent than Boc₂O itself and readily reacts with less nucleophilic alcohols.[3]

  • Reaction Conditions: Prolonged reaction times, elevated temperatures, and using a large excess of Boc₂O can also favor the slower reaction at the hydroxyl site, leading to the N,O-bis-Boc protected byproduct.

  • Base: While a base is often used to neutralize the acid formed during the reaction and enhance the amine's nucleophilicity, a strong, non-nucleophilic base can deprotonate the alcohol, increasing its reactivity towards Boc₂O.[4]

Solutions to Promote N-Selectivity:

  • Avoid DMAP: For selective N-protection of amino alcohols, avoid DMAP entirely.

  • Use Mild Biphasic Conditions: A standard and highly effective method involves using a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a biphasic solvent system (e.g., Dioxane/Water or THF/Water).[5][6] The amine is more soluble and reactive in the aqueous phase where the pH is controlled, while the less reactive alcohol is disfavored.

  • Control Stoichiometry: Use a modest excess of Boc₂O (typically 1.1–1.2 equivalents) to minimize the chance of double protection.

  • Lower Temperature: Running the reaction at 0 °C or room temperature is usually sufficient for N-protection and helps suppress the kinetically slower O-protection.[2]

Q2: My mass spectrum shows a peak corresponding to the addition of two Boc groups to the nitrogen (M+200). How is this N,N-di-Boc product forming?

Answer: The formation of an N,N-di-Boc derivative, while less common for primary amines, can occur. This side reaction involves the further acylation of the initially formed N-Boc-aminocyclopentanol.

Root Causes & Mechanistic Insight:

  • Strong Base: The presence of a strong base can deprotonate the carbamate N-H proton. Although this proton is significantly less acidic than the original amine protons, deprotonation creates a highly nucleophilic amide anion that can attack a second molecule of Boc₂O.

  • Catalyst Effect: The use of DMAP can also facilitate this side reaction, though it is more commonly associated with O-protection.[7]

Solutions to Prevent Di-Boc Formation:

  • Use a Mild Base: Stick to mild bases like NaHCO₃, which are not strong enough to deprotonate the N-Boc carbamate.[8]

  • Avoid Anhydrous Conditions with Strong Bases: Reactions run under strictly anhydrous conditions with strong bases like NaH or LDA are more prone to this side reaction. Biphasic or protic solvent systems are generally safer.[9]

  • Monitor the Reaction: Follow the reaction's progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction to prevent further conversion to the di-Boc product.

Q3: My reaction has stalled, and I have a significant amount of unreacted aminocyclopentanol. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue that can often be traced back to solubility, reagent stability, or reaction setup.

Root Causes & Solutions:

  • Poor Solubility: Aminocyclopentanol, especially if it's a hydrochloride salt, may have poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[10]

    • Solution: Employ a biphasic solvent system (e.g., THF/water, Dioxane/water) or use a protic solvent like methanol or ethanol, which can enhance the reaction rate without a base.[10][11] Alcoholic solvents can activate the Boc anhydride via hydrogen bonding.[12]

  • Hydrolysis of Boc Anhydride: In aqueous or protic media, Boc₂O can be consumed by hydrolysis.[10] While its reaction with the amine is typically much faster, slow reactions can suffer from this competing pathway.

    • Solution: Ensure vigorous stirring in biphasic systems to maximize the interfacial area. If the reaction is sluggish, a small additional portion of Boc₂O can be added after a few hours.

  • Incorrect pH (for salt forms): If you are starting with aminocyclopentanol hydrochloride, a stoichiometric amount of base is required to liberate the free amine before it can react.

    • Solution: Use at least two equivalents of base: one to neutralize the HCl salt and one to facilitate the Boc protection.

Troubleshooting Summary Table

Issue / Side ProductPrimary Cause(s)Recommended Solutions
O-Boc Formation Use of DMAP catalyst; strong bases; high temperature; large excess of Boc₂O.Avoid DMAP; use mild biphasic conditions (e.g., NaHCO₃ in Dioxane/H₂O); control stoichiometry (1.1 eq Boc₂O); run at 0 °C to RT.
N,N-Di-Boc Formation Use of strong, non-nucleophilic bases (e.g., NaH); anhydrous conditions.Use a mild base (e.g., NaHCO₃, TEA); employ protic or biphasic solvent systems; monitor reaction and work up upon completion.
Incomplete Reaction Poor solubility of starting material; hydrolysis of Boc₂O; insufficient base for HCl salt.Use co-solvents (THF/H₂O) or protic solvents (MeOH); ensure vigorous stirring; use ≥2 eq. of base for hydrochloride salts.
Urea Formation DMAP-catalyzed decomposition of Boc-amine intermediate to an isocyanate, followed by reaction with another amine molecule.[2]Avoid DMAP; ensure the amine is the limiting reagent if this is a persistent issue.

Mechanistic Pathways: Desired vs. Side Reactions

Understanding the reaction mechanisms is key to controlling the outcome. The following diagrams illustrate the desired N-protection pathway and the major competing side reactions.

N_Boc_Protection SM Aminocyclopentanol (R-NH₂) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Product N-Boc Protected Product Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination of t-butyl carbonate

Caption: Desired pathway for selective N-Boc protection.

O_Boc_Formation DMAP DMAP Active_Boc Acylpyridinium Intermediate (Highly Reactive) DMAP->Active_Boc Attack Boc2O Boc₂O Boc2O->Active_Boc O_Boc_Product O-Boc Side Product Active_Boc->O_Boc_Product Alcohol Hydroxyl Group (R-OH) Alcohol->O_Boc_Product Nucleophilic Attack

Caption: DMAP-catalyzed pathway leading to O-Boc side product.

Recommended Experimental Protocols

The following protocols are designed to maximize the yield of the desired N-Boc protected product while minimizing side reactions.

Protocol 1: High-Selectivity N-Boc Protection (Biphasic Conditions)

This is the recommended starting point for the clean and selective protection of aminocyclopentanol.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add aminocyclopentanol (1.0 eq).

  • Dissolution: Add 1,4-dioxane and water in a 1:1 ratio (e.g., 5 mL of each per gram of amine). Stir until the amine is fully dissolved.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0–3.0 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 eq) in a small amount of 1,4-dioxane and add it dropwise to the stirring reaction mixture over 15-20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM with ninhydrin stain to visualize the amine starting material).

  • Workup: Once the starting material is consumed, add water to dissolve the salts and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Troubleshooting in a Protic Solvent

This protocol is an excellent alternative if solubility issues persist or if a non-aqueous, single-phase system is preferred.

  • Setup: To a round-bottom flask, add aminocyclopentanol (1.0 eq).

  • Dissolution: Dissolve the amine in methanol (approx. 10 mL per gram of amine). If starting with the HCl salt, add triethylamine (TEA, 1.1 eq) and stir for 10 minutes to form the free base.

  • Reagent Addition: Add Boc₂O (1.1 eq) to the solution in one portion. The reaction is often accompanied by gas evolution (CO₂).[13]

  • Reaction: Stir the reaction at room temperature for 2–12 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Dissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1% HCl) to remove any unreacted amine and TEA, followed by a wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.

By understanding the chemical principles behind these common side reactions and selecting the appropriate reaction conditions, researchers can confidently and efficiently perform the Boc protection of aminocyclopentanol, ensuring a smooth progression to the subsequent steps in their synthetic endeavors.

References

  • BenchChem. (2025). Application of Di-tert-butyl dicarbonate (Boc Anhydride)
  • Study.com. (n.d.).
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Bartoli, G., et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. PubMed.
  • ChemicalBook. (2019).
  • Suzhou Highfine Biotech. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ACS Publications. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.
  • ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • The Royal Society of Chemistry. (2012). Experimental Procedure. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Chemtips. (2012).

Sources

Technical Support Center: Optimizing Boc Deprotection of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of Boc deprotection of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize this critical transformation effectively.

This document is structured into two main sections: a Troubleshooting Guide formatted as direct Q&A to solve specific experimental issues, and a Frequently Asked Questions (FAQs) section for broader strategic decisions. Detailed experimental protocols and reference data are provided to ensure you can implement these recommendations confidently in your laboratory.

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection reaction.

Q1: My deprotection reaction is incomplete, even after several hours. What are the common causes and how can I fix it?

A1: Incomplete deprotection is a frequent issue that can typically be traced back to insufficient acid stoichiometry or concentration, suboptimal temperature, or steric hindrance.

  • Insufficient Acid: The cleavage of the Boc group is an acid-catalyzed process.[1] For the reaction to proceed to completion, a sufficient excess of acid is required to both catalyze the reaction and protonate the newly formed amine, shifting the equilibrium forward. The rate can exhibit a second-order dependence on the acid's concentration.

    • Solution: Increase the concentration or the number of equivalents of the acid. For Trifluoroacetic Acid (TFA), a common condition is a 1:1 mixture of TFA and Dichloromethane (DCM).[2] For Hydrochloric Acid (HCl), a 4M solution in 1,4-dioxane is standard.[3][4]

  • Low Temperature: Most Boc deprotections are conveniently run at room temperature (20-25 °C). If the reaction is sluggish, it may be due to lower ambient temperatures in the lab.

    • Solution: Ensure the reaction is running at a standard room temperature. Gentle warming to 30-40 °C can be attempted, but must be done with caution as it can also accelerate side reactions.

  • Monitoring: It is crucial to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected product, being a primary amine, will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with a ninhydrin solution will produce a characteristic colored spot for the product, which is absent for the starting material.

Q2: My TLC/LC-MS shows multiple new spots after the reaction. What are the likely side products and how can I prevent them?

A2: With this compound, the presence of the secondary hydroxyl group introduces pathways for side reactions beyond those typically seen in Boc deprotections. The primary culprits are t-butylation, trifluoroacetylation of the alcohol, and dehydration of the cyclopentanol ring.

  • t-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation.[5] This electrophile can be trapped by any nucleophile present. While less common for a secondary alcohol, it's a primary concern for more nucleophilic residues like thiols or electron-rich aromatics.

    • Prevention: The most effective strategy is to use a "scavenger" in the reaction mixture. Scavengers are nucleophiles added to trap the tert-butyl cation before it can react with your substrate or product.[5]

  • Trifluoroacetylation: When using TFA, the secondary alcohol can be esterified to form a trifluoroacetate ester. This side product will be less polar than your desired product but likely more polar than the starting material. This reaction is catalyzed by strong proton donors, including TFA itself.

    • Prevention: Minimize the reaction time and temperature. If trifluoroacetylation is a persistent issue, switching to 4M HCl in dioxane is the recommended solution, as it eliminates the source of the acylating agent.[3][6]

  • Dehydration: Under strong acidic and potentially elevated temperature conditions, the secondary alcohol can be eliminated to form cyclopentene derivatives. This is a classic acid-catalyzed dehydration pathway for alcohols.

    • Prevention: Maintain a low reaction temperature (0 °C to room temperature). Avoid excessive heating. Using milder conditions or shorter reaction times can minimize this side reaction. Again, 4M HCl in dioxane is often considered milder and may reduce the likelihood of this pathway compared to neat TFA.

The diagram below illustrates these potential reaction pathways.

BocDeprotectionPathways cluster_main Primary Reaction Pathway cluster_side Potential Side Reactions SM Starting Material (Boc-protected amino alcohol) Product Desired Product (Amino alcohol salt) SM->Product  H+ (TFA or HCl) - Isobutylene - CO2 SP1 Trifluoroacetate Ester (from -OH group) SM->SP1  TFA (Esterification) SP2 Dehydration Product (Cyclopentene derivative) SM->SP2  Strong Acid / Heat (Dehydration) SP3 t-Butylated Product (Alkylation by t-Bu+) Product->SP3  t-Bu+ cation (No scavenger)

Caption: Reaction pathways for Boc deprotection of the target molecule.

Q3: I'm having difficulty isolating my product after work-up. It seems to be water-soluble. What is the best procedure?

A3: The product, (1S,3R)-3-aminocyclopentan-1-ol, is a small, polar molecule with two hydrophilic functional groups, making its salt forms highly water-soluble. Standard aqueous work-ups involving basic washes to generate the free amine can lead to significant product loss into the aqueous layers.

  • Isolation as the Salt (Recommended): The most straightforward approach is to avoid an aqueous work-up altogether.

    • After the reaction is complete (monitored by TLC/LC-MS), remove the volatiles (DCM and excess TFA or dioxane/HCl) under reduced pressure using a rotary evaporator.[7]

    • To remove residual acid (especially TFA), co-evaporate the residue with a non-polar solvent like toluene or dichloromethane (2-3 times).

    • The resulting crude salt can often be solidified/precipitated by adding a non-polar solvent like cold diethyl ether or hexanes and triturating.[8]

    • The solid product can then be collected by filtration and washed with the non-polar solvent. This method yields the hydrochloride or trifluoroacetate salt directly, which is often suitable for the next synthetic step.

  • Isolation of the Free Amine: If the free amine is required, a non-aqueous basic work-up is preferable.

    • Solid-Supported Base: After removing the acid under reduced pressure, dissolve the crude salt in a suitable solvent (e.g., methanol or DCM). Add a basic ion-exchange resin (like Amberlyst A21), stir for 30-60 minutes, then filter off the resin and concentrate the filtrate.[7] This method effectively neutralizes the acid without introducing water.

Q4: Should I use TFA in DCM or HCl in Dioxane? What are the pros and cons for my substrate?

A4: The choice between TFA and HCl is a critical decision that impacts selectivity, product form, and ease of handling.[9]

ParameterTrifluoroacetic Acid (TFA) in DCM4M HCl in 1,4-Dioxane
Reactivity Very strong acid, typically faster reactions.[10]Strong acid, but generally considered milder than neat TFA. Reactions are often very clean and rapid (30-60 min).[3]
Selectivity Less selective. High potential for trifluoroacetylation of the hydroxyl group.More selective . Less likely to cause side reactions at the hydroxyl group. It is known to selectively cleave N-Boc groups in the presence of other acid-labile groups like t-butyl esters and ethers.[3][6]
Product Salt Trifluoroacetate (TFA) salt. Often oily or difficult to crystallize, can be hygroscopic.[1]Hydrochloride (HCl) salt. Frequently a crystalline, free-flowing solid that is easier to handle and purify by precipitation.[1]
Work-up TFA is volatile (b.p. 72 °C) but can be difficult to remove completely. Requires co-evaporation.[10]Dioxane has a higher boiling point (101 °C), but the HCl salt often precipitates directly from the reaction mixture or upon addition of an anti-solvent.
Recommendation Use if a very fast reaction is needed and potential side products can be tolerated or separated.Highly recommended for this substrate due to its higher selectivity, which protects the hydroxyl group, and the favorable physical properties of the resulting HCl salt.

Frequently Asked Questions (FAQs)

What is the general mechanism of acid-catalyzed Boc deprotection?

The mechanism proceeds in three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA or HCl).[11]

  • Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and formation of an unstable carbamic acid intermediate.[12]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then immediately protonated by the excess acid in the medium to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[11]

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ Carbocation t-Butyl Cation + Protonated->Carbocation Cleavage CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Amine Free Amine CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 AmmoniumSalt Ammonium Salt Amine->AmmoniumSalt + H⁺

Caption: Troubleshooting and work-up decision tree.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]
  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res, 58(4), 338-41. [Link]
  • University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Leeds Chemistry Resources. [Link]
  • Reddit. (2023). Boc De-protection : r/Chempros. Reddit. [Link]
  • ResearchGate. (2011). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
  • The Royal Society of Chemistry. (2011). SUPPORTING INFORMATION. Organic & Biomolecular Chemistry. [Link]
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2025). The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis.
  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
  • Scribd. (n.d.). TFA Deprotection. Scribd. [Link]
  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Reagent Guides. [Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. [Link]
  • Indian Journal of Chemistry. (n.d.). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. NISCAIR Online Periodicals Repository. [Link]
  • Evans, P. (n.d.). Protecting Groups. Harvard University Chemistry. [Link]
  • ResearchGate. (1964). Trifluoroacetic acid (TFA).
  • Semantic Scholar. (2012).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific Technical Resources. [Link]
  • ResearchGate. (2016). NMR spectra salt identification. how we can identify? which kind of salt present the compound?
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
  • Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Common Organic Chemistry. [Link]
  • National Institutes of Health. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide.
  • PubMed. (2007). Conformational states of trifluoroacetic acid-treated cytochrome c in the presence of salts and alcohols. J Biochem Mol Biol, 40(6), 945-51. [Link]
  • Biopharma Asia. (2016). Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. Biopharma Asia. [Link]
  • Beilstein Journals. (n.d.).

Sources

Technical Support Center: Purification of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during the purification of this chiral amino alcohol derivative.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and actionable solutions.

Issue 1: The Purified Product is an Oil or a Waxy Solid, Not a Crystalline Material.

Potential Causes:

  • Residual Solvents: The presence of even trace amounts of solvents can prevent the crystallization of the final product.

  • Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere, resulting in an oily appearance.[1]

  • Presence of Impurities: Small amounts of impurities can disrupt the crystal lattice formation.

Solutions:

  • Thorough Solvent Removal: Ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 30-40°C), for an extended period.[2]

  • Co-evaporation: Dissolve the oily product in a small amount of a volatile solvent like dichloromethane or methanol, and then re-evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual solvents.

  • Trituration/Pulping: Add a non-polar solvent in which the product is poorly soluble, such as n-hexane, cyclohexane, or diethyl ether, to the oily residue.[3][4] Stir vigorously at room temperature. This process, known as pulping or trituration, can induce crystallization by washing away impurities and providing a medium for crystal nucleation.[3][4]

  • Work in a Dry Environment: Handle the purified compound in a glove box or under an inert atmosphere to minimize moisture absorption.

Issue 2: Column Chromatography Results in Poor Separation of the Product from Impurities.

Potential Causes:

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the desired compound from its impurities.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

  • Incorrect Stationary Phase: Standard silica gel may not be the most effective stationary phase for this polar molecule.

Solutions:

  • Optimize the Eluent System:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A good developing solvent for column chromatography will give the desired product an Rf value of approximately 0.2-0.4.

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For instance, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%) is a good starting point.

    • Addition of a Modifier: For polar compounds that may exhibit tailing on silica gel, adding a small amount of a polar modifier like methanol (0.5-2%) or triethylamine (0.1-0.5% for basic impurities) to the eluent can improve peak shape.

  • Proper Column Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.

  • Consider Alternative Stationary Phases:

    • Hydrophilic Interaction Chromatography (HILIC): For highly polar compounds, HILIC can be a valuable alternative to traditional normal-phase or reversed-phase chromatography.[5] HILIC utilizes a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[5]

Issue 3: Multiple Spots are Observed on TLC After Purification.

Potential Causes:

  • Product Degradation: The Boc protecting group can be labile under acidic conditions. If the silica gel used is acidic or if acidic solvents are employed without a neutralizer, deprotection of the carbamate can occur.

  • Formation of Side Products: During the synthesis, side products such as ureas or N,N-di-Boc protected amines may have formed.[6]

  • Isomerization: Although less likely under standard purification conditions, isomerization at the stereocenters could theoretically lead to diastereomeric impurities.

Solutions:

  • Neutralize Silica Gel: If product degradation on the column is suspected, you can use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a solvent system containing a small amount of a base like triethylamine, followed by evaporation of the solvent.

  • Careful Reaction Work-up: Ensure the reaction work-up effectively removes reagents and by-products before attempting chromatographic purification. An acidic wash (e.g., with dilute HCl) can remove basic impurities, while a basic wash (e.g., with saturated sodium bicarbonate) can remove acidic impurities.[7]

  • Thorough Characterization: Use analytical techniques such as NMR spectroscopy and mass spectrometry to identify the structures of the impurities. This information will be crucial in devising a targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for column chromatography of this compound on silica gel?

A1: A gradient of ethyl acetate in hexanes is a commonly effective eluent system. A good starting point is a gradient from 20% to 80% ethyl acetate in hexanes. For TLC analysis, a 1:1 mixture of ethyl acetate and hexanes often provides good separation.

Q2: How can I visualize the compound on a TLC plate?

A2: Since this compound lacks a strong UV chromophore, visualization under a UV lamp at 254 nm may not be very effective. Staining the TLC plate is generally required. The following stains are recommended:

  • Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain for compounds with functional groups that can be oxidized, such as alcohols.

  • Ceric Ammonium Molybdate (CAM) stain: This is another effective general stain.

  • Ninhydrin stain: This stain is typically used for primary and secondary amines. While the carbamate nitrogen is protected, any deprotected amine impurity would be visible as a distinct colored spot.

Q3: What are the likely impurities from the synthesis of this compound from (1R,3S)-3-aminocyclopentanol and di-tert-butyl dicarbonate (Boc₂O)?

A3: Potential impurities include:

  • Unreacted (1R,3S)-3-aminocyclopentanol: This is a polar compound and will likely have a very low Rf on TLC in less polar solvent systems.

  • Di-tert-butyl dicarbonate (Boc₂O): This is a non-polar impurity and will have a high Rf on TLC.

  • tert-Butanol: A byproduct of the reaction. It is volatile and should be removed during work-up and evaporation.

  • N,N-di-Boc-protected product: Although less common with sterically hindered amines, some double protection might occur.

  • Urea byproducts: These can form if the amine reacts with isocyanate impurities present in the Boc anhydride.[6]

Q4: What is the recommended storage condition for the purified product?

A4: The purified this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.

Q5: Can recrystallization be used for purification?

A5: Yes, recrystallization can be an effective final purification step if a suitable solvent system is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Given the polarity of the molecule, you might explore solvent systems such as:

  • Ethyl acetate/hexanes

  • Dichloromethane/hexanes

  • Acetone/water (with caution, due to the potential for hydrolysis)

Often, for Boc-protected amino acids that are oils, pulping with a non-polar solvent like n-hexane or diethyl ether is used to induce solidification and remove non-polar impurities.[3][4]

Visualizations and Data

Workflow for Troubleshooting Oily Product

G start Oily/Waxy Product Obtained step1 Thoroughly dry under high vacuum (gentle heating if necessary) start->step1 q1 Is the product solid? step1->q1 step2 Perform co-evaporation with a volatile solvent (e.g., DCM) q1->step2 No end_success Crystalline Product Obtained q1->end_success Yes q2 Is the product solid? step2->q2 step3 Triturate/Pulp with a non-polar solvent (e.g., n-hexane) q2->step3 No q2->end_success Yes q3 Is the product solid? step3->q3 q3->end_success Yes end_fail Consider further purification (e.g., chromatography) q3->end_fail No

Caption: Decision workflow for obtaining a solid product from an oily or waxy residue.

General Column Chromatography Parameters
ParameterRecommendation
Stationary Phase Silica gel, 60 Å, 230-400 mesh
Eluent System Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80%)
TLC Visualization KMnO₄ stain, CAM stain
Target Rf (TLC) 0.2 - 0.4
Loading Capacity 1-5% of silica gel weight

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Carbamic Acid Derivatives.
  • Google Patents. (2021).
  • Patsnap. (n.d.).
  • ResearchGate. (2022). Product is dissolved in Boc.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • ResearchGate. (2014). How to get (or crystallize)
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.
  • BOC Sciences. (n.d.). Amino Acid Analytical Capabilities.
  • Sigma-Aldrich. (n.d.). tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)
  • Chiral Drug Separ
  • PubMed. (n.d.). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • NIH. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
  • Sigma-Aldrich. (n.d.).
  • cr subscription agency. (n.d.).
  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)
  • Sunway Pharm Ltd. (n.d.). tert-Butyl ((1s,3r)-3-hydroxycyclopentyl)

Sources

Technical Support Center: Overcoming Solubility Challenges with Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet often complex solubility issues encountered with tert-butyloxycarbonyl (Boc)-protected intermediates. The insights provided herein are a synthesis of established chemical principles and field-proven experience to empower you to navigate these challenges effectively in your synthetic endeavors.

Introduction: The Double-Edged Sword of Boc Protection

The tert-butyloxycarbonyl (Boc) group is arguably one of the most utilized amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its popularity stems from its general stability to a wide range of reaction conditions and its facile, acid-labile removal.[3][4] However, the introduction of the bulky and hydrophobic Boc group can significantly alter the physicochemical properties of a molecule, often leading to diminished solubility in common organic solvents.[5][6] This can manifest as precipitation during reactions, difficulties in purification, and challenges in achieving desired reaction kinetics. This guide is designed to provide a systematic approach to diagnosing and resolving these solubility-related hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of Boc-protected intermediates.

Q1: Why does adding a Boc group often decrease the solubility of my compound?

A1: The Boc group is large and nonpolar. Its introduction can disrupt the intermolecular interactions that allow a compound to dissolve. For instance, if your starting material is an amino acid, it likely exists as a zwitterion with strong ionic interactions and hydrogen bonding capabilities, rendering it soluble in polar solvents. The Boc group neutralizes the positive charge on the amine and masks its hydrogen-bonding potential, leading to a significant decrease in polarity and, consequently, solubility in polar solvents. Conversely, the increased hydrophobicity may enhance solubility in nonpolar organic solvents.[5]

Q2: My Boc-protected intermediate precipitated out of the reaction mixture. What is the first thing I should try?

A2: The immediate goal is to get the intermediate back into solution to allow the reaction to proceed. A good first step is to try gentle heating of the reaction mixture. If that is not successful or is incompatible with your reaction conditions, the addition of a co-solvent is a common and effective strategy.[7][8][9] A small amount of a more polar or less polar solvent, depending on your primary solvent, can often be enough to bring the material back into solution. For example, if your reaction is in dichloromethane (DCM), adding a small amount of a more polar solvent like N,N-dimethylformamide (DMF) or a less polar one like toluene can be effective.

Q3: Are there any "go-to" solvents for dissolving Boc-protected compounds?

A3: While solvent selection is highly substrate-dependent, some solvents are frequently successful. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are common starting points for many Boc-protected intermediates.[1][10] For more polar Boc-protected compounds, acetonitrile, acetone, or mixtures with alcohols like methanol or isopropanol can be effective.[1] In cases of very poor solubility, more aggressive polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) may be necessary, although their high boiling points can complicate product isolation.

Q4: I've tried several solvents and my Boc-protected intermediate is still not dissolving. What are my options?

A4: If single and common co-solvent systems fail, you may need to consider more advanced or alternative strategies. These can include:

  • A systematic co-solvent screen: A more rigorous approach to finding a suitable solvent mixture.

  • Use of solubilizing additives: Certain additives can disrupt crystal lattice formation or alter the solvent properties to favor dissolution.

  • Alternative reaction conditions: Techniques like ball milling can sometimes be employed for reactions involving insoluble starting materials, proceeding in a solvent-free or near solvent-free environment.[11][12]

In-Depth Troubleshooting Guides

When simple solutions are not sufficient, a more systematic approach is required. The following guides provide detailed protocols and the rationale behind them.

Guide 1: Systematic Co-Solvent Screening

When a single solvent is inadequate, a co-solvent system can often provide the desired solubility by fine-tuning the polarity of the medium.[7][8][9]

Experimental Protocol: Small-Scale Solubility Testing
  • Preparation: In a series of small vials, place a few milligrams of your insoluble Boc-protected intermediate.

  • Primary Solvent Addition: To each vial, add a small, measured volume of a primary solvent you believe is a reasonable starting point (e.g., DCM, THF, or ethyl acetate).

  • Co-Solvent Titration: To the vials where the compound is insoluble, incrementally add a co-solvent from a pre-selected panel. Agitate the mixture after each addition.

  • Observation: Record the approximate solvent ratio at which dissolution occurs.

  • Selection: Choose the most effective co-solvent system that is compatible with your reaction conditions for a scaled-up experiment.

Data Presentation: Co-Solvent Selection Matrix
Primary SolventCo-SolventApproximate Ratio (v/v) for DissolutionNotes
DichloromethaneMethanol9:1Rapid dissolution.
DichloromethaneAcetonitrile8:2Slower dissolution, may require warming.
DichloromethaneToluene7:3Good for less polar substrates.
TetrahydrofuranWater9.5:0.5Useful for more polar substrates.
Ethyl AcetateHexanes1:1For nonpolar compounds, may induce precipitation.
N,N-DimethylformamideDichloromethane1:9Increases polarity significantly.

This table is illustrative. Optimal ratios will vary based on the specific intermediate.

Causality Behind Co-Solvency

A co-solvent works by altering the bulk properties of the primary solvent, such as polarity and hydrogen bonding capacity.[7][9] By creating a solvent environment that more closely matches the polarity of the solute, the energy barrier for dissolution is lowered.

Guide 2: Crystallization and Precipitation Issues

Often, the problem is not just initial dissolution but preventing the product from crashing out of solution as the reaction progresses or during workup.

Protocol: Managing Precipitation During Reaction
  • Monitor the Reaction: Closely observe the reaction for any signs of precipitation.

  • Immediate Action: If precipitation occurs, immediately try to redissolve the material by adding a small amount of a suitable co-solvent identified from prior screening.

  • Temperature Adjustment: Gentle heating can often maintain solubility. Use a temperature that does not compromise the stability of your reactants or products.

  • Slower Reagent Addition: In some cases, slow addition of a reagent can prevent the concentration of the product from exceeding its solubility limit at any given time.

Protocol: Troubleshooting Crystallization for Purification

Many Boc-protected intermediates are oils or amorphous solids that can be difficult to crystallize.[13][14]

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Anti-Solvent Precipitation: If a single solvent for recrystallization cannot be found, an anti-solvent approach is often effective. Dissolve your compound in a good solvent, and then slowly add a miscible "anti-solvent" (in which your compound is insoluble) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.[15][16]

  • Pulping/Trituration: Stirring the oily or amorphous product in a solvent in which it is poorly soluble (like diethyl ether or hexanes) can sometimes induce solidification.[14]

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with Boc-protected intermediates.

G start Solubility Issue with Boc-Protected Intermediate check_solubility Is the intermediate soluble in common organic solvents? start->check_solubility try_heating Try gentle heating check_solubility->try_heating No reaction_proceeds Reaction proceeds check_solubility->reaction_proceeds Yes co_solvent Add a co-solvent try_heating->co_solvent Still insoluble try_heating->reaction_proceeds Soluble systematic_screen Perform systematic co-solvent screening co_solvent->systematic_screen Still insoluble co_solvent->reaction_proceeds Soluble alternative_methods Consider alternative methods (e.g., ball milling, solubilizing additives) systematic_screen->alternative_methods No suitable system found systematic_screen->reaction_proceeds System found precipitation Does precipitation occur during the reaction? reaction_proceeds->precipitation adjust_conditions Adjust reaction conditions: - Add co-solvent - Increase temperature - Slow reagent addition precipitation->adjust_conditions Yes purification Proceed to purification precipitation->purification No adjust_conditions->reaction_proceeds crystallization_issue Is crystallization for purification problematic? purification->crystallization_issue recrystallization_techniques Employ advanced crystallization techniques: - Anti-solvent precipitation - Seeding - Trituration crystallization_issue->recrystallization_techniques Yes pure_product Pure product obtained crystallization_issue->pure_product No recrystallization_techniques->pure_product

Caption: Decision workflow for troubleshooting solubility.

Conclusion

Overcoming the solubility challenges of Boc-protected intermediates is a common task in synthetic chemistry. By understanding the underlying physicochemical principles and employing a systematic, logical approach to troubleshooting, researchers can effectively navigate these issues. This guide provides a framework for diagnosing solubility problems and implementing rational solutions, ultimately leading to more efficient and successful synthetic outcomes.

References
  • Vertex AI Search. (n.d.). Boc Solid Phase Peptide Synthesis Methods.
  • Vertex AI Search. (n.d.). Cosolvent.
  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. WordPress.
  • Wikipedia. (2023, December 27). Cosolvent.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • PubMed Central. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • PubMed Central. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
  • ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?.
  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • BOC Sciences. (n.d.). Solubility Improvement.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K.
  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. r/Chempros.
  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry.

Sources

Technical Support Center: Byproducts in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbocyclic nucleosides, in which the furanose ring's oxygen is replaced by a methylene group, are a cornerstone of modern antiviral and anticancer therapies.[1][2][3] This structural modification grants them enhanced metabolic stability against enzymatic cleavage by phosphorylases and hydrolases, a common degradation pathway for natural nucleosides.[4][5] However, their synthesis is a complex endeavor fraught with challenges, most notably the formation of a wide array of structurally similar byproducts.[6] These impurities can complicate purification, reduce yields, and compromise the biological activity of the final compound.

This guide provides researchers, scientists, and drug development professionals with a troubleshooting framework to identify, understand, and mitigate the formation of common byproducts in carbocyclic nucleoside synthesis. We will delve into the mechanistic origins of these impurities and offer field-proven protocols and strategies to optimize your synthetic outcomes.

Part 1: Troubleshooting Guides for Common Byproducts

This section addresses specific experimental issues in a question-and-answer format. Each answer is designed to provide not only a solution but also an understanding of the underlying chemical principles.

Issue 1: Stereochemical Impurities (Anomers & Epimers)
Q: My final product is a mixture of β- and α-anomers. How can I improve the stereoselectivity of the C-N glycosidic bond formation?

A: Achieving high stereoselectivity at the anomeric carbon is one of the most significant challenges in carbocyclic nucleoside synthesis.[7] Unlike true furanosides, the carbocyclic core lacks a ring oxygen that can provide anchimeric assistance, making control more difficult. The outcome is often governed by a delicate balance of steric and electronic factors.

Causality and Mechanistic Insight: The formation of anomers typically proceeds through an SN1-like mechanism involving a carbocationic intermediate at the C1' position. The incoming nucleobase can then attack from either the α- or β-face, leading to a mixture of products. The ratio is influenced by the stability of the intermediate and the steric hindrance on each face of the carbocyclic ring.

Troubleshooting Protocol & Optimization:

  • Confirm Anomer Identity: Before attempting optimization, definitively assign the stereochemistry of each isomer. This is crucial and is best achieved using 2D NMR spectroscopy.

    • Technique: Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY).

    • Procedure: For the desired β-anomer, a NOE correlation should be observed between the base proton (H8 for purines, H6 for pyrimidines) and the C2' and C3' protons on the same face of the ring. The α-anomer will show different correlations, often between the base proton and the C1' proton.

  • Systematic Reaction Condition Tuning:

    • Lewis Acid Selection: The choice and stoichiometry of the Lewis acid are critical. Stronger Lewis acids (e.g., SnCl4, TMSOTf) tend to favor the thermodynamically more stable product, which is often the desired β-anomer.[8][9]

    • Solvent Polarity: Non-coordinating, non-polar solvents (e.g., dichloroethane, toluene) can stabilize the SN1 intermediate differently than polar solvents (e.g., acetonitrile). Experiment with a range of solvents to find the optimal balance.

    • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product. Start at 0 °C or -20 °C and slowly warm the reaction, monitoring by TLC or LC-MS.

Data Summary: Influence of Lewis Acid on Anomeric Ratio (Illustrative)

Lewis Acid (1.5 eq.) Solvent Temperature (°C) Typical β:α Ratio
SnCl4 Acetonitrile 25 5:1
TMSOTf Dichloroethane 0 8:1

| BF3·OEt2 | Dichloromethane | 25 | 2:1 |

Q: I'm observing epimerization at other chiral centers on the carbocyclic ring. What causes this and how can I prevent it?

A: Epimerization, the loss of stereochemistry at a non-anomeric center, is often caused by harsh reaction conditions that allow for the formation of enolates or other planar intermediates. This is particularly problematic when strong bases or high temperatures are used during protecting group manipulations.[10]

Prevention Strategies:

  • Milder Reagents:

    • Bases: If using a base for deprotection or another transformation, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) in place of stronger, more aggressive bases like NaH or alkoxides.

    • Deprotection: For acid-labile groups, use milder acids (e.g., formic acid, pyridinium p-toluenesulfonate (PPTS)) instead of strong acids like HCl or TFA, especially if the molecule is sensitive.

  • Protecting Group Strategy: Choose protecting groups that can be removed under orthogonal and mild conditions. For example, using a combination of acid-labile (e.g., Trityl, Boc), base-labile (e.g., Acetyl, Benzoyl), and hydrogenolysis-labile (e.g., Benzyl, Cbz) groups allows for selective removal without exposing the entire molecule to harsh conditions.[][12][13]

Issue 2: Regiochemical Impurities (N7 vs. N9 Isomers)
Q: My synthesis with a purine base yields a mixture of N9- and N7-substituted regioisomers. How can I improve selectivity for the desired N9 isomer?

A: Purine nucleobases have multiple nucleophilic nitrogen atoms, and controlling the site of glycosylation is a classic challenge. The N9 position is electronically favored, but the N7 position is often sterically more accessible, leading to mixtures.[14]

Causality and Mechanistic Insight: The regiochemical outcome is a result of the competition between the nucleophilicities of N9, N7, and sometimes N3. Silylation of the purine base prior to coupling (as in the silyl-Hilbert-Johnson or Vorbrüggen reaction) is a key strategy to direct the reaction.[15] Silylation often occurs at N9, making it less nucleophilic and directing the electrophilic sugar to attack the next most nucleophilic site, which can be N7. However, the silyl group can also migrate under the reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N7/N9 regioisomer formation.

Analytical Protocol for Isomer Differentiation:

  • Key Technique: 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is the most definitive method.[16][17]

    • N9 Isomer: Look for a 3-bond correlation (3JCH) between the anomeric proton (H1') and the C4 and C8 carbons of the purine ring.

    • N7 Isomer: Look for a 3-bond correlation between H1' and the C5 and C8 carbons. The absence of a correlation to C4 is a key indicator.

  • 13C Chemical Shifts: The chemical shifts of the purine carbons, particularly C4 and C5, are highly sensitive to the point of attachment and can be used for confirmation.[16]

Synthetic Strategies for Improved Selectivity:

  • Pre-functionalization of the Nucleobase: In some cases, installing a removable protecting group at the N7 position can force the reaction to occur at N9.

  • Metal Salt Method: Using a pre-formed metal salt (e.g., sodium or potassium) of the purine can sometimes offer better regioselectivity compared to the silyl method, although solubility can be an issue.[15]

Issue 3: Byproducts from Protecting Groups
Q: My deprotection step is giving me a low yield of the final product along with several unidentifiable byproducts. What's going on?

A: This common issue usually points to one of two problems: incomplete deprotection or side reactions caused by the deprotection reagents. Carbocyclic nucleosides can be sensitive to both strongly acidic and basic conditions.

Troubleshooting Protocol:

  • Monitor the Deprotection: Do not simply run the reaction for a set time. Monitor its progress meticulously by TLC or LC-MS every 15-30 minutes. Quench the reaction immediately upon consumption of the starting material to prevent prolonged exposure and subsequent degradation.

  • Evaluate Reagent Choice:

    • Acidic Cleavage (e.g., TFA, HCl): Can cause depurination (cleavage of the C-N bond) or elimination reactions on the carbocyclic ring if hydroxyl groups are exposed.

      • Solution: Use a scavenger like triethylsilane (TES) to trap carbocations. Switch to a milder acid or a two-stage protocol (e.g., initial deprotection with 80% acetic acid followed by a stronger acid if necessary).

    • Basic Cleavage (e.g., NH3/MeOH, K2CO3): Can cause epimerization or migration of acyl protecting groups.

      • Solution: Perform the reaction at a lower temperature (0 °C or below). Consider enzymatic deprotection for highly sensitive substrates.

Diagram: Common Deprotection Pitfalls

G cluster_acid Strong Acid (e.g., TFA) cluster_base Strong Base (e.g., NaOMe) start Protected Nucleoside depurination Depurination (C-N Bond Cleavage) start->depurination elimination Elimination (Alkene Formation) start->elimination epimerization Epimerization (Loss of Stereocenter) start->epimerization migration Acyl Migration (Isomeric Impurity) start->migration desired Desired Product start->desired

Caption: Potential side reactions during deprotection steps.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying carbocyclic nucleosides from closely-related byproducts like anomers or regioisomers? A1: Standard silica gel column chromatography is often insufficient. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) using a C18 column, is the gold standard for this task.[6][18]

  • Method Development: Start with a shallow gradient of water and acetonitrile (or methanol), both often containing a small amount of a modifier like 0.1% formic acid or acetic acid to improve peak shape.

  • Scale-Up: Once an analytical method is established, it can be scaled to preparative HPLC for isolating larger quantities of the pure compound.

Q2: I suspect dimerization or oligomerization is occurring. What conditions favor this, and how can it be minimized? A2: Dimerization can occur if a reactive intermediate, intended to react with the nucleobase, instead reacts with another molecule of the carbocyclic starting material or product.[19][20] This is more common under highly concentrated reaction conditions or when using bifunctional reagents.

  • Minimization Strategy: Use "high dilution" conditions. Add the limiting reagent slowly over a long period using a syringe pump to a large volume of solvent. This keeps the instantaneous concentration of the reactive species low, favoring the desired intramolecular or bimolecular reaction over unwanted oligomerization.

Q3: Can enzymatic methods be used to circumvent byproduct formation? A3: Yes, biocatalysis is a powerful and increasingly utilized strategy. Enzymes like nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs) can catalyze the formation of the glycosidic bond with exceptional stereo- and regioselectivity, often under mild aqueous conditions, thus avoiding many of the byproducts seen in traditional chemical synthesis.[21] The primary challenge is often the substrate scope of the enzyme and the need to synthesize a suitable sugar donor.

Q4: My reaction seems to stall, leaving a lot of unreacted starting material. What are the first things to check? A4:

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially the coupling partners and Lewis acids, are pure and anhydrous. Moisture can rapidly deactivate Lewis acids and silylated nucleobases.[15] Double-check all calculations and measurements.

  • Silylation Efficiency: If using the Vorbrüggen method, confirm that the nucleobase is fully silylated before adding the carbocyclic electrophile. This can be checked by 1H NMR. Incomplete silylation leaves the less reactive, poorly soluble free base, which will not couple efficiently.[8]

  • Reaction Monitoring: Use a reliable method (TLC, LC-MS) to follow the reaction. A stall may indicate that the catalyst has been quenched or that the reaction has reached equilibrium. Sometimes a fresh addition of the catalyst or activating agent can restart the reaction.

References

  • De Clercq, E. (2005). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. [Link]
  • Singh, R. S., & Kumar, V. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Carbocyclic nucleoside. Wikipedia. [Link]
  • De Clercq, E. (2005). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF. [Link]
  • Kota, R., et al. (2012). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC. [Link]
  • Li, Y., et al. (2023).
  • Wikipedia. (n.d.). Synthesis of nucleosides. Wikipedia. [Link]
  • Various Authors. (n.d.). Synthesis Of Nucleosides. Request PDF. [Link]
  • Burcar, B. T., & Hud, N. V. (2017).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • Rumney, S., 4th, & Kool, E. T. (1995). Convergent DNA synthesis: a non-enzymatic dimerization approach to circular oligodeoxynucleotides. PubMed. [Link]
  • Suhadolnik, R. J., & Uematsu, S. (1973). Nucleoside antibiotics. Epimerization of carbon 2' of adenosine during the biosynthesis of 9- -D--arabinofuranosyladenine by Streptomyces antibioticus. PubMed. [Link]
  • Various Authors. (n.d.). Biotechnological synthesis of nucleoside analogs: Recent progress and perspectives. ScienceDirect. [Link]
  • Naciuk, et al. (2023). Editorial: Nucleosides, nucleotides and nucleic acids: chemistry and biology. Frontiers in Chemistry. [Link]
  • Seeberger, P. H. (Ed.). (2007).
  • Vorbrüggen, H. (1981). On the Mechanism of Nucleoside Synthesis. ElectronicsAndBooks. [Link]
  • Agrofoglio, L. A. (2008). Chemical Approaches to Carbocyclic Nucleosides. Request PDF. [Link]
  • Benckendorff, C. M. M., et al. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon.
  • Agrofoglio, L. A., et al. (2022). Chemical Approaches to Carbocyclic Nucleosides. PubMed. [Link]
  • Lu, K., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. MDPI. [Link]
  • Gotor-Fernández, V., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
  • MPI für Kohlenforschung. (n.d.).
  • Pierra, C., et al. (2011). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH. [Link]

Sources

Technical Support Center: Improving Yield in the Glycosylation of Cyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the glycosylation of cyclopentanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges in this critical synthetic transformation. The following information is curated from established literature and practical field experience to help you navigate the complexities of forming glycosidic bonds with sterically hindered and conformationally unique cyclopentanol acceptors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable protocols to improve your reaction outcomes.

Issue 1: Low to No Product Formation

Question: My glycosylation reaction with a cyclopentanol derivative is resulting in very low yields or complete recovery of starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low reactivity of the cyclopentanol acceptor is a common hurdle. Cyclopentanol derivatives, as secondary alcohols, can be sterically hindered, which impedes the approach of the glycosyl donor.[1][2] Several factors could be at play, and a systematic approach to optimization is recommended.

Causality and Protocol-Driven Solutions:

  • Insufficient Donor Reactivity: The chosen glycosyl donor may not be reactive enough to overcome the steric hindrance of the cyclopentanol.

    • Recommendation: Switch to a more reactive glycosyl donor. For instance, glycosyl trichloroacetimidates are generally more reactive than thioglycosides.[3] If using a thioglycoside, a more potent activator system may be required.[4][5]

    • Protocol 1: Enhancing Donor Activation:

      • Donor System: Glycosyl trichloroacetimidate.

      • Activator: Use a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂).[3][6]

      • Procedure: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the cyclopentanol acceptor and the glycosyl trichloroacetimidate donor in anhydrous dichloromethane (DCM). Cool the reaction to -78 °C. Add the Lewis acid activator dropwise and monitor the reaction by TLC or LC-MS.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the reaction rate.

    • Recommendation: A pre-activation protocol can be highly effective. This involves activating the glycosyl donor before adding the less reactive cyclopentanol acceptor.[7] This temporal separation of donor activation and acceptor addition can lead to improved yields.[7]

    • Protocol 2: Pre-Activation Strategy: [7]

      • In a flame-dried flask, dissolve the glycosyl donor in anhydrous DCM.

      • Add the promoter (e.g., Tf₂O, BSP, TTBP) at a low temperature (e.g., -78 °C).[7]

      • Stir for a defined period to allow for complete activation.

      • Slowly add a solution of the cyclopentanol acceptor in anhydrous DCM to the activated donor mixture.

      • Allow the reaction to slowly warm to the optimal temperature while monitoring its progress.

  • Catalyst Inefficiency: The chosen catalyst may not be suitable for activating the donor towards a hindered alcohol.

    • Recommendation: For particularly challenging glycosylations, consider specialized catalyst systems. For example, B(C₆F₅)₃ has proven effective in catalyzing sterically hindered glycosylation reactions where conventional Lewis acids have failed.[3]

Issue 2: Poor Stereoselectivity (α/β Mixture)

Question: My reaction produces the desired glycoside, but as a difficult-to-separate mixture of anomers. How can I control the stereochemical outcome?

Answer: The stereoselectivity of a glycosylation reaction is influenced by a complex interplay of factors including the protecting groups on the donor, the solvent, and the reaction mechanism (Sₙ1 vs. Sₙ2).[8][9][10]

Causality and Protocol-Driven Solutions:

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role in directing stereoselectivity.

    • For 1,2-trans Glycosides (e.g., β-glucosides): An acyl protecting group (e.g., acetate, benzoate) at the C-2 position can participate in the reaction, forming a dioxolanylium ion intermediate that blocks the α-face, leading to the formation of the 1,2-trans product.[11][12]

    • For 1,2-cis Glycosides (e.g., α-glucosides, β-mannosides): A non-participating group (e.g., benzyl ether) at the C-2 position is necessary. The stereochemical outcome is then governed by other factors, such as the anomeric effect and solvent effects.[13][14]

  • Solvent Effects: The choice of solvent can dramatically influence the stereochemical outcome.[15][16][17]

    • Ethereal Solvents for α-Glycosides: Solvents like diethyl ether (Et₂O) or dioxane tend to favor the formation of α-glycosides.[13][16]

    • Nitrile Solvents for β-Glycosides: Acetonitrile (CH₃CN) can promote the formation of β-glycosides through the in-situ formation of a nitrilium-ion intermediate.[13][16][18]

    • Protocol 3: Solvent-Mediated Stereocontrol:

      • For α-selectivity: Perform the glycosylation in a mixture of toluene and dioxane (e.g., 1:2 v/v) or in neat diethyl ether.[13][16]

      • For β-selectivity: Use acetonitrile as the solvent or as a co-solvent with DCM.[15][16]

  • Reaction Mechanism: Shifting the reaction mechanism towards an Sₙ2-like pathway can favor inversion of stereochemistry at the anomeric center.

    • Recommendation: Matching the reactivity of the glycosyl donor with the leaving group ability of a sulfonate can promote an Sₙ2 displacement, leading to high β-selectivity.[8]

Issue 3: Formation of Side Products

Question: Besides my desired product, I am observing significant amounts of side products such as orthoesters or elimination products. How can I suppress these unwanted reactions?

Answer: Side reactions often arise from the high reactivity of the intermediates involved in glycosylation and can be mitigated by careful selection of protecting groups and reaction conditions.[13]

Causality and Protocol-Driven Solutions:

  • Orthoester Formation: This is a common side reaction, especially with participating groups at C-2 and hindered alcohols.

    • Recommendation: Using a bulky protecting group at the C-2 position, such as a 2-chloro-2-methylpropanoic ester, can sterically hinder the formation of the orthoester side product.[3]

    • Protocol 4: Minimizing Orthoester Formation:

      • Synthesize the glycosyl donor with a bulky, participating group at the C-2 position.

      • Perform the glycosylation under standard Schmidt glycosidation conditions. The bulky ester will favor the desired glycoside over the orthoester.[3]

      • The bulky ester can be readily cleaved under mild basic conditions post-glycosylation.[3]

  • Elimination and Degradation Products: These can occur under harsh reaction conditions or with sensitive substrates.[19]

    • Recommendation: Employ milder reaction conditions. This could involve using a less aggressive Lewis acid, a lower reaction temperature, or a catalyst that operates under neutral conditions.[20] For instance, 1-methylimidazole has been shown to be an effective catalyst for the acylation of sterically hindered alcohols under mild conditions, which could be adapted for certain glycosylation strategies.[2][20]

Frequently Asked Questions (FAQs)

Q1: What are the best protecting group strategies for the cyclopentanol acceptor?

A1: The choice of protecting groups for the cyclopentanol acceptor is critical to avoid self-condensation and to direct the glycosylation to the desired hydroxyl group if multiple are present.[11][21]

  • For regioselectivity: If your cyclopentanol derivative has multiple hydroxyl groups, a differential protection strategy is necessary. Silyl ethers (e.g., TBDMS, TIPS) are excellent for protecting hydroxyl groups with varying steric environments.[21]

  • Orthogonal Protection: Employing orthogonal protecting groups (e.g., benzyl ethers, silyl ethers, and esters) allows for their selective removal at different stages of the synthesis.[12]

Q2: How does the anomeric configuration of the donor affect the reaction?

A2: The anomeric configuration of the donor can influence the reaction pathway and stereochemical outcome. Generally, α-anomers are thermodynamically more stable due to the anomeric effect. However, in some cases, β-donors can be more reactive. The choice often depends on the specific glycosylation method being employed. For Sₙ2-like reactions, an α-donor will typically lead to a β-glycoside.[8]

Q3: Are there enzymatic methods for glycosylating cyclopentanol derivatives?

A3: Yes, enzymatic glycosylation offers a highly stereospecific alternative to chemical methods.[22] Glycosyltransferases can catalyze the formation of glycosidic bonds with high precision.[23] While chemical synthesis often requires extensive protecting group manipulations, enzymatic methods can sometimes be performed on unprotected or minimally protected substrates.[22][24] However, the substrate scope of enzymes can be limited, and finding an enzyme that accepts a specific cyclopentanol derivative may require screening or protein engineering.

Q4: What are the main challenges in purifying the final glycosylated product?

A4: The purification of glycosylated cyclopentanol derivatives can be challenging due to:

  • Similar Polarity of Anomers: The α and β anomers often have very similar polarities, making their separation by standard column chromatography difficult. MPLC or HPLC may be required.

  • Presence of Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the unreacted acceptor and donor can be challenging.

  • Masking of Polarity by Sugars: The sugar moiety can mask the overall polarity of the molecule, leading to unexpected elution behavior on silica gel.[25] In such cases, reverse-phase chromatography might be a better option.

  • Protein Glycosylation Purification Challenges: In the context of therapeutic proteins, glycosylation heterogeneity presents a significant purification challenge.[26][27][28]

Visualizing Key Concepts

Glycosylation Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common glycosylation issues.

troubleshooting_workflow start Start Glycosylation check_yield Low Yield? start->check_yield check_stereo Poor Stereoselectivity? check_yield->check_stereo No increase_donor_reactivity Increase Donor Reactivity (e.g., Imidate > Thio) check_yield->increase_donor_reactivity Yes check_side_products Side Products? check_stereo->check_side_products No c2_protecting_group Modify C-2 Protecting Group (Acyl for trans, Ether for cis) check_stereo->c2_protecting_group Yes end_success Successful Glycosylation check_side_products->end_success No bulky_c2_group Use Bulky C-2 Group (vs. Orthoester) check_side_products->bulky_c2_group Yes pre_activation Use Pre-Activation Protocol increase_donor_reactivity->pre_activation Still Low change_catalyst Change Catalyst (e.g., B(C6F5)3) pre_activation->change_catalyst Still Low change_catalyst->check_stereo change_solvent Change Solvent (Ethereal for α, Nitrile for β) c2_protecting_group->change_solvent Still Poor sn2_conditions Promote SN2 Pathway change_solvent->sn2_conditions Still Poor sn2_conditions->check_side_products milder_conditions Use Milder Conditions (Temp, Catalyst) bulky_c2_group->milder_conditions Still Present milder_conditions->end_success

Caption: A workflow for troubleshooting glycosylation reactions.

Factors Influencing Stereoselectivity

This diagram outlines the key factors that determine the anomeric outcome of the glycosylation reaction.

stereoselectivity_factors outcome Stereochemical Outcome (α vs. β) c2_group C-2 Protecting Group c2_group->outcome Participating vs. Non-participating solvent Solvent solvent->outcome Coordinating vs. Non-coordinating donor_leaving_group Donor/Leaving Group donor_leaving_group->outcome Influences SN1/SN2 character temperature Temperature temperature->outcome Affects equilibrium and reaction rates

Caption: Key factors that control glycosylation stereoselectivity.

Quantitative Data Summary

ParameterRecommendation for α-selectivityRecommendation for β-selectivity
C-2 Protecting Group Non-participating (e.g., Benzyl)Participating (e.g., Acetyl)
Solvent Ethereal (e.g., Et₂O, Dioxane)[13][16]Nitrile (e.g., CH₃CN)[13][16]
Temperature Generally lower temperaturesCan vary, but often low to moderate
Donor Type Depends on methodSₙ2-favoring donors (e.g., matched with sulfonate leaving group)[8]

References

  • Solvent Effect in Glycosylation Reaction on Polymer Support. (n.d.).
  • Controlling the Stereoselectivity of Glycosylation via Solvent Effects. (2016).
  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.).
  • Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. (n.d.).
  • Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015). Chemical Science.
  • Phenanthroline-Catalyzed 1,2-Cis Glycosylation: Scope And Mechanism. (n.d.).
  • Catalytic Applications of Sterically Hindered Tertiary Alcohols: Focus on 5-Tert-butylnonan-5-ol Derivatives as Substrates. (n.d.). Benchchem.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (n.d.). Chemical Research in Chinese Universities.
  • A new wave of glycosyl donors for remote activation. (n.d.). ResearchGate.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2025). ResearchGate.
  • beta-Glycosidation of Sterically Hindered Alcohols. (2025). ResearchGate.
  • Stereoselective oxidative glycosylation of anomeric nucleophiles with alcohols and carboxylic acids. (n.d.). ResearchGate.
  • Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. (2019). Journal of the American Chemical Society.
  • Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (n.d.).
  • Enzymatic Glycosylation of Alcohols. (n.d.). ResearchGate.
  • Glycosylation with complex donors and acceptors. (n.d.). ResearchGate.
  • Protecting Groups and Orthogonal Protection Strategies. (n.d.).
  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). PMC.
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (n.d.). Beilstein Journals.
  • Pre-activation Based Stereoselective Glycosylations. (n.d.). PMC.
  • Microbial Cell Factories for Phenylethanoid Glycosides: A Review on Engineering Strategies and Perspectives. (n.d.). MDPI.
  • Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Glycosylations of Perbenzylated Glucose Donors with Secondary Alcohols. (n.d.). ResearchGate.
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (n.d.). NIH.
  • Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH.
  • Protective group strategies in carbohydrate and peptide chemistry. (2025). Scholarly Publications Leiden University.
  • Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. (2023). NIH.
  • Optimization of Glycosylation Conditions Using 7 and 8. (n.d.). ResearchGate.
  • Recent advances in stereoselective 1,2-cis-O-glycosylations. (n.d.). PMC. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkkG-Vfpe_VlY3IgRJEqzwe6Dcnq54s6YezGJ1BC8g7pCqNOrmdyF8FR4JFSOVKuuFUJmGamgOH91ob4oumBUecujI9AH7lILIpEWbtXll5AOIseXGGSzLMPuNASZzAkUm6XmgH1MT-pnVPuo=](. Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. (2022). Organic Letters.
  • Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. (2016). PubMed.
  • Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. (2024). MDPI.
  • Challenges and Solutions in Purifying Recombinant Proteins. (2024).
  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.
  • Alcohol - Reactions, Chemistry, Uses. (2026). Britannica.
  • How to purify glycoprotein by chromatography? which resin do you recommended? (2024).

Sources

Mitsunobu Reactions with Hindered Alcohols: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Mitsunobu reaction, particularly when working with sterically hindered secondary and tertiary alcohols. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes.

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to invert the stereochemistry of a chiral alcohol during nucleophilic substitution. However, its success with sterically demanding substrates is not always guaranteed. This guide will deconstruct the challenges and offer practical, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Mitsunobu reaction with a hindered secondary alcohol is giving me a low yield of the desired substitution product and a significant amount of an elimination byproduct (olefin). What is happening and how can I fix it?

A1: The Root of the Problem: Steric Hindrance and Reaction Kinetics

This is a classic issue when dealing with hindered alcohols. The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate. With a sterically bulky alcohol, the subsequent SN2 attack by the nucleophile is significantly slowed down. This gives the intermediate more time to undergo a competing E2 elimination pathway, where the conjugate base of the acidic pronucleophile acts as a base, abstracting a proton and leading to the formation of an olefin.

Troubleshooting Strategies:

  • Reagent Selection is Critical:

    • Azodicarboxylate: The choice of azodicarboxylate can influence the reaction's acidity profile. Diethylazodicarboxylate (DEAD) and diisopropylazodicarboxylate (DIAD) are common, but for hindered systems, consider using bulkier or more specialized reagents that can sometimes favor substitution.

  • Optimize Reaction Conditions:

    • Temperature: The conventional wisdom is to run Mitsunobu reactions at low temperatures (e.g., 0 °C to room temperature) to control reactivity. For hindered systems, this can be a double-edged sword. While lower temperatures can suppress elimination, they may also halt the desired SN2 reaction. A careful temperature screen is often necessary. Start at 0 °C and slowly allow the reaction to warm to room temperature.

    • Solvent: Tetrahydrofuran (THF) is the most common solvent. However, changing the solvent polarity can modulate the reaction pathways. Consider screening other aprotic solvents like dichloromethane (DCM) or toluene.

  • The pKa Mismatch:

    • A crucial, often overlooked, factor is the pKa of the acidic pronucleophile (the "HX" component). For a successful reaction, the pKa of the pronucleophile should generally be less than 15. If the nucleophile is not acidic enough, the equilibrium for the formation of the key intermediate will not be favorable, leading to side reactions.

Visualizing the Competing Pathways:

Here is a diagram illustrating the kinetic fork between the desired SN2 substitution and the problematic E2 elimination for a hindered alcohol.

Mitsunobu_Competition Reactants R₂CHOH (Hindered Alcohol) + PPh₃ + DEAD + HX Intermediate [R₂CHO-PPh₃]⁺ X⁻ Alkoxyphosphonium Salt Reactants->Intermediate Fast SN2_Product R₂CHX (Desired Inversion Product) Intermediate->SN2_Product k_SN2 (Slow for hindered R) E2_Product Olefin (Elimination Byproduct) Intermediate->E2_Product k_E2 (Competes when k_SN2 is slow) Byproducts1 Ph₃P=O + DEADH₂ Byproducts2 Ph₃P=O + DEADH₂

Caption: Competing SN2 and E2 pathways in the Mitsunobu reaction of hindered alcohols.

Q2: I am attempting a Mitsunobu reaction with a tertiary alcohol, but I am getting no reaction or only decomposition of my starting material. Is this reaction feasible?

A2: The Challenge of Tertiary Alcohols

Tertiary alcohols are notoriously poor substrates for the classical Mitsunobu reaction. The extreme steric hindrance around the carbon center makes an SN2 reaction virtually impossible. Furthermore, the corresponding tertiary alkoxyphosphonium salt is highly prone to elimination (E1 or E2) or may not form efficiently at all.

Alternative Strategies for Tertiary Alcohols:

Instead of forcing a standard Mitsunobu, consider alternative synthetic routes:

  • SN1-type Reactions: If your substrate can stabilize a carbocation, you can use acidic conditions to promote an SN1 reaction. This will not provide the stereochemical inversion characteristic of the Mitsunobu reaction.

  • Modified Mitsunobu Reagents: Some newer, specialized reagents have been developed to tackle challenging substrates. For instance, the use of cyanomethylenetributylphosphorane (CMBP) or (cyanomethylene)trimethylphosphorane (CMMP) has been reported to facilitate reactions with some hindered alcohols by proceeding through a different mechanism.

Experimental Protocol: Modified Mitsunobu using (Cyanomethylene)trimethylphosphorane (CMMP)

This protocol is adapted from literature procedures for difficult couplings.

Materials:

  • Hindered alcohol (1.0 equiv)

  • Nucleophile (1.5 equiv)

  • (Cyanomethylene)trimethylphosphorane (CMMP) (1.5 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the hindered alcohol (1.0 equiv) and the nucleophile (1.5 equiv) in anhydrous toluene.

  • Add the (cyanomethylene)trimethylphosphorane (CMMP) (1.5 equiv) to the mixture.

  • Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

Q3: My reaction seems to have worked, but I am struggling to remove the triphenylphosphine oxide (Ph₃P=O) and hydrazine byproducts during purification. What are the best practices?

A3: Purification Strategies

Byproduct removal is a common headache in Mitsunobu reactions.

For Triphenylphosphine Oxide (Ph₃P=O):

  • Crystallization: If your product is crystalline, this is often the easiest method. Ph₃P=O is often amorphous or crystallizes under different conditions.

  • Aqueous Extraction (for basic products): If your product contains a basic nitrogen atom, you can often protonate it with aqueous HCl (1M) to bring it into the aqueous layer, leaving the Ph₃P=O and hydrazine byproducts in the organic layer (e.g., ether or ethyl acetate). You can then basify the aqueous layer and re-extract your product.

  • Precipitation: After concentrating the reaction mixture, re-dissolve it in a minimal amount of a polar solvent (like DCM or acetone) and then add a non-polar solvent (like hexane or diethyl ether) to precipitate the Ph₃P=O.

  • Chromatography: While Ph₃P=O can be difficult to separate on silica gel, using a gradient elution starting with a non-polar eluent can often leave the byproduct on the baseline while your product elutes.

For Hydrazine Byproducts (e.g., DEADH₂):

  • Acidic Wash: The hydrazine byproduct can often be removed with an acidic aqueous wash (e.g., 1M HCl).

  • Use of Polymer-Supported Reagents: To avoid the issue altogether, consider using polymer-supported triphenylphosphine or a scavenger resin designed to bind the hydrazine byproduct.

Data Summary: Comparison of Common Mitsunobu Reagents

Reagent TypeReagentAbbreviationM.W.Key Characteristics & Considerations
Phosphine TriphenylphosphinePPh₃262.29Standard, stable, but bulky. Byproduct (Ph₃P=O) can be hard to remove.
TributylphosphinePBu₃202.32More nucleophilic, less bulky. Can improve rates for hindered systems. Air-sensitive.
Azodicarboxylate Diethyl azodicarboxylateDEAD174.15Common, but potentially explosive. Byproduct can be difficult to remove.
Diisopropyl azodicarboxylateDIAD202.21Safer alternative to DEAD. Similar reactivity profile.
Di-tert-butyl azodicarboxylateDBAD230.26Bulky reagent, can sometimes offer different selectivity.
1,1′-(Azodicarbonyl)dipiperidineADDP252.30Byproduct is a solid and easily filtered off. Good for simplifying purification.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues with Mitsunobu reactions on hindered substrates.

Troubleshooting_Workflow Start Start: Low Yield / No Reaction with Hindered Alcohol Check_pKa Is pKa of Nucleophile < 15? Start->Check_pKa Increase_Acidity Use a more acidic pronucleophile or additive. Check_pKa->Increase_Acidity No Check_Byproducts What are the major byproducts? Check_pKa->Check_Byproducts Yes Increase_Acidity->Check_Byproducts Elimination Olefin is major byproduct. Check_Byproducts->Elimination Elimination No_Reaction Starting material recovered. Check_Byproducts->No_Reaction No Reaction Optimize_Conditions Optimize Conditions: 1. Lower Temperature (start at 0°C) 2. Screen Solvents (THF, DCM, Toluene) Elimination->Optimize_Conditions Change_Reagents Change Reagents: 1. PPh₃ -> PBu₃ 2. DEAD -> ADDP (for purification) No_Reaction->Change_Reagents Success Problem Solved Optimize_Conditions->Success Consider_Alternatives Consider Alternative Rxn: - For 3° Alcohols: SN1 or modified Mitsunobu (CMMP) - For 2° Alcohols: Different coupling strategy Change_Reagents->Consider_Alternatives Consider_Alternatives->Success

Caption: A systematic workflow for troubleshooting Mitsunobu reactions of hindered alcohols.

References

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
  • Dodge, J. A., et al. (1996). A new, mild, and efficient method for the esterification of hindered alcohols. The Journal of Organic Chemistry, 61(8), 2594-2595. [Link]
  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, and Classic Applications. Chemistry: An Asian Journal, 2(11), 1340-1355. [Link]
  • Tsunoda, T., et al. (1995). A new aspect of the Mitsunobu reaction. A new method for the inversion of stereogenic alcohols with (cyanomethylene)trimethylphosphorane. Tetrahedron Letters, 36(14), 2529-2530. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Technical Support Center: Purifying Boc-Protected Amines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butoxycarbonyl (Boc)-protected amines via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet critical step in organic synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to not only execute the purification but also to troubleshoot challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a column chromatography purification of a Boc-protected amine?

A1: The essential first step is to develop a separation method using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and inexpensive way to determine the optimal solvent system (mobile phase) for your column.[1] It helps you visualize the separation between your desired Boc-protected amine and any impurities. Aim for a solvent system that gives your product a Retention Factor (Rf) of approximately 0.3.[2] A lower Rf (0.1-0.2) is preferable if the impurities are very close to your product spot, while a higher Rf may be acceptable for well-separated spots.[1]

Q2: What are the most common stationary and mobile phases for purifying Boc-protected amines?

A2: The most common stationary phase is silica gel .[3][4] For the mobile phase, a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is typically used.[3][5] The polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent to elute the compounds from the column.[5]

Q3: My Boc-protected amine is streaking on the TLC plate and the column. What causes this and how can I fix it?

A3: Streaking of amines on silica gel is a common issue.[1][6] It is often caused by the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel.[7] This can lead to poor separation and recovery. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (Et3N) (typically 0.1-1% v/v), to your mobile phase.[1][7] The triethylamine will neutralize the acidic sites on the silica, minimizing the unwanted interactions and leading to sharper bands.[7]

Q4: I am concerned about the stability of the Boc group on silica gel. Can it be cleaved during chromatography?

A4: The Boc group is generally stable to the neutral or slightly acidic conditions of standard silica gel chromatography.[8] However, prolonged exposure to very acidic conditions can lead to its cleavage.[9][10] While silica gel is generally considered neutral, its surface can have acidic silanol groups.[7] In most cases, the contact time during a standard flash column is not sufficient to cause significant deprotection. If you are working with a particularly acid-sensitive substrate, you can use deactivated silica gel or an alternative stationary phase like alumina.[11]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Product is not eluting from the column 1. Mobile phase is not polar enough.2. Compound has decomposed on the silica gel.[11]3. Compound is very insoluble in the mobile phase.1. Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Monitor the elution with TLC.[5]2. Assess compound stability: Before running the column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or smearing that wasn't there initially, your compound may be unstable on silica.[11] Consider using a less acidic stationary phase like neutral alumina.[11]3. Improve solubility: Ensure your compound is fully dissolved in the loading solvent. If solubility is an issue, you may need to use a stronger, more polar solvent to load the sample, but use a minimal amount to avoid disrupting the initial separation.[12]
Poor separation of product and impurities 1. Inappropriate mobile phase composition.2. Column was overloaded with crude material.3. Column was not packed properly.1. Optimize the mobile phase with TLC: Experiment with different solvent ratios and even different solvent systems to maximize the ΔRf between your product and the impurities.[1]2. Reduce the sample load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.3. Ensure proper column packing: A well-packed column should have a flat, undisturbed surface and no air bubbles or cracks.[13]
Product elutes with a streaky or broad peak 1. Interaction of the amine with acidic silica.[7]2. The sample was loaded in too much solvent or a solvent that is too polar.1. Add a basic modifier: Incorporate 0.1-1% triethylamine into your mobile phase to suppress the interaction with silica's acidic sites.[1][6][7]2. Use minimal loading solvent: Dissolve your crude sample in the smallest possible volume of solvent, preferably the mobile phase itself or a slightly more polar solvent.[12] If a highly polar solvent is needed for dissolution, consider a "dry loading" technique.[1][12]
Unexpected loss of the Boc group 1. The mobile phase is too acidic.2. The compound is particularly acid-sensitive.1. Avoid acidic additives: Do not add acids like acetic acid to the mobile phase unless absolutely necessary for other reasons.[1] If an acidic mobile phase is required for other functionalities, be aware of the risk of Boc deprotection.[14]2. Use a different stationary phase: Consider using neutral alumina or reversed-phase chromatography for highly acid-sensitive compounds.[11]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of a Boc-Protected Amine

This protocol provides a general guideline for the purification of a Boc-protected amine using flash chromatography on silica gel.[5]

1. Method Development with TLC:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
  • Visualize the spots using a UV lamp and/or a suitable stain (e.g., ninhydrin, which can visualize both free amines and Boc-protected amines after heating).[1][15]
  • Select a solvent system where your desired product has an Rf value of approximately 0.3.[2]

2. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material.
  • Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar mobile phase.[5]
  • Ensure the silica bed is compact and level. A small layer of sand on top can protect the silica surface.[13]

3. Sample Loading:

  • Dissolve the crude Boc-protected amine in a minimal amount of a suitable solvent (dichloromethane or the initial mobile phase are good choices).[5][12]
  • Carefully apply the sample solution to the top of the silica gel bed.[5]
  • Allow the sample to absorb completely into the silica.

4. Elution:

  • Begin eluting with the non-polar solvent system determined by TLC.[5]
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[5][16] This can be done by preparing discrete mixtures of increasing polarity or by using a gradient mixer.
  • Collect fractions and monitor the elution of your product by TLC.[5]

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Workflow for Boc-Protected Amine Purification

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Method Development (Rf ≈ 0.3) Pack Pack Silica Gel Column TLC->Pack Select Solvent Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Collect Continue Elution Combine Combine Pure Fractions Monitor->Combine Product Identified Evap Evaporate Solvent Combine->Evap Pure Pure Boc-Amine Evap->Pure

Caption: General workflow for purification.

Advanced Topics

Q5: When should I consider using gradient elution versus isocratic elution?

A5:

  • Isocratic elution (constant mobile phase composition) is suitable for simple separations where the Rf values of the components are significantly different.[17][18] It is simpler to set up and can be more reproducible.[18]

  • Gradient elution (mobile phase composition changes over time, usually becoming more polar) is beneficial for complex mixtures containing compounds with a wide range of polarities.[17][19] It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for less retained compounds.[16]

Diagram: Isocratic vs. Gradient Elution

G cluster_isocratic Isocratic Elution cluster_gradient Gradient Elution iso Constant Solvent Mix Time → iso_chrom Chromatogram: Later peaks are broader iso->iso_chrom grad Increasing Polarity Time → grad_chrom Chromatogram: Sharper peaks, faster elution grad->grad_chrom

Caption: Comparison of elution methods.

Q6: Are there alternatives to silica gel for purifying basic Boc-protected amines?

A6: Yes. If you consistently face issues with streaking, decomposition, or poor recovery on silica gel, consider these alternatives:

  • Amine-functionalized silica: This stationary phase has amino groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[7][20]

  • Alumina (basic or neutral): Alumina is another polar stationary phase. Basic or neutral alumina can be a good alternative to acidic silica for purifying amines.[7]

  • Reversed-phase chromatography: In this technique, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] This is particularly useful for highly polar Boc-protected amines.

References

  • EXPERIMENTAL PROCEDURES - Beilstein Journals.
  • VanVeller Lab Resources - Department of Chemistry.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 5 Steps to successful flash chromatography - Biotage.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate.
  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? | ResearchGate.
  • TLC Seperation of N-Boc thiol : r/OrganicChemistry - Reddit.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.
  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.
  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences.
  • When is Gradient Elution Better than Isocratic Elution? - Biotage.
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials.
  • Isocratic v. Gradient - Agilent.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.
  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate.
  • How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone.
  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester.
  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.

Sources

Technical Support Center: Di-tert-butyl Dicarbonate (Boc-Anhydride) Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective removal of di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your Boc-protected compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess Boc-anhydride from a reaction mixture?

A1: The three main strategies for removing unreacted Boc-anhydride are:

  • Aqueous Workup: This involves washing the organic reaction mixture with an aqueous solution, typically basic, to hydrolyze and extract the Boc-anhydride.[1][2]

  • Chemical Quenching: A reagent is added to selectively react with the excess Boc-anhydride, converting it into a more easily removable byproduct.[1]

  • Physical Removal: This leverages the physical properties of Boc-anhydride, such as its volatility, to separate it from the desired product through methods like high vacuum evaporation.[1]

Q2: I see residual Boc-anhydride in my ¹H NMR spectrum even after a standard aqueous workup. What went wrong?

A2: This is a common issue. Boc-anhydride has low solubility in water, so a standard workup may not be sufficient for its complete removal.[1] The organic layer may retain the unreacted Boc-anhydride. Enhancing the aqueous wash with a mild base like saturated sodium bicarbonate solution and ensuring vigorous mixing can improve its removal.[1][2]

Q3: My Boc-protected product is water-soluble. How can I remove the excess Boc-anhydride without an extractive workup?

A3: For water-soluble products, an extractive workup is challenging.[1] In such cases, consider using a polymer-supported scavenger, like PS-Trisamine. This resin will react with the excess Boc-anhydride, and the resulting resin-bound byproduct can be easily filtered off.[1]

Q4: I've noticed partial cleavage of the Boc protecting group during my workup. What is the likely cause?

A4: The Boc protecting group is sensitive to acidic conditions.[1][3] If your workup involves an acidic wash, it can lead to premature deprotection. It is advisable to use neutral or basic aqueous washes, such as water, saturated sodium bicarbonate, or brine.[1] If an acidic wash is unavoidable, use a very dilute acid and minimize the contact time.[4]

Q5: Can I remove Boc-anhydride by evaporation?

A5: Yes, if your Boc-protected product is not volatile, you can remove the more volatile Boc-anhydride by evaporation under high vacuum.[1][5]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the removal of Boc-anhydride and its byproducts.

Problem 1: Persistent Boc-Anhydride Contamination After Extractive Workup

Root Cause Analysis:

Insufficient hydrolysis and extraction of Boc-anhydride during the aqueous wash is the primary reason for its persistence. Due to its limited water solubility, simply washing with water is often ineffective.[1] The byproducts of Boc protection, tert-butanol and carbon dioxide, are generally easy to remove, but the unreacted anhydride requires more rigorous methods.[6]

Solutions:

  • Enhanced Aqueous Wash:

    • After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel.

    • Wash vigorously with a saturated aqueous solution of sodium bicarbonate two to three times.[2] The basic conditions will hydrolyze the Boc-anhydride to the more water-soluble tert-butoxide and carbonate salts.

    • Follow with a brine wash to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Chemical Quenching with Nucleophilic Scavengers:

    • Before the aqueous workup, add a nucleophilic quenching agent to the reaction mixture. This will react with the excess Boc-anhydride to form a more polar, water-soluble byproduct.

    • Imidazole: Add imidazole to the reaction mixture. It reacts with Boc-anhydride to form Boc-imidazole, which is more susceptible to hydrolysis during a dilute acid wash.[4][5]

    • Ammonium Hydroxide: If your product is stable to basic conditions, quenching the reaction with ammonium hydroxide can effectively decompose the Boc-anhydride.[5]

    • Polymer-Supported Scavengers: For a streamlined purification, use a polymer-supported scavenger like PS-Trisamine. Add the resin to the reaction mixture and stir. The excess Boc-anhydride will be scavenged onto the resin, which can then be removed by simple filtration.[1]

Problem 2: Difficulty in Purifying Polar or Water-Soluble Boc-Protected Products

Root Cause Analysis:

When the desired Boc-protected product possesses polar functional groups, it may have significant water solubility, making a standard extractive workup impractical and leading to product loss in the aqueous phase.

Solutions:

  • High Vacuum Sublimation: If your product is a non-volatile solid, sublimation under high vacuum can be an effective method to remove the more volatile Boc-anhydride.[1]

  • Flash Chromatography:

    • Carefully choose a solvent system that provides good separation between your product and the less polar Boc-anhydride. A typical starting point would be a mixture of hexane and ethyl acetate.

    • Monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent system.[8]

    • Run a flash column on silica gel to isolate the purified product.

  • Crystallization:

    • If your Boc-protected product is a solid, recrystallization can be a highly effective purification method.[9][10]

    • After removing the bulk of the solvent, if the product is an oil, it may be possible to induce crystallization by adding a seed crystal or by pulping with a non-polar solvent like hexane or diethyl ether.[10][11]

Problem 3: Product Degradation or Boc-Group Cleavage During Workup

Root Cause Analysis:

The tert-butoxycarbonyl (Boc) protecting group is known for its lability under acidic conditions.[3][12] Exposure to even mild acids during the workup can lead to partial or complete deprotection of the amine.

Solutions:

  • Strictly Neutral or Basic Workup: Avoid any acidic washes. Use only water, saturated sodium bicarbonate, or brine for the aqueous extractions.[1]

  • Careful pH Adjustment: If an acidic wash is absolutely necessary to remove other impurities, use a highly diluted acid (e.g., 0.5M HCl) and minimize the contact time with the organic phase.[4] Immediately follow with a basic wash to neutralize any residual acid.

  • Alternative Purification Methods: If your product is particularly acid-sensitive, avoid aqueous workups altogether and opt for methods like flash chromatography or crystallization.

Data and Protocols

Table 1: Solubility of Di-tert-butyl Dicarbonate
SolventSolubilityReference
WaterInsoluble[12][13]
Tetrahydrofuran (THF)Soluble[12][14]
Dichloromethane (DCM)Soluble[12][15]
AcetonitrileSoluble[12][14]
TolueneSoluble[12][14]
AlcoholsMiscible[14]
AcetoneMiscible[14]
Diethyl EtherSoluble[15]
Experimental Protocol: Extractive Removal of Boc-Anhydride
  • Reaction Quenching (Optional): If desired, add a quenching agent like imidazole (1.2 equivalents) and stir for 30 minutes at room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash vigorously with saturated aqueous sodium bicarbonate solution (2-3 times).[2]

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Experimental Protocol: Purification using a Polymer-Supported Scavenger
  • Resin Addition: To the completed reaction mixture, add a polymer-supported amine scavenger (e.g., PS-Trisamine, approximately 2-3 equivalents relative to the excess Boc-anhydride).

  • Agitation: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS until the Boc-anhydride is consumed.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Visual Workflows

Diagram 1: Extractive Workup for Boc-Anhydride Removal

Extractive_Workup reaction_mixture Reaction Mixture (Product + Excess Boc₂O) dilute Dilute with Organic Solvent reaction_mixture->dilute separatory_funnel Transfer to Separatory Funnel dilute->separatory_funnel wash_bicarb Wash with sat. NaHCO₃ (aq) separatory_funnel->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purified_product Purified Product filter_concentrate->purified_product

Caption: Workflow for removing Boc-anhydride using an extractive workup.

Diagram 2: Scavenger Resin Purification Workflow

Scavenger_Resin_Workflow reaction_mixture Reaction Mixture (Product + Excess Boc₂O) add_resin Add Scavenger Resin reaction_mixture->add_resin stir Stir at Room Temperature add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate purified_product Purified Product concentrate->purified_product

Caption: Purification workflow using a polymer-supported scavenger resin.

References

  • AK Scientific, Inc.
  • BenchChem. (2025, November).
  • BenchChem.
  • Reddit. (2021, March 3). removal of excess boc anhydride : r/OrganicChemistry.
  • BenchChem. Technical Support Center: Removal of Unreacted Boc Anhydride.
  • Reddit. (2023, December 20). Help Removing Excess Boc Anhydride : r/OrganicChemistry.
  • Sigma-Aldrich. (2023, December 5).
  • Guidechem.
  • Carl ROTH. (2024, May 13).
  • Carl ROTH. (2016, November 3).
  • Wikipedia.
  • Patsnap.
  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Google Patents. (2021, April 16).
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Suzhou Highfine Biotech.
  • chemeurope.com.
  • ResearchGate. (2022, January 12). Product is dissolved in Boc.
  • Sigma-Aldrich.
  • ChemicalBook.
  • ChemicalBook.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC.
  • International Journal of Organic Chemistry. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • VanVeller Lab Resources - Department of Chemistry.
  • Hebei Boze Chemical Co., Ltd.
  • BenchChem. The Chemistry of the Boc Protecting Group.
  • BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected)
  • Organic Syntheses Procedure.
  • ResearchGate. (2014, August 6). How to get (or crystallize)
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • ResearchGate. (2025, August 7).
  • Der Pharma Chemica.
  • Common Organic Chemistry. Boc Protection (Boc2O + Base).
  • Oakwood Chemical.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • thermofisher.com. Di-tert-butyl dicarbonate, 97+% 500 g | Buy Online | Thermo Scientific Chemicals.
  • Sigma-Aldrich.
  • BenchChem. A Comparative Guide to Reagents for Boc Protection of Amines.
  • BenchChem. The Enduring Workhorse: Leveraging Di-tert-Butyl Dicarbonate (Boc-Anhydride) in Solid-Phase Peptide Synthesis.

Sources

Technical Support Center: Monitoring Boc Protection/Deprotection by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring tert-butyloxycarbonyl (Boc) protection and deprotection reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice and troubleshooting strategies for this fundamental analytical technique.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring Boc protection/deprotection reactions?

TLC is a rapid, simple, and cost-effective technique that provides real-time qualitative information about the progress of a reaction.[1][2] It allows you to quickly visualize the consumption of starting materials and the formation of products, helping to determine reaction completion and identify potential issues like the formation of side products.[3][4]

Q2: What is the expected change in Retention Factor (Rf) during a Boc protection reaction?

During a Boc protection, a polar amine starting material is converted into a less polar N-Boc carbamate. This decrease in polarity causes the product to travel further up the silica TLC plate, resulting in a higher Rf value compared to the starting amine.

Q3: What is the expected change in Rf during a Boc deprotection reaction?

Conversely, during a Boc deprotection, a less polar Boc-protected amine is converted into a more polar free amine (often as a salt, e.g., TFA or HCl salt).[3] This increase in polarity means the product will have stronger interactions with the silica gel and will travel a shorter distance up the plate, resulting in a lower Rf value compared to the Boc-protected starting material.[5]

Q4: My starting amine or product is not UV-active. How can I visualize it on the TLC plate?

If your compounds lack a UV chromophore (like an aromatic ring), you must use a chemical staining agent for visualization.[6] Several stains are effective for amines and their derivatives. The choice of stain is critical for clear visualization.[1]

Q5: Can I see the Boc-protected amine with ninhydrin stain?

Yes, but with an important caveat. Ninhydrin stain reacts with primary and secondary amines to produce colored spots (typically pink to purple).[7][8] While the Boc-protected nitrogen is a carbamate and less reactive, heating the TLC plate after dipping it in ninhydrin stain can cause the thermal cleavage of the Boc group, revealing the free amine which then reacts with the stain.[7][8][9] The resulting spot may be a different color (e.g., brownish) or intensity compared to a free amine at room temperature.[8]

Q6: How do I select an appropriate solvent system (eluent) for my TLC?

The goal is to find a solvent system where the starting material and product have good separation and Rf values ideally between 0.15 and 0.85.[1]

  • Starting Point: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc) is a common starting point for many organic molecules.[1][2]

  • Protection: For Boc protection, the product is less polar. Start with a system that gives the starting amine a low Rf (e.g., 30-50% EtOAc in hexanes) and expect the product spot to appear at a higher Rf.

  • Deprotection: For Boc deprotection, the product is much more polar. You will likely need a more polar solvent system (e.g., 5-10% methanol in dichloromethane) to move the highly polar amine salt product from the baseline.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter when using TLC to monitor your Boc protection or deprotection reactions.

Problem 1: Streaking Spots

Streaking is a common issue, especially with amines and carboxylic acids, obscuring the true Rf value and making analysis difficult.[1]

CauseSolution
Sample is too concentrated. Dilute the sample taken from the reaction mixture before spotting it on the TLC plate.[1]
Amine interacting strongly with acidic silica. For free amines (common in deprotection reactions), add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (e.g., 0.5-1%) to your TLC eluent.[1][10] This neutralizes the acidic sites on the silica gel, preventing strong ionic interactions that cause streaking.
Acidic compounds (e.g., amino acids). For acidic starting materials or products, add a small amount of an acidic modifier like acetic acid (AcOH) (e.g., 0.5-1%) to the eluent.[1]
High-boiling point reaction solvents (e.g., DMF, DMSO). These solvents can cause severe streaking. After spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.[11]
Problem 2: Spots Are Not Moving (Rf ≈ 0)

This indicates that the compounds are too polar for the chosen solvent system and are strongly adsorbed to the silica gel baseline.

CauseSolution
Eluent is not polar enough. Increase the polarity of the eluent. For a hexane/EtOAc system, increase the percentage of EtOAc. If that is insufficient, switch to a more polar solvent system, such as dichloromethane (DCM) with methanol (MeOH).[11]
Compound is an amine salt. The product of an acidic Boc deprotection is an amine salt (e.g., with TFA or HCl), which is highly polar. A standard eluent like EtOAc/hexanes will not be sufficient. Switch to a highly polar system like 10-20% MeOH in DCM, often with 1% NH₄OH to neutralize the salt and allow the free amine to move up the plate.
Problem 3: Spots Are at the Solvent Front (Rf ≈ 1)

This occurs when the compounds are too non-polar for the eluent and travel up the plate with the solvent front.

CauseSolution
Eluent is too polar. Decrease the polarity of the eluent. For a hexane/EtOAc system, decrease the percentage of EtOAc.
Incorrect solvent system. Ensure you have not made a mistake in preparing your eluent.
Problem 4: Poor Separation of Spots

The starting material and product spots are too close together to determine if the reaction is complete.

CauseSolution
Suboptimal solvent system. Systematically test different solvent ratios. Sometimes, changing one of the solvents entirely (e.g., switching from EtOAc to diethyl ether or from hexanes to toluene) can alter the selectivity and improve separation.[11]
Reaction is incomplete. If two spots are very close, use the co-spot lane. If the co-spot lane shows two distinct (though close) spots and the reaction lane shows both, the reaction is not yet complete.
Isomers are present. In some cases, you may be seeing diastereomers or other isomers that are difficult to separate.[12] While challenging, trying different solvent systems is the best approach.

Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which improves resolution.[13] Cover with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the plate. Mark lanes for your starting material (SM), the reaction mixture (R), and a "co-spot" (C) lane where both SM and R will be spotted on top of each other.[1]

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a suitable solvent (e.g., DCM or EtOAc) to create a reference solution.

    • Dip a capillary spotter into the reference solution and briefly touch it to the "SM" lane on the origin line. Keep the spot as small as possible.

    • Quench a small aliquot (1-2 drops) of your reaction mixture in a vial and dilute it with a solvent.

    • Using a clean capillary, spot the diluted reaction mixture on the "R" lane.

    • Spot the starting material again in the "C" lane, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.[13]

    • Allow the solvent to evaporate completely.

    • Visualize the plate, first under a UV lamp (if applicable), circling any spots with a pencil.[6]

    • Next, dip the plate into a chemical stain, gently blot the excess, and heat carefully with a heat gun until spots appear.

    • Analyze the results. In a complete reaction, the SM spot should be absent from the "R" lane, and a new product spot should be visible. The co-spot lane helps confirm the identity of the starting material spot in the reaction lane.[11]

Data Presentation: Common TLC Stains for Boc Chemistry
StainPreparation RecipeVisualization & SelectivityReference
Ninhydrin 1.5 g Ninhydrin, 3 mL glacial acetic acid, 100 mL n-butanol.Primary amines appear as blue/purple spots at room temperature. Boc-protected amines require heating to cleave the Boc group and typically form yellow-to-brown spots. [8]
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 200 mL water.General stain for oxidizable groups (alkenes, alkynes, alcohols, amines). Appears as yellow/brown spots on a purple background. Fades quickly.[8][9]
Phosphomolybdic Acid (PMA) 10 g PMA in 100 mL ethanol.General stain for most organic compounds. Requires strong heating. Spots appear dark blue/green on a yellow-green background.[1]
Ceric Ammonium Molybdate (CAM) 10g ammonium molybdate, 4g ceric ammonium sulfate, in 400mL 10% aq. H₂SO₄.A good general stain, often more sensitive than PMA. Gives a range of colors with different functional groups after heating.

Visualization of TLC Monitoring Workflows

The following diagrams illustrate the expected TLC results for successful Boc protection and deprotection reactions.

Boc_Protection_TLC cluster_spots TLC_Plate Solvent Front Product (Higher Rf) (Boc-R-NH₂) Starting Material (Lower Rf) (R-NH₂) Origin SM SM C C R R SM_spot_sm C_spot_sm C_spot_p R_spot_p

Caption: Expected TLC for a complete Boc protection reaction.

Boc_Deprotection_TLC cluster_spots TLC_Plate Solvent Front Starting Material (Higher Rf) (Boc-R-NH₂) Product (Lower Rf) (R-NH₂ or Salt) Origin SM SM C C R R SM_spot_sm C_spot_sm C_spot_p R_spot_p

Caption: Expected TLC for a complete Boc deprotection reaction.

References

  • VanVeller Lab Resources. (n.d.). Recipes for TLC Stains & How to TLC. Department of Chemistry, Iowa State University.
  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
  • Org Prep Daily. (2006, September 27). TLC Staining solutions.
  • ChemicalDesk. (2011, June 28). TLC Stains Preparation.
  • Reddit User Discussion. (2023). Can boc anhydride be visualized by PMA tlc stain. r/CHROMATOGRAPHY.
  • Reddit User Discussion. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?.
  • Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.

Sources

Technical Support Center: Stereoselective Synthesis of Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of aminocyclopentanols. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing these valuable chiral building blocks. Aminocyclopentanol scaffolds are crucial components in a vast array of biologically active molecules, most notably as carbocyclic nucleoside analogues in antiviral and anticancer therapies.[1][2][3] However, controlling the relative (cis/trans) and absolute (R/S) stereochemistry across up to three stereocenters on a flexible five-membered ring presents significant synthetic challenges.

This document provides troubleshooting solutions for common experimental hurdles and answers frequently asked questions to aid in your strategic planning and execution.

PART 1: Troubleshooting Guide

This section addresses specific issues that may arise during your synthetic campaigns.

Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)

Symptoms:

  • ¹H NMR or GC analysis of the crude product reveals a nearly 1:1 mixture of diastereomers.

  • Significant difficulty in separating the desired isomer via column chromatography.

Possible Causes and Solutions:

Possible CauseSuggested Solution & Scientific Rationale
Sub-optimal Reducing Agent For the reduction of a 3-aminocyclopentanone precursor to the corresponding alcohol, the choice of hydride reagent is critical. To favor the cis-isomer , use sterically demanding hydride reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). The bulky reagent will preferentially attack from the face opposite to the substituent at the 3-position (anti-facial attack), which is sterically less hindered.[4] To favor the trans-isomer , consider enzymatic reduction with a suitable ketoreductase (KRED), which can exhibit high stereoselectivity opposite to conventional reagents.[4][5]
Unfavorable Reaction Temperature Diastereoselectivity in hydride reductions is often highly temperature-dependent. Lowering the temperature (e.g., to -78 °C) can significantly enhance selectivity by favoring the transition state with the lower activation energy, amplifying the energetic difference between the two diastereomeric pathways.[4]
Incorrect Catalyst for Epoxide Opening When synthesizing aminocyclopentanols via the ring-opening of an epoxide, the catalyst choice dictates the outcome. Base-catalyzed aminolysis typically proceeds via a standard SN2 mechanism, resulting in a trans-diaxial opening.[6][7] In contrast, certain Lewis acid catalysts can proceed through an alternative pathway, potentially involving an aziridinium intermediate, which can alter the regio- and stereochemical outcome.[6][8]
Steric Influence of Protecting Group The protecting group (PG) on the amine is not just a passive spectator. A bulky PG can significantly influence the facial selectivity of subsequent reactions on the cyclopentane ring. If poor selectivity is observed, consider switching to a smaller (e.g., acetyl) or larger (e.g., di-benzyl) protecting group to alter the steric environment and favor a specific trajectory of attack.[4]
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess, ee)

Symptoms:

  • Analysis by chiral HPLC or chiral GC-MS indicates a nearly racemic mixture.

  • The specific rotation of the product is close to zero.

Possible Causes and Solutions:

Possible CauseSuggested Solution & Scientific Rationale
Substrate-Catalyst Mismatch In asymmetric catalysis, a given chiral catalyst or ligand may not be optimal for your specific substrate. Review the literature for catalysts that have proven successful with structurally similar compounds.[4][9] It is often necessary to screen a panel of related catalysts (e.g., different chiral phosphoric acids or rhodium catalysts with various chiral ligands) to identify the best match for achieving high enantioinduction.[9][10]
Inefficient Enzymatic Resolution If using an enzymatic kinetic resolution (e.g., with a lipase like Novozym 435), low ee can result from several factors.[11] 1) Sub-optimal Reaction Time: The reaction must be stopped at ~50% conversion for maximum ee of the unreacted enantiomer. 2) Enzyme Inhibition: The product or substrate may inhibit the enzyme. Try adjusting concentrations. 3) Incorrect Enzyme: Screen different lipases or esterases, as their substrate specificity varies widely.
Racemization of Intermediates The presence of strong acid, strong base, or high temperatures can lead to the racemization of stereocenters, particularly those alpha to a carbonyl group. Ensure that all steps following the stereocenter-defining reaction are performed under mild conditions.
Poorly Optimized Reaction Conditions Asymmetric reactions are highly sensitive to solvent, temperature, and concentration. Systematically vary these parameters. For instance, non-polar solvents can sometimes enhance the organization of the catalyst-substrate complex through hydrogen bonding, leading to improved enantioselectivity.[4]

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing enantiopure aminocyclopentanols?

A: There are three principal strategies, each with distinct advantages:

  • Asymmetric Catalysis on Prochiral Precursors: This is often the most elegant approach. It involves using a small amount of a chiral catalyst to convert a prochiral starting material into a highly enantioenriched product. Key examples include:

    • Hetero-Diels-Alder Reaction: A reaction between cyclopentadiene and an in situ-generated nitroso species, often catalyzed by a copper-chiral ligand complex, can form a bicyclic adduct. This intermediate effectively sets the relative stereochemistry, which can then be carried forward.[11]

    • Asymmetric Hydrogenation/Reduction: The enantioselective reduction of a cyclopentenone or enamine using a chiral catalyst (e.g., Ru-BINAP) can set the stereochemistry of the amino and hydroxyl groups.

    • Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can catalyze reactions like Michael additions or aldol reactions to build the cyclopentane ring with high enantioselectivity.[12][13]

  • Resolution of a Racemic Mixture: This classic strategy involves preparing a racemic mixture of a key intermediate and then separating the enantiomers.

    • Enzymatic Kinetic Resolution: This is a highly effective method where an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic aminocyclopentanol intermediate, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol are easily separable.[11][14]

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiopure starting material from nature (the "chiral pool"). For instance, Garner's aldehyde, derived from serine, can be used as a starting point.[15][16] The synthesis involves a sequence of reactions, such as Grignard addition followed by ring-closing metathesis, to construct the cyclopentane ring with the stereochemistry controlled by the initial chiral starting material.[16]

G cluster_0 Synthetic Strategies cluster_1 Key Transformation cluster_2 Outcome Prochiral Substrate Prochiral Substrate Asymmetric Catalysis\n(e.g., Diels-Alder, Organocatalysis) Asymmetric Catalysis (e.g., Diels-Alder, Organocatalysis) Prochiral Substrate->Asymmetric Catalysis\n(e.g., Diels-Alder, Organocatalysis) Racemic Mixture Racemic Mixture Kinetic Resolution\n(Enzymatic or Chemical) Kinetic Resolution (Enzymatic or Chemical) Racemic Mixture->Kinetic Resolution\n(Enzymatic or Chemical) Chiral Pool Chiral Pool Diastereoselective\nSequence Diastereoselective Sequence Chiral Pool->Diastereoselective\nSequence Enantiopure Aminocyclopentanol Enantiopure Aminocyclopentanol Asymmetric Catalysis\n(e.g., Diels-Alder, Organocatalysis)->Enantiopure Aminocyclopentanol Kinetic Resolution\n(Enzymatic or Chemical)->Enantiopure Aminocyclopentanol Diastereoselective\nSequence->Enantiopure Aminocyclopentanol

Caption: Major strategies for stereoselective synthesis.

Q2: How do I strategically choose protecting groups for the amine and hydroxyl functions?

A: A robust protecting group strategy is essential. The key principle is orthogonality , which means that each protecting group can be removed under a specific set of conditions without affecting the others.[17][18] This allows for the selective manipulation of one functional group while the other remains masked.

  • For the Amine: Carbamates are the most common and reliable choice.[19]

    • Boc (tert-butyloxycarbonyl): Stable to base and hydrogenolysis but is easily removed with mild to strong acid (e.g., TFA, HCl).[19]

    • Cbz (Carboxybenzyl): Stable to acid and base but is cleaved by catalytic hydrogenolysis (H₂, Pd/C). This is useful if your molecule has acid- or base-sensitive groups but lacks double bonds that could be reduced.[19]

    • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation but is removed with a mild base, such as piperidine.[19]

  • For the Hydroxyl Group: Silyl ethers are highly versatile.

    • TBDMS (tert-Butyldimethylsilyl): Stable to a wide range of conditions but can be removed with a fluoride source (e.g., TBAF).

    • Ac (Acetate): Can be installed with acetic anhydride and removed under basic conditions (e.g., K₂CO₃ in methanol).

Example Scenario: If you need to perform a reaction on the free alcohol (e.g., an oxidation) after it's formed, but later need to deprotect the amine for a coupling reaction, an orthogonal pair like a Boc-protected amine and a TBDMS-protected alcohol would be ideal. You could remove the TBDMS group with TBAF, perform the oxidation, and then remove the Boc group with TFA in the final step.

Q3: How can I reliably determine the relative stereochemistry (cis or trans) of my product?

A: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this.

  • ¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons depends on the dihedral angle between them (Karplus relationship). In the cyclopentane ring, trans protons often exhibit different coupling constants than cis protons. For example, in a related aminocyclohexanol system, axial-axial couplings are large (11-12 Hz) while axial-equatorial or equatorial-equatorial couplings are small (4-5 Hz).[20][21] By analyzing the multiplicity and J-values of the protons attached to the carbons bearing the -OH and -NHR groups (H-1 and H-3), you can deduce their relative orientation.[20][21]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is definitive for determining spatial proximity. A NOESY cross-peak between two protons indicates they are close in space (< 5 Å), regardless of whether they are bonded to adjacent carbons.

    • If H-1 and H-3 show a NOESY cross-peak, they are on the same face of the ring, confirming a cis relationship .[20][21]

    • If no cross-peak is observed between H-1 and H-3, it strongly suggests they are on opposite faces of the ring, indicating a trans relationship .[20][21]

G cluster_0 Stereochemistry Determination start Synthesized Aminocyclopentanol nmr Acquire NMR Spectra (¹H, COSY, NOESY) start->nmr analysis Analyze Data nmr->analysis assign Assign Stereochemistry analysis->assign j_coupling Analyze ¹H J-Coupling (Dihedral Angles) analysis->j_coupling noesy Identify NOESY Cross-Peaks (Spatial Proximity) analysis->noesy j_coupling->assign Confirms Relative Orientation[[20](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsZDe3CNY_Ru1zu7jSN7ScjuoyasjQnr0-N5PRtYv2aqAVW0xW8pIU70L4kaBdVw2SB8esmGmH-r3XLWgKUlmjPWoETDtQsnACPFIiOPRCJYngle6AZBtSv_QDYTBR89Ob9xgh2-Iw7-Q1UCI%3D)] noesy->assign Confirms cis/trans Relationship[[21](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgzMJLN0zYlsfShKUVh_FzvG8SS5vWyTk-QPFhRnZ-AIrOdxrt2Vn_p6sAHS0YPVZfWhwj_pvQKZAIb-1ECiJ51vGuLHqozzByiCPBa3J44hvv4QZC37R4j9yncnLvS5VU-JK9E0_DXWHmj0L52ld2BeKBpBCpm4EDHv7ZWk06PahNxkJvMbt5lykT2YPGrTbF5ZT4nCt-Swu_qt1jMUshL4bTE_F8yA44hgIE6A2jUkkbXJfwAq2e6rNoiRlteQ%3D%3D)]

Sources

Technical Support Center: Navigating Primary Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Circumventing Di-Boc Formation and Selecting Robust Alternative Protecting Groups

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the protection of primary amines, with a specific focus on avoiding the common pitfall of di-Boc protection. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your synthetic strategies are both efficient and robust.

Part 1: Troubleshooting Guide - The Di-Boc Dilemma

The formation of a di-tert-butyloxycarbonyl (di-Boc) protected primary amine is a frequent and often unexpected side reaction that can complicate purification and reduce yields. This section is designed to help you diagnose and solve this issue.

Q1: I'm consistently observing di-Boc formation when protecting my primary amine. What are the primary causes?

The formation of the di-Boc adduct is typically a result of the initial N-Boc amine being deprotonated to form a carbamate anion, which then acts as a nucleophile, reacting with a second molecule of Boc-anhydride. Several factors can promote this overreaction:

  • Excess Boc-Anhydride (Boc₂O): Using a significant excess of the protecting group reagent is a primary driver of di-Boc formation.

  • Strong, Non-Nucleophilic Bases: The use of strong bases, particularly 4-dimethylaminopyridine (DMAP) as a catalyst, can facilitate the deprotonation of the initially formed mono-Boc amine, leading to the di-Boc species.[1]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also contribute to the formation of the di-Boc byproduct.[2]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. While common solvents like THF, acetonitrile, and dichloromethane are generally effective, their polarity can affect the reactivity of the species in solution.[3]

Q2: How can I adjust my reaction conditions to favor mono-Boc protection?

To mitigate di-Boc formation, consider the following adjustments to your protocol:

  • Stoichiometry is Key: Carefully control the stoichiometry of your reagents. Begin with 1.0 to 1.1 equivalents of Boc₂O. You can monitor the reaction by TLC or LC-MS and add small additional portions of Boc₂O if the reaction is incomplete.

  • Base Selection: Opt for a milder base. Instead of DMAP, consider using bases like triethylamine (TEA) or sodium bicarbonate (NaHCO₃).[3] These are generally sufficient to neutralize the acid byproduct without promoting significant deprotonation of the mono-Boc product.

  • Temperature Control: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can help control the reaction rate and minimize over-protection.

  • Alternative Procedures: Consider a catalyst-free approach in a water-acetone mixture, which has been shown to be effective for mono-N-Boc protection and is environmentally friendly.[4]

Experimental Protocol: Selective Mono-Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a mild base such as triethylamine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a small amount of the reaction solvent and add it dropwise to the cooled amine solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Part 2: FAQs - Exploring Alternatives to Boc Protection

When Boc protection is not ideal for your synthetic route, or if you require an orthogonal protecting group strategy, a variety of alternatives are available.[5][6]

Q3: What are orthogonal protecting groups, and why are they important?

Orthogonal protecting groups are distinct functional groups that can be removed under specific and different conditions, without affecting the other protecting groups in the molecule.[5][7] This is crucial in multi-step syntheses where selective deprotection is required.[8][9][10] For example, a molecule might contain a Boc-protected amine (acid-labile) and a Fmoc-protected amine (base-labile). The Fmoc group can be removed with a base like piperidine, leaving the Boc group intact, and vice versa.[6]

Q4: What are the most common alternatives to the Boc group for primary amines?

Several well-established protecting groups offer different stability profiles and deprotection methods. The choice of protecting group will depend on the specific requirements of your synthetic pathway.

Protecting GroupAbbreviationStructureIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc-NHRBoc₂OStrong Acid (TFA, HCl)[11][12]Base, Hydrogenolysis
BenzyloxycarbonylCbz or ZCbz-NHRBenzyl chloroformateH₂, Pd/C (Hydrogenolysis)Acid, Base
9-FluorenylmethoxycarbonylFmocFmoc-NHRFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[6]Acid, Hydrogenolysis
AllyloxycarbonylAllocAlloc-NHRAllyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄)Acid, Base, Hydrogenolysis
2,2,2-TrichloroethoxycarbonylTrocTroc-NHRTroc-ClZn/Acetic AcidAcid, Base, Hydrogenolysis
Q5: I need to deprotect an amine under neutral conditions. What are my options?

For deprotection under neutral or very mild conditions, the Alloc and Cbz groups are excellent choices.

  • Alloc Group: The Alloc group is removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like dimedone or morpholine. This makes it orthogonal to many other protecting groups.

  • Cbz Group: The Cbz group is classically removed by catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst).[6] This is a very mild method, but it is not compatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or some aromatic systems.

Diagram: Decision Workflow for Amine Protection Strategy

G start Need to protect a primary amine acid_stable Is stability to strong acid required? start->acid_stable base_stable Is stability to base required? acid_stable->base_stable Yes use_boc Use Boc Group (Deprotection: TFA, HCl) acid_stable->use_boc No h2_stable Is stability to catalytic hydrogenation required? base_stable->h2_stable Yes use_fmoc Use Fmoc Group (Deprotection: Piperidine) base_stable->use_fmoc No pd_stable Is stability to Pd(0) required? h2_stable->pd_stable Yes use_cbz Use Cbz Group (Deprotection: H2, Pd/C) h2_stable->use_cbz No use_alloc Use Alloc Group (Deprotection: Pd(0)) pd_stable->use_alloc No

Caption: A decision tree to guide the selection of an appropriate amine protecting group.

Part 3: Advanced Topic - Selective Protection of Diamines

A related challenge is the selective mono-protection of a diamine. While distinct from avoiding di-Boc on a single amine, the principles of modulating reactivity are similar.

Q6: How can I achieve selective mono-Boc protection of a symmetric diamine?

A common and effective strategy involves the in-situ formation of the mono-hydrochloride salt of the diamine. The protonated ammonium group is no longer nucleophilic, allowing the remaining free amine to react selectively with Boc₂O.

Experimental Protocol: Selective Mono-Boc Protection of a Diamine
  • Dissolution: Dissolve the diamine (1.0 eq) in an anhydrous solvent like methanol.

  • Monoprotonation: Cool the solution to 0 °C and slowly add one equivalent of a source of HCl, such as acetyl chloride or chlorotrimethylsilane (which generates HCl in situ with methanol).[13] Stir for a short period to ensure formation of the mono-salt.

  • Boc₂O Addition: Add one equivalent of Boc₂O, dissolved in a small amount of the reaction solvent.

  • Reaction and Neutralization: Allow the reaction to proceed to completion (monitor by TLC/LC-MS). Then, neutralize the mixture with a base to deprotonate the ammonium salt and facilitate work-up.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the mono-protected diamine by extraction and/or column chromatography.[14]

This method is generally high-yielding and avoids the need for tedious chromatographic separation of di-protected and unreacted starting material.[14]

References

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. (n.d.). ResearchGate.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health.
  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Ragnarsson, U., & Grehn, L. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing.
  • 23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). SciELO México.
  • Amino Acid-Protecting Groups. (n.d.). ResearchGate.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Troubleshooting Foaming in an Amine Plant. (2020, October 13). YouTube.
  • Selective Mono‐BOC Protection of Diamines. (2007, March 10). ResearchGate.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). Redalyc.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications.
  • Boc protection of amines - Mono or Di? (2010, December 10). Sciencemadness.org.
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

Sources

Validation & Comparative

A Comparative Guide to the Chiral Purity Analysis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and patient safety. The compound tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a key chiral building block in the synthesis of various pharmaceutical agents. It possesses two chiral centers, giving rise to four possible stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The desired (1S,3R) isomer must be synthesized and controlled with high enantiomeric and diastereomeric purity, as unintended stereoisomers can exhibit vastly different pharmacological activities or toxicological profiles.[1][]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control over the stereoisomeric composition of active pharmaceutical ingredients (APIs).[3] Therefore, the development of robust, accurate, and reliable analytical methods for chiral purity assessment is not merely a quality control measure but a cornerstone of the entire drug development process.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound. We will explore a primary normal-phase HPLC methodology, explaining the scientific rationale behind each parameter, and compare it with Chiral Supercritical Fluid Chromatography (SFC) as a modern, "green" alternative.

The Primary Analytical Technique: Chiral HPLC

Chiral HPLC is the gold standard for enantiomeric and diastereomeric separations in the pharmaceutical industry.[4] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention and, thus, separation.[5]

Mechanistic Rationale: Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in developing a chiral separation method. For this compound, the molecular structure offers several handles for chiral recognition:

  • Carbamate Group: Capable of hydrogen bonding (both donor and acceptor) and dipole-dipole interactions.

  • Hydroxyl Group: A strong hydrogen bond donor.

  • Cyclopentyl Ring: Provides a rigid scaffold and potential for steric interactions.

Given these features, polysaccharide-based CSPs , particularly those derived from cellulose or amylose functionalized with phenylcarbamate derivatives, are the most logical and empirically successful choice.[1][4][6] Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) are exceptionally versatile. The mechanism of separation on these phases is complex but primarily involves the analyte fitting into "chiral pockets" or grooves within the polysaccharide structure.[5] The separation is driven by a combination of hydrogen bonds, π-π interactions (if an aromatic ring were present), dipole-dipole interactions, and steric hindrance, which differ for each enantiomer.

Experimental Protocol: Normal-Phase Chiral HPLC

This protocol outlines a robust starting point for the separation of this compound from its (1R,3S) enantiomer. Normal-phase chromatography is often preferred for polysaccharide CSPs as the non-polar mobile phase enhances the hydrogen bonding and polar interactions crucial for chiral recognition.[7]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions:

Parameter Condition Rationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm A widely successful CSP for a broad range of chiral compounds, including those with carbamate and hydroxyl groups.[6][8]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) n-Hexane is the weak, non-polar solvent, while IPA acts as the polar modifier. The ratio is optimized to achieve retention and resolution.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time with column efficiency and backpressure.
Column Temp. 25 °C Temperature control is crucial for reproducible retention times and selectivity. Lower temperatures can sometimes improve resolution.[9]
Detection UV at 210 nm The carbamate moiety lacks a strong chromophore, requiring detection at a low wavelength for adequate sensitivity.

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE) to remove particulates before injection.

System Suitability Test (SST): Before analyzing samples, inject a resolution standard (a sample containing both the desired (1S,3R) enantiomer and a small amount of the undesired (1R,3S) enantiomer). The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[10]

  • Resolution (Rs): ≥ 2.0 between the (1S,3R) and (1R,3S) peaks.

  • Tailing Factor (T): ≤ 1.5 for the (1S,3R) peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the main peak.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_sst System Suitability Weigh Weigh Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample (10 µL) Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Chiral Purity Integrate->Calculate Report Generate Report Calculate->Report SST_Check Perform SST SST_Check->Inject Proceed if Pass Resolution Rs ≥ 2.0? SST_Check->Resolution

Comparative Analysis: Chiral SFC as a High-Throughput Alternative

While HPLC is robust and ubiquitous, Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative, offering significant advantages in speed and solvent reduction.[1][] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.

Principles of Chiral SFC

The separation mechanism in SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs are used, and chiral recognition is achieved through similar intermolecular interactions.[] A polar organic solvent, such as methanol or ethanol, is used as a co-solvent (modifier) with the CO₂ to modulate analyte retention and selectivity. For basic compounds like our analyte, an amine additive is often included in the modifier to improve peak shape.

Experimental Protocol: Chiral SFC

Instrumentation:

  • Analytical SFC system with a back-pressure regulator

  • Autosampler

  • Column thermostat

  • UV-Vis or PDA Detector

Chromatographic Conditions:

Parameter Condition Rationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-3), 3 µm, 4.6 x 150 mm The same phase chemistry as HPLC ensures similar selectivity. Smaller particle/column dimensions are common in SFC for faster analysis.
Mobile Phase Supercritical CO₂ / Methanol with 0.2% Diethylamine (DEA) (85:15, v/v) CO₂ is the main mobile phase. Methanol is an effective polar modifier. DEA is a basic additive to prevent peak tailing.[11]
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, enabling rapid analysis.
Back Pressure 150 bar Maintained to keep CO₂ in its supercritical state.
Column Temp. 35 °C Slightly elevated temperature can improve efficiency in SFC.
Detection UV at 210 nm Same as HPLC.

| Injection Vol. | 5 µL | Smaller injection volumes are typical in SFC. |

Sample Preparation:

  • Accurately weigh and dissolve the sample in Methanol to a final concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

G cluster_hplc HPLC Method cluster_sfc SFC Method Analyte Analyte: tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CSP Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) Analyte->CSP HPLC_Mobile Mobile Phase: Hexane/IPA CSP->HPLC_Mobile Technique SFC_Mobile Mobile Phase: CO₂/Methanol CSP->SFC_Mobile Technique HPLC_Time Analysis Time: ~15 min HPLC_Mobile->HPLC_Time HPLC_Solvent Solvent Use: High Organic HPLC_Time->HPLC_Solvent SFC_Time Analysis Time: < 5 min SFC_Mobile->SFC_Time SFC_Solvent Solvent Use: Low Organic ('Green') SFC_Time->SFC_Solvent

Performance Comparison: HPLC vs. SFC

To provide an objective comparison, the following table summarizes hypothetical but realistic performance data for the two methods described. The primary goal is to quantify the undesired (1R,3S) enantiomer at a level of 0.1% relative to the main (1S,3R) enantiomer.

Performance MetricChiral HPLC (Normal Phase)Chiral SFCAdvantage
Retention Time (1S,3R) ~10.5 min~2.5 minSFC
Retention Time (1R,3S) ~12.0 min~3.1 minSFC
Resolution (Rs) 2.82.5Comparable
Total Analysis Time 15 min4 minSFC
Solvent Consumption / Run ~15 mL (Hexane/IPA)~1.8 mL (Methanol) + CO₂SFC
Throughput ~4 samples/hour~15 samples/hourSFC
Limit of Quantitation (LOQ) ~0.05%~0.05%Comparable
Initial Capital Cost LowerHigherHPLC
Environmental Impact HighLowSFC

Analysis of Results:

  • Speed and Throughput: The most striking advantage of SFC is the dramatic reduction in analysis time, leading to a nearly four-fold increase in sample throughput. This is invaluable in a drug development setting where time is critical.

  • Environmental and Cost Savings: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly ("green") technique.[1] This also translates into substantial cost savings from reduced solvent purchase and disposal fees over the long term.

  • Chromatographic Performance: Both techniques are capable of providing excellent resolution, well exceeding the typical system suitability requirement of Rs ≥ 2.0. The sensitivity (LOQ) is also comparable, demonstrating that both methods are fit for the purpose of trace chiral impurity quantification.

  • Accessibility: HPLC systems are more common in analytical labs, and the initial investment is typically lower than for an SFC system.

Conclusion and Recommendations

Both Chiral HPLC and Chiral SFC are highly effective and reliable techniques for assessing the chiral purity of this compound. The choice between them depends on the specific priorities of the laboratory.

  • Chiral HPLC remains the robust, dependable workhorse. The method presented here, using a polysaccharide-based CSP in normal phase, provides excellent resolution and is readily implemented on standard equipment available in virtually any pharmaceutical quality control lab. It is the recommended method for laboratories where throughput is not the primary constraint or where SFC instrumentation is not available.

  • Chiral SFC is the superior choice for high-throughput environments. Its significant advantages in speed, reduced solvent consumption, and lower environmental impact make it the ideal platform for process development support, library screening, and routine quality control in a modern, efficiency-focused laboratory. While the initial capital investment is higher, the long-term savings in time and solvent costs present a compelling argument for its adoption.

Ultimately, the validation of either method must be performed in accordance with regulatory guidelines, such as ICH Q2(R1), to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring the data generated is trustworthy and suitable for its intended purpose.[10][12]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Chiral Method Development Strategies for HPLC. (n.d.). Sigma-Aldrich.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Chiral HPLC Method Development. (n.d.). I.B.S.
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81.
  • In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. (n.d.). Benchchem.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Dhaka University Journal of Pharmaceutical Sciences, 13(1), 87-94.
  • A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)carbamate. (n.d.). Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6245.
  • Chiral Drug Separation. (n.d.). Taylor & Francis.
  • Amino alcohol-derived chiral stationary phases. (2020). Journal of Separation Science.
  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate.
  • Tiritan, M. E., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(16), 7413-7450.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). Molecules, 29(1), 123.
  • Chiral Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. (2018). Polymers, 10(11), 1234.
  • Effective Enantiomeric Separations of Racemic Primary Amines by the Isopropyl Carbamate-Cyclofructan6 Chiral Stationary Phase. (2014). Journal of Chromatography A, 1363, 196-205.
  • Chiral stationary phase covalently bound with a chiral pseudo-18-crown-6 ether for enantiomer separation of amino compounds using a normal mobile phase. (2007). Journal of Chromatography A, 1161(1-2), 241-247.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). Molecules, 27(24), 9022.
  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency.
  • Separation of enantiomers of phenylcarbamic acid derivatives by HPLC method. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(3), 445-453.
  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules, 26(7), 2056.
  • A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane. (n.d.). Benchchem.
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. (n.d.). PubChem.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of the Iranian Chemical Society, 18, 2479-2495.
  • Chiral Chromatography. (n.d.). MZ-Analysentechnik.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(4), 256-265.

Sources

A Senior Application Scientist's Guide to 1H NMR Analysis for Diastereomeric Purity of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and stereoselective synthesis, the precise control and verification of stereochemistry are paramount. For cyclopentane derivatives, which form the core of numerous pharmacologically active molecules, establishing diastereomeric purity is a critical quality control checkpoint. This guide provides an in-depth, experience-driven comparison of 1H NMR spectroscopic methods for the accurate determination of diastereomeric purity in these valuable compounds.

The Principle: Why 1H NMR is a Powerful Tool for Diastereomer Analysis

Diastereomers are stereoisomers that are not mirror images of one another. This non-mirror-image relationship means they possess distinct physical and chemical properties, a characteristic that is fundamentally exploitable by Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers have different spatial arrangements of atoms. Consequently, the nuclei within each diastereomer experience unique local magnetic fields.

This intrinsic difference manifests in the 1H NMR spectrum in several key ways:

  • Distinct Chemical Shifts (δ): Protons in one diastereomer will have a different chemical environment compared to the analogous protons in the other, leading to separate, distinguishable signals. Even subtle differences in the through-space anisotropic effects from nearby functional groups can lead to measurable changes in shielding and, therefore, chemical shift.

  • Varying Coupling Constants (J): The through-bond scalar coupling (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. Since diastereomers have different three-dimensional geometries, the dihedral angles between corresponding protons will differ, resulting in different J-coupling values. This can be particularly evident in the rigid or semi-rigid cyclopentane ring system.

The power of 1H NMR lies in its ability to directly visualize these differences. The relative areas of the well-resolved, non-overlapping signals corresponding to each diastereomer are directly proportional to their molar ratio in the sample. This allows for a straightforward and highly accurate calculation of the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).

Experimental Workflow & Methodologies

The determination of diastereomeric purity follows a systematic workflow. The choice between direct analysis and the use of a chiral derivatizing agent depends on the degree of spectral separation observed for the initial sample.

G cluster_0 Workflow for Diastereomeric Purity Analysis A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl3, DMSO-d6) B Initial 1H NMR Spectrum Acquisition (e.g., 400 MHz, 16 scans) A->B C Spectral Analysis: Inspect for signal separation B->C D Are diagnostic signals well-resolved? C->D E Integrate Signals & Calculate Diastereomeric Ratio (d.r.) D->E  Yes F Consider Use of Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) D->F  No   G Derivatization Reaction (e.g., with Mosher's acid chloride) F->G H Repeat 1H NMR Analysis on derivatized sample G->H H->C

Caption: Workflow for 1H NMR determination of diastereomeric purity.

Protocol 1: Direct 1H NMR Analysis

This is the most direct method and should always be the first approach due to its simplicity and non-destructive nature.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the cyclopentane derivative sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). Ensure the solvent does not contain residual proton signals that overlap with key diagnostic peaks of the analyte.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition: Acquire the 1H NMR spectrum. Typical parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds (ensure full relaxation for quantitative accuracy)

    • Number of Scans: 16-64 scans (increase for samples with low concentration)

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify a set of well-resolved signals corresponding to each diastereomer. Integrate these signals.

  • Calculation: Calculate the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) using the following formulas:

    • d.r. = Integral of major diastereomer / Integral of minor diastereomer

    • d.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

Protocol 2: Analysis using Chiral Derivatizing Agents (CDAs)

When direct analysis fails due to significant signal overlap, converting the diastereomers into new diastereomeric derivatives can enhance spectral separation. This is particularly useful for diastereomers containing reactive functional groups like alcohols or amines. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride are classic examples of effective CDAs.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry vial, dissolve ~5 mg of the cyclopentane derivative (containing an -OH or -NH₂ group) in 0.5 mL of anhydrous pyridine-d₅ or CDCl₃ containing a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine).

  • Derivatization: Add a slight excess (1.1-1.2 equivalents) of the chiral derivatizing agent (e.g., (R)-(-)-Mosher's acid chloride).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes to a few hours and can be monitored by TLC or a quick NMR scan.

  • Direct Analysis: Once the reaction is complete, transfer the entire reaction mixture directly into an NMR tube for analysis. There is often no need for purification if the reaction is clean and starting material is fully consumed.

  • NMR Acquisition & Analysis: Acquire and process the 1H NMR spectrum as described in Protocol 1. The newly formed ester or amide derivatives will exhibit significantly larger differences in chemical shifts for protons near the newly formed stereocenter, allowing for accurate integration.

Data Interpretation & Comparison of Methods

The key to successful analysis is identifying the right signals to integrate. For cyclopentane rings, protons adjacent to a stereocenter are excellent diagnostic probes. Their chemical shifts are highly sensitive to the relative orientation of substituents on the ring.

MethodPrincipleProsConsBest For...
Direct 1H NMR Analysis Exploits the intrinsic non-equivalence of diastereomers in an achiral solvent.- Fast and non-destructive- Requires no additional reagents- Simple sample preparation- May suffer from signal overlap- Requires high-field NMR for sufficient resolution in some casesCompounds with significant structural differences between diastereomers, leading to baseline-resolved diagnostic signals.
Using Chiral Derivatizing Agents (CDAs) Covalent bonding of a chiral auxiliary to form new diastereomeric compounds with exaggerated spectral differences.- Can create large chemical shift separations (Δδ) where none existed- Well-established and reliable methodology- Sample is chemically altered and cannot be recovered- Requires a reactive functional group (-OH, -NH₂)- Potential for kinetic resolution if the reaction is not driven to completionAnalyzing mixtures of diastereomeric alcohols or amines where direct analysis shows poor signal resolution.
Using Chiral Solvating Agents (CSAs) Formation of transient, weak diastereomeric complexes through non-covalent interactions (e.g., hydrogen bonds, π-stacking).- Sample is not destroyed and can be recovered- Simple to implement (add agent to NMR tube)- Induced chemical shift differences are often smaller than with CDAs- Requires specific intermolecular interactions to be effectiveQuick screening when derivatization is not feasible or desired, particularly for compounds capable of forming host-guest complexes.

Case Study: Hypothetical Cyclopentanol Derivative

Consider a mixture of diastereomers of a substituted cyclopentanol. In direct analysis using CDCl₃, the carbinol proton (-CH-OH) of the two diastereomers might appear as overlapping multiplets at δ 4.10-4.15 ppm.

  • Direct Analysis: Resolution is insufficient for accurate integration.

  • CDA Approach: After reaction with (R)-Mosher's acid chloride, two distinct methoxy signals (-OCH₃) might appear at δ 3.55 ppm (major diastereomer) and δ 3.51 ppm (minor diastereomer). Additionally, the carbinol proton signals will be shifted downfield and well-separated. These sharp singlets are ideal for integration, providing a d.r. with high confidence. The significant separation is due to the anisotropic effect of the phenyl ring in the Mosher's ester, which is held in a different average conformation relative to the cyclopentane ring in each diastereomer.

Conclusion

1H NMR spectroscopy stands as a primary analytical technique for determining the diastereomeric purity of cyclopentane derivatives. It is rapid, quantitative, and provides direct structural information. While direct analysis is the most efficient method, the use of chiral derivatizing agents like Mosher's acid provides a robust and reliable alternative for challenging cases with poor spectral resolution. The choice of method should be guided by the specific structure of the analyte and the degree of signal separation observed in the initial spectrum. By understanding the principles and applying the systematic workflows described, researchers can confidently and accurately assess the stereochemical outcome of their synthetic efforts.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
  • Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
  • University of Ottawa. (n.d.). Determination of Enantiomeric Excess by NMR Spectroscopy. Core Facilities. [Link]
  • UCLA Department of Chemistry and Biochemistry. (n.d.).

A Comparative Guide to Chiral Building Blocks: tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental principle governing the interaction between a drug molecule and its biological target. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. Consequently, the ability to synthesize single-enantiomer drugs is not merely an academic exercise but a critical requirement for developing safer and more effective therapeutics.[1][2] Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as foundational starting materials for the construction of complex chiral molecules, streamlining the path to enantiopure active pharmaceutical ingredients (APIs).[3][]

This guide provides an in-depth comparative analysis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate , a versatile chiral building block featuring a 1,3-trans-substituted cyclopentane scaffold. We will objectively evaluate its synthetic utility, performance, and strategic advantages against other prominent chiral building blocks used in the synthesis of carbocyclic nucleosides and other therapeutic agents. This analysis is grounded in established synthetic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in complex synthetic design.

In-Depth Profile: this compound

This compound is a bifunctional molecule that combines the structural rigidity of a cyclopentane ring with two orthogonally reactive functional groups: a secondary alcohol and a Boc-protected amine. The trans relationship between these groups (1S,3R) provides a specific three-dimensional orientation that is crucial for synthesizing targeted stereoisomers.

Structure and Physicochemical Properties:

The presence of the tert-butyloxycarbonyl (Boc) protecting group is central to this building block's utility. The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly and efficiently under mild acidic conditions.[5] This allows for the selective functionalization of the hydroxyl group while the amine remains masked, preventing unwanted side reactions and simplifying multi-step syntheses.

PropertyValueReference(s)
CAS Number 167465-99-8[6][7][8]
Molecular Formula C₁₀H₁₉NO₃[6][7]
Molecular Weight 201.26 g/mol [6][8]
Appearance White to off-white solid[7]
Stereochemistry (1S,3R), trans[7]
Storage Conditions 2-8°C, sealed in a dry environment[6]

Synthetic Utility and Strategic Advantages:

The primary strategic advantage of this building block lies in its pre-defined stereochemistry and the orthogonal nature of its functional groups. The nucleophilic hydroxyl group is available for a variety of transformations, including:

  • O-Alkylation and Arylation: Formation of ethers, crucial linkers in many APIs.

  • Esterification: Acylation to introduce new functional moieties.

  • Mitsunobu Reaction: Inversion of stereochemistry at the hydroxyl-bearing carbon or introduction of various nucleophiles.

  • Oxidation: Conversion to the corresponding ketone, providing another point for synthetic elaboration.

Once the hydroxyl group has been modified as desired, the Boc group can be quantitatively removed to unmask the primary amine, which can then participate in amide bond formation, reductive amination, or serve as a nucleophile in subsequent steps. This sequential reactivity makes it an ideal synthon for the convergent synthesis of complex molecules.

A Comparative Analysis with Alternative Chiral Building Blocks

The selection of a chiral building block is a critical decision in a synthetic campaign. To contextualize the utility of this compound, we will compare it to three other widely used synthons that provide access to related structural motifs.

The Comparators:

  • cis-(1S,3S)-3-Aminocyclopentanol Hydrochloride: The unprotected cis-diastereomer of our primary molecule. This allows for a direct comparison of stereochemical influence and the role of the Boc protecting group.[2]

  • Vince Lactam ((-)-2-Azabicyclo[2.2.1]hept-5-en-3-one): A renowned bicyclic lactam, famous for its role in the synthesis of carbocyclic nucleosides like Abacavir. Its rigid framework provides exceptional stereocontrol.[9]

  • (1S,4R)-4-Hydroxy-2-cyclopentenyl Acetate (Corey Acetate): A key intermediate derived from the enzymatic resolution of a meso-diol, widely used in prostaglandin and carbocyclic nucleoside synthesis.[10]

Structural and Physicochemical Comparison

The fundamental differences in structure, stereochemistry, and functional group presentation among these building blocks dictate their unique applications in synthesis.

G node1 tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (trans, Boc-Protected) node2 (1S,3S)-3-Aminocyclopentanol (cis, Unprotected) node3 Vince Lactam (Bicyclic Lactam) node4 Corey Acetate (Allylic Alcohol Derivative)

Diagram 1: Structures of Compared Chiral Building Blocks.

Table 1: Comparative Overview of Chiral Building Blocks

FeatureThis compound(1S,3S)-3-Aminocyclopentanol HClVince LactamCorey Acetate
Ring System Monocyclic cyclopentaneMonocyclic cyclopentaneBicyclic [2.2.1]heptaneMonocyclic cyclopentene
Key Functional Groups -OH, -NHBoc-OH, -NH₂·HClLactam, Alkene-OH, -OAc, Alkene
Stereochemistry trans-1,3-disubstitutedcis-1,3-disubstitutedFused bicycliccis-1,4-disubstituted
Key Advantage Orthogonal protection, defined trans stereochemistryDirect access to cis-amino alcoholHigh rigidity, excellent stereocontrolVersatile allylic alcohol for Sₙ2' reactions
Primary Limitation Requires Boc-deprotection stepCompetitive reactivity of -OH and -NH₂Requires lactam/alkene functionalizationPotential for multiple reaction pathways
Synthetic Accessibility and Strategies

The methods used to produce these building blocks in enantiopure form are as diverse as their structures. Understanding their origins is key to appreciating their application.

Diagram 2: High-level overview of synthetic origins for chiral building blocks.

  • This compound & its cis-diastereomer: These are typically produced via resolution of a racemic precursor, followed by protection or functional group manipulation. Chemoenzymatic methods are also common for establishing the initial chirality.[10][11]

  • Vince Lactam: Classically synthesized from cyclopentadiene and chlorosulfonyl isocyanate, followed by enzymatic resolution to afford the desired enantiomer.[9]

  • Corey Acetate: Often prepared via enzymatic hydrolysis of the corresponding meso-diacetate, a highly efficient kinetic resolution process.[10]

Application Scope and Performance

The true measure of a building block's value is its performance in the synthesis of complex, high-value molecules. Each of the compared synthons excels in specific domains.

Table 2: Comparative Applications in Target-Oriented Synthesis

Building BlockPrimary Therapeutic Area(s)Example Target Molecule(s)Key Transformation(s)
This compound Antivirals, Kinase InhibitorsCarbocyclic Nucleoside Analogues (e.g., Entecavir analogues)Mitsunobu reaction, O-alkylation, Amide coupling
(1S,3S)-3-Aminocyclopentanol Antivirals (HCV, HIV)Carbocyclic Nucleoside AnaloguesN-glycosylation, Acylation
Vince Lactam Antivirals (HIV)Abacavir, CarbovirLactam ring-opening, Alkene functionalization
Corey Acetate Prostaglandins, AntiviralsProstaglandin F₂α, Carbocyclic NucleosidesSₙ2' displacement, Epoxidation

Performance Discussion:

  • This compound offers predictable reactivity. The steric bulk of the Boc group can help direct the stereochemical outcome of reactions at the C3 hydroxyl. Its primary value is in linear, convergent syntheses where functional groups are built up sequentially.

  • Vince Lactam is unparalleled when a rigid scaffold is needed to control stereochemistry. The facial bias created by the bicyclic system ensures that additions to the double bond and manipulations of the lactam occur with very high diastereoselectivity.[9]

  • Corey Acetate is a powerful tool for introducing functionality via displacement of the acetate with allylic rearrangement (Sₙ2' reaction), providing access to a wide range of 1,2-disubstituted cyclopentenes, which are key intermediates for many carbocyclic nucleosides.[12]

  • The unprotected (1S,3S)-3-Aminocyclopentanol is more suited for syntheses where the amine and alcohol can be functionalized simultaneously or where the amine is the first site of reaction, such as in the direct coupling with a pyrimidine or purine base.[2]

Experimental Protocols and Methodologies

To translate theory into practice, this section provides validated, step-by-step protocols for key transformations involving our primary building block.

Protocol 1: Mitsunobu Reaction for C-O Bond Formation

This protocol describes the stereospecific inversion of the hydroxyl group via the introduction of a nucleophile, in this case, p-nitrobenzoic acid. This is a foundational reaction for accessing the cis-diastereomer from the trans-building block.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • p-Nitrobenzoic acid (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add this compound, p-nitrobenzoic acid, and PPh₃.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add DIAD dropwise to the stirred solution over 15 minutes. A slight exotherm and color change to orange-yellow may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the inverted ester product, tert-butyl ((1S,3S)-3-(4-nitrobenzoyloxy)cyclopentyl)carbamate.

Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The incoming nucleophile (p-nitrobenzoate) attacks the carbon bearing the activated oxygen from the backside, resulting in a clean Walden inversion of the stereocenter.

Protocol 2: Acid-Mediated Boc-Deprotection

This protocol details the efficient removal of the Boc protecting group to liberate the free amine, preparing the molecule for subsequent coupling reactions.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in DCM in a round-bottom flask.

  • Cool the solution to 0°C.

  • Slowly add TFA to the stirred solution. Gas evolution (isobutylene) will be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of the deprotected amine, which can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Diagram 3: A representative synthetic workflow demonstrating the conversion of the trans-Boc-protected building block to the cis-amino alcohol.

Expert Discussion and Strategic Selection

The choice between these building blocks is dictated by the specific stereochemical and functional requirements of the synthetic target.

  • For trans-1,3-disubstituted cyclopentane targets: this compound is the most direct and logical starting point. Its orthogonal protection scheme allows for a high degree of control and flexibility.

  • For cis-1,3-disubstituted cyclopentane targets: The unprotected (1S,3S)-3-Aminocyclopentanol is a good choice if the initial reactions involve the amine. Alternatively, the trans-Boc-protected synthon can be used, incorporating a stereoinvertive step like the Mitsunobu reaction described above.

  • For complex carbocyclic nucleosides requiring rigid stereocontrol: Vince Lactam remains the gold standard. Its rigid, bicyclic nature pre-organizes the molecule for highly stereoselective transformations that are difficult to achieve on more flexible monocyclic systems.

  • For targets requiring Sₙ2' additions or access to diverse 1,2,4-substituted cyclopentanes: Corey Acetate provides an excellent entry point due to the versatile reactivity of its allylic acetate moiety.

Conclusion

This compound is a highly valuable and versatile chiral building block. Its pre-installed stereocenters, robust Boc-protecting group, and accessible hydroxyl functionality provide a powerful platform for the efficient, controlled synthesis of complex chiral molecules. While alternatives like Vince Lactam and Corey Acetate offer unique advantages for specific applications, the strategic utility of this trans-1,3-amino alcohol derivative ensures its continued importance in the toolbox of medicinal and synthetic chemists. A thorough understanding of its properties and reactivity, in comparison to other available synthons, enables the design of more efficient and successful synthetic routes to the next generation of chiral therapeutics.

References

  • Bergstrom, D. E., & Brattesani, A. J. (1980). Synthesis of C-Nucleosides. In Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods, and Techniques (pp. 517-522). John Wiley & Sons, Inc. [Link]
  • Daluge, S., & Vince, R. (1978). A new class of potent adenosine deaminase inhibitors. Carbanucleosides with a 6-amino-8-purinethiol structure. Journal of Medicinal Chemistry, 21(8), 812–816. [Link]
  • Marino, J. P., de la Pradilla, R. F., & Laborde, E. (1984). A new asymmetric approach to the hydroxylactone (+)-(3aR,4R,6aS)-4-(hydroxymethyl)-3a,4-dihydro-3H-cyclopenta[b]furan-2(6aH)-one, a key synthetic building block for cis-1,2-disubstituted five-membered ring derivatives. The Journal of Organic Chemistry, 49(26), 5279–5280. [Link]
  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University. [Link]
  • Home Sunshine Pharma. (n.d.). This compound CAS 167465-99-8.
  • Request PDF. (n.d.). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes.
  • Miftakhov, M. S., Ivanova, N. A., & Gimazetdinov, A. M. (2013). A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids.
  • ResearchGate. (2013). A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids. [Link]
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • Toyooka, N., & Nemoto, H. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 143. [Link]
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
  • de la Herrán, G., G-D., J., & de Lera, Á. R. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(9), 5466–5521. [Link]
  • Tummatorn, J., & Dudley, G. B. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 55(1), 1–25. [Link]
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Greaney, L. (2015). Enantioselective chemoenzymatic synthesis of 3-hydroxytetrahydrofurans. University College Cork. [Link]
  • ResearchGate. (2006). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. [Link]
  • Yoon, T. P., & MacMillan, D. W. C. (2001). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Journal of the American Chemical Society, 123(12), 2911–2912. [Link]

Sources

Efficacy of Carbocyclic Nucleoside Analogs Derived from Aminocyclopentanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Advantage of Carbocyclic Nucleoside Analogs

In the relentless pursuit of potent antiviral and anticancer agents, medicinal chemists have long turned to nucleoside analogs. These molecules, which mimic the natural building blocks of DNA and RNA, can deceptively integrate into cellular or viral machinery, ultimately halting replication and proliferation. However, a critical vulnerability of traditional nucleoside analogs lies in their furanose sugar ring, which contains an oxygen atom. This glycosidic bond is susceptible to cleavage by phosphorylases and hydrolases, leading to metabolic instability and reduced therapeutic efficacy.

Carbocyclic nucleoside analogs, the focus of this guide, ingeniously circumvent this limitation by replacing the oxygen atom in the furanose ring with a methylene group. This substitution creates a chemically and metabolically robust carbocyclic scaffold, rendering the molecule impervious to enzymatic degradation of the nucleobase-sugar linkage.[1] Among these, analogs derived from aminocyclopentanol have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data, detailed protocols, and an exploration of their mechanisms of action to empower researchers in drug discovery and development.

Mechanisms of Action: Diverse Strategies for Therapeutic Intervention

Carbocyclic nucleoside analogs derived from aminocyclopentanol exert their therapeutic effects through various mechanisms, primarily by targeting key enzymes involved in viral replication and cellular proliferation.

Antiviral Mechanisms
  • Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: Many aminocyclopentanol-derived nucleosides, such as Neplanocin A, are potent inhibitors of SAH hydrolase. This enzyme is crucial for the hydrolysis of S-adenosylhomocysteine (SAH), a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. The accumulation of SAH, a potent feedback inhibitor of methyltransferases, disrupts essential methylation processes required for viral mRNA capping and replication.[2][3]

  • Inhibition of Viral DNA Polymerase: Certain carbocyclic nucleoside analogs, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors of viral DNA polymerases.[4][5] Their incorporation into the growing viral DNA chain can lead to chain termination, effectively halting viral replication.[5] Notably, some analogs are selectively phosphorylated by viral thymidine kinases, conferring specificity for infected cells.[6]

Anticancer Mechanisms
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Some carbocyclic nucleosides have been designed to target IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[7] By inhibiting IMPDH, these analogs deplete the intracellular pool of guanine triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.

  • Induction of Apoptosis: Several aminophenol analogs have been shown to induce apoptosis in cancer cells in a manner dependent on the length of their alkyl chain.[8] This apoptotic induction is correlated with their cellular uptake.[8] While not directly aminocyclopentanol-derived, this highlights a potential mechanism for related compounds.

Comparative Efficacy: A Data-Driven Analysis

The therapeutic potential of carbocyclic nucleoside analogs derived from aminocyclopentanol is best illustrated through a comparative analysis of their biological activities. The following tables summarize key experimental data from various studies.

Table 1: Antiviral Activity of Aminocyclopentanol-Derived Nucleoside Analogs
CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Neplanocin A Vesicular Stomatitis Virus (VSV)-0.48--[9]
Herpes Simplex Virus-1 (HSV-1)Vero---[10]
Herpes Simplex Virus-2 (HSV-2)Vero---[10]
Vaccinia Virus----[10]
Cytomegalovirus (CMV)----[10]
6'-Fluoroneplanocin A Vesicular Stomatitis Virus (VSV)-0.43--[9]
Cyclopentenylcytosine (CPE-C) Herpes Simplex Virus-1 (HSV-1)-Potent--[10]
Herpes Simplex Virus-2 (HSV-2)-Potent--[10]
Vaccinia Virus-Potent--[10]
Cytomegalovirus (CMV)-Potent--[10]
Varicella-Zoster Virus (VZV)-Potent--[10]
Influenza Virus (Hong Kong)-Good--[10]
Carbocyclic 2'-Deoxyguanosine (2'-CDG) Hepatitis B Virus (HBV)HepG2Strong Inhibition--[11]
Duck Hepatitis B Virus (DHBV)Primary Duck HepatocytesStrong Inhibition--[11]
1,2,3-Triazole analogue (17c) Vaccinia Virus-0.4--[12][13]
Cowpox Virus-39--[12]
SARS-CoV-47--[12]
1,2,4-Triazole analogue (17a) SARS-CoV-21--[12]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Table 2: Anticancer Activity of Aminocyclopentanol-Derived Nucleoside Analogs
CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Cyclopentenylcytosine (CPE-C) L1210 LeukemiaLeukemiaSignificant in vivo activity[10]
L1210 Leukemia (ara-C resistant)LeukemiaSignificant in vivo activity[10]
A549Lung100% growth inhibition (in vivo)[10]
MX-1Mammary100% growth inhibition (in vivo)[10]
LOX MelanomaMelanomaGood activity (in vivo)[10]
Truncated Carbocyclic Nucleoside Analogue 1b MCF7Breast44[9]
MDA-MB-231Breast62[9]
IGROV1Ovarian58[9]
OVCAR8Ovarian65[9]
Truncated Carbocyclic Nucleoside Analogue 1d MCF7Breast54[9]
MDA-MB-231Breast71[9]
IGROV1Ovarian68[9]
OVCAR8Ovarian76[9]

IC₅₀: 50% inhibitory concentration

Visualizing the Mechanisms

To better understand the intricate molecular interactions, the following diagrams illustrate key mechanistic pathways.

SAH_Hydrolase_Inhibition SAM S-Adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Substrate Substrate (e.g., viral mRNA cap) Substrate->Methyltransferase SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Methylation SAH->Methyltransferase Feedback Inhibition SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Analog Aminocyclopentanol-derived Carbocyclic Nucleoside Analog (e.g., Neplanocin A) Analog->SAH_Hydrolase Inhibition

Caption: Inhibition of SAH Hydrolase by Aminocyclopentanol-Derived Carbocyclic Nucleoside Analogs.

Viral_DNA_Polymerase_Inhibition Analog Carbocyclic Nucleoside Analog Cellular_Kinases Cellular/Viral Kinases Analog->Cellular_Kinases Phosphorylation Analog_TP Analog-Triphosphate Cellular_Kinases->Analog_TP Viral_DNA_Polymerase Viral DNA Polymerase Analog_TP->Viral_DNA_Polymerase Competitive Inhibition dNTPs Natural dNTPs dNTPs->Viral_DNA_Polymerase Replication_Blocked Viral DNA Replication Blocked Viral_DNA_Polymerase->Replication_Blocked Chain Termination Viral_DNA_Template Viral DNA Template Viral_DNA_Template->Viral_DNA_Polymerase MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add compound dilutions Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for treatment period Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Remove_Medium Remove medium Incubate_Formazan->Remove_Medium Add_Solubilizer Add solubilization solution Remove_Medium->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate CC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: Infectious virus particles create localized areas of cell death, known as plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virions. An effective antiviral agent will reduce the number and/or size of these plaques.

Protocol:

  • Cell Seeding:

    • Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the carbocyclic nucleoside analogs in infection medium (e.g., serum-free medium).

    • Prepare a virus stock of known titer and dilute it in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.

    • Add the diluted virus to the wells (excluding cell control wells).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

    • After the adsorption period, remove the virus inoculum.

  • Overlay Application:

    • Add an overlay medium containing the different concentrations of the test compounds to the respective wells. The overlay is typically a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.

  • Plaque Visualization and Counting:

    • Carefully remove the overlay.

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Viable cells will be stained, while plaques will appear as clear, unstained zones.

    • Wash the wells with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

SAH Hydrolase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SAH hydrolase.

Principle: SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The activity can be measured by quantifying the formation of one of the products. A common method involves detecting the free thiol group of homocysteine using a fluorometric probe.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM phosphate buffer, pH 7.2).

    • Prepare solutions of purified SAH hydrolase enzyme, the substrate (SAH), and the test compounds (carbocyclic nucleoside analogs) in the assay buffer.

    • Prepare a solution of a thiol-detecting fluorometric probe.

  • Reaction Setup:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the SAH hydrolase enzyme.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the SAH substrate to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

  • Detection:

    • Stop the reaction and add the thiol-detecting probe to each well.

    • Incubate for a short period to allow the probe to react with the homocysteine produced.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis:

    • Calculate the percentage of inhibition of SAH hydrolase activity for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Conclusion and Future Perspectives

Carbocyclic nucleoside analogs derived from aminocyclopentanol represent a robust and versatile class of compounds with significant potential as antiviral and anticancer agents. Their enhanced metabolic stability, coupled with their ability to target key viral and cellular enzymes, provides a solid foundation for the development of novel therapeutics. The comparative efficacy data presented in this guide highlight the promising activity of several analogs against a range of viruses and cancer cell lines.

Future research in this area should focus on expanding the structure-activity relationship studies to design next-generation analogs with improved potency and selectivity. Furthermore, a deeper understanding of their interactions with cellular pathways, such as the PI3K/Akt/mTOR pathway, could unveil new therapeutic opportunities and strategies for combination therapies. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of these promising therapeutic candidates.

References

  • Borrott, K. M., & Jones, A. J. (1995). Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties. Annals of the New York Academy of Sciences, 768, 191-204.
  • Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & Pharmaceutical Bulletin, 51(9), 1060-1063.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Fourel, I., Saputelli, J., Schaffer, P., & Mason, W. S. (1992). The carbocyclic analog of 2'-deoxyguanosine induces a prolonged inhibition of duck hepatitis B virus DNA synthesis in primary hepatocyte cultures and in the liver. Journal of Virology, 66(8), 5017-5021.
  • De Clercq, E. (1997). Acyclic/carbocyclic guanosine analogues as anti-herpesvirus agents. Antiviral Chemistry & Chemotherapy, 8(1), 1-12.
  • Vince, R., & Hua, M. (1990). Synthesis and Biological Activity of Unsaturated Carboacyclic Purine Nucleoside Analogues. Journal of Medicinal Chemistry, 33(1), 17-21.
  • Wikipedia. (2023). Carbocyclic nucleoside. [Link]
  • De Clercq, E. (1998). Carbocyclic adenosine analogues as S-adenosylhomocysteine hydrolase inhibitors and antiviral agents: recent advances. Nucleosides & Nucleotides, 17(1-3), 625-634.
  • Fourel, I., Hantz, O., & Cova, L. (1992). The carbocyclic analog of 2'-deoxyguanosine induces a prolonged inhibition of duck hepatitis B virus DNA synthesis in primary hepatocyte cultures and in the liver. Journal of virology, 66(8), 5017-5021.
  • De Clercq, E. (1998). Carbocyclic adenosine analogues as S-adenosylhomocysteine hydrolase inhibitors and antiviral agents: recent advances. Nucleosides, Nucleotides & Nucleic Acids, 17(1-3), 625-634.
  • Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L. (1998). Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity. Nucleic Acids Research, 26(13), 3239-3246.
  • Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2001). SYNTHESIS AND ANTIVIRAL AND CYTOSTATIC ACTIVITIES OF CARBOCYCLIC NUCLEOSIDES INCORPORATING A MODIFIED CYCLOPENTANE RING. 1: GUANOSINE ANALOGUES. Farmaco, 56(1-2), 83-88.
  • Reardon, J. E., & Spector, T. (1989). Incorporation of the carbocyclic analog of 2'-deoxyguanosine into the DNA of herpes simplex virus and of HEp-2 cells infected with herpes simplex virus. Journal of Biological Chemistry, 264(13), 7405-7411.
  • Lee, K., Lee, Y., Kim, M., & Chun, M. W. (2005). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & Medicinal Chemistry Letters, 15(3), 679-682.
  • Sakuma, T., Saijo, M., Suzutani, T., & Fukushima, M. (1992). Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 36(7), 1515-1521.
  • Genovesi, E. V., Lamb, L., Medina, I., Taylor, D. L., Seifer, M., Innaimo, S. F., ... & Colonno, R. J. (1998). Efficacy of the Carbocyclic 2′-Deoxyguanosine Nucleoside BMS-200475 in the Woodchuck Model of Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy, 42(12), 3209-3217.
  • Chen, J., & Wang, P. G. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-425.
  • Steelman, L. S., Chappell, W. H., Abrams, S. L., Kempf, R. C., Long, J., Laidler, P., ... & Franklin, R. A. (2011). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in oncology, 38(6), 802-819.
  • Lin, T. S., & Cheng, Y. C. (1989). Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides. Journal of medicinal chemistry, 32(4), 795-798.
  • Hergueta, A. R., Fernández, F., López, C., Balzarini, J., & De Clercq, E. (2001). Novel carbocyclic nucleosides containing a cyclobutyl ring: adenosine analogues. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 849-852.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Journal of medicinal chemistry, 56(17), 6945-6967.
  • Janku, F., Hong, D. S., & Kurzrock, R. (2012). Targeting the PI3K/Akt/mTOR Pathway: Biomarkers of Success and Tribulation. Discovery medicine, 13(71), 291-301.
  • Al-Ostoot, F. H., Salah, S., Al-Mugren, K. S., Al-Otaibi, R. M., Al-Ghamdi, M. A., & Youssif, B. G. (2024).
  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2001). Nucleoside and nucleotide analogues in cancer treatment. The lancet oncology, 2(7), 415-424.
  • De Clercq, E. (2009). Nucleosides and emerging viruses: A new story. Antiviral Research, 82(2), 91-103.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. Antiviral research, 154, 101-113.
  • Meier, C., Ruppel, A., & Balzarini, J. (2004). Chemistry and anti-herpes simplex virus type 1 evaluation of cycloSal-nucleotides of acyclic nucleoside analogues. Journal of medicinal chemistry, 47(1), 173-184.
  • Martin, J. L., Brown, C. E., Matthews-Davis, N., & Reardon, J. E. (1994). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Antimicrobial agents and chemotherapy, 38(12), 2743-2749.
  • Steelman, L. S., Chappell, W. H., Abrams, S. L., Kempf, R. C., Long, J., Laidler, P., ... & Franklin, R. A. (2011). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in oncology, 38(6), 802-819.
  • Lee, K., Lee, Y., Kim, M., & Chun, M. W. (2005). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & medicinal chemistry letters, 15(3), 679-682.
  • Kageyama, H., Hiroyama, M., & Koyama, H. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Biological & pharmaceutical bulletin, 30(1), 19-24.
  • Khamova, E. S., Miroshnikova, A. D., Zorin, V. V., & Khandazhinskaya, A. L. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 11099.
  • Al-Harbi, S., Al-Anazi, M., & Al-Anazi, A. (2021). Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence. Cancers, 13(16), 4172.
  • Janku, F., Hong, D. S., & Kurzrock, R. (2012). Targeting the PI3K/AKT/mTOR Pathway. Discovery medicine, 13(71), 291-301.
  • Griesche, N., Wsol, V., & Hrabeta, J. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biochemical pharmacology, 215, 115741.
  • Wang, Y., Zhang, Q., & Sun, Q. (2024). Investigation of the anticancer efficacy and impact on energy metabolism of dual-core gold(i) complex BGC2a. Dalton Transactions, 53(1), 268-277.

Sources

A Comparative Guide to the In Vitro Antiviral Activity of Nucleosides Synthesized from (1S,3R)-3-(Boc-amino)cyclopentanol and Related Carbocyclic Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral therapeutics, carbocyclic nucleoside analogues have emerged as a prominent class of molecules. Their defining feature, the replacement of the furanose ring's oxygen with a methylene group, confers enhanced metabolic stability against enzymatic degradation by phosphorylases.[1][2] This guide provides a comparative analysis of the in vitro antiviral activity of nucleosides conceptually derived from the chiral precursor (1S,3R)-3-(Boc-amino)cyclopentanol, contextualized within the broader landscape of cyclopentane-based carbocyclic nucleosides. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, offering field-proven insights for researchers in virology and medicinal chemistry.

The Rationale for Cyclopentane Scaffolds in Nucleoside Design

The design of nucleoside analogues is a cornerstone of antiviral drug discovery.[3] By mimicking natural nucleosides, these synthetic molecules can competitively inhibit viral polymerases, leading to the termination of viral DNA or RNA chain elongation.[1] The cyclopentane ring in carbocyclic nucleosides serves as a conformationally constrained isostere of the natural ribose sugar. This structural modification not only enhances stability but can also influence the molecule's interaction with viral enzymes, potentially leading to improved potency and a distinct resistance profile.[4] The use of chiral precursors like (1S,3R)-3-(Boc-amino)cyclopentanol is crucial for the enantioselective synthesis of these analogues, as the stereochemistry of the cyclopentane core significantly impacts their biological activity.[5]

Comparative Antiviral Activity

While direct studies on nucleosides synthesized from (1S,3R)-3-(Boc-amino)cyclopentanol are not extensively reported in publicly available literature, a wealth of data exists for structurally related cyclopentane-based carbocyclic nucleosides. These compounds provide a valuable framework for understanding the potential of this molecular scaffold.

For instance, a study by Cho et al. (2006) detailed the synthesis of cyclopentenyl carbocyclic nucleosides from a chiral cyclopentenol derivative derived from D-ribose.[6] Their investigation revealed that a 1,2,3-triazole analogue exhibited potent activity against vaccinia virus (EC₅₀ = 0.4 µM) and moderate activity against cowpox virus (EC₅₀ = 39 µM) and SARS coronavirus (EC₅₀ = 47 µM).[6] Another analogue, a 1,2,4-triazole derivative, also showed moderate activity against SARS-CoV (EC₅₀ = 21 µM).[6]

In contrast, research on carbocyclic nucleosides derived from cis-3-aminomethylcyclopentylmethanol, a saturated cyclopentane system, did not yield significant antiviral activity against a panel of eighteen viruses.[7] This highlights the critical role that both the nucleobase and the specific stereochemistry and saturation of the cyclopentane ring play in determining the antiviral spectrum and potency.

A separate investigation into cyclopentane-based muraymycin analogues targeting the bacterial enzyme MraY demonstrated that a lipophilic side chain was crucial for inhibitory activity.[4] While the target is bacterial, this finding underscores the importance of substituent groups on the cyclopentane ring for target engagement.

The following table summarizes the in vitro antiviral activity of representative cyclopentane-based carbocyclic nucleosides from the literature, providing a basis for comparison for newly synthesized analogues.

Compound ClassPrecursor/Core ScaffoldVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Cyclopentenyl 1,2,3-Triazole AnalogueChiral Cyclopentenol from D-RiboseVaccinia Virus0.4>100>250[6]
Cowpox Virus39>100>2.6[6]
SARS-CoV47>100>2.1[6]
Cyclopentenyl 1,2,4-Triazole AnalogueChiral Cyclopentenol from D-RiboseSARS-CoV21>100>4.8[6]
Adenine Analoguecis-3-Aminomethylcyclopentylmethanol18 VirusesNot Appreciable--[7]
Uracil Analoguecis-3-Aminomethylcyclopentylmethanol18 VirusesNot Appreciable--[7]
Mechanistic Insights: Targeting Viral Replication

The primary mechanism of action for most antiviral nucleoside analogues is the inhibition of viral polymerases.[1] Once inside a cell, these compounds are phosphorylated by host and/or viral kinases to their active triphosphate form. This triphosphate then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The lack of a 3'-hydroxyl group on the cyclopentane ring, or its constrained orientation, prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

Diagram: Generalized Mechanism of Action of Carbocyclic Nucleoside Analogues

Mechanism_of_Action cluster_virus Viral Replication CNA Carbocyclic Nucleoside Analogue CNA_MP CNA- Monophosphate CNA->CNA_MP Host/Viral Kinases CNA_DP CNA- Diphosphate CNA_MP->CNA_DP Host Kinases CNA_TP CNA- Triphosphate (Active) CNA_DP->CNA_TP Host Kinases Viral_Polymerase Viral Polymerase (e.g., RdRp, RT, DNA Pol) CNA_TP->Viral_Polymerase Viral_Genome Growing Viral DNA/RNA Chain Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination Viral_Genome->Chain_Termination Assay_Workflow cluster_setup Plate Setup cluster_assays Parallel Assays cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Seed Host Cells in 96-well Plates B Incubate Overnight A->B C Add Virus + Compound Serial Dilutions B->C D Add Compound Serial Dilutions (No Virus) B->D E Incubate for 48-72h C->E D->E F Add MTT Reagent E->F G Read Absorbance F->G H Calculate EC₅₀ (Antiviral Potency) G->H I Calculate CC₅₀ (Cellular Toxicity) G->I J Determine Selectivity Index (SI = CC₅₀ / EC₅₀) H->J I->J

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Conclusion and Future Directions

The exploration of carbocyclic nucleosides derived from cyclopentane scaffolds, such as (1S,3R)-3-(Boc-amino)cyclopentanol, represents a promising avenue for the discovery of novel antiviral agents. The inherent stability of the carbocyclic ring is a significant advantage, and the chiral nature of these precursors allows for precise stereochemical control during synthesis. While direct antiviral data for nucleosides from this specific starting material is emerging, the broader class of cyclopentane-based analogues has demonstrated potent and selective activity against a range of viruses.

Future research should focus on the synthesis and rigorous in vitro evaluation of a diverse library of nucleosides derived from (1S,3R)-3-(Boc-amino)cyclopentanol, varying the attached nucleobase and other substituents on the cyclopentane ring. Head-to-head comparisons with established antiviral drugs and other carbocyclic nucleosides will be crucial in identifying lead compounds with superior therapeutic potential. A thorough understanding of the structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will undoubtedly accelerate the development of the next generation of antiviral therapies.

References

  • Balo, M. C., et al. (1996). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Nucleosides & Nucleotides, 15(7-9), 1335-1346. [Link]
  • Balo, M. C., et al. (1996). Synthesis and antiviral activities of some novel carbocyclic nucleosides. Nucleosides & Nucleotides, 15(7-9), 1335-1346. [Link]
  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]
  • Jeon, H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Infectious Diseases, 7(10), 2934-2943. [Link]
  • Cho, J. H., et al. (2006). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 16(15), 4038-4041. [Link]
  • Martínez, R., et al. (2019). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 84(15), 9413-9425. [Link]
  • Li, Z., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
  • O'Mahony, G., et al. (2021). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 26(16), 4983. [Link]
  • Van Giesen, K. J., et al. (2023). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au, 3(1), 13-24. [Link]
  • Van Giesen, K. J., et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au. [Link]
  • Imai, K., et al. (1985). Synthesis of 5'(3')-O-amino Nucleosides. Nucleic Acids Symposium Series, (16), 93-96. [Link]
  • Li, Y., et al. (2013). Synthesis and In Vitro Evaluation of Novel Acyclic and Cyclic Nucleoside Analogs with a Thiadiazole Ring. Molecules, 18(1), 753-763. [Link]
  • Egron, D., et al. (2017). Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. Organic & Biomolecular Chemistry, 15(2), 349-359. [Link]
  • Manda, G., et al. (2008). In vitro evaluation of the anti-neoplastic action of novel nucleoside analogs. Romanian Archives of Microbiology and Immunology, 67(3-4), 81-87. [Link]
  • Seley-Radtke, K. L., et al. (2020). Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro. Bioorganic & Medicinal Chemistry, 28(22), 115713. [Link]
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Wang, Z., et al. (2024). Synthesis of Planar Chiral Compounds Containing α-Amino Phosphonates for Antiplant Virus Applications against Potato Virus Y. Journal of Agricultural and Food Chemistry. [Link]

Sources

Comparative study of different protecting groups for aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Orthogonal Protection of Aminocyclopentanols

The aminocyclopentanol skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral drugs and other biologically active compounds. The successful multi-step synthesis of complex molecules containing this motif hinges on a robust and meticulously planned protecting group strategy. The inherent bifunctionality of aminocyclopentanols—possessing both a nucleophilic amine and a hydroxyl group—presents a significant synthetic challenge. This guide provides an in-depth comparative analysis of common protecting groups, focusing on chemoselectivity, stability, and the implementation of orthogonal strategies to enable precise chemical manipulation.

The Core Challenge: Chemoselectivity and Orthogonality

In any synthetic route involving aminocyclopentanols, the primary consideration is controlling the reactivity of the amine and hydroxyl groups.[1] Unchecked, both groups can react with a wide range of electrophilic reagents, leading to a mixture of undesired products. Therefore, a successful strategy must address two key principles:

  • Chemoselectivity : The ability to protect one functional group (e.g., the amine) with high selectivity in the presence of the other (the hydroxyl group).

  • Orthogonality : The use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[2][3] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked.[2][3]

An ideal protecting group should be easy to introduce in high yield, stable to a range of subsequent reaction conditions, and readily removed under mild, specific conditions without affecting other parts of the molecule.[1][4][5]

Comparative Analysis of Amine Protecting Groups

The amine functionality is often more nucleophilic than the hydroxyl group, allowing for its selective protection. Carbamates are the most widely employed class of protecting groups for amines due to their stability and well-defined deprotection methods.[6]

Key Amine Protecting Groups: Boc, Cbz, and Fmoc
  • tert-Butoxycarbonyl (Boc) : The Boc group is a cornerstone of modern synthesis. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is prized for its stability to a wide array of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[7][8] Its removal is cleanly effected under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl, which generate volatile byproducts.[7][]

  • Carboxybenzyl (Cbz or Z) : The Cbz group is another classic amine protecting group. It is stable to acidic conditions and is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[6][7] This provides a mild and highly specific deprotection method that is orthogonal to the acid-labile Boc group and base-labile Fmoc group.[6][7]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) : The Fmoc group is defined by its lability under basic conditions, typically using a solution of piperidine in DMF.[7][10] It is stable to both the acidic conditions used to remove Boc groups and the hydrogenolysis conditions for Cbz cleavage, making it an excellent component of an orthogonal strategy.[6][7][10]

Data Presentation: Stability of Amine Protecting Groups
Protecting GroupIntroduction ReagentCleavage ConditionStable ToLabile To
Boc Boc₂O, baseStrong Acid (TFA, HCl)[7]Hydrogenolysis, Weak/Strong Base[7]Strong Acid[7]
Cbz Cbz-Cl, baseCatalytic Hydrogenolysis (H₂, Pd/C)[7]Acidic Conditions, Most Bases[7]Hydrogenolysis, HBr in Acetic Acid[7]
Fmoc Fmoc-Cl, baseBase (e.g., Piperidine)[7][10]Acidic Conditions[10]Basic Conditions[7][10]

Comparative Analysis of Hydroxyl Protecting Groups

Once the amine is protected, attention turns to the hydroxyl group. The choice of alcohol protecting group is dictated by the planned downstream reactions.

Key Hydroxyl Protecting Groups: Silyl Ethers and Benzyl Ethers
  • Silyl Ethers (TBDMS, TIPS) : tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers are widely used due to their ease of formation and selective removal.[11] They are installed using the corresponding silyl chloride (e.g., TBDMS-Cl) with a base like imidazole.[12] Their stability is sterically dependent, with the bulkier TIPS group offering greater resistance to acidic conditions than TBDMS.[13] The defining feature of silyl ethers is their exquisite sensitivity to fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), which allows for highly selective deprotection under neutral conditions.[11][13]

  • Benzyl Ether (Bn) : The benzyl ether is a robust protecting group, stable to a broad range of acidic, basic, and redox conditions.[13][14][15] It is typically introduced using benzyl bromide (BnBr) with a strong base like sodium hydride (NaH). Like the Cbz group, its primary mode of cleavage is catalytic hydrogenolysis, making it incompatible with Cbz protection if selective deprotection is desired.[13][14]

Data Presentation: Stability of Hydroxyl Protecting Groups
Protecting GroupIntroduction ReagentCleavage ConditionStable ToLabile To
TBDMS TBDMS-Cl, ImidazoleFluoride source (TBAF)[13]Hydrogenolysis, Basic Conditions[16]Acidic Conditions, Fluoride[13]
Benzyl (Bn) BnBr, NaHCatalytic Hydrogenolysis (H₂, Pd/C)[13][14]Strong Acid/Base, Redox Reagents[15]Hydrogenolysis, Birch Reduction[13]

Orthogonal Protection Strategy Workflow

A common and effective orthogonal strategy for aminocyclopentanols involves the protection of the amine with a Boc group, followed by protection of the alcohol with a TBDMS group. This combination allows for the selective removal of either group as needed.

Diagram: Orthogonal Protection Workflow

Orthogonal_Strategy cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Protection cluster_deprotect Step 3: Selective Deprotection A Aminocyclopentanol (Free -NH2, -OH) B N-Boc-Aminocyclopentanol (Protected -NHBoc, Free -OH) A->B Boc₂O, Base (Chemoselective) C Fully Protected (-NHBoc, -OTBDMS) B->C TBDMS-Cl, Imidazole D Selective N-Deprotection (Free -NH2, Protected -OTBDMS) C->D TFA or HCl (Acidic Cleavage) E Selective O-Deprotection (Protected -NHBoc, Free -OH) C->E TBAF (Fluoride Cleavage)

Caption: Orthogonal protection and deprotection of aminocyclopentanol.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Chemoselective N-Boc Protection

Objective: To selectively protect the amine group of an aminocyclopentanol with a Boc group.

Methodology:

  • Dissolve the aminocyclopentanol substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Add a base, typically triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected aminocyclopentanol.

Protocol 2: O-TBDMS Protection of N-Boc-Aminocyclopentanol

Objective: To protect the hydroxyl group of N-Boc-aminocyclopentanol with a TBDMS group.

Methodology:

  • Dissolve the N-Boc protected substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers sequentially with water and brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Boc Group Removal (N-Deprotection)

Objective: To selectively cleave the N-Boc group in the presence of an O-TBDMS group.

Methodology:

  • Dissolve the fully protected substrate (1.0 eq) in an appropriate solvent, typically DCM.

  • Add an excess of strong acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Re-dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Dry the organic layer, filter, and concentrate to yield the O-TBDMS protected aminocyclopentanol.

Protocol 4: Selective TBDMS Group Removal (O-Deprotection)

Objective: To selectively cleave the O-TBDMS group in the presence of an N-Boc group.

Methodology:

  • Dissolve the fully protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, typically 1.0 M in THF).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected aminocyclopentanol.

Conclusion and Field Insights

The strategic selection and application of protecting groups are paramount in the synthesis of complex aminocyclopentanol-containing molecules. The Boc/TBDMS orthogonal pair represents a reliable and versatile strategy, allowing for precise, independent manipulation of the amine and hydroxyl functionalities. The causality behind this choice lies in the starkly different chemical conditions required for their removal: strong acid for Boc versus a fluoride source for TBDMS. This fundamental difference ensures high selectivity during deprotection steps. For syntheses requiring alternative cleavage patterns, a Cbz/TBDMS pair (cleavage via hydrogenolysis/fluoride) or an Fmoc/TBDMS pair (cleavage via base/fluoride) can be employed. The ultimate choice must be guided by the overall synthetic plan, considering the stability of all functional groups present in the molecule throughout the entire sequence. Consulting authoritative resources like Greene's Protective Groups in Organic Synthesis is essential for navigating the complexities of this field.[17][18][19]

References

  • University of Windsor. Alcohol Protecting Groups.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • ResearchGate. Greene's Protective Groups in Organic Synthesis | Request PDF.
  • ACS Publications. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts.
  • ResearchGate. Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF.
  • ResearchGate. Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF.
  • Journal of the American Chemical Society. Greene's Protective Groups in Organic Synthesis, 4th ed.
  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis.
  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • ResearchGate. ORGANIC SYNTHESIS.
  • YouTube. Advanced Organic Chemistry: Protecting Groups.
  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates.
  • Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32.
  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • University of Calcutta. Protecting groups in organic synthesis.
  • Google Patents. CN107698929A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • Royal Society of Chemistry. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran.

Sources

A Comparative Guide to the Validation of Analytical Methods for Chiral Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of Aminocyclopentanols in Drug Development

Chiral aminocyclopentanol derivatives are foundational chiral building blocks in modern medicinal chemistry. Their rigid, conformationally constrained scaffold is integral to the synthesis of a new generation of therapeutics, including potent antiviral and anticancer agents.[1][2] Molecules such as (1S,3R)-3-Aminocyclopentanol hydrochloride are key intermediates in the synthesis of antiviral drugs like Bictegravir.[3]

The biological activity of such pharmaceuticals is intrinsically linked to their stereochemistry. Enantiomers of a single compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4] This reality places a critical demand on drug development professionals for robust, accurate, and validated analytical methods capable of distinguishing and quantifying these mirror-image isomers. Failure to control the enantiomeric purity of a drug substance can have profound implications for its safety and efficacy.

This guide provides an in-depth comparison of the primary chromatographic techniques used for the enantioselective analysis of chiral aminocyclopentanols: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer a clear framework for selecting the optimal method for your research and development needs.

Chapter 1: The Analytical Challenge of Aminocyclopentanols

The primary challenge in analyzing aminocyclopentanols stems from their bifunctional nature. The presence of both a basic amino group and a polar hydroxyl group leads to strong interactions with stationary phases, particularly residual silanols on silica-based columns. This can result in poor peak shapes (tailing), which complicates accurate quantification. Furthermore, their low volatility makes direct analysis by Gas Chromatography problematic, necessitating a chemical modification step known as derivatization. The choice of analytical technique and method parameters must be deliberately selected to overcome these inherent chemical properties.

Chapter 2: A Comparative Analysis of Chromatographic Techniques

The separation of enantiomers is achieved by creating a chiral environment where the two mirror-image molecules can form transient diastereomeric complexes with differing energies, leading to different retention times. This can be accomplished directly, by using a chiral stationary phase (CSP) or a chiral mobile phase additive, or indirectly, by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.[5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most established and versatile technique for chiral separations in the pharmaceutical industry.[7][8] The direct approach, using a Chiral Stationary Phase (CSP), is the most common and effective strategy.[8]

  • Principle of Separation: Enantiomers are passed through a column packed with a stationary phase that is itself chiral. Differential interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) between each enantiomer and the CSP cause one to be retained longer than the other, resulting in separation.[9]

  • Expertise-Driven Choices:

    • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the workhorses of chiral HPLC due to their broad applicability and multiple chiral recognition mechanisms.[9] For primary amines like aminocyclopentanols, crown ether-based stationary phases can also offer excellent selectivity.[8] The selection process is often empirical, starting with a screening of several columns under different mobile phase conditions.[7]

    • Mobile Phase: The choice between normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile) modes depends on the analyte's solubility and the CSP used. For polar aminocyclopentanols, polar organic or reversed-phase modes are often preferred. Additives like weak acids or bases are frequently required to suppress the ionization of the amino group and improve peak shape.

  • Advantages: High reliability, wide availability of columns and instrumentation, and a vast body of existing literature and applications.

  • Limitations: Can have longer analysis times and higher consumption of organic solvents compared to SFC.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful technique that often outperforms HPLC for chiral separations, particularly for basic compounds.[10][11]

  • Principle of Separation: SFC uses carbon dioxide (CO2) above its critical temperature and pressure as the primary mobile phase.[12] In this supercritical state, the CO2 exhibits properties of both a liquid and a gas, having liquid-like solvating power but gas-like low viscosity and high diffusivity.[13] This allows for much faster separations and higher efficiency than HPLC.[12]

  • Expertise-Driven Choices:

    • Mobile Phase: Pure CO2 is non-polar, so a polar organic co-solvent (modifier), such as methanol, is added to the mobile phase to elute polar analytes like aminocyclopentanols.[13]

    • Additives: To achieve symmetrical peaks for basic amines, small amounts of additives are crucial. An acidic additive can protonate the analyte, while a basic additive competes for active sites on the stationary phase. A common strategy for primary amines is to use both an acid (e.g., trifluoroacetic acid) and a base (e.g., triethylamine) in the modifier.[4]

  • Advantages: Significantly faster analysis times, drastically reduced organic solvent consumption (lower cost and environmental impact), and often superior peak symmetry for basic compounds.[4][14]

  • Limitations: Requires specialized instrumentation which is less common than HPLC systems.

Gas Chromatography (GC): The Indirect Approach

Due to the low volatility and high polarity of aminocyclopentanols, direct analysis by GC is not feasible. Therefore, an indirect method involving derivatization is required.[15][16]

  • Principle of Separation: The enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA).[17] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[5]

  • Expertise-Driven Choices:

    • Derivatizing Agent: The CDA must have a reactive group that will covalently bond with the amino or hydroxyl group of the analyte. For aminocyclopentanols, reagents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's reagent) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) are commonly used for the amine functionality.[17][18] The choice depends on reaction efficiency, stability of the resulting diastereomers, and detector response.

  • Advantages: Offers extremely high separation efficiency and is readily coupled with mass spectrometry (GC-MS) for definitive identification.

  • Limitations: The derivatization step adds complexity and potential sources of error, including incomplete reactions, side reactions, and the risk of racemization of the analyte or reagent.[16]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Comparison of HPLC, SFC, and GC for Chiral Aminocyclopentanol Analysis.

Chapter 3: Validation Framework According to ICH Q2(R2) Guidelines

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[19] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[20] For chiral methods, the goal is typically to quantify the undesired enantiomer as an impurity. Therefore, the validation must demonstrate performance for both the major enantiomer (as an assay) and the minor enantiomer (as an impurity test).[21]

dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) Guidelines.

Key Validation Parameters:

Parameter Purpose & Causality Typical Acceptance Criteria
Specificity Demonstrates that the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradation products). This is the cornerstone of a reliable method.Baseline resolution (Rs > 1.5) between enantiomer peaks. Peak purity analysis (e.g., using a Diode Array Detector) should confirm no co-eluting peaks.
Linearity Establishes a proportional relationship between analyte concentration and the detector's response over a specified range. This ensures that calculations are valid across the operational scope.[21]Correlation coefficient (r²) ≥ 0.998.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[21]For the undesired enantiomer (impurity): From the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy Measures the closeness of test results to the true value. It is typically assessed by analyzing samples with known concentrations (spiking) and calculating the percent recovery.[22]Recovery of 80% to 120% for the impurity enantiomer at low concentrations.
Precision Expresses the closeness of agreement among a series of measurements from the same sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (RSD) ≤ 15% for the impurity enantiomer near the LOQ; ≤ 5% for the major enantiomer.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23]Typically Signal-to-Noise ratio (S/N) of 10:1.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C), providing an indication of its reliability during normal usage.[22]System suitability parameters (e.g., resolution, retention time) should remain within pre-defined limits.

Chapter 4: Experimental Protocols & Comparative Data

The following are detailed, self-validating protocols for the analysis of a hypothetical chiral aminocyclopentanol.

Protocol 1: Chiral HPLC-UV Method Validation
  • Objective: To validate a method for the quantification of the (R)-enantiomer impurity in a (S)-aminocyclopentanol drug substance.

  • Instrumentation: Standard HPLC system with a UV detector.[4]

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak IG-3, 250 x 4.6 mm, 3µm).

    • Mobile Phase: 10 mM Ammonium Acetate in Methanol (30:70, v/v).[23]

    • Flow Rate: 0.7 mL/min.[23]

    • Column Temperature: 25°C.[23]

    • Detection: UV at 284 nm.[23]

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), the (S)-enantiomer standard, the (R)-enantiomer standard, and a 1:1 racemic mixture. Verify the retention times and ensure baseline resolution.

    • Linearity & Range (for R-enantiomer): Prepare a series of solutions from the LOQ (e.g., 0.05% of target concentration) to 120% of the specification limit (e.g., 1.2% of target concentration). Plot peak area vs. concentration and perform linear regression.

    • Accuracy: Prepare samples of the (S)-enantiomer and spike with the (R)-enantiomer at three levels (e.g., LOQ, 100%, and 120% of the specification limit). Analyze in triplicate and calculate percent recovery.[24]

    • Precision:

      • Repeatability: Analyze six preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit on the same day. Calculate the RSD.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the overall RSD.[24]

    • LOD & LOQ: Determine by injecting solutions of decreasing concentration and measuring the S/N ratio.

    • Robustness: Analyze a spiked sample while deliberately varying parameters: flow rate (0.6 & 0.8 mL/min), temperature (20°C & 30°C), and mobile phase composition (±2% methanol). Monitor system suitability.

Protocol 2: Chiral SFC-UV Method Validation
  • Objective: To validate a rapid screening method for the quantification of the (R)-enantiomer impurity in a (S)-aminocyclopentanol drug substance.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.[4]

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5µm).

    • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.3% TFA and 0.2% TEA (B).[4]

    • Gradient: 5% to 50% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.[25]

    • Back Pressure: 150 bar.[25]

    • Column Temperature: 40°C.[25]

    • Detection: UV at 254 nm.

  • Validation Procedure: Follow the same validation steps (Specificity, Linearity, Accuracy, etc.) as outlined in the HPLC protocol, adapting the sample preparations and system suitability criteria for the SFC conditions.

Comparative Performance Data

The following table summarizes expected performance characteristics for the different techniques when analyzing chiral aminocyclopentanols, based on typical results for primary amines.

Performance Metric HPLC SFC GC (with Derivatization) Rationale / Causality
Analysis Time 10 - 20 min2 - 7 min 15 - 30 minSFC's low-viscosity mobile phase allows for much higher flow rates without excessive pressure, drastically reducing run time.[12]
Resolution (Rs) Good to ExcellentGood to ExcellentExcellent GC capillary columns offer very high theoretical plate counts, leading to sharp peaks and excellent resolution of the diastereomers.
Solvent Consumption HighVery Low LowSFC uses CO2 as the main mobile phase, significantly reducing the volume of organic solvent required per analysis.[14]
Method Complexity ModerateModerateHigh The requirement for a quantitative and reproducible derivatization reaction adds a significant layer of complexity and potential for error to the GC method.[16]
Peak Shape for Amines Often requires additivesOften Superior ExcellentThe mobile phase in SFC is less acidic than typical reversed-phase HPLC eluents, and specific additives are highly effective, often resulting in better peak shapes for basic compounds.[4]

Conclusion and Recommendations

The validation of analytical methods for chiral aminocyclopentanols is a regulatory necessity and a scientific imperative. The choice between HPLC, SFC, and GC is a strategic one, dictated by the specific needs of the laboratory and the stage of drug development.

  • High-Performance Liquid Chromatography (HPLC) remains the reliable and versatile workhorse. It is the method of choice for routine quality control in labs where instrumentation is standard and a deep well of established methods provides a strong starting point.

  • Supercritical Fluid Chromatography (SFC) is the superior choice for high-throughput applications, such as in drug discovery and process development.[10] Its advantages in speed, reduced cost, and environmental impact make it an increasingly compelling replacement for normal-phase HPLC.[4]

  • Gas Chromatography (GC) , while complex due to its derivatization requirement, offers unparalleled resolving power and sensitivity, especially when coupled with a mass spectrometer. It is best reserved for challenging separations where complete resolution is paramount or when orthogonal validation is required.

Ultimately, a well-validated method is a self-validating system that provides enduring confidence in the quality, safety, and efficacy of the final pharmaceutical product. The principles and protocols outlined in this guide provide a robust framework for achieving this critical goal.

References

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Benchchem. [URL: https://www.benchchem.com/product/b117801#validation-of-chiral-resolution-methods-using-hplc]
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [URL: https://separations.chembark.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [URL: https://www.gmp-compliance.
  • Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem. [URL: https://www.benchchem.com/product/b117801#validation-of-chiral-resolution-methods-using-hplc]
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [URL: https://www.propharmagroup.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [URL: https://altabrisagroup.
  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [URL: https://www.abrahamentertainment.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [URL: https://www.chromatographyonline.com/view/advances-supercritical-fluid-chromatography-analysis-chiral-and-achiral-pharmaceuticals]
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [URL: https://www.waters.com/webassets/cms/library/docs/720002823en.pdf]
  • ICH Q2 Analytical Method Validation. Slideshare. [URL: https://www.slideshare.
  • (1S,3S)-3-Aminocyclopentanol hydrochloride. Benchchem. [URL: https://www.benchchem.com/product/1523530-42-8]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [URL: https://www.pharmtech.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances]
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [URL: https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background]
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [URL: https://www.chiraltech.com/technical-library/sfc/]
  • (1S,3R)-3-Aminocyclopentanol hydrochloride. Vulcanchem. [URL: https://www.vulcanchem.com/product/1259436-59-3]
  • Comparison of sfc, gc and hplc. Slideshare. [URL: https://www.slideshare.net/slideshow/comparison-of-sfc-gc-and-hplc-pptx/251347648]
  • HPLC or SFC? Which One Should I Choose?. Teledyne Labs. [URL: https://www.teledynelabs.com/events/webinars/hplc-or-sfc-which-one-should-i-choose]
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/presentation/2009/strategies-for-chiral-hplc-method-development]
  • (1R,3S)-3-Amino-cyclopentanol. Cayman Chemical. [URL: https://www.caymanchem.com/product/16301]
  • Chiral Derivatization Reagents. Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [URL: https://typeset.io/papers/development-and-validation-of-a-chiral-hplc-method-for-29z86t23]
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/Volume%2012,%20Issue%201/RJPT_2019_12_1_11.html]
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents. [URL: https://patents.google.
  • Chiral Derivatizing Agent for Absolute Configuration. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/product/research-pickup/A2016]
  • [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7979669/]
  • (1S,3R)-3-Aminocyclopentanol hydrochloride. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/1259436-59-3/(1s,3r)-3-aminocyclopentanol-hydrochloride]
  • Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.com/Library/Details/2012_Chiral_Guide]
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [URL: https://chiralpedia.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8295280/]
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758172/]
  • Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. [URL: https://www.researchgate.net/figure/Derivatization-reagents-for-chiral-molecules-by-LC-MS-MS_fig2_322630070]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [URL: https://www.restek.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7831-2_5]
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Enantioselective separation techniques in forensic analysis and clinical toxicology. SpringerLink. [URL: https://link.springer.com/article/10.1007/s00216-022-04020-0]
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18501251/]
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/831]
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. ResearchGate. [URL: https://www.researchgate.
  • Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. ResearchGate. [URL: https://www.researchgate.

Sources

A Comparative Benchmarking Guide to the Synthesis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a valuable intermediate, incorporating both a protected amine and a hydroxyl group on a cyclopentyl scaffold with a defined stereochemistry. This guide provides an in-depth technical comparison of the prevalent synthetic strategies to access this molecule, offering insights into the causality behind experimental choices and presenting supporting data to inform methodological selection.

Introduction: The Significance of a Chiral Scaffold

The biological activity of pharmaceutical compounds is intrinsically linked to their three-dimensional structure. The (1S,3R) stereochemistry of the aminocyclopentanol core in our target molecule presents a specific spatial arrangement of functional groups that can be crucial for molecular recognition and binding to biological targets. Consequently, the development of synthetic routes that provide high enantiomeric and diastereomeric purity is of paramount importance. This guide will benchmark two primary approaches: a chemoenzymatic method leveraging enzymatic resolution and a diastereoselective reduction strategy.

Method 1: The Chemoenzymatic Approach via Enzymatic Kinetic Resolution

This widely adopted strategy relies on the enzymatic resolution of a racemic intermediate to establish the desired stereochemistry. The synthesis begins with the construction of the cyclopentane ring, followed by the key enzymatic step to separate the enantiomers.

Rationale and Mechanistic Considerations

The core of this method is the high enantioselectivity of certain enzymes, particularly lipases, in acylating one enantiomer of a racemic alcohol at a much faster rate than the other. This kinetic resolution leaves one enantiomer unreacted and the other acylated, allowing for their separation. The preceding hetero-Diels-Alder reaction is an efficient way to construct the initial cyclopentene ring system with the required cis-relationship between the amino and hydroxyl precursors.

Experimental Workflow: Chemoenzymatic Synthesis

cluster_0 Ring Formation cluster_1 Reduction & Protection cluster_2 Chiral Separation & Final Steps A Cyclopentadiene + tert-Butyl Nitrosoformate B Hetero-Diels-Alder Reaction A->B CuCl, 2-ethyl-2-oxazoline C cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate B->C D Selective N-O Bond Cleavage E cis-4-(Boc-amino)cyclopent-2-enol D->E Zn, Acetic Acid F Enzymatic Kinetic Resolution E->F G (1S,4R)-4-Acetoxycyclopent-2-enyl-carbamate + (1R,4S)-4-(Boc-amino)cyclopent-2-enol F->G Lipase (e.g., Novozym 435), Vinyl Acetate H Separation G->H I (1R,4S)-4-(Boc-amino)cyclopent-2-enol H->I J Hydrogenation I->J Pd/C, H2 K (1S,3R)-3-(Boc-amino)cyclopentanol J->K L Final Product K->L Final Product: This compound

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Detailed Protocol:
  • Hetero-Diels-Alder Reaction: In a suitable solvent, cyclopentadiene is reacted with tert-butyl nitrosoformate, generated in situ from the oxidation of tert-butyl carbamate, in the presence of a copper catalyst to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.[1]

  • Reductive Cleavage: The resulting cycloadduct undergoes selective reduction of the N-O bond, for instance with zinc powder in acetic acid, to afford the racemic cis-4-(Boc-amino)cyclopent-2-enol.[1]

  • Enzymatic Kinetic Resolution: The racemic alcohol is subjected to enzymatic acylation using a lipase, such as Novozym 435, and an acyl donor like vinyl acetate. This selectively acylates the (1S,4R)-enantiomer, leaving the desired (1R,4S)-enantiomer unreacted.

  • Separation and Deprotection: The acylated and unacylated enantiomers are separated chromatographically. The isolated (1R,4S)-4-(Boc-amino)cyclopent-2-enol is then subjected to hydrogenation.

  • Hydrogenation: The double bond in the cyclopentene ring is reduced using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated target molecule, this compound.[1]

Method 2: Asymmetric Synthesis via Diastereoselective Reduction

An alternative approach to establish the desired stereochemistry is through the diastereoselective reduction of a prochiral ketone precursor. This method avoids the need for kinetic resolution and can, in principle, convert the entire substrate to the desired product.

Rationale and Mechanistic Considerations

This strategy hinges on the ability of a chiral auxiliary or a chiral reducing agent to influence the facial selectivity of the reduction of a ketone. The bulky Boc-protecting group on the adjacent amine can also play a role in directing the hydride attack to the less sterically hindered face of the carbonyl group, leading to the formation of one diastereomer in excess.

Experimental Workflow: Diastereoselective Reduction

cluster_0 Precursor Synthesis cluster_1 Diastereoselective Reduction cluster_2 Purification A Suitable Cyclopentanone Precursor B Introduction of Amino Group A->B C N-Boc-3-aminocyclopentanone B->C D Diastereoselective Reduction C->D Chiral Reducing Agent (e.g., NB-Enantride) or Chelation-Controlled Reduction E Diastereomeric Mixture of tert-Butyl (3-hydroxycyclopentyl)carbamate D->E F Chromatographic Separation E->F G This compound F->G

Caption: Workflow for the asymmetric synthesis via diastereoselective reduction.

Detailed Protocol:
  • Precursor Synthesis: A suitable cyclopentanone derivative is either commercially sourced or synthesized. The amino group is introduced, for example, through reductive amination, and subsequently protected with a Boc group to yield N-Boc-3-aminocyclopentanone.

  • Diastereoselective Reduction: The prochiral ketone is then reduced using a stereoselective reducing agent. Reagents such as NB-Enantride can favor the formation of one diastereomer through a Felkin-Anh controlled mechanism.[2] Alternatively, chelation-controlled reductions using reagents like LiAlH(O-t-Bu)3 can also provide high diastereoselectivity.[2]

  • Purification: The resulting diastereomeric mixture of tert-butyl (3-hydroxycyclopentyl)carbamates is then separated by column chromatography to isolate the desired (1S,3R) isomer.

Performance Benchmark: A Head-to-Head Comparison

ParameterMethod 1: Chemoenzymatic ResolutionMethod 2: Diastereoselective Reduction
Overall Yield Moderate (theoretically limited to 50% for the resolution step)Potentially higher (can theoretically approach 100%)
Stereoselectivity Excellent enantiomeric excess (>99% e.e. often achievable)Good to excellent diastereoselectivity (dependent on the reducing agent and substrate)
Scalability Generally scalable, though large-scale enzymatic reactions can pose challengesReadily scalable
Reagent Cost & Availability Enzymes can be expensive, though immobilization allows for reuseChiral reducing agents can be costly, but simpler achiral reagents with substrate control are also an option
Process Complexity Multi-step process involving separation of enantiomersPotentially fewer steps, but requires careful optimization of the reduction conditions
Environmental Impact Generally considered "greener" due to the use of biocatalysts under mild conditionsCan involve stoichiometric use of metal hydrides and organic solvents

Conclusion: Selecting the Optimal Synthetic Route

The choice between these synthetic strategies will ultimately depend on the specific requirements of the research or development program.

The chemoenzymatic approach is an excellent choice when extremely high enantiopurity is the primary concern. The mild reaction conditions and the high selectivity of enzymes make it a robust and reliable method. While the theoretical yield of the resolution step is 50%, the unreacted enantiomer can often be racemized and recycled, improving the overall process economy.

The diastereoselective reduction method offers the potential for higher overall yields in a more atom-economical process. This route is particularly attractive for large-scale synthesis where avoiding a resolution step is advantageous. However, achieving high diastereoselectivity can require significant optimization of the reaction conditions and may depend on the availability and cost of specific chiral reagents.

Both methodologies represent viable and effective pathways to the synthesis of this compound. A thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic route to meet the specific purity, yield, and scalability demands of any given project.

References

  • Google Patents. (2021). Method for preparing (1R, 3S)-3-amino cyclopentanol hydrochloride.
  • Google Patents. (2014). Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • PubMed. (n.d.). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. [Link]

Sources

The Economist's Enantiomer: A Guide to Cost-Effective Chiral Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate ballet of drug discovery, the chirality of a molecule is a critical performance metric. The spatial arrangement of atoms can dictate the difference between a life-saving therapeutic and an inert—or even harmful—compound.[1] For researchers and process chemists, the selection of a chiral synthon, the foundational building block bearing this critical stereochemistry, is a decision governed by a complex interplay of synthetic efficiency, enantiomeric purity, and, crucially, economic viability.[2] This guide provides an in-depth cost-effectiveness analysis of different strategies for sourcing chirality, moving beyond simple catalog prices to evaluate the true cost of incorporating a stereocenter into an active pharmaceutical ingredient (API).

We will dissect the primary methodologies for obtaining enantiomerically pure compounds: leveraging the natural chiral pool , employing asymmetric synthesis , and performing chiral resolution of racemic mixtures.[3][4] Through case studies and field-proven protocols, this guide will illuminate the causal links between the choice of synthon and the overall cost and scalability of a drug development program.

The Three Pillars of Chiral Sourcing: A Strategic Overview

The journey to an enantiomerically pure drug substance invariably proceeds down one of three main avenues. The choice is not merely a matter of synthetic preference but a strategic decision with profound economic implications.[2]

  • The Chiral Pool: This approach utilizes naturally occurring, enantiopure molecules like amino acids, sugars, or terpenes as inexpensive starting materials.[5][6] The inherent chirality is preserved and carried through the synthetic sequence. Its primary advantage is the low cost and high abundance of these foundational synthons.[5] However, the structural diversity can be limited, potentially requiring lengthy synthetic routes to reach the target molecule.[7]

  • Asymmetric Synthesis: This elegant strategy creates a new chiral center from a prochiral substrate using a chiral catalyst, auxiliary, or reagent.[7][8] Biocatalysis, in particular, has emerged as a powerful, sustainable, and increasingly cost-effective tool within this category, offering high selectivity under mild conditions.[9][10] The primary challenge often lies in the initial cost of catalyst development or procurement and the optimization required for large-scale production.[3]

  • Chiral Resolution: This classic method involves synthesizing the compound as a racemic mixture and then separating the two enantiomers.[3] Common techniques include diastereomeric salt formation followed by crystallization or chiral chromatography.[11] While seemingly straightforward, resolution is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[7]

The logical flow of selecting a chiral strategy is a balance of these factors, where early-stage discovery might prioritize speed and versatility, while large-scale manufacturing will be dominated by cost of goods.

Start Need for Enantiopure Compound ChiralPool Is a suitable synthon available from the Chiral Pool? Start->ChiralPool AsymmetricSynthesis Is a catalytic asymmetric route feasible? ChiralPool->AsymmetricSynthesis No UseChiralPool Utilize Chiral Pool Synthon ChiralPool->UseChiralPool Yes Resolution Synthesize as Racemate & Perform Chiral Resolution AsymmetricSynthesis->Resolution No DevelopAsymmetric Develop Asymmetric Synthesis AsymmetricSynthesis->DevelopAsymmetric Yes CostAnalysis Evaluate Cost of Goods (Raw Materials, Steps, Yield) Resolution->CostAnalysis UseChiralPool->CostAnalysis DevelopAsymmetric->CostAnalysis FinalDecision Select Optimal Route for Scale-Up CostAnalysis->FinalDecision

Decision workflow for selecting a chiral sourcing strategy.

Case Study 1: The Synthesis of (S)-Propranolol

Propranolol, a widely used beta-blocker, is a classic example where the therapeutic activity resides primarily in the (S)-enantiomer, which is up to 100 times more potent than its (R)-counterpart.[12] The synthesis of enantiopure (S)-propranolol provides an excellent platform to compare the cost-effectiveness of different chiral synthons. The key intermediate is (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane, which is then opened with isopropylamine. The economic crux lies in how this chiral epoxide is sourced.

cluster_0 Route A: Asymmetric Synthesis via Chiral Synthon cluster_1 Route B: Kinetic Resolution cluster_2 Route C: Chiral Pool Approach A1 (S)-1-Chloro-2-propanol (Chiral Synthon) A2 Base-induced Epoxidation A1->A2 A3 (S)-Epoxide A2->A3 FinalProduct (S)-Propranolol A3->FinalProduct Isopropylamine Ring-Opening B1 Racemic Epoxide B2 Enzymatic or Chemical Resolution B1->B2 B3 (S)-Epoxide + (R)-Diol B2->B3 B3->FinalProduct Isopropylamine Ring-Opening C1 D-Mannitol (Chiral Pool) C2 Multi-step Synthesis C1->C2 C3 (S)-Epoxide C2->C3 C3->FinalProduct Isopropylamine Ring-Opening

Comparative synthetic workflows for (S)-Propranolol.

Comparative Data Summary

MetricRoute A: Asymmetric Synthesis (via (S)-1-Chloro-2-propanol)Route B: Kinetic ResolutionRoute C: Chiral Pool (from D-Mannitol)
Starting Material Cost Moderate (Cost of chiral synthon)Low (Racemic starting material is cheap)Very Low (D-Mannitol is inexpensive)
Theoretical Max. Yield High (>90%)Low (50% for desired enantiomer)High (but reduced by multiple steps)
Number of Steps Low (Few steps from synthon to product)ModerateHigh (Often lengthy synthetic route)
Enantiomeric Excess (e.e.) High (>99%)Moderate to High (Catalyst dependent)Excellent (>99%)
Process Scalability ExcellentGood (but requires efficient separation/recycling)Poor (Many steps are difficult to scale)
Estimated Cost of Goods


$

Cost of Goods Estimate: A qualitative ranking based on raw material costs, process complexity, and overall yield.

Analysis:

  • Route A (Asymmetric Synthesis) , starting from a pre-made chiral synthon like (S)-1-chloro-2-propanol, represents a highly efficient and scalable approach.[13] Although the initial synthon has a cost premium over a racemic version, the high yield, high enantiopurity, and short synthetic sequence make it economically attractive for industrial production.[13]

  • Route B (Kinetic Resolution) is a common industrial method but is fundamentally limited by a 50% theoretical yield. This route's cost-effectiveness hinges on the ability to cheaply resolve the mixture and, ideally, racemize and recycle the unwanted enantiomer, adding process complexity.

  • Route C (Chiral Pool) , while starting from the cheapest raw material, suffers from a high step count. Each additional step in a synthesis reduces the overall practical yield and increases processing costs (solvents, reagents, labor, waste), making this route the least economically viable for a simple target like propranolol despite its excellent stereocontrol.

Case Study 2: Biocatalytic Synthesis of a Chiral Amine

Chiral amines are crucial building blocks for over 40% of commercial pharmaceuticals.[10] The synthesis of (S)-α-methylbenzylamine (MBA) provides a clear example of how modern asymmetric synthesis, specifically biocatalysis, can offer a superior economic profile compared to traditional or even other biocatalytic routes. A techno-economic assessment has compared a process using an engineered amine transaminase (ATA) with in-situ product recovery against benchmark processes.[14]

Comparative Data for Chiral Amine Production

MetricIntegrated Biocatalysis (ATA + Membrane Extraction)Benchmark Biocatalysis (ATA + Ion-Exchange Resin)Rhodium-Catalyzed Asymmetric Hydrogenation
Primary Cost Driver Enzyme loading & membrane priceEnzyme loading & resin costPrecious metal catalyst cost & recycling
Process Complexity Moderate (Requires specialized membrane setup)ModerateHigh (Requires high-pressure H₂, catalyst removal)
Sustainability High (Mild, aqueous conditions)Moderate (Resin regeneration/disposal)Low (Metal waste, organic solvents)
Estimated Manufacturing Cost €17.8 / mol €23.4 / mol>€35 / mol (Estimated for similar processes)

Analysis:

The data clearly demonstrates that the choice of process technology, even within the same enzyme class, has a significant impact on the final cost. The integrated membrane extraction process lowers the manufacturing cost by over 23% compared to the ion-exchange resin method. This is because in-situ product removal shifts the reaction equilibrium, leading to higher yields and reducing enzyme inhibition, which allows for lower enzyme loading—a primary cost driver. Both biocatalytic routes are significantly more cost-effective and sustainable than the benchmark rhodium-catalyzed process, which suffers from the high cost and toxicity of the metal catalyst.[9]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and analysis of key chiral intermediates.

Protocol 1: Chemoenzymatic Synthesis of (S)-1-Chloro-2-propanol

This protocol utilizes a whole-cell biocatalyst for the asymmetric reduction of 1-chloro-2-propanone, a method prized for its high stereoselectivity and green chemistry profile.[15]

I. Materials & Equipment:

  • 1-chloro-2-propanone (substrate)

  • Rhodotorula glutinis (or other suitable yeast) cell culture

  • Isopropanol (co-substrate for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Dichloromethane (extraction solvent)

  • Anhydrous MgSO₄ (drying agent)

  • Temperature-controlled shaker/incubator

  • Centrifuge

  • Rotary evaporator

  • Chiral GC or HPLC system for analysis

II. Procedure:

  • Biocatalyst Preparation: Grow a culture of Rhodotorula glutinis to the desired cell density. Harvest the cells via centrifugation and wash with phosphate buffer. Resuspend the cells in the same buffer to create a "resting cell" suspension (e.g., 50 g/L dry cell weight).[15]

  • Asymmetric Reduction: In a temperature-controlled reaction vessel, combine the resting cell suspension with phosphate buffer and isopropanol (to 15% v/v).[15]

  • Initiate the reaction by adding 1-chloro-2-propanone to a starting concentration of ~75 mM.[15] The causality here is that the enzymes within the yeast cells will selectively reduce the prochiral ketone to the (S)-alcohol, while using the oxidation of isopropanol to acetone to regenerate the necessary NAD(P)H cofactor in-situ.

  • Maintain the reaction at 30 °C with constant agitation (~200 rpm) for 20-24 hours.[15]

  • Reaction Monitoring & Work-up: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral GC/HPLC. Once conversion is complete, terminate the reaction by removing the cells via centrifugation.

  • Extraction & Purification: Extract the supernatant (aqueous layer) three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[15]

  • The crude product can be purified by fractional distillation to yield pure (S)-1-Chloro-2-propanol.

Protocol 2: Determination of Enantiomeric Excess (e.e.) for Propranolol by Chiral HPLC

This protocol provides a robust method for separating and quantifying the enantiomers of propranolol, a critical quality control step.[16]

I. Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm, or equivalent.[16]

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).[16]

  • Propranolol sample (racemic standard and unknown sample)

  • Methanol (for sample dissolution)

II. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[16]

  • Column Temperature: 25 °C[16]

  • Detection Wavelength: 230 nm[16]

III. Procedure:

  • System Preparation: Equilibrate the ChiralPak® IA column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. The differential interaction of the enantiomers with the chiral stationary phase is the basis for separation.[16]

  • Sample Preparation: Prepare a racemic standard of propranolol in methanol (~0.5 mg/mL). Dissolve the unknown sample to a similar concentration. Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the racemic standard to determine the retention times for the (S)- and (R)-enantiomers and to confirm system suitability (baseline separation). The (S)-(-)-isomer typically elutes first.[16]

  • Inject the unknown sample.

  • Calculation of Enantiomeric Excess (% e.e.):

    • Integrate the peak areas for both enantiomers.

    • % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Conclusion

The selection of a chiral synthon is a pivotal decision in the drug development pipeline, with far-reaching consequences for process efficiency, scalability, and the ultimate cost of goods. A superficial analysis based on the catalog price of a starting material is insufficient. A thorough cost-effectiveness analysis must consider the entire synthetic route, factoring in the number of steps, overall yield, reagent costs, and process complexity.

As demonstrated, leveraging a slightly more expensive but highly pure chiral synthon via asymmetric synthesis can lead to a more economical overall process compared to a lengthy synthesis from a cheap chiral pool starting material. Furthermore, the rise of biocatalysis presents a paradigm shift, offering highly efficient, sustainable, and cost-competitive routes to valuable chiral building blocks like amines and alcohols, often outperforming traditional chemical methods.[11][17] For researchers and drug development professionals, a holistic understanding of these competing factors is essential to navigate the complex landscape of chiral synthesis and deliver innovative medicines in a cost-effective manner.

References

  • Contreras-García, A., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(24), 5899. [Link]
  • Schäfer, P., et al. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Organic Process Research & Development, 26(7), 2096-2108. [Link]
  • Simon, R. C., & Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
  • Alizadeh, T., et al. (2017). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Iranian Journal of Pharmaceutical Research, 16(3), 1166–1176. [Link]
  • Zhang, W., et al. (2024). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Alizadeh, T. (2017). Propranolol enantioseparation by the chiral ligand exchange HPLC method...
  • Frecentese, F., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. [Link]
  • Göktaş, H., et al. (2011). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC.
  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
  • Testa, B. (1990). The cost benefit ratio of enantiomeric drugs. Il Farmaco, 45(1), 9-20. [Link]
  • Bertucci, C., & Salvadori, P. (2000). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 1-17. [Link]
  • Google Patents. (2013). CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol.
  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
  • Reddy, K. S., et al. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]
  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. [Link]
  • Chiralpedia. (2024).
  • ResearchGate. (2016).
  • Asymmetric Synthesis. (n.d.). University of the West Indies. [Link]
  • ResearchGate. (2024). Chemical Synthesis of Chiral Drugs. [Link]
  • Sheldon, R. A. (1990). Chirotechnology: Designing Economic Chiral Syntheses. Chemistry & Industry. [Link]
  • Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]
  • Patsnap. (n.d.). Synthesis method of propranolol hydrochloride. [Link]
  • ResearchGate. (2016). Three categories of chiral pool use in asymmetric synthesis. [Link]
  • Singh, N., et al. (2020).
  • ResearchGate. (2020).
  • Google Patents. (2021).
  • Lee, K., & Kim, H. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 859. [Link]
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Pharmaceuticals. [Link]
  • Tsubogo, T., et al. (2019).
  • ResearchGate. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
  • Singh, N., et al. (2008). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran, 19(3), 239-242. [Link]

Sources

Spectroscopic Duel: A Comparative Guide to Cis and Trans Isomers of Boc-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development and chemical synthesis, the spatial arrangement of atoms within a molecule, its stereochemistry, is paramount. The subtle difference between a cis and trans configuration can dramatically alter a compound's biological activity, pharmacokinetic profile, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of N-tert-butoxycarbonyl-aminocyclopentanol (Boc-aminocyclopentanol), a valuable building block in medicinal chemistry. By leveraging the power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally differentiate these stereoisomers, ensuring the selection of the correct candidate for downstream applications.

The Structural Significance of Cis and Trans Isomers

The cyclopentane ring, unlike its six-membered cyclohexane counterpart, is in a constant state of flux, rapidly interconverting between "envelope" and "half-chair" conformations.[1] This pseudorotation averages the environments of the substituents, making the distinction between cis and trans isomers a nuanced but critical task. In the cis isomer of Boc-aminocyclopentanol, the Boc-amino and hydroxyl groups reside on the same face of the cyclopentane ring, whereas in the trans isomer, they are on opposite faces. This fundamental geometric difference gives rise to distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy stands as the most powerful technique for the stereochemical elucidation of cyclic isomers.[2] The chemical shifts (δ) and spin-spin coupling constants (J) of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to the local electronic and steric environment, providing a wealth of structural information.

¹H NMR Spectroscopy: A Tale of Two Faces

The ¹H NMR spectra of cis- and trans-Boc-aminocyclopentanol are expected to exhibit key differences in the chemical shifts and coupling constants of the protons attached to the carbons bearing the hydroxyl (CH-OH) and Boc-amino (CH-NHBoc) groups.

  • Chemical Shifts (δ): In the cis isomer, the proximity of the bulky Boc-amino and hydroxyl groups can lead to steric compression, resulting in a deshielding effect on the corresponding methine protons (CH-OH and CH-NHBoc).[3] Consequently, these protons are expected to resonate at a slightly downfield (higher ppm) chemical shift compared to the trans isomer, where the substituents are further apart.[4]

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dictated by the dihedral angle between them, a relationship described by the Karplus equation.[5] In cyclopentane systems, the cis and trans relationships between substituents lead to different average dihedral angles for the attached protons. Generally, the coupling constants between vicinal protons in a cis arrangement are larger than those in a trans arrangement on a cyclopentane ring.[3]

Table 1: Predicted ¹H NMR Data for cis- and trans-Boc-aminocyclopentanol

ProtonPredicted Chemical Shift (δ) - cis Isomer (ppm)Predicted Chemical Shift (δ) - trans Isomer (ppm)Key Differentiating Feature
CH -OH~4.1 - 4.3~3.9 - 4.1Downfield shift in the cis isomer due to steric deshielding.
CH -NHBoc~3.9 - 4.1~3.7 - 3.9Downfield shift in the cis isomer.
C(CH₃)₃ ~1.45~1.45Largely unaffected by stereochemistry.
Cyclopentyl CH₂~1.5 - 2.2~1.4 - 2.1Complex multiplets with differing patterns due to varied coupling constants.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the ring carbons being particularly informative.

  • Chemical Shifts (δ): The carbons directly attached to the hydroxyl (C-OH) and Boc-amino (C-NHBoc) groups in the cis isomer are expected to be deshielded (appear at a higher ppm) compared to the trans isomer.[4] This is attributed to the steric hindrance between the substituents, an effect known as the gamma-gauche effect.

Table 2: Predicted ¹³C NMR Data for cis- and trans-Boc-aminocyclopentanol

CarbonPredicted Chemical Shift (δ) - cis Isomer (ppm)Predicted Chemical Shift (δ) - trans Isomer (ppm)Key Differentiating Feature
C -OH~74 - 77~72 - 75Downfield shift in the cis isomer.
C -NHBoc~55 - 58~53 - 56Downfield shift in the cis isomer.
C (CH₃)₃~80~80Largely unaffected by stereochemistry.
C (CH₃)₃~28.5~28.5Largely unaffected by stereochemistry.
C =O~155~155Largely unaffected by stereochemistry.
Cyclopentyl CH₂~25 - 40~24 - 38Subtle differences in chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Perspective

FTIR spectroscopy probes the vibrational modes of molecules. While not as definitive as NMR for stereoisomer differentiation, subtle differences in the FTIR spectra of cis and trans isomers can be observed, particularly in the fingerprint region (1500-600 cm⁻¹).

  • O-H and N-H Stretching: The positions of the O-H and N-H stretching bands (typically around 3300-3500 cm⁻¹) can be influenced by intramolecular hydrogen bonding. In the cis isomer, the proximity of the hydroxyl and Boc-amino groups may facilitate intramolecular hydrogen bonding, which would lead to a broader and slightly lower frequency O-H stretching band compared to the trans isomer where intermolecular hydrogen bonding would be more prevalent.

  • Fingerprint Region: The complex vibrational modes in the fingerprint region are unique to the overall molecular geometry. Differences in the C-O, C-N, and C-C stretching and bending vibrations between the cis and trans isomers will result in distinct patterns in this region, although specific band assignments can be challenging.

Table 3: Expected FTIR Data for cis- and trans-Boc-aminocyclopentanol

Vibrational ModeExpected Wavenumber (cm⁻¹) - cis IsomerExpected Wavenumber (cm⁻¹) - trans IsomerKey Differentiating Feature
O-H Stretch~3350 (broad)~3400 (sharper)Broader band in the cis isomer may indicate intramolecular H-bonding.
N-H Stretch~3300~3300May show subtle differences in band shape.
C=O Stretch (Boc)~1685~1685Largely unaffected by stereochemistry.
Fingerprint RegionComplex, unique patternComplex, unique patternOverall pattern will differ between isomers.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar, subtle differences in the relative abundances of certain fragment ions may be observed due to the different steric environments influencing fragmentation pathways.

A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[6] The molecular ion peak (M⁺) for Boc-aminocyclopentanol would be at m/z 201.

Common Fragments:

  • [M - 56]⁺ (m/z 145): Loss of isobutylene.

  • [M - 100]⁺ (m/z 101): Loss of the entire Boc group.

  • [M - 15]⁺ (m/z 186): Loss of a methyl group.

  • [M - 57]⁺ (m/z 144): Loss of the t-butyl group.

The relative intensities of these fragments might differ slightly between the isomers due to stereochemical influences on the stability of the fragment ions.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Dissolve 5-10 mg of the Boc-aminocyclopentanol isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Tune and Shim Tune and Shim Transfer to NMR Tube->Tune and Shim Acquire 1D ¹H Spectrum Acquire 1D ¹H Spectrum Tune and Shim->Acquire 1D ¹H Spectrum Acquire 1D ¹³C Spectrum Acquire 1D ¹³C Spectrum Acquire 1D ¹H Spectrum->Acquire 1D ¹³C Spectrum Acquire 2D Spectra (Optional) Acquire 2D Spectra (Optional) Acquire 1D ¹³C Spectrum->Acquire 2D Spectra (Optional) Process FID Process FID Acquire 2D Spectra (Optional)->Process FID Phase and Baseline Correction Phase and Baseline Correction Process FID->Phase and Baseline Correction Integrate and Pick Peaks Integrate and Pick Peaks Phase and Baseline Correction->Integrate and Pick Peaks Assign Signals Assign Signals Integrate and Pick Peaks->Assign Signals Stereochemical Determination Stereochemical Determination Assign Signals->Stereochemical Determination

Caption: Workflow for NMR-based stereochemical determination.

Conclusion

The differentiation of cis and trans isomers of Boc-aminocyclopentanol is a critical step in ensuring the chemical integrity of synthetic intermediates and final products. While FTIR and MS can provide supporting evidence, NMR spectroscopy, through the detailed analysis of chemical shifts and coupling constants, offers the most definitive and reliable method for their unambiguous assignment. By understanding the fundamental principles of how stereochemistry influences spectroscopic data, researchers can confidently navigate the complexities of cyclic systems and advance their research with precision and certainty.

References

  • Pearson, W. H.; Hines, J. V. J. Org. Chem. 2000, 65, 5785.
  • BenchChem. Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers. BenchChem Technical Support Team.
  • Quora. How to use infrared spectroscopy to distinguish between cis and trans isomers. (2020-12-09).
  • National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • BenchChem. Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem Technical Support Team.
  • PubMed.
  • ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
  • BenchChem. Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)cyclopentanol by NMR Spectroscopy: A Comparative Guide. BenchChem Technical Support Team.
  • Thermo Fisher Scientific. (1S,3R)-N-BOC-1-Aminocyclopentane-3-carboxylic acid, 95%, 98% ee.
  • National Institutes of Health.
  • LibreTexts.
  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • National Institutes of Health. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • Chem-Impex. (-)-(1R,3S-N-Boc-3-aminocyclopentane carboxylic acid.
  • Arkivoc. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins.
  • Advanced ChemBlocks. cis-3-N-Boc-aminocyclopentanol 97%.
  • LibreTexts. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook.
  • BenchChem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem Technical Support Team.
  • ResearchGate. ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes.
  • PubMed. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry.
  • Química Organica.org.
  • BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem Technical Support Team.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031599).
  • Reddit.
  • BOC Sciences. CAS 1154870-59-3 N-Boc-3-aminocyclopentanol.
  • MDPI.
  • Wikipedia. Cis–trans isomerism.
  • Cayman Chemical. BOC-(1R,3S)-3-Aminocyclopentane carboxylic acid (CAS 161660-94-2).
  • PubMed. Conformational analysis of the cis- and trans-adducts of the Pictet - Spengler reaction. Evidence for the structural basis for the C(1) - N(2)
  • LibreTexts. 8.
  • National Institutes of Health. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior.
  • JILA - University of Colorado Boulder. Spectral analyses of trans- and cis-DOCO transients via comb spectroscopy.
  • YouTube. FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy.
  • ResearchGate. Fourier Transform Infrared (FTIR)

Sources

A Senior Application Scientist's Guide to Assessing Stereochemical Integrity of the Cyclopentane Ring During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and synthetic molecules, including many pharmaceuticals.[1][2] Its stereochemistry is often critical to the biological activity of these molecules, making the rigorous assessment of stereochemical integrity during synthesis a paramount concern for drug development professionals.[3][4] Unlike the more rigid cyclohexane ring, cyclopentanes exhibit significant conformational flexibility, primarily through pseudorotation between 'envelope' and 'half-chair' forms.[1] This dynamic nature can complicate stereochemical analysis, demanding a multi-faceted and robust analytical approach.

This guide provides an in-depth comparison of key analytical techniques for assessing the stereochemical integrity of cyclopentane rings, offering field-proven insights into their application, from determining relative and absolute stereochemistry to quantifying enantiomeric and diastereomeric excess.

The Analytical Toolkit: A Comparative Overview

The choice of analytical technique depends on several factors, including the stage of synthesis, the nature of the compound (e.g., presence of functional groups, crystallinity), and the specific stereochemical question being addressed. Here, we compare the most powerful and commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Chromatography (HPLC and GC), and X-ray Crystallography.

Technique Primary Application Strengths Limitations
NMR Spectroscopy Determination of relative stereochemistry, Diastereomeric ratio (d.r.)Non-destructive, Provides detailed structural information, Applicable to solutionsDetermination of absolute configuration often requires derivatization, Complex spectra for flexible molecules
Chiral HPLC Determination of enantiomeric excess (e.e.), Separation of enantiomersHigh accuracy and precision for e.e., Broad applicability, Preparative scale-up possibleRequires a suitable chiral stationary phase, Method development can be time-consuming
Chiral GC Determination of e.e. for volatile compoundsHigh resolution and sensitivity, Fast analysis timesLimited to volatile and thermally stable compounds
X-ray Crystallography Unambiguous determination of absolute configuration"Gold standard" for absolute stereochemistry, Provides complete 3D structureRequires a suitable single crystal, Not applicable to non-crystalline materials

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry

NMR spectroscopy is a cornerstone for structural elucidation and is particularly powerful for determining the relative stereochemistry of substituents on a cyclopentane ring.[1] Key NMR parameters—chemical shift (δ), spin-spin coupling constants (³JHH), and the Nuclear Overhauser Effect (NOE)—provide a wealth of information about the spatial arrangement of atoms.[1]

Causality Behind Experimental Choices:
  • ¹H NMR: The chemical shifts of protons on the cyclopentane ring are highly sensitive to their local electronic environment, which is influenced by the stereochemical orientation of substituents.[1] For instance, a proton in a cis relationship with a bulky substituent may experience steric compression, leading to a downfield shift.

  • ³JHH (Vicinal Coupling): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship.[1] By analyzing these coupling constants, one can deduce the preferred conformations and the relative stereochemistry of substituents.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in proximity (typically < 5 Å).[1] An NOE enhancement between two protons on different carbons strongly suggests they are on the same face of the ring (cis relationship).[5]

Experimental Protocol: 2D NOESY for Determining Relative Stereochemistry
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥400 MHz). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Identify cross-peaks that indicate spatial proximity between protons. The presence of a cross-peak between two protons on the cyclopentane ring that are not directly bonded indicates they are on the same face of the ring.

Caption: Workflow for determining relative stereochemistry using NMR.

Advanced NMR Technique: Mosher's Ester Analysis for Absolute Configuration

For chiral secondary alcohols on a cyclopentane ring, the modified Mosher's method is a powerful NMR technique to determine the absolute configuration.[3][6][7] This involves forming diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of the resulting esters.[6][7]

II. Chiral Chromatography: Quantifying Enantiomeric and Diastereomeric Purity

Chiral chromatography is the workhorse for determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of chiral cyclopentane derivatives.[8] The principle lies in the differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP), leading to their separation.[9][10]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantioseparation.[9][10] A vast array of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide phases being particularly effective for a broad range of compounds.[11]

The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that for effective enantioseparation, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[9] These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase is critical as it modulates these interactions.

  • Column Selection: Screen a selection of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) with different selectivities.[11]

  • Mobile Phase Optimization: Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol.[11] For basic compounds, add a small amount of an amine (e.g., 0.1% diethylamine); for acidic compounds, add an acid (e.g., 0.1% trifluoroacetic acid).[11] Adjust the mobile phase composition to optimize resolution and retention time.

  • Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Inject the sample of interest and integrate the peak areas of the two enantiomers.

  • Calculation of e.e.:

    • e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[12][13]

Caption: Workflow for e.e. determination by Chiral HPLC.

B. Chiral Gas Chromatography (GC)

For volatile and thermally stable cyclopentane derivatives, chiral GC offers excellent resolution and sensitivity.[14] The stationary phases in chiral GC columns are typically cyclodextrin derivatives that form transient diastereomeric complexes with the enantiomers, leading to their separation.[15]

  • Column Selection: Choose a chiral capillary column with a suitable cyclodextrin-based stationary phase (e.g., Chirasil-Dex).[16]

  • Temperature Programming: Develop a temperature program that provides good separation of the enantiomers while minimizing analysis time.

  • Analysis and Calculation: Similar to chiral HPLC, inject a racemic standard to identify the peaks, followed by the sample. Calculate the e.e. from the integrated peak areas.[17]

III. X-ray Crystallography: The Definitive Answer for Absolute Configuration

Single-crystal X-ray crystallography is the most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule.[3][18] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

Causality Behind Experimental Choices:

The ability to determine absolute configuration relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. For a chiral molecule in a non-centrosymmetric crystal lattice, the scattering intensities of certain pairs of reflections (Bijvoet pairs) will be different, allowing for the determination of the absolute stereochemistry.

  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of suitable quality and size (typically 0.1-0.3 mm).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data using an appropriate X-ray source (e.g., Cu-Kα radiation).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the diffraction data.

  • Absolute Configuration Determination: The Flack parameter is a critical value in determining the absolute configuration. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.[19]

Caption: Workflow for absolute configuration determination by X-ray crystallography.

IV. Vibrational Circular Dichroism (VCD): A Powerful Alternative

Vibrational Circular Dichroism (VCD) is an increasingly powerful technique for determining the absolute configuration of chiral molecules in solution.[20][21][22] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21][23] By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute configuration can be unambiguously assigned.[20][21] VCD is particularly valuable when obtaining single crystals for X-ray analysis is not feasible.[22]

Conclusion: A Self-Validating System for Stereochemical Integrity

A robust assessment of the stereochemical integrity of a cyclopentane ring rarely relies on a single technique. Instead, a combination of methods provides a self-validating system. For instance, the relative stereochemistry determined by NMR can be confirmed by X-ray crystallography, which in turn provides the absolute configuration. Chiral chromatography then offers the precise quantification of enantiomeric and diastereomeric purity. By judiciously selecting and integrating these powerful analytical tools, researchers and drug development professionals can ensure the stereochemical integrity of their cyclopentane-containing molecules, a critical step in the journey from synthesis to therapeutic application.

References

  • Vibrational circular dichroism: an incisive tool for stereochemical applications. (n.d.). vertexaisearch.cloud.google.com.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). PubMed.
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017, June 25). Chemistry Stack Exchange.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007, October 20). Sigma-Aldrich.
  • Vibrational circular dichroism: an incisive tool for stereochemical applications. (n.d.). PubMed.
  • Stereochemistry of natural products from vibrational circular dichroism. (n.d.). RSC Publishing.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Springer Nature Experiments.
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (n.d.). ECHEMI.
  • Stereochemical Study of Sphingosine by Vibrational Circular Dichroism. (n.d.). ACS Publications.
  • Vibrational circular dichroism (VCD). (n.d.). Bruker.
  • Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. (n.d.). Benchchem.
  • Synthesis of Chiral Cyclopentenones. (n.d.). ACS Publications.
  • Chirality and Absolute Configuration of 3-(Hydroxymethyl)cyclopentanol: A Technical Guide. (n.d.). Benchchem.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). PMC.
  • Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes. (2024, August 13). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of cyclopentane building blocks via an intramolecular C H insertion reaction of a chiral pool derived α-diazo-γ-hydroxy-β-ketosulfone. (2025, August 6). ResearchGate.
  • Chiral Differentiation of Some Cyclopentane and Cyclohexane β-Amino Acid Enantiomers Through Ion/Molecule Reactions. (2025, August 9). ResearchGate.
  • Synthesis of natural products containing fully functionalized cyclopentanes. (n.d.). Beaudry Research Group - Oregon State University.
  • (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2025, August 9). ResearchGate.
  • How the stereochemistry of a central cyclopentyl ring influences the self-assembling properties of archaeal lipid analogues: synthesis and cryoTEM observations. (2011, December 2). PubMed.
  • Stereoselective Synthesis and Molecular Modeling of Chiral Cyclopentanes. (2025, August 19). Cihan University-Erbil Repository.
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). ResearchGate.
  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info.
  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate.
  • Spectroscopic comparison of cyclopentene enantiomers. (n.d.). Benchchem.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Determination of absolute configuration using single crystal X-ray diffraction. (n.d.). PubMed.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). thieme-connect.com.
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025, August 6). ResearchGate.
  • The use of X-ray crystallography to determine absolute configuration. (2025, August 9). ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Enantiomeric excess. (n.d.). Wikipedia.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library.
  • 1.4: Chiral Gas Chromatography. (2021, June 12). Chemistry LibreTexts.
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025, November 6). PMC - PubMed Central.
  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH.
  • Chiral HPLC for efficient resolution of enantiomers. (2008, September 29). Chemical Society Reviews (RSC Publishing).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International.
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025, November 6). PubMed.
  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022, May 12). MDPI.
  • Asymmetric synthesis of the core cyclopentane of viridenomycin. (n.d.). Chemical Communications (RSC Publishing).

Sources

A Senior Application Scientist's Guide to Validating Novel Nucleoside Analog Structures

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_thought>

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral and anticancer drug discovery, nucleoside analogs represent a cornerstone of therapeutic innovation.[1][2][3] Their efficacy hinges on mimicking natural nucleosides to disrupt viral replication or cancer cell proliferation.[1][2][4] However, this mimicry demands absolute certainty in their chemical structure; even minor deviations in connectivity, stereochemistry, or purity can lead to a complete loss of activity or unforeseen toxicity.

This guide provides an in-depth comparison of the core, peer-reviewed analytical methodologies essential for the unambiguous structural validation of novel nucleoside analogs. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, presenting an integrated workflow that ensures the highest level of scientific rigor and confidence in your candidate molecule.

Chapter 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the indispensable first step in structural elucidation, offering a detailed, atom-by-atom map of the molecular framework.[5][6] It is a non-destructive technique that provides rich information on the constitution, configuration, and conformation of a molecule in its natural solution state.[5][7]

The "Why": Probing the Atomic Scaffold

The power of NMR lies in its ability to probe the chemical environment of magnetically active nuclei (like ¹H, ¹³C, ³¹P, ¹⁹F). By analyzing chemical shifts, coupling constants, and correlations, we can piece together the molecular puzzle. Unlike mass spectrometry, which provides a molecular formula, NMR establishes the precise connectivity between atoms, making it invaluable for distinguishing between isomers.[5]

The First Look: 1D NMR (¹H, ¹³C)
  • ¹H NMR: This is the workhorse experiment. It provides the initial overview of the molecule, revealing the number of distinct proton environments, their integration (ratio), and their coupling patterns (which protons are adjacent). For a nucleoside analog, this quickly confirms the presence of the sugar and base moieties.

  • ¹³C NMR: While less sensitive than ¹H NMR, this experiment is crucial for confirming the carbon backbone of the molecule, including quaternary carbons that are invisible in ¹H NMR.

Assembling the Puzzle: 2D NMR (COSY, HSQC, HMBC)

When 1D spectra become too complex or ambiguous, 2D NMR techniques are employed to reveal specific correlations.[5][8][9]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[9][10][11] It's the primary tool for tracing out the proton network within the sugar ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[8][9][10] It is the most reliable way to assign the ¹³C signals based on the already-assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[8][9][10] HMBC is critical for connecting the nucleobase to the sugar moiety (across the glycosidic bond) and for assigning quaternary carbons.[12]

The interplay of these three 2D experiments provides a robust, cross-validated assignment of nearly every atom in the molecule.

G H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Assign Spin Systems HSQC HSQC (¹H-¹³C One-Bond) H1->HSQC Anchor Assignments C13 ¹³C NMR (Carbon Backbone) HMBC HMBC (¹H-¹³C Multi-Bond) COSY->HMBC Confirm/Extend Connectivity HSQC->C13 Assign Carbons HMBC->C13 Assign Quaternary Carbons

Caption: Integrated NMR workflow for structural assignment.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified nucleoside analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean NMR tube. Ensure the sample is fully dissolved to avoid poor spectral quality.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum to check sample concentration and purity. Optimize spectral width and acquisition time.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of ¹³C.

  • 2D COSY Acquisition: Run a standard DQF-COSY or gradient-selected COSY experiment to establish proton-proton correlations.

  • 2D HSQC Acquisition: Run a gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz to correlate protons with their directly attached carbons.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment optimized for long-range couplings (typically 8-10 Hz) to establish multi-bond connectivities.

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate 1D signals and pick peaks in 2D spectra to build the structural assignment from the ground up, starting with the anomeric proton of the sugar.

Chapter 2: Unveiling Mass and Fragmentation - Mass Spectrometry (MS)

While NMR builds the architectural plan, mass spectrometry confirms the building materials. MS is the gold standard for determining the molecular weight and elemental composition of a novel compound with extremely high accuracy and sensitivity.[13][14]

The "Why": Confirming Molecular Formula

The primary reason for using MS is to obtain an exact mass of the molecule. High-Resolution Mass Spectrometry (HRMS) can measure mass-to-charge ratios (m/z) to within a few parts-per-million (ppm), which is accurate enough to unambiguously determine the elemental formula of the analog.[15] This provides an essential, independent validation of the structure proposed by NMR.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem MS (also known as MS/MS) takes this a step further.[16] In an MS/MS experiment, the intact molecule (the "parent ion") is selected and then fragmented inside the mass spectrometer.[16] The resulting "fragment ions" are then analyzed.[16] This fragmentation pattern is highly characteristic of the molecule's structure. For nucleoside analogs, characteristic fragmentation includes:

  • Glycosidic Bond Cleavage: The separation of the nucleobase from the sugar moiety is almost always a dominant fragmentation pathway, providing the individual masses of these two key components.[17][18]

  • Sugar Ring Fragmentation: Characteristic losses from the sugar ring (e.g., loss of water, formaldehyde) provide further structural clues.[17]

These predictable fragmentation pathways serve as a powerful tool to confirm the identity of the base and sugar, and to locate any modifications.[17][19][20]

Data Presentation: Comparison of Ionization Techniques

The choice of ionization technique is critical for getting the analyte into the gas phase for analysis. Electrospray Ionization (ESI) is the most common for nucleoside analogs.

TechniqueAnalyte PolarityThermal LabilityTypical Mass RangeKey Advantage for Nucleoside Analogs
Electrospray (ESI) Polar / IonicSuitable for labile molecules< 200,000 Da"Soft" ionization keeps the molecule intact; ideal for LC-MS coupling.
APCI Moderate to LowTolerates some heat< 2,000 DaBetter for less polar analogs that may not ionize well by ESI.
MALDI Broad RangeSuitable for labile molecules> 500,000 DaPrimarily used for large biomolecules; less common for single analogs.
Experimental Protocol: LC-HRMS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analog (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile/water.[21][22]

  • Chromatography (LC): Inject the sample onto a reverse-phase HPLC column (e.g., C18) to purify it from salts and contaminants before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[14][23]

  • MS1 Scan (Full Scan): As the compound elutes from the column, acquire a full HRMS scan to determine the accurate mass of the intact parent ion. This confirms the elemental formula.

  • MS2 Scan (Fragmentation): In a data-dependent acquisition mode, the instrument will automatically select the most intense ion from the MS1 scan (the parent ion) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass for the proposed structure (should be < 5 ppm error). Analyze the MS/MS spectrum to identify characteristic fragments (base ion, sugar fragments) that support the proposed structure.

Chapter 3: The Definitive Answer - X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate authority.[24][25] It not only confirms the connectivity but also reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and, most importantly, the absolute stereochemistry.[26][27][28]

The "Why": Unambiguous Absolute Configuration

For chiral molecules like nucleosides, biological activity is almost always exclusive to a single enantiomer. While NMR can determine relative stereochemistry (e.g., whether two protons on a sugar ring are cis or trans), it cannot determine the absolute configuration (the overall R/S or D/L designation). X-ray crystallography, through the use of anomalous dispersion, can directly determine this absolute configuration, which is a critical requirement for regulatory approval and patent protection.[24][26]

The Challenge: Growing the Perfect Crystal

The primary bottleneck for this technique is the need for a high-quality single crystal. This can be a significant challenge, requiring extensive screening of solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
  • Crystallization: Screen various conditions to grow diffraction-quality single crystals (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: Carefully mount a suitable crystal on the goniometer of a diffractometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A molecular model is fitted to this map and refined to achieve the best possible fit with the experimental data.

  • Absolute Structure Determination: For enantiopure compounds, analysis of Bijvoet pairs in the diffraction data allows for the calculation of the Flack parameter, which confirms the absolute configuration of the molecule.[26] A value close to 0 indicates the correct assignment.

Chapter 4: Separating Mirror Images - Chiral Chromatography

Ensuring a nucleoside analog is enantiomerically pure is just as important as confirming its structure.[29][30] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity or enantiomeric excess (%ee) of a chiral compound.[31][32]

The "Why": Quantifying Enantiomeric Purity

Even a small amount of the undesired enantiomer can have different pharmacological or toxicological effects. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to separate and elute from the column at different times.[31] This allows for the precise quantification of each enantiomer.[29]

Experimental Protocol: Chiral HPLC Method Development

Developing a chiral separation method often requires screening several columns and mobile phases.[33][34][35]

  • Column Screening: Select a set of chiral columns based on different chemistries (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[33][36]

  • Mobile Phase Screening: For each column, screen a set of mobile phases. Common modes include:

    • Normal Phase: Heptane/Isopropanol

    • Polar Organic: Acetonitrile/Methanol

    • Reversed Phase: Water/Acetonitrile[29]

  • Optimization: Once a promising separation is found, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.[34]

  • Quantification: Inject the sample of the novel analog. The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers: %ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Chapter 5: An Integrated Approach to Validation

No single technique is sufficient. True structural validation comes from the orthogonal integration of these methods, where each result corroborates the others. A weakness in one technique is covered by the strength of another, leading to an unshakeable structural assignment.

Caption: Integrated workflow for novel nucleoside analog validation.

By following this comprehensive, multi-technique approach, researchers can ensure the structural integrity of their novel nucleoside analogs, providing a solid foundation for subsequent biological evaluation and drug development efforts.

References

  • Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy.Chemical Research in Toxicology - ACS Publications.
  • HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases.Taylor & Francis Online.
  • Nucleoside Analogs: A Review of Its Source and Separation Processes.MDPI.
  • HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes.Taylor & Francis Online.
  • Electrospray tandem mass spectrometry of nucleotides.PubMed.
  • Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy.PubMed.
  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.MDPI.
  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold.ResearchGate.
  • HPLC separation and determination of enantiomeric purity of novel nucleoside analogues, on cyclodextrin chiral stationary phases using reversed and polar organic modes.ResearchGate.
  • NMR Structure Determination for Oligonucleotides.PubMed.
  • Nuclear magnetic resonance spectroscopy of nucleic acids.Wikipedia.
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry.Life Science Journal.
  • Nucleoside Analogs in the Study of the Epitranscriptome.PubMed Central.
  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold.PubMed Central.
  • Nucleotides for Structure Determination by NMR.Jena Bioscience.
  • High-resolution mass spectrometry of small molecules bound to membrane proteins.PubMed.
  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery.Frontiers.
  • Chiral HPLC Method Development.I.B.S. Inc.
  • mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues.Nucleic Acids Research - Oxford Academic.
  • A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies.PubMed.
  • Skyline High Resolution Metabolomics.Skyline.
  • The use of X-ray crystallography to determine absolute configuration.PubMed.
  • Nucleoside Analogs: A Review of Its Source and Separation Processes.PubMed Central.
  • Common 2D (COSY, HSQC, HMBC).SDSU NMR Facility – Department of Chemistry.
  • New developments in nucleoside analogues biosynthesis: A review.ResearchGate.
  • HPLC Technical Tip: Chiral Method Development.Phenomenex.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.Tecan.
  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold.Semantic Scholar.
  • Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics.PubMed Central.
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.LCGC International.
  • Tandem mass spectrometry.Wikipedia.
  • 2D NMR.EPFL.
  • The use of X-ray Crystallography to Determine Absolute Configuration (II).CHIMIA International Journal for Chemistry.
  • Fragmentation mass spectra of nucleosides. All main fragmentations are...ResearchGate.
  • Chiral HPLC Column Selection and Method Development Guide.Bioanalysis Zone.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Science of Synthesis.
  • Two-dimensional nuclear magnetic resonance spectroscopy.Wikipedia.
  • Measuring Chiral Purity.OpenOChem Learn.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation.Emery Pharma.
  • Chiral analysis.Wikipedia.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.YouTube.
  • Determination of absolute configuration using single crystal X-ray diffraction.PubMed.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.Jove.
  • Nucleoside Analogs: A Review of Its Source and Separation Processes.MDPI.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative products but also with the critical knowledge to handle them safely and responsibly. The integrity of our work and the safety of our laboratories depend on a deep understanding of the entire lifecycle of a chemical, from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS No. 167465-99-8), ensuring compliance with safety regulations and environmental stewardship.

The procedures outlined here are grounded in regulatory standards and the specific chemical properties of the compound. The causality behind each step is explained to foster a culture of safety that is both knowledgeable and proactive.

Foundational Knowledge: Hazard Profile and Chemical Properties

Understanding the intrinsic properties of a chemical is the first principle of safe handling and disposal. This compound is a solid compound used in laboratory research.[1][2] Its hazard profile dictates the necessary precautions for its disposal.

PropertyValueSource
CAS Number 167465-99-8[1]
Molecular Formula C10H19NO3[1]
Physical Form Solid[2][3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed[1][4][5]
Signal Word Warning[1][2]
Stability Stable under normal handling and storage conditions.[1][6]
Incompatibilities Strong oxidizing agents.[1][6]
Hazardous Decomposition Thermal decomposition generates Carbon oxides (CO, CO2) and Nitrogen oxides (NOx).[1]

Causality: The compound's classification as a skin, eye, and respiratory irritant is the primary driver for the stringent personal protective equipment (PPE) requirements and handling procedures.[1][4][5] Its solid form necessitates careful handling to prevent the generation of dust, which can be easily inhaled.[1] Its incompatibility with strong oxidizers mandates strict segregation from other waste streams to prevent dangerous chemical reactions.[1][6]

The Regulatory Landscape: OSHA and EPA Compliance

All laboratory waste disposal procedures in the United States are governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, requires employers to develop a written Chemical Hygiene Plan (CHP).[7][8][9] This CHP must include specific procedures for the safe handling and disposal of all hazardous chemicals.[8]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste from its point of generation to its final disposal.[7][10]

Compliance is not optional; it is a legal and ethical obligation to protect laboratory personnel and the environment.

Core Disposal Workflow and Step-by-Step Protocol

The following workflow provides a visual representation of the disposal process, from initial generation to final removal by a licensed carrier.

DisposalWorkflow cluster_0 Laboratory Operations (Point of Generation) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Facility Waste Management A 1. Waste Generation (e.g., residual solid, contaminated labware) B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B Immediate Action C 3. Contain Waste (Place in a compatible, sealable container) B->C Safe Handling D 4. Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Regulatory Compliance E 5. Store in SAA (At or near point of generation, container closed) D->E Safe Storage F 6. Transfer to CAA (When SAA container is full) E->F As Needed G 7. Final Disposal (Via Licensed Hazardous Waste Carrier) F->G Scheduled Pickup

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

Step 1: Waste Identification and Segregation

  • Action: Identify all materials contaminated with this compound. This includes un-used solid reagent, empty original containers, and disposable labware (e.g., weigh boats, contaminated gloves, pipette tips).

  • Rationale: Proper identification is the first step in any waste management plan. This compound must be segregated and disposed of as a non-acutely hazardous chemical waste. Crucially, it must be kept separate from incompatible materials, especially strong oxidizing agents, to prevent hazardous reactions.[1][11]

Step 2: Personal Protective Equipment (PPE)

  • Action: Before handling the waste, don the following PPE:

    • Hand Protection: Nitrile or other chemically resistant gloves.[1]

    • Eye Protection: Chemical safety goggles or safety glasses with side shields.[1]

    • Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.[1]

  • Rationale: Direct contact with the compound can cause skin and serious eye irritation.[1][4] Adherence to PPE protocols is the most direct way to prevent personal exposure.

Step 3: Waste Containment

  • Action: Place the chemical waste into a designated, compatible, and sealable container. This container should be made of a material that does not react with the chemical (e.g., high-density polyethylene - HDPE). The original container is often a suitable choice if it is in good condition.[11][12]

  • Rationale: Proper containment is essential to prevent leaks and spills.[12] Containers must be kept closed except when actively adding waste to prevent the release of dust or vapors and to comply with EPA regulations.[11]

Step 4: Hazardous Waste Labeling

  • Action: Label the waste container clearly and accurately before any waste is added. The label must include:

    • The words "Hazardous Waste".[13][14]

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed") or the appropriate GHS pictograms.[13]

  • Rationale: Federal regulations mandate clear labeling for the safety of all personnel who may handle the container and to ensure proper final disposal.[13] Unlabeled containers are a serious safety violation.[15]

Step 5: Accumulation and Storage

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11][13] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][14] When the container is full or has been in the SAA for up to one year, it should be moved to the facility's Central Accumulation Area (CAA) for pickup.[11]

  • Rationale: SAAs are designed for the safe, short-term collection of hazardous waste within the lab, minimizing the risks associated with transporting waste through the facility.[13]

Step 6: Final Disposal

  • Action: Arrange for the pickup and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

  • Rationale: The recommended disposal method for this compound is incineration in a permitted hazardous waste incinerator.[1] This is a high-temperature destruction process that breaks the chemical down into less harmful components, such as carbon dioxide, water, and nitrogen.[1] Federal law requires that hazardous waste be managed and transported by licensed professionals to ensure it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][10] Never dispose of this chemical down the drain or in the regular trash. [4][16]

Spill and Decontamination Procedures

In the event of a small spill of solid material:

  • Evacuate and Secure: Ensure the area is well-ventilated and restrict access.

  • Don PPE: Wear the PPE detailed in Step 2, adding respiratory protection if there is a risk of airborne dust.[1]

  • Contain and Clean: Gently sweep or scoop the solid material to avoid creating dust. Place the spilled material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of environmental responsibility and regulatory compliance.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem Compound Database.
  • Home Sunshine Pharma. (n.d.). This compound CAS 167465-99-8.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Occupational Safety & Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Fisher Scientific. (2023). tert-Butyl carbamate Safety Data Sheet.
  • Murray State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS No. 167465-99-8). As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. This document provides essential, field-tested guidance to ensure your protection and the integrity of your work when handling this chemical. This guide moves beyond a simple checklist, delving into the rationale behind each safety protocol to empower you with a deeper understanding of risk mitigation.

Chemical Hazard Profile: Understanding the Risks

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard StatementGHS ClassificationDescription of Risk
H315 Skin Irritant (Category 2)Causes skin irritation upon direct contact.[1][2][3]
H319 Serious Eye Irritation (Category 2A)Causes serious and potentially damaging eye irritation.[1][2][3]
H335 Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation if inhaled as dust or mist.[1][2][3]
H302 Acute Toxicity, Oral (Category 4)Some sources also indicate that it may be harmful if swallowed.[3][4]

The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark , signaling that this substance can cause irritation, sensitization, or other less severe toxic effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory. The following table outlines the mandatory PPE and the scientific reasoning for its use.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting ANSI Z87.1 (US) or EN166 (EU) standards.[1][5] A face shield is recommended when handling larger quantities or if there is a significant splash risk.This is non-negotiable. The H319 classification indicates a risk of serious eye irritation.[1][2] Standard eyeglasses are not sufficient as they do not protect from splashes or airborne particles from the sides.
Skin Protection Gloves: Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Always inspect gloves for any signs of degradation or puncture before use.[1][5] Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.The H315 classification means the compound can cause skin irritation.[1][2] Carbamates as a class can have variable skin absorption, making a robust glove barrier essential. Contaminated clothing should be removed and washed before reuse.[2][5]
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area or a chemical fume hood.[5][6] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]The H335 hazard indicates a risk of respiratory tract irritation from inhaling dust or aerosols.[1][2] Engineering controls like a fume hood are the preferred method of exposure mitigation.
Footwear Closed-toe shoes are mandatory in any laboratory setting. Safety shoes may be required based on a site-specific risk assessment.[1][7]This protects the feet from spills and dropped objects. Perforated shoes or sandals offer no protection and are not permitted.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is the cornerstone of laboratory safety. This workflow is designed to minimize exposure risk at every stage of handling.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to manage potential respiratory irritants.[2]

  • Emergency Equipment Check: Before starting, verify that an emergency eyewash station and safety shower are accessible and functional.[1][6]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and sealable containers, are within reach to avoid moving away from the designated handling area.

Handling the Compound
  • Don PPE: Put on all required PPE as outlined in the table above before opening the chemical container.

  • Minimize Dust: This compound is a solid.[8] Handle it gently to minimize the generation of dust. Avoid any actions that could cause the powder to become airborne.

  • Weighing: If weighing the compound, do so within the fume hood or in a ventilated balance enclosure.

  • Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[9]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact was made.[1][2]

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood & Emergency Equipment prep2 Don All Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 Safety First handle1 Gently Handle Solid to Minimize Dust Generation prep2->handle1 Proceed to Handling handle2 Weigh & Transfer Compound handle1->handle2 clean1 Decontaminate Work Surface & Equipment handle2->clean1 Work Complete clean2 Segregate Chemical Waste for Disposal clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste poses a significant risk to both personnel and the environment.

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Container Management: Do not overfill waste containers. Keep them closed when not in use.

  • Regulatory Compliance: Disposal of the chemical waste must be carried out through a licensed and approved waste disposal company.[1] It is often recommended that such materials be handled by an authorized incinerator equipped with an afterburner and scrubber.[1] Always adhere to local, state, and federal environmental regulations for hazardous waste disposal.[9]

By adhering to these protocols, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific research and environmental stewardship.

References

  • Synquest Labs. (n.d.). tert-Butyl N-[(1S,3R)-3- hydroxycyclopentyl]carbamate Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
  • CymitQuimica. (2024). tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with this compound Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • Combi-Blocks, Inc. (2023). This compound Safety Data Sheet.
  • Angene Chemical. (2021). tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Safety Data Sheet.
  • Fisher Scientific. (2025). tert-Butyl carbamate Safety Data Sheet.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2023). tert-Butyl carbamate Safety Data Sheet.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • CymitQuimica. (2024). tert-Butyl (trans-2- hydroxycyclopentyl)carbamate Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.